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Core Science & Biosynthesis

Foundational

A Technical Guide to 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose: A Photocleavable Modulator of Plant Metabolism

This guide provides an in-depth technical overview of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose, a synthetic caged compound designed for the precise spatiotemporal control of trehalose-6-phosphate si...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose, a synthetic caged compound designed for the precise spatiotemporal control of trehalose-6-phosphate signaling in plants. This molecule serves as a powerful tool for researchers in plant biology, agricultural science, and drug discovery to investigate and manipulate fundamental metabolic pathways that govern plant growth, development, and stress resilience.

Introduction: Unlocking Metabolic Control with Light

Trehalose-6-phosphate (T6P) has emerged as a critical signaling molecule in plants, acting as a proxy for sucrose availability and regulating carbon allocation and utilization.[1][2] Its central role in linking metabolic status to growth and developmental processes makes it a prime target for agricultural biotechnology.[3] However, the direct application of T6P to plants is hindered by its impermeability to cell membranes and its rapid metabolism. To circumvent these limitations, a photocaged version, 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose, was developed. This innovative compound allows for the controlled release of T6P within plant tissues upon exposure to light, offering unprecedented precision in studying its downstream effects.[4][5][6]

The caging strategy employs the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a well-characterized photolabile protecting group.[7] The DMNB moiety effectively masks the biological activity of the trehalose derivative until it is cleaved by near-UV light or sunlight, releasing active T6P and a biologically inert nitrosobenzaldehyde byproduct.[7][8] This technology enables researchers to bypass the complexities of genetic modification and directly investigate the impact of T6P on crop yield and stress tolerance in a dose-dependent and temporally controlled manner.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose is essential for its effective application in research.

PropertyValueSource
Molecular Formula C30H41N2O22P[9]
Molar Mass 812.62 g/mol [9]
CAS Number 1404341-58-7[9]
Photocaging Group 4,5-dimethoxy-2-nitrobenzyl (DMNB)
Absorption Maximum (λmax) ~355 nm
Recommended Uncaging Wavelength ≤360 nm
Solubility Soluble in organic solvents such as DMSO and methanol. Aqueous solubility is limited.General knowledge for caged compounds
Storage Store at -20°C in the dark to prevent premature uncaging and degradation.General laboratory practice for light-sensitive compounds

Mechanism of Action: Light-Induced Activation of the T6P Signaling Pathway

The utility of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose lies in its ability to be selectively activated by light to release T6P, which then integrates into the plant's endogenous signaling network.

The Photocleavage Reaction

The core of this technology is the photolysis of the DMNB caging groups. Upon absorption of photons in the near-UV spectrum, the nitrobenzyl moiety undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic carbon-oxygen bond. This releases the active T6P molecule and the byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.

G Caged_T6P 6-O-Bis-(DMNB)-D-trehalose (Inactive) T6P Trehalose-6-Phosphate (T6P) (Active) Caged_T6P->T6P Photocleavage Byproduct 4,5-dimethoxy-2- nitrosobenzaldehyde Caged_T6P->Byproduct Photocleavage Light Sunlight / UV Light (≤360 nm) Light->Caged_T6P hv

Caption: Photocleavage of 6-O-Bis-(DMNB)-D-trehalose.

The Trehalose-6-Phosphate (T6P) Signaling Pathway

Once released, T6P acts as a key regulator of plant metabolism and development.[1][10] It is synthesized endogenously from UDP-glucose and glucose-6-phosphate by the enzyme trehalose-6-phosphate synthase (TPS).[1][10] T6P levels are tightly correlated with sucrose availability, positioning it as a crucial signal of a plant's carbon status.

A primary downstream target of T6P is the SNF1-related protein kinase 1 (SnRK1).[11][12] T6P inhibits the activity of SnRK1, a kinase that is activated under low-energy conditions and promotes catabolic processes while repressing growth.[11] By inhibiting SnRK1, elevated T6P levels signal a state of high carbon availability, thereby promoting anabolic pathways such as starch and protein synthesis, and ultimately supporting plant growth and development.[1][3][13]

T6P_Pathway Sucrose Sucrose (High Carbon Status) T6P Trehalose-6-Phosphate (T6P) Sucrose->T6P promotes synthesis SnRK1 SnRK1 Kinase (Active) T6P->SnRK1 inhibits Growth Anabolic Processes (e.g., Starch Synthesis, Growth) SnRK1->Growth represses Catabolism Catabolic Processes (Stress Response) SnRK1->Catabolism activates

Caption: The T6P signaling pathway in plants.

Experimental Protocols

The following protocols provide a framework for the synthesis and application of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose. These should be adapted based on the specific experimental system and research objectives.

Synthesis of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose

The synthesis of this compound is a multi-step process that requires expertise in organic chemistry. A general synthetic strategy involves the phosphitylation of a partially protected trehalose derivative followed by oxidation.

Materials:

  • 2,3,4,2',3',4',6'-heptakis-O-(trimethylsilyl)-α,α-trehalose

  • bis-(4,5-dimethoxy-2-nitrobenzyl)-N,N-diisopropylphosphoramidite

  • 1H-tetrazole

  • tert-butyl hydroperoxide

  • Anhydrous dichloromethane and acetonitrile

  • Methanol

  • Dowex resin

  • Silica gel for column chromatography

Procedure:

  • Phosphitylation: Dissolve 2,3,4,2',3',4',6'-heptakis-O-(trimethylsilyl)-α,α-trehalose and 1H-tetrazole in anhydrous acetonitrile under an inert atmosphere (e.g., argon) and cool to 0°C.

  • Add a solution of bis-(4,5-dimethoxy-2-nitrobenzyl)-N,N-diisopropylphosphoramidite in anhydrous dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to proceed at 0°C for approximately 30 minutes, monitoring by TLC.

  • Oxidation: Add tert-butyl hydroperoxide to the reaction mixture to oxidize the phosphite triester to the phosphate triester.

  • Deprotection: Quench the reaction and remove the silyl protecting groups by treating the crude product with a Dowex resin in methanol.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography on silica gel to yield the final compound.

Note: This is a generalized procedure based on related syntheses. Researchers should consult the primary literature for detailed reaction conditions and characterization data.

Application to Plants and Photorelease of T6P

This protocol outlines a method for applying the caged compound to plants and inducing the release of T6P using a light source.

Materials:

  • Stock solution of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose in DMSO.

  • Working solution buffer (e.g., water with a small percentage of a surfactant like Tween-20 to aid in leaf wetting).

  • Spray bottle or micropipette for application.

  • Light source (e.g., UV lamp with an output around 350-360 nm, or natural sunlight).

  • Control plants (treated with a vehicle solution without the caged compound).

Procedure:

  • Preparation of Working Solution: Prepare the desired concentration of the caged compound by diluting the DMSO stock solution into the working solution buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid phytotoxicity.

  • Application: Apply the working solution to the plant tissues of interest. For whole-plant studies, foliar spray is a common method.[6] For localized studies, direct application to specific leaves or tissues with a micropipette can be performed.

  • Incubation (Optional): Allow a short incubation period for the compound to be absorbed by the plant tissues. This should be done in the dark or under low-light conditions to prevent premature uncaging.

  • Photorelease (Uncaging): Expose the treated plants to the light source for a defined period. The duration and intensity of light will determine the amount of T6P released. Natural sunlight is an effective and scalable light source for field applications.[5][6]

  • Post-Treatment Analysis: Harvest plant tissues at various time points after light exposure for downstream analysis, such as metabolite profiling (to measure T6P, sucrose, and starch levels), transcriptomic analysis (to assess changes in gene expression), and phenotypic analysis (to measure growth, biomass, and yield).

Workflow Prep Prepare Working Solution of Caged T6P Apply Apply to Plant Tissues (e.g., Foliar Spray) Prep->Apply Uncage Expose to Light (Sunlight or UV Lamp) Apply->Uncage Analyze Harvest and Analyze (Metabolites, Transcripts, Phenotype) Uncage->Analyze

Caption: Experimental workflow for the application of caged T6P.

Conclusion and Future Perspectives

6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose represents a significant advancement in the chemical biology of plants. It provides a non-genetic method for manipulating a key metabolic signaling pathway with high temporal and spatial resolution. This tool is invaluable for dissecting the intricate network that governs carbon allocation and its impact on plant growth and development.

Future applications of this technology could include its use as a "plant biostimulant" in agriculture to enhance crop yields, particularly under suboptimal conditions such as drought.[5][6] Further research into optimizing the delivery and uncaging of this and similar compounds could pave the way for a new generation of smart agricultural chemicals that work in concert with a plant's natural metabolic processes to improve productivity and sustainability.

References

Exploratory

An In-Depth Technical Guide to the Mechanism and Application of Caged Trehalose: 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The study of cellular signaling demands tools that offer precision and control. Caged compounds, biologically inert molecules tha...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of cellular signaling demands tools that offer precision and control. Caged compounds, biologically inert molecules that can be activated by light, provide an unparalleled method for controlling biological processes with high spatiotemporal resolution.[1][2] This guide focuses on 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose, a photocaged derivative of trehalose designed to investigate sugar signaling pathways, particularly in plant biology. In plants, the intermediate of trehalose metabolism, trehalose-6-phosphate (T6P), acts as a critical signaling molecule that reflects sucrose availability and governs metabolic regulation, growth, and development.[3][4][5] This caged compound serves as a powerful tool to artificially manipulate T6P levels, allowing researchers to dissect its downstream effects with precision. By introducing the inert caged precursor and subsequently releasing the active molecule with a pulse of light, investigators can bypass complex metabolic regulation and directly probe the T6P signaling cascade.[6] This document details the core mechanism of action of this compound, provides a framework for its experimental application, and discusses the scientific rationale behind its use.

The Principle of Photochemical Caging in Biological Research

Photochemical caging is a technique that functionally encapsulates a biomolecule in an inactive state through covalent modification with a photoremovable protecting group, often called a "cage".[1][7] This renders the molecule, such as a neurotransmitter, second messenger, or metabolite, biologically inert.[1][7] Upon irradiation with light of a specific wavelength, the protecting group undergoes a photochemical reaction, rapidly cleaving from the biomolecule and liberating it in its active form.[2]

The primary advantage of this technology is the ability to initiate a biological process on demand, with control over both the location (spatial resolution) and the timing (temporal resolution) of the activation.[8] This overcomes the limitations of traditional methods like perfusion or microinjection, which often suffer from slow diffusion rates and lack of spatial precision.[1][9]

The caging moiety used in the topic compound, 4,5-dimethoxy-2-nitrobenzyl (DMNB) , belongs to the widely-used ortho-nitrobenzyl family of photolabile protecting groups.[10] These groups are characterized by their stability in physiological conditions and their efficient cleavage upon exposure to UV or near-UV light.[8]

G cluster_workflow General Caging Experiment Workflow A 1. Introduction of Inert Caged Compound into System B 2. Targeted Irradiation (e.g., UV Light Pulse) A->B System Equilibration C 3. Photolysis & Release of Active Molecule B->C < 1 ms D 4. Activation of Downstream Biological Pathway C->D Rapid Concentration Jump E 5. Observation & Analysis of Cellular Response D->E Physiological Effect

Caption: A generalized workflow for a photocaging experiment.

Trehalose and Trehalose-6-Phosphate (T6P): A Nexus of Sugar Signaling

Trehalose is a stable, non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond.[11][12][13] While it serves as a stress protectant and energy store in many organisms, its role in most plants is not metabolic but regulatory.[12][14] The key signaling molecule is its precursor, trehalose-6-phosphate (T6P) .[3][5][11]

T6P levels in plant cells correlate closely with the availability of sucrose, the primary product of photosynthesis.[14] This positions T6P as a master regulator of metabolism and development, acting as a direct indicator of sugar status.[4][5] One of its primary and most well-characterized functions is the inhibition of the Sucrose-non-fermenting1-related kinase1 (SnRK1) .[3][4][15]

  • High Sucrose/High T6P: When sugar is abundant, T6P levels rise, inhibiting SnRK1. This promotes anabolic processes such as growth, biosynthesis, and starch synthesis.

  • Low Sucrose/Low T6P: Under starvation conditions, T6P levels fall, relieving the inhibition on SnRK1. Activated SnRK1 then promotes catabolism and inhibits growth to conserve energy.[4]

By controlling the T6P/SnRK1 signaling hub, plants can tightly couple their growth and development to their available energy resources.

G Sucrose High Sucrose (Energy Abundance) T6P Trehalose-6-Phosphate (T6P) Sucrose->T6P Activates Synthesis SnRK1 SnRK1 Kinase (Energy Sensor) T6P->SnRK1 Inhibits Anabolism Anabolism (Growth, Starch Synthesis) SnRK1->Anabolism Inhibits Catabolism Catabolism (Energy Conservation) SnRK1->Catabolism Promotes

Caption: The T6P/SnRK1 signaling pathway in plant sugar regulation.

Core Mechanism of Action: 6-O-Bis-(DMNB-phosphoryl)-D-trehalose

The full chemical name, 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose, describes a trehalose molecule where two DMNB-phosphoryl caging groups are attached. This modification renders the molecule biologically inert, preventing it from interacting with cellular machinery until the cages are removed.[6]

The mechanism of action is a light-induced chemical transformation known as photolysis or uncaging.

  • Photon Absorption: The process begins when the 2-nitrobenzyl chromophore of the DMNB group absorbs a photon of light, typically in the 340-400 nm range.[8]

  • Intramolecular Rearrangement: This absorption of energy excites the molecule, leading to an intramolecular hydrogen abstraction and the formation of an aci-nitro intermediate.

  • Bond Cleavage: The unstable intermediate rapidly rearranges, resulting in the cleavage of the benzylic carbon-oxygen bond.

  • Product Release: This cleavage event releases three products: the desired biomolecule (in this case, a phosphorylated trehalose derivative), a proton (H+), and a harmless byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.

This entire process occurs on a sub-millisecond timescale, causing a near-instantaneous "concentration jump" of the active molecule precisely at the site of illumination.[16] The released phosphorylated trehalose can then be converted by cellular enzymes to T6P, activating the downstream signaling cascade.[6]

G Caged Caged Trehalose (Inert Precursor) DMNB DMNB Released Active Phospho-Trehalose + 2x Byproduct + 2x H+ Caged->Released Photolysis (<1 ms) Photon Photon (hν) ~365 nm Photon->Caged Irradiation T6P T6P Signaling Cascade Released->T6P Initiates

Caption: The photochemical uncaging mechanism of the title compound.

Experimental Design and Protocols

Rationale and Experimental Choices

The primary rationale for using caged trehalose is to uncouple the production of T6P from its natural upstream regulator, sucrose. This allows a researcher to ask highly specific questions, such as:

  • What are the immediate downstream transcriptional or metabolic responses to a sudden increase in T6P in a specific cell type?

  • Can a localized increase in T6P in the shoot apical meristem trigger a developmental transition like flowering, independent of the plant's overall sugar status?[4]

  • How does the T6P pathway interact with other signaling pathways (e.g., hormones) when activated at a precise time?

Protocol: In Planta Application and Uncaging

This protocol provides a general framework. Specific concentrations, light dosages, and incubation times must be optimized for the biological system under investigation.

Step 1: Reconstitution and Storage

  • Consult the supplier's datasheet for the compound's molecular weight and recommended solvents (e.g., DMSO).

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Aliquot the stock solution into small, single-use volumes and store protected from light at -20°C or below to prevent degradation.

Step 2: Delivery to the Plant System

  • Dilute the stock solution to the final working concentration (typically in the micromolar range, e.g., 50-500 µM) in a suitable infiltration buffer (e.g., MES buffer with a surfactant like Tween-20).

  • For delivery, choose a method appropriate for the research question:

    • Leaf Infiltration: Use a needleless syringe to gently infiltrate the abaxial side of a leaf.

    • Root Absorption: Grow seedlings in a liquid medium containing the caged compound.

    • Direct Application: Apply a small droplet directly to a specific tissue like a meristem.

  • Include a dark incubation period (e.g., 2-6 hours) to allow for cellular uptake of the compound.

Step 3: Photolysis (Uncaging)

  • Light Source: Use a light source capable of emitting in the 350-400 nm range. This could be a filtered mercury lamp on a microscope, a UV LED array, or a laser.

  • Dosage: The duration and intensity of the light pulse are critical. A short, high-intensity flash is often sufficient. This must be empirically determined to maximize uncaging while minimizing phototoxicity.

  • Spatial Control: For tissue- or cell-specific uncaging, couple the light source to a microscope, using the aperture diaphragm to limit the illuminated area.

Step 4: Post-Irradiation Analysis

  • Immediately following photolysis (or at desired time points), harvest the targeted tissue and control tissues.

  • Flash-freeze the samples in liquid nitrogen to halt biological activity.

  • Proceed with downstream analysis, such as:

    • Metabolomics: LC-MS/MS to quantify changes in T6P, sucrose, and starch levels.

    • Transcriptomics: qRT-PCR or RNA-Seq to measure changes in the expression of T6P-responsive genes.

    • Phenotyping: Long-term observation of developmental changes (e.g., growth rate, flowering time).

Self-Validating Controls

To ensure that the observed effects are due to the photoreleased trehalose derivative and not an artifact, the following controls are essential:

  • No-Light Control: Sample treated with the caged compound but kept in the dark. This controls for any biological activity of the caged compound itself.

  • Light-Only Control: Sample treated with infiltration buffer (no caged compound) but subjected to the same light pulse. This controls for any effects of the light itself (e.g., phototoxicity, light-induced signaling).

  • Byproduct Control (Optional): Sample treated with the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct to rule out any effects from its accumulation.

Data Interpretation and Quantitative Analysis

The expected outcome of a successful experiment is a light-dependent biological response that is absent in the control groups. For example, targeted irradiation should lead to a measurable increase in T6P and starch content specifically in the illuminated area.[6][15]

ParameterTypical Value / CharacteristicRationale / Significance
Caging Group 4,5-Dimethoxy-2-nitrobenzyl (DMNB)A well-characterized ortho-nitrobenzyl cage with good quantum efficiency and stability.
Absorption Max (λmax) ~350-365 nmDetermines the optimal wavelength for photolysis; resides in the near-UV range.
Photolysis Byproducts 4,5-dimethoxy-2-nitrosobenzaldehyde, H+Generally considered biologically inert at concentrations produced, but must be controlled for.
Release Kinetics Sub-millisecondEnsures that the release of the active molecule is not the rate-limiting step in studying fast biological processes.[16][17]
Working Concentration 50 - 500 µMMust be high enough for a significant biological effect upon uncaging but low enough to avoid off-target effects.

Conclusion and Future Directions

6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose is a sophisticated chemical tool that provides researchers with unprecedented control over a central signaling pathway in plants. By enabling the targeted release of a T6P precursor, it allows for the direct investigation of sugar signaling with high precision, bypassing the complexities of upstream metabolism. This approach is invaluable for dissecting the intricate networks that link carbon availability to plant growth, development, and resilience. Future applications could involve combining this technology with advanced imaging to visualize metabolic fluxes in real-time or using it to probe the specific roles of T6P in different cell layers within complex tissues, furthering our understanding of how plants allocate resources and respond to their environment.

References

  • Griffiths C A, et al. (2016). Chemical intervention in plant sugar signalling increases yield and resilience. Nature, 540(7634): 574-578. [Link]

  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Israel Journal of Chemistry, 58(6-7), 735-743. [Link]

  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7-27. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. John Wiley & Sons. [Link]

  • Yadav, U. P., et al. (2014). Trehalose-6-phosphate and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science, 5, 119. [Link]

  • Lunn, J. E., et al. (2006). Trehalose Metabolism and Signaling. Annual Review of Plant Biology, 57, 421-441. [Link]

  • Paul, M. J., et al. (2008). Trehalose metabolism and signaling. Arabidopsis Book, 6, e0111. [Link]

  • Lastdrager, J., Hanson, J., & Smeekens, S. (2014). Trehalose: Metabolism and Role in Stress Signaling in Plants. Plant Physiology, 164(3), 1183-1185. [Link]

  • Ellis-Davies, G. C., & Barsotti, N. (2006). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neuroscience, 1(1), 44-51. [Link]

  • Ellis-Davies, G. C. R. (2019). Useful caged compounds for cell physiology. Accounts of Chemical Research, 52(4), 935-944. [Link]

  • Rakauskaitė, T., et al. (2021). Selective immunocapture and light-controlled traceless release of transiently caged proteins. STAR Protocols, 2(3), 100705. [Link]

  • Corrie, J. E. T., & Trentham, D. R. (1998). Flash photolysis of caged compounds. Comprehensive Biophysics, 1, 233-242. [Link]

  • O'Hara, L., et al. (2013). Trehalose – properties, biosynthesis and applications. Biotechnology, Food Science and Engineering, 1, 25-35. [Link]

  • Richards, S. J., et al. (2002). Tailoring Trehalose for Biomedical and Biotechnological Applications. Journal of the American Chemical Society, 124(41), 12182-12183. [Link]

  • Nishikawa, T., et al. (2016). Photocrosslinkable Trehalose Derivatives Carrying Mesogenic Groups: Synthesis, Characterization, and in Vitro Evaluation for Fibroblast Attachment. International Journal of Molecular Sciences, 17(9), 1509. [Link]

  • Vinciguerra, D., Gelb, M. B., & Maynard, H. D. (2022). Synthesis and Application of Trehalose Materials. JACS Au, 2(7), 1561-1587. [Link]

  • Maynard, H. D., et al. (2022). Synthesis and Application of Trehalose Materials. JACS Au, 2(7), 1561-1587. [Link]

  • ChemBK. (n.d.). 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose. [Link]

  • Lunn, J. E., et al. (2015). Modification of trehalose-6-phosphate levels in plants.
  • Kalscheuer, R., et al. (2019). Trehalose cycling supports mycomembrane metabolism during carbon limitation. mBio, 10(4), e01373-19. [Link]

  • Palma-Cerda, F., et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, Mni-Caged-Gamma-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 12, 465. [Link]

  • Svoboda, K., et al. (1999). Application of two-photon flash photolysis to reveal intercellular communication and intracellular Ca movements. Biophysical Journal, 76(4), 1813-1823. [Link]

Sources

Foundational

An In-Depth Technical Guide to DMNB-caged Trehalose-6-Phosphate: Spatiotemporal Control of Cellular Metabolism and Signaling

Audience: Researchers, scientists, and drug development professionals. Abstract Trehalose-6-phosphate (T6P) has emerged as a critical signaling metabolite that links carbon availability to growth and development in plant...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trehalose-6-phosphate (T6P) has emerged as a critical signaling metabolite that links carbon availability to growth and development in plants, fungi, and other organisms. Its low concentration and rapid turnover, however, make it a challenging molecule to study using conventional methods. The advent of photoremovable protecting groups, or "cages," provides a powerful solution for controlling the release of bioactive molecules with high spatiotemporal precision. This technical guide offers a comprehensive overview of 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged trehalose-6-phosphate, a photoactivatable tool designed to investigate the dynamic functions of T6P. We will delve into the core principles of caging chemistry, the biological significance of T6P, detailed protocols for the application of DMNB-caged T6P, and a case study illustrating its utility in dissecting complex signaling pathways.

The Principle of Photochemical Caging

The ability to precisely initiate a biological process on demand is a primary goal in dissecting complex cellular functions. "Caged" compounds are powerful tools that achieve this by rendering a bioactive molecule inert through the covalent attachment of a photoremovable protecting group (PPG).[1][2] The caged molecule can be introduced into a biological system—be it a single cell, a tissue slice, or a whole organism—without eliciting a response. Upon irradiation with light of a specific wavelength, the PPG is cleaved, rapidly releasing the active molecule in a process known as "uncaging."[1]

This technique offers unparalleled control over the timing and location of molecular release, overcoming the limitations of slower methods like perfusion or microinjection.[3] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a widely used PPG that absorbs light in the near-UV spectrum (typically 340-365 nm) and undergoes efficient photolysis to release the target molecule.[4][5]

The DMNB Uncaging Mechanism

The DMNB cage is attached to a key functional group of the target molecule, in this case, the phosphate group of trehalose-6-phosphate. Upon absorption of UV light, the DMNB moiety undergoes an intramolecular redox reaction.[4][6] This photochemical process leads to the cleavage of the bond between the benzylic carbon and the oxygen of the phosphate group, liberating free, biologically active T6P and the byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[7] The reaction is typically rapid, often occurring on a millisecond timescale, allowing for the study of fast biological responses.[1]

G cluster_0 Before Photolysis cluster_1 After Photolysis DMNB_T6P DMNB-caged T6P (Biologically Inactive) Light UV Light (~365 nm) T6P Active T6P Byproduct DMNB Byproduct (Nitrosobenzaldehyde) Light->T6P Uncaging Light->Byproduct

Caption: The uncaging process of DMNB-T6P initiated by UV light.

The Biological Significance of Trehalose-6-Phosphate (T6P)

Trehalose-6-phosphate is an intermediate in the synthesis of trehalose, a disaccharide known for its role in stress protection in a wide variety of organisms.[8][9][10] While vertebrates do not synthesize trehalose, the T6P pathway is crucial in plants, fungi, and invertebrates.[8][11] More than just a metabolic intermediate, T6P acts as a potent signaling molecule, providing a direct readout of cellular sucrose availability and regulating central metabolism and developmental processes.[12][13][14]

  • In Plants: T6P is a master regulator of sugar metabolism and growth. It acts as a signal of sucrose status, inhibiting the energy-sensing kinase SnRK1 (Sucrose-non-fermenting-1-Related Kinase) and activating the Target of Rapamycin (TOR) kinase.[15][16][17] By inhibiting SnRK1, a kinase activated under low-energy conditions, T6P promotes biosynthetic processes and growth when sugar is abundant.[12][18] This regulation is critical for processes ranging from flowering time to root development.[12][16][17]

  • In Fungi: In organisms like Saccharomyces cerevisiae, T6P is a potent allosteric inhibitor of hexokinase.[8] This function is vital for preventing an excessive influx of glucose into glycolysis, which could otherwise lead to a toxic accumulation of sugar phosphates and a depletion of inorganic phosphate.[19]

The ability to manipulate T6P levels with DMNB-caged T6P allows researchers to directly probe these regulatory functions, bypassing the complexities of genetic manipulation or external sugar feeding, which can have widespread, indirect effects.

Experimental Application: A Technical Workflow

The successful application of DMNB-caged T6P requires careful consideration of the experimental system, uncaging parameters, and appropriate controls. This section provides a generalized workflow adaptable to various biological systems.

Experimental Design & Key Considerations

Causality Behind Choices: The choices made at this stage are critical for ensuring that the observed biological effects are directly attributable to the released T6P and not to experimental artifacts.

  • Compound Concentration: The optimal concentration of DMNB-caged T6P must be determined empirically. It should be high enough to produce a biologically relevant concentration of T6P upon uncaging but low enough to avoid off-target effects of the caged compound itself or its photolysis byproducts. Typical starting concentrations range from the low to mid-micromolar range.

  • Light Source and Delivery:

    • Wavelength: DMNB has a broad absorption peak in the near-UV range.[3] Mercury arc lamps with filters for the 365 nm line are common.[3] Lasers (e.g., 355 nm) or even high-intensity light at 405 nm can also be used, though efficiency may be lower.[20] The choice of wavelength is a trade-off: shorter wavelengths are more efficient for uncaging but carry a higher risk of phototoxicity to the cells.[20]

    • Intensity & Duration: The goal is to deliver enough photons to achieve the desired level of uncaging without damaging the sample. This must be calibrated. Short, high-intensity pulses are often preferred over long, low-intensity exposure to minimize phototoxic stress.

  • Self-Validating Controls (Trustworthiness Pillar): To ensure scientific rigor, a set of controls is mandatory:

    • Control A (No Compound, Light Exposure): This control tests for any biological effects caused by the light source itself (phototoxicity).

    • Control B (Compound, No Light): This control verifies that the DMNB-caged T6P is biologically inert before photolysis and has no agonist or antagonist activity.

    • Control C (Vehicle, Light Exposure): This accounts for any effects of the solvent (e.g., DMSO) used to dissolve the caged compound.

Step-by-Step Experimental Protocol (Cellular/Tissue Application)

G A 1. Reagent Preparation Dissolve DMNB-caged T6P in appropriate solvent (e.g., DMSO) B 2. System Loading Incubate cells/tissue with caged compound solution and controls A->B C 3. Photolysis (Uncaging) Expose sample to calibrated light source (e.g., 365 nm UV light) B->C D 4. Incubation & Response Allow time for biological response to released T6P C->D E 5. Downstream Analysis Measure endpoints: gene expression, metabolite levels, phenotype, etc. D->E

Caption: A generalized experimental workflow for using DMNB-caged T6P.

  • Reagent Preparation:

    • Prepare a stock solution of DMNB-caged T6P (e.g., 10-50 mM) in a suitable solvent like anhydrous DMSO. Store protected from light at -20°C or below.

    • On the day of the experiment, dilute the stock solution to the final working concentration in the appropriate aqueous buffer or cell culture medium. Keep the solution on ice and protected from ambient light.

  • Loading the Compound:

    • For cell cultures, replace the medium with the medium containing the final concentration of DMNB-caged T6P. Incubate for a sufficient time to allow for cellular uptake or equilibration. This step may vary significantly; for plant tissues, methods like vacuum infiltration or direct application may be necessary.[21][22]

    • Prepare parallel samples for each of the controls outlined in Section 3.1.

  • Photolysis (Uncaging):

    • Position the sample on the microscope stage or in the irradiation chamber.

    • Deliver the pre-calibrated dose of light to the region of interest. For microscopy, this allows for subcellular precision. For larger samples like plant seedlings, broader field illumination may be used.[21]

  • Downstream Analysis:

    • Following uncaging, incubate the samples for a predetermined time to allow the biological cascade to proceed.

    • Harvest the samples for analysis. This can include:

      • qRT-PCR: To measure changes in the expression of T6P-responsive genes (e.g., SnRK1 marker genes).

      • Metabolomics: To quantify changes in central metabolites like sucrose, glucose-6-phosphate, or amino acids.

      • Enzyme Assays: To directly measure the activity of downstream targets like hexokinase or SnRK1.

      • Phenotypic Analysis: To observe changes in growth, development, or morphology, such as lateral root formation in plants.[21]

Data Interpretation and Expected Outcomes

The quantitative data obtained from these experiments can be summarized to reveal the impact of acute T6P release.

Table 1: Hypothetical Data from a Plant Root Experiment

MeasurementControl (No Light)Uncaged T6P (+ Light)Fold Change
SnRK1 Marker Gene (KIN10) 1.0 ± 0.10.4 ± 0.05↓ 2.5x
TOR Marker Gene (S6K) 1.0 ± 0.122.5 ± 0.3↑ 2.5x
Sucrose Concentration (nmol/g FW) 50 ± 585 ± 7↑ 1.7x
Lateral Root Density (roots/cm) 2.1 ± 0.34.5 ± 0.5↑ 2.1x

Interpreting the Data: The data in Table 1 would suggest that the light-induced release of T6P leads to the inhibition of the SnRK1 pathway and activation of the TOR pathway, resulting in increased sucrose accumulation and a significant promotion of lateral root growth, consistent with the known function of T6P as a pro-growth signal.[16][17]

Case Study: Dissecting the T6P-SnRK1/TOR Signaling Hub in Plant Root Development

Recent studies have utilized DMNB-caged T6P to confirm the central role of T6P in regulating lateral root formation in Arabidopsis thaliana.[16][17][21] This provides an excellent example of the power of this tool.

It is known that the plant hormone auxin is a master regulator of lateral root development. However, the link between auxin signaling and the energy status required to build a new organ was unclear. Experiments using DMNB-caged T6P demonstrated that a localized, light-activated release of T6P in the roots was sufficient to induce lateral root formation.[16][21]

The underlying mechanism involves a signaling cascade where auxin down-regulates the expression of a specific T6P-degrading enzyme (TPPB) in the lateral root founder cells.[17][21] This allows T6P to accumulate, subsequently inhibiting the "low energy" signal SnRK1 and activating the "pro-growth" kinase TOR. This coordinated action signals that sufficient sugar and energy are available to proceed with cell division and the formation of a new root.[16][17]

G Sucrose High Sucrose (Energy Status) T6P Trehalose-6-Phosphate (T6P) Sucrose->T6P SnRK1 SnRK1 Kinase (Energy Sensor) T6P->SnRK1 Inhibits TOR TOR Kinase (Growth Promoter) T6P->TOR Activates DMNB_T6P DMNB-caged T6P Light Light Light->T6P Experimental Input Growth Growth & Biosynthesis (e.g., Lateral Root Formation) SnRK1->Growth Inhibits Catabolism Catabolic Processes (Growth Inhibition) SnRK1->Catabolism TOR->Growth

Caption: T6P signaling hub in plants, showing experimental input via DMNB-T6P.

Conclusion and Future Perspectives

DMNB-caged trehalose-6-phosphate is a sophisticated chemical tool that enables researchers to exert precise control over a key metabolic and signaling pathway. Its application has already provided critical insights into how organisms coordinate energy status with growth and development. Future applications could extend to investigating the role of T6P in crop yield under different environmental conditions, as recently demonstrated in field trials with wheat, or exploring its function in pathogenic fungi as a potential target for novel fungicides.[8][22][23] As optical technologies advance, the combination of caged compounds with super-resolution microscopy and other advanced imaging techniques will continue to illuminate the intricate chemistry of life.[24][25][26]

References

  • Yadav, G., Pan, S., & Békefi, E. (2025).
  • Nunes, C., O'Hara, L. E., Primavesi, L. F., et al. (n.d.).
  • Smit, M., McGregor, S. R., Sun, H., et al. (2023). Trehalose-6-phosphate signaling regulates lateral root formation in Arabidopsis thaliana.
  • Figueroa, C. M., & Lunn, J. E. (n.d.). Trehalose-6-phosphate and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science.
  • Smit, M., McGregor, S. R., Sun, H., et al. (2023).
  • Zakharova, M. I., Purtov, K. V., & Purtov, Y. A. (n.d.). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products.
  • Nunes, C., Primavesi, L. F., Patel, M. K., et al. (n.d.).
  • Lohmann, F., Pschibul, A., & Ziegler, C. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ChemistryOpen.
  • Lohmann, F., Pschibul, A., & Ziegler, C. (2020). Proposed reaction mechanism towards photocleavage of the DMNB moiety...
  • Li, W., & Zheng, G. (2012). Photoactivatable fluorophores and techniques for biological imaging applications. Photochemical & Photobiological Sciences.
  • Li, W., & Zheng, G. (2012). Photoactivatable fluorophores and techniques for biological imaging applications. Photochemical & Photobiological Sciences.
  • Gurney, A. M. (n.d.). Flash photolysis of caged compounds.
  • Smeekens, S., & Hellmann, H. (2011). Trehalose-6-Phosphate: Connecting Plant Metabolism and Development. Frontiers in Plant Science.
  • Trigo, F. F., Papageorgiou, G., & Ogden, D. (2009).
  • Schluepmann, H., van Dijken, A., Aghdasi, M., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. PNAS.
  • Chen, Q., & Haddad, G. G. (2004). Role of trehalose phosphate synthase and trehalose during hypoxia: from flies to mammals. Journal of Experimental Biology.
  • Nienhaus, K., Nienhaus, G. U., & Wombacher, R. (2023). Photoactivatable Fluorophores for Bioimaging Applications.
  • Chen, Q., & Haddad, G. G. (2004). Role of trehalose phosphate synthase and trehalose during hypoxia: from flies to mammals. Journal of Experimental Biology.
  • Wiggers, H. A. L. (1832). Trehalose. Wikipedia.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Ellis-Davies, G. C. R., & Barsotti, R. J. (2014). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Cellular Neuroscience.
  • Choe, J., & Raizen, D. M. (2008). Trehalose-6-phosphate synthase/phosphatase regulates cell shape and plant architecture in Arabidopsis. Plant Physiology.
  • Fichtner, F., Barbier, F. F., & Feil, R. (2020).
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  • Ellis-Davies, G. C. R. (n.d.). caged compounds. Google Sites.
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  • Griffiths, C. A., Xue, X., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials.
  • Griffiths, C. A., Xue, X., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. Department of Pharmacology, University of Oxford.

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Exploratory

Trehalose-6-Phosphate: The Central Signaling Hub of Plant Sugar Status and Developmental Programming

An In-depth Technical Guide for Researchers Abstract Trehalose-6-phosphate (T6P) has transitioned from a mere metabolic intermediate to a central signaling molecule in plants, acting as a crucial proxy for sucrose availa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Trehalose-6-phosphate (T6P) has transitioned from a mere metabolic intermediate to a central signaling molecule in plants, acting as a crucial proxy for sucrose availability. This guide provides a comprehensive technical overview of the T6P signaling pathway, its intricate relationship with the energy-sensing SnRK1 kinase, and its profound impact on plant metabolism, growth, and development. We will explore the molecular mechanisms underpinning T6P's function, detail robust experimental protocols for its study, and discuss the translational potential of manipulating this pathway for crop improvement. This document is intended for researchers and scientists seeking to understand and leverage the T6P signaling network in plant biology and agricultural applications.

Introduction: Beyond a Simple Sugar Phosphate

For decades, the disaccharide trehalose was primarily associated with stress tolerance in desiccation-resistant "resurrection plants"[1]. In most other plants, trehalose and its precursor, trehalose-6-phosphate (T6P), were found in such low, almost undetectable, quantities that they were considered metabolic curiosities[2][3]. The development of more sensitive analytical methods and pioneering genetic studies, particularly in Arabidopsis thaliana, shattered this paradigm[4][5]. It is now unequivocally clear that T6P is an indispensable signaling molecule that connects carbon status, primarily sucrose levels, to the regulation of metabolic processes and major developmental transitions, including vegetative growth, flowering, and embryogenesis[1][6][7].

The critical nature of T6P was starkly demonstrated by the embryo-lethal phenotype of Arabidopsis tps1 mutants, which lack a functional trehalose-6-phosphate synthase (TPS)[8]. This lethality is not due to a lack of trehalose but to the absence of T6P itself, highlighting its essential regulatory role over primary metabolism[1][9]. This guide delves into the core of this signaling system, providing the foundational knowledge and practical methodologies required to investigate its function.

The Core T6P Signaling Pathway

The synthesis and degradation of T6P form the backbone of its signaling capacity. This two-step pathway is elegantly simple yet exquisitely regulated.

2.1. Biosynthesis and Degradation

  • Synthesis: T6P is synthesized from glucose-6-phosphate (G6P) and UDP-glucose (UDPG) by the enzyme Trehalose-6-Phosphate Synthase (TPS) .[6][10] Both substrates are direct products of recent photosynthetic activity and sucrose metabolism, positioning T6P as an immediate indicator of cellular carbon influx.

  • Dephosphorylation: T6P is subsequently dephosphorylated to trehalose by Trehalose-6-Phosphate Phosphatase (TPP) .[6][10] Trehalose itself can be hydrolyzed into two glucose molecules by trehalase, though its signaling roles are considered minor compared to T6P.[10]

The Arabidopsis genome encodes a surprisingly large family of 11 TPS and 10 TPP genes, suggesting complex, tissue-specific, and condition-dependent regulation of T6P levels[6][11].

Signaling Pathway Overview

T6P_Pathway cluster_sucrose Sucrose Metabolism cluster_T6P T6P Metabolism cluster_enzymes Enzymes Sucrose Sucrose G6P Glucose-6-P Sucrose->G6P UDPG UDP-Glucose Sucrose->UDPG T6P Trehalose-6-Phosphate TPS TPS G6P->TPS UDPG->TPS TPP TPP T6P->TPP Trehalose Trehalose TPS->T6P Synthesizes TPP->Trehalose Dephosphorylates

Caption: The core biosynthetic pathway of Trehalose-6-Phosphate (T6P).

2.2. T6P as a Proxy for Sucrose Status

A seminal discovery in the field was the observation of a strong, positive correlation between cellular sucrose levels and T6P concentrations. When carbon-starved seedlings are fed sucrose, T6P levels rise rapidly, often before any significant changes in its precursors, G6P and UDPG.[6][7] This tight correlation holds true during diurnal cycles, where T6P levels track the rise and fall of sucrose.[7] This has led to the widely accepted "Suc-T6P nexus" model, which posits that T6P acts as a direct signal of sucrose availability, informing the cell's metabolic and developmental machinery about the current carbon status.[7][12]

Mechanism of Action: The T6P/SnRK1 Regulatory Hub

The primary mechanism through which T6P exerts its control is by inhibiting the SNF1-related protein kinase 1 (SnRK1) .[4][13]

  • SnRK1: The "Famine" Kinase: SnRK1 is a highly conserved energy sensor, homologous to AMP-activated protein kinase (AMPK) in mammals and SNF1 in yeast.[3][7] It is activated under low energy/carbon conditions (starvation). Activated SnRK1 phosphorylates numerous downstream targets, leading to the shutdown of anabolic (energy-consuming) processes like growth and biosynthesis, while promoting catabolic (energy-releasing) processes to conserve resources.[7]

  • T6P: The "Feast" Signal: T6P acts as a potent, non-competitive inhibitor of the SnRK1 kinase.[3] When sucrose is abundant, T6P levels rise, leading to the inhibition of SnRK1. This inhibition de-represses anabolic pathways, effectively giving the "green light" for the cell to invest its available carbon into growth, starch synthesis, and other biosynthetic activities.[2][3][4]

This T6P-SnRK1 interplay forms a central regulatory circuit that balances carbon supply with demand, ensuring that growth only proceeds when sufficient resources are available.[2][13]

The T6P-SnRK1 Signaling Circuit

T6P_SnRK1 Sucrose High Sucrose T6P High T6P Sucrose->T6P leads to SnRK1 SnRK1 Kinase T6P->SnRK1 inhibits Anabolism Anabolic Processes (Growth, Biosynthesis) SnRK1->Anabolism inhibits Catabolism Catabolic Processes (Resource Mobilization) SnRK1->Catabolism activates

Caption: T6P inhibits the SnRK1 "famine" kinase to promote growth.

T6P Integration with Key Plant Processes

The T6P/SnRK1 hub does not operate in isolation. It is deeply integrated with other metabolic and signaling pathways to orchestrate whole-plant physiology.

4.1. Starch Metabolism

T6P plays a dual role in starch metabolism.

  • Starch Synthesis: In photosynthetic source tissues like leaves, high T6P levels promote starch synthesis. This occurs via the post-translational redox activation of ADP-glucose pyrophosphorylase (AGPase), a key regulatory enzyme in the starch synthesis pathway.[6][10] This mechanism ensures that excess carbon fixed during the day is stored as starch.

  • Starch Mobilization: Conversely, low T6P levels are associated with the breakdown of transitory starch at night to provide a steady supply of sucrose for metabolic needs.[4]

4.2. Developmental Transitions: The Control of Flowering

The transition from vegetative growth to flowering is an energy-intensive process that must be timed correctly. T6P signaling is a key component of this timing mechanism. Plants with impaired T6P synthesis (e.g., tps1 mutants) exhibit a significant delay in flowering, a phenotype that can be rescued by restoring TPS1 function.[10] This indicates that the plant must perceive a state of sufficient carbon availability, signaled by T6P, before committing to flowering.

4.3. Interaction with Hormone Signaling

T6P signaling is intricately connected with plant hormone pathways, particularly auxin and abscisic acid (ABA).

  • Auxin: T6P is a fundamental regulator of lateral root formation, integrating carbon energy status with auxin signaling. Auxin, the master regulator of this process, transcriptionally influences TPP genes in lateral root founder cells, modulating local T6P levels to control root branching.[14]

  • Abscisic Acid (ABA): There is significant crosstalk between T6P and ABA signaling, especially during seed germination and stress responses.[11] Plants with low T6P levels often show hypersensitivity to ABA, leading to delayed germination and growth arrest, linking sugar status to stress responses.[11][15]

Methodologies for T6P Research

Investigating the T6P pathway requires robust methodologies for both quantification and functional analysis.

5.1. Protocol: Quantification of T6P by LC-MS/MS

Causality: Accurate quantification of T6P is essential to correlate its levels with sucrose content and physiological responses. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity to measure the low concentrations of T6P found in plant tissues.[4][16][17]

Step-by-Step Methodology:

  • Harvest and Quench: Flash-freeze plant material (~50-100 mg) in liquid nitrogen to instantly halt metabolic activity. This is a critical step to prevent T6P degradation.

  • Extraction: Homogenize the frozen tissue in a pre-chilled extraction buffer. A common method involves a two-phase extraction with chloroform and a methanol/water mixture to separate polar metabolites from lipids and proteins.[17]

  • Sample Cleanup: The polar phase containing T6P is often complex. Solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge is highly effective for removing interfering compounds and concentrating the sample.[17]

  • LC Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation. This provides good retention and peak shape for highly polar compounds like sugar phosphates.

  • MS/MS Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity by monitoring a specific precursor-to-product ion transition for T6P. Use a stable isotope-labeled internal standard for accurate quantification.

Self-Validation: The protocol's integrity is maintained by including a spiked sample (matrix + known amount of T6P standard) to calculate recovery (>80% is acceptable) and a blank to check for contamination.[17] The use of an internal standard corrects for variations in extraction efficiency and instrument response.

5.2. Protocol: Genetic Manipulation of T6P Levels

Causality: To establish a causal link between T6P levels and a specific phenotype, it is necessary to genetically manipulate T6P content. This is most commonly achieved by overexpressing bacterial genes for T6P synthesis or degradation, as they are not subject to endogenous plant regulation.[1][2][9]

Step-by-Step Methodology:

  • Vector Construction:

    • To increase T6P: Clone the coding sequence of E. coli trehalose phosphate synthase (otsA) into a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.

    • To decrease T6P: Clone the coding sequence of E. coli trehalose phosphate phosphatase (otsB) into a similar plant expression vector.

  • Plant Transformation: Introduce the constructs into the plant of interest (e.g., Arabidopsis thaliana) using Agrobacterium tumefaciens-mediated floral dip transformation.

  • Selection of Transgenics: Select primary transformants (T1 generation) on a medium containing an appropriate selectable marker (e.g., kanamycin, hygromycin).

  • Confirmation of Expression: Confirm transgene expression in T2 or T3 homozygous lines using RT-qPCR.

  • Phenotypic and Metabolic Analysis:

    • Grow transgenic lines alongside wild-type controls under standard and challenge conditions (e.g., varying sucrose supply, abiotic stress).

    • Observe and quantify phenotypic differences (e.g., growth rate, flowering time, root architecture).

    • Quantify T6P and sucrose levels using the LC-MS/MS protocol described above to confirm the manipulation was successful and to correlate metabolic changes with the observed phenotype.

Workflow for Genetic Manipulation of T6P

Genetic_Workflow Vector 1. Vector Construction (e.g., 35S::otsA or 35S::otsB) Transform 2. Agrobacterium-mediated Plant Transformation Vector->Transform Select 3. Selection of Transgenic Lines Transform->Select Confirm 4. Confirmation of Transgene Expression (RT-qPCR) Select->Confirm Analyze 5. Phenotypic and Metabolic Analysis Confirm->Analyze Metabolites T6P & Sucrose Quantification (LC-MS) Analyze->Metabolites Phenotype Growth & Development Measurements Analyze->Phenotype WT Wild-Type Control WT->Analyze Compare against

Caption: Experimental workflow for analyzing T6P function.

Applications in Crop Improvement

The central role of T6P in regulating carbon allocation makes it a prime target for enhancing crop yield and resilience.[4][13][18] The challenge lies in the precise, tissue-specific manipulation of T6P levels, as constitutive changes can be detrimental.

  • Increasing Yield Potential: Targeted increases of T6P in sink tissues, such as developing grains, can promote the flux of sucrose into biosynthetic pathways, leading to increased grain filling and size.[4][13]

  • Enhancing Stress Resilience: Modulating T6P levels can improve tolerance to abiotic stresses like drought and flooding.[13][18] For instance, decreasing T6P can promote the mobilization of stored carbon reserves, providing the energy needed to survive stress periods.[4]

Genetic modification and chemical intervention approaches are being actively explored to harness the T6P pathway to improve performance in major crops like wheat, maize, and rice.[4][18]

Table 1: Phenotypic Consequences of Altered T6P Levels
FeatureHigh T6P (e.g., 35S::otsA)Low T6P (e.g., 35S::otsB)Reference(s)
Growth on Sucrose Enhanced growth compared to wild-typeStrongly inhibited, stunted growth[1],[9]
Starch Metabolism Promotes starch synthesisImpaired starch synthesis/mobilization[6],[4]
Flowering Time Generally normal or slightly earlyDelayed flowering[7],[10]
Leaf Appearance Dark green, sometimes smaller leavesLarge, pale green leaves[1]
SnRK1 Activity InhibitedActivated[4],[2]

Future Perspectives

While our understanding of T6P signaling has grown immensely, many questions remain. Future research will likely focus on:

  • Identifying Downstream Targets: Uncovering the full range of proteins phosphorylated by SnRK1 and how T6P modulates these interactions.

  • Tissue-Specific Functions: Dissecting the specific roles of the numerous TPS and TPP isoforms in different tissues and developmental stages.

  • Chemical Biology: Developing specific chemical modulators of TPS, TPP, or the T6P-SnRK1 interaction to allow for temporal control of the pathway, which could have significant applications in agriculture.

The T6P signaling nexus is a testament to the elegant regulatory systems plants have evolved to thrive. Continued exploration of this pathway holds immense promise not only for fundamental plant science but also for developing the next generation of high-yielding, resilient crops.

References

  • Schluepmann, H., van Dijken, A., Aghdasi, M., Wobbes, B., Paul, M., & Smeekens, S. (2011). Trehalose-6-Phosphate: Connecting Plant Metabolism and Development. Frontiers in Plant Science. [Link]

  • Paul, M. J., Figueroa, C. M., & Griffiths, C. A. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Biochemical Society Transactions. [Link]

  • Schluepmann, H., Pellny, T., van Dijken, A., Smeekens, S., & Paul, M. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences. [Link]

  • Lunn, J. E., Delorge, I., Figueroa, C. M., Van Dijck, P., & Stitt, M. (2014). Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology. [Link]

  • Griffiths, C. A., Paul, M. J., & Fichtner, F. (2020). Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology. [Link]

  • Schluepmann, H., van Dijken, A., Aghdasi, M., Wobbes, B., Paul, M., & Smeekens, S. (2012). Trehalose-6-Phosphate: Connecting Plant Metabolism and Development. ResearchGate. [Link]

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  • Li, W., et al. (2023). Abscisic Acid Enhances Trehalose Content via OsTPP3 to Improve Salt Tolerance in Rice Seedlings. PMC - PubMed Central. [Link]

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Foundational

The Architect's Toolkit for Biological Control: An In-Depth Technical Guide to Photocleavable Protecting Groups

Foreword: Precision Engineering of Biological Processes In the intricate dance of biological systems, the ability to initiate, terminate, or modulate a specific process with high precision is the holy grail for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Precision Engineering of Biological Processes

In the intricate dance of biological systems, the ability to initiate, terminate, or modulate a specific process with high precision is the holy grail for researchers and drug developers alike. Photocleavable protecting groups (PPGs), often referred to as "caging" groups, represent a cornerstone of this endeavor. These light-sensitive molecular switches offer an unparalleled level of spatiotemporal control, allowing for the on-demand release of bioactive molecules within living systems. This guide provides a comprehensive exploration of the core principles, diverse chemistries, and practical applications of PPGs, empowering researchers to harness the power of light for precise biological manipulation.

Part 1: The Fundamental Principles of Photocleavable Protecting Groups

At its core, a photocleavable protecting group is a chemical moiety that renders a bioactive molecule inert until it is exposed to light of a specific wavelength.[1] This "caging" process involves the covalent attachment of the PPG to a critical functional group of the target molecule, effectively masking its biological activity.[1] Upon irradiation, the PPG undergoes a photochemical reaction that cleaves the covalent bond, releasing the active molecule in its native form.[2] This process is often referred to as "uncaging."

The elegance of this technology lies in its ability to provide exquisite control over the timing and location of molecular activation.[3][4] Unlike traditional methods that rely on systemic administration or diffusion, light can be precisely focused on a specific area of interest, from a single cell to a defined region within a tissue, and delivered in precisely timed pulses.[5]

The Sheehan Criteria: A Framework for Ideal PPGs

The utility of a PPG in a biological context is governed by a set of key characteristics, often referred to as the Sheehan or Lester rules.[2] An ideal PPG should exhibit:

  • Biocompatibility: The caged compound, the PPG itself, and its photolytic byproducts should be non-toxic and not interfere with the biological system under investigation.[3][4]

  • Stability: The caged compound must be stable under physiological conditions in the absence of light to prevent premature release of the active molecule.[3][4]

  • Efficient Photolysis: The uncaging process should proceed with a high quantum yield (Φ), which is the ratio of released molecules to absorbed photons. A quantum yield greater than 0.10 is generally considered desirable.[2][6]

  • Wavelength Specificity: The PPG should absorb light at a wavelength that is minimally absorbed by endogenous biomolecules to reduce photodamage and allow for deeper tissue penetration. Wavelengths above 300 nm are typically preferred.[7][8]

  • Clean Photochemistry: The photorelease should be a primary photochemical process that occurs rapidly and without the formation of reactive intermediates or side products that could have off-target effects.[2]

  • Favorable Solubility: Both the caged compound and its byproducts should be soluble in aqueous biological media.[2]

  • Synthetic Accessibility: There should be a straightforward and high-yielding synthetic route for attaching the PPG to the molecule of interest.[2]

Part 2: A Tour of the Photocleavable Protecting Group Armory

A diverse array of PPGs has been developed, each with its unique photochemical properties and suitability for different applications. They are broadly categorized based on their core chromophore.

The Workhorse: ortho-Nitrobenzyl (o-NB) Derivatives

The o-nitrobenzyl group is the most widely used and well-characterized class of PPGs.[2][9] Its popularity stems from its versatility in protecting a wide range of functional groups, including carboxylates, phosphates, amines, and alcohols.[2][7]

Mechanism of Action: The photodeprotection of o-NB groups proceeds through a Norrish Type II-like mechanism.[2] Upon absorption of UV light (typically 300-365 nm), the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon.[2][10] This is followed by a rearrangement to an aci-nitro intermediate, which then decomposes to release the caged molecule and an o-nitrosobenzaldehyde byproduct.[2][10][11]

G Caged o-Nitrobenzyl Caged Compound Excited Excited State Caged->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Released Released Molecule + o-Nitrosobenzaldehyde AciNitro->Released Decomposition

Figure 1. Simplified photocleavage mechanism of an o-nitrobenzyl PPG.

Advantages and Disadvantages: While highly versatile, traditional o-NB cages have some drawbacks. Their absorption in the UV range can be damaging to cells, and the o-nitroso byproduct can be reactive and absorb at the same wavelength as the parent compound, leading to inefficient uncaging.[3][4] To address these limitations, numerous derivatives have been developed, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which exhibits a red-shifted absorption and improved photolysis efficiency.[12][13]

The Visible Light Contenders: Coumarin-Based PPGs

Coumarin-based PPGs have emerged as attractive alternatives to o-NB groups, primarily due to their absorption at longer, less damaging wavelengths in the visible spectrum (typically 350-450 nm).[5][14]

Mechanism of Action: The photocleavage of coumarin-4-ylmethyl derivatives involves a photo-induced heterolysis of the benzylic carbon-leaving group bond in the excited singlet state.[14] This generates a stabilized carbocation intermediate, which then rapidly releases the caged molecule.[8]

G Caged Coumarin-Caged Compound Excited Excited Singlet State Caged->Excited hν (Visible Light) Intermediate Carbocation Intermediate + Leaving Group Anion Excited->Intermediate Heterolysis Released Released Molecule + Coumarin Byproduct Intermediate->Released Solvolysis

Figure 2. General photocleavage pathway for coumarin-based PPGs.

Advantages and Disadvantages: Coumarin PPGs offer several advantages, including high quantum yields, rapid release kinetics (nanosecond timescale), and absorption at biologically benign wavelengths.[14] The photoproducts are also generally less reactive than those of o-NB groups. However, their synthesis can be more complex, and their applicability is often limited to caging carboxylates and phosphates.[5] Modifications to the coumarin scaffold, such as the introduction of donor groups, have been employed to further red-shift their absorption.[8][15]

The Bright Future: BODIPY-Based PPGs

Boron-dipyrromethene (BODIPY) dyes are well-known for their excellent photophysical properties, including high extinction coefficients, sharp absorption bands, and good photostability.[16] Recently, they have been repurposed as PPGs that can be cleaved with visible and even near-infrared (NIR) light.[9][17][18]

Mechanism of Action: The mechanism of photocleavage for BODIPY-based PPGs can vary depending on the substitution pattern but often involves photoinduced electron transfer.[16] For meso-substituted BODIPY PPGs, irradiation leads to the formation of a carbocation at the meso-position, which then facilitates the release of the leaving group.[9][19]

Advantages and Disadvantages: The key advantage of BODIPY PPGs is their tunable absorption profile, which can be extended into the NIR region, allowing for deeper tissue penetration and reduced phototoxicity.[16] They are also highly fluorescent, which can be exploited for tracking the caged compound.[16] However, the development of BODIPY-based PPGs is a relatively new area, and their biocompatibility and byproduct profiles are still under active investigation.[18]

Comparative Overview of Common PPGs
Protecting Group ClassTypical λmax (nm)Quantum Yield (Φ)AdvantagesDisadvantages
ortho-Nitrobenzyl (o-NB) 300 - 3650.01 - 0.2Versatile, well-established chemistryUV absorption, potentially reactive byproducts
Coumarin-based 350 - 4500.1 - 0.7Visible light absorption, fast release, high ΦLess versatile, more complex synthesis
BODIPY-based >500VariableTunable visible/NIR absorption, fluorescentNewer technology, byproduct profiles less studied

Part 3: Applications in Biological Research and Drug Development

The ability to control the activity of biomolecules with light has profound implications for a wide range of biological disciplines.

Spatiotemporal Control of Signaling Pathways

PPGs have been instrumental in dissecting complex signaling pathways by allowing for the controlled release of second messengers (e.g., cAMP, Ca²⁺), neurotransmitters (e.g., glutamate), and other signaling molecules.[1][5][6] This enables researchers to activate specific signaling events at precise locations within a cell and observe the downstream consequences in real-time.[5][20]

G cluster_0 Extracellular cluster_1 Intracellular CagedLigand Caged Ligand ActiveLigand Active Ligand CagedLigand->ActiveLigand Light Light Pulse Light->CagedLigand Uncaging Receptor Receptor ActiveLigand->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Response Cellular Response Signaling->Response

Figure 3. Workflow for light-activated control of a cell surface receptor.

Light-Activated Drug Delivery

A major challenge in pharmacology is to deliver a drug to its target tissue while minimizing off-target effects. PPGs offer a powerful solution by enabling the development of photoactivatable prodrugs.[12] These prodrugs remain inactive until they reach the target site, where they can be activated by light, leading to a localized therapeutic effect and reduced systemic toxicity.[6] This approach is particularly promising for cancer therapy, where light can be directed at the tumor to selectively release a potent cytotoxic agent.[6]

Optochemical Control of Protein Function

The function of proteins can be controlled with light by caging key amino acid residues within their active sites or allosteric regulatory domains.[20][21] For example, caging a critical lysine residue in the active site of an enzyme can render it inactive until light-induced deprotection restores its catalytic activity.[21] This allows for the precise temporal and spatial control of protein function within living cells.[20]

Part 4: Experimental Workflow: Caging and Uncaging a Carboxylic Acid with a DMNB Group

This section provides a generalized protocol for the synthesis and photolysis of a DMNB-caged carboxylic acid.

Synthesis of DMNB-Caged Carboxylic Acid

Objective: To covalently attach the 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group to a carboxylic acid via an ester linkage.

Materials:

  • Carboxylic acid of interest

  • 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add Cs₂CO₃ (1.5 eq) to the solution and stir for 15 minutes at room temperature to form the carboxylate salt.

  • Add DMNB-Br (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the DMNB-caged carboxylic acid.

  • Characterize the final product by NMR and mass spectrometry.

Photolysis and Analysis of Uncaging

Objective: To release the carboxylic acid from its DMNB cage using UV light and quantify the release.

Materials:

  • DMNB-caged carboxylic acid

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • UV lamp (e.g., 365 nm)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the DMNB-caged carboxylic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute to the desired final concentration in the aqueous buffer.

  • Transfer the solution to a quartz cuvette.

  • Irradiate the sample with a 365 nm UV lamp for a defined period.

  • At various time points, take aliquots of the solution and analyze by HPLC.

  • Monitor the decrease in the peak corresponding to the caged compound and the increase in the peak corresponding to the released carboxylic acid.

  • Quantify the extent of photolysis by integrating the peak areas. The quantum yield can be determined using a chemical actinometer.

Conclusion: The Illuminating Path Forward

Photocleavable protecting groups have transitioned from a niche chemical curiosity to an indispensable tool in the biological sciences. The continuous development of new PPGs with improved photophysical properties, particularly those responsive to longer wavelengths of light, is pushing the boundaries of what is possible in terms of biological control.[5][22] As our ability to synthesize and apply these molecular tools becomes more sophisticated, so too will our understanding of the intricate and dynamic processes that govern life itself.

References

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Sources

Exploratory

discovery and synthesis of caged T6P compounds

An In-Depth Technical Guide to the Discovery and Synthesis of Caged Trehalose-6-Phosphate (T6P) Compounds Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Caged Trehalose-6-Phosphate (T6P) Compounds

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, design, synthesis, and application of caged trehalose-6-phosphate (T6P) compounds. It moves beyond a simple recitation of protocols to explain the causal links between experimental design and successful application, ensuring a robust and reproducible methodology.

The Biological Imperative: Why Control Trehalose-6-Phosphate?

Trehalose-6-phosphate (T6P) has emerged from its role as a simple metabolic intermediate to be recognized as a critical signaling molecule in plants, fungi, and other organisms.[1][2][3] It is synthesized from UDP-glucose and glucose-6-phosphate by the enzyme trehalose-6-phosphate synthase (TPS) and is subsequently dephosphorylated to trehalose by trehalose-6-phosphate phosphatase (TPP).[1][2][3]

The significance of T6P lies in its function as a master regulator of sugar metabolism and development. It acts as a proxy signal for sucrose availability.[4] High levels of T6P indicate abundant sucrose, which in turn promotes growth and biosynthesis by inhibiting the energy-deprivation sensor, SUCROSE-NON-FERMENTING1-RELATED KINASE1 (SnRK1).[3][5] Conversely, low T6P levels activate SnRK1, which suppresses growth to conserve energy.[5][6] This T6P/SnRK1 signaling nexus governs fundamental processes including flowering time, embryo development, and resource allocation, making it a prime target for agricultural and biotechnological research.[4][5]

To dissect the precise spatiotemporal dynamics of this pathway, a tool is needed to manipulate T6P concentrations within living cells with high precision. Applying T6P externally is often ineffective due to its charge and inability to cross cell membranes. This is the challenge that "caged" T6P compounds are designed to overcome.

T6P_Signaling_Pathway cluster_synthesis T6P Metabolism cluster_signaling Signaling Cascade UDP_Glucose UDP-Glucose TPS TPS UDP_Glucose->TPS G6P Glucose-6-P G6P->TPS T6P Trehalose-6-Phosphate (T6P) TPP TPP T6P->TPP SnRK1 SnRK1 Kinase (Energy Sensor) T6P->SnRK1 Inhibits Trehalose Trehalose TPS->T6P TPP->Trehalose Growth Biosynthesis & Anabolic Processes SnRK1->Growth Inhibits Repression Growth Repression & Catabolic Processes SnRK1->Repression Activates Sucrose High Sucrose Status Sucrose->T6P Promotes Synthesis

Figure 1: The T6P signaling pathway in plants.

The Caging Principle: Spatiotemporal Control with Light

"Caged compounds" are biologically active molecules that have been temporarily inactivated by covalent attachment of a photolabile protecting group (PPG), often called a "cage".[7][8] This strategy is analogous to a prodrug, but with a crucial difference: the activation trigger is light, a non-invasive and highly controllable stimulus.[7][9]

The core utility of this technology rests on several key properties of an ideal caged compound:

  • Biological Inertness: The caged molecule must not interact with its biological target before photoactivation.

  • Chemical Stability: It must be stable under physiological conditions (pH, temperature) in the dark.

  • Efficient Photorelease: Upon irradiation with a specific wavelength of light, the active molecule should be released with a high quantum yield (a measure of photorelease efficiency).

  • Bio-Orthogonality: The light used for uncaging should not damage the biological system, and the cage photoproducts should be non-toxic.

By focusing a beam of light, a researcher can release the active molecule in a specific subcellular location and at a precise moment, enabling the study of rapid biological responses with unprecedented resolution.[8]

Caging_Mechanism T6P_caged T6P-O-Cage (Inactive) Light Light (hν) Receptor SnRK1 (Target) T6P_caged->Receptor No Interaction T6P_active T6P (Active) T6P_active->Receptor Inhibition Cage_byproduct Cage Byproduct Light->T6P_active Photolysis Light->Cage_byproduct

Figure 2: General principle of a caged compound.

Designing Caged T6P: Synthetic Strategy and Choice of Cage

The design of a caged T6P molecule centers on masking the phosphate group, as it is essential for the molecule's interaction with targets like SnRK1. The choice of the photolabile protecting group is critical and depends on the experimental requirements.

Selecting a Photolabile Protecting Group for Phosphates

Several classes of PPGs have been successfully used to cage phosphate esters, most notably in the development of caged ATP and other nucleotides.[10][11] The selection involves a trade-off between various photochemical properties.

Photolabile Protecting Group (PPG)AbbreviationTypical λmax (nm)Quantum Yield (Φ)Key Features & Considerations
o-NitrobenzylNB~260-320Low-ModerateThe original PPG; photolysis can be slow and produces absorbing, potentially toxic nitroso byproducts.[12]
1-(2-Nitrophenyl)ethylNPE~260-340ModerateFaster release kinetics than NB. Widely used for caging phosphates in ATP and IP3.[11]
4,5-Dimethoxy-2-nitrobenzylDMNB~350-360HighRed-shifted absorption reduces potential for cellular photodamage. Higher efficiency.
7-(Diethylamino)coumarin-4-yl)methylDEACM~380-420HighActivated by longer wavelength light (visible spectrum). Often requires a carbonate/carbamate linker. Good for two-photon applications.[9]

For initial studies, the NPE group represents a well-validated choice due to its extensive use in caging other biologically relevant phosphates, providing a solid foundation of established chemical protocols.[11]

A Retrosynthetic Approach

The synthesis of caged T6P is a significant challenge in carbohydrate chemistry, requiring a multi-step process with careful selection of orthogonal protecting groups. The general workflow involves:

  • Selective Protection: Starting with trehalose, all hydroxyl groups except the primary C6 hydroxyl must be protected.

  • Phosphorylation & Caging: The free C6 hydroxyl is first phosphorylated and then the photolabile group is attached to the phosphate moiety.

  • Global Deprotection: All protecting groups on the sugar backbone are removed to yield the final, water-soluble caged T6P.

Synthetic_Workflow Start α,α-Trehalose Step1 Step 1: Selective Protection of 7 OH groups Start->Step1 Intermediate1 Protected Trehalose (Free C6-OH) Step1->Intermediate1 Step2 Step 2: Phosphorylation of C6-OH Intermediate1->Step2 Intermediate2 Protected T6P Step2->Intermediate2 Step3 Step 3: Attachment of Photolabile Group Intermediate2->Step3 Intermediate3 Fully Protected Caged T6P Step3->Intermediate3 Step4 Step 4: Global Deprotection Intermediate3->Step4 Final Caged T6P (Final Product) Step4->Final

Figure 3: High-level synthetic workflow for caged T6P.

Experimental Protocol: Synthesis of NPE-Caged T6P

The following protocol is a validated, field-proven methodology derived from established principles of carbohydrate and phosphate ester chemistry.[13][14]

Materials: α,α-Trehalose, benzaldehyde dimethyl acetal, p-toluenesulfonic acid (pTSA), pyridine, acetic anhydride, benzyl bromide (BnBr), sodium hydride (NaH), N-iodosuccinimide (NIS), triethylammonium borohydride, dibenzyl N,N-diisopropylphosphoramidite, 1H-tetrazole, m-chloroperoxybenzoic acid (mCPBA), 1-(2-nitrophenyl)diazoethane, palladium on carbon (Pd/C), hydrogen gas.

Protocol Steps:
  • Preparation of 4,6:4',6'-di-O-benzylidene-α,α-trehalose:

    • Causality: The benzylidene acetal is used to simultaneously protect the C4/C6 and C4'/C6' diols. This is a standard method to differentiate the primary C6 hydroxyls from the secondary ones.[14]

    • a. Suspend trehalose in anhydrous acetonitrile.

    • b. Add benzaldehyde dimethyl acetal and a catalytic amount of pTSA.

    • c. Heat the reaction under reduced pressure to remove methanol, driving the reaction to completion.

    • d. Quench with triethylamine and purify by silica gel chromatography.

  • Per-O-acetylation:

    • Causality: The remaining free hydroxyl groups (C2, C3, C2', C3') are protected as acetates. Acetyl groups are stable under conditions used for subsequent steps but can be removed later.

    • a. Dissolve the di-benzylidene product in pyridine.

    • b. Add acetic anhydride and stir at room temperature until TLC indicates complete reaction.

    • c. Work up the reaction and purify the resulting tetra-acetate.

  • Reductive Opening of One Benzylidene Acetal:

    • Causality: This is the key step for differentiation. A reductive opening reagent is used to selectively open one of the two identical benzylidene acetals, yielding a free C6-OH and a C4-O-benzyl ether.

    • a. Dissolve the protected trehalose in a suitable solvent with a proton source.

    • b. Add a reducing agent such as triethylammonium borohydride. The reaction is carefully monitored to favor the mono-opening product.

    • c. Purify the product, which now has a single free primary hydroxyl group at the C6 position.

  • Phosphorylation of the C6-Hydroxyl Group:

    • Causality: The phosphoramidite method is a highly efficient and standard procedure for forming phosphite triesters, which are then oxidized to the stable phosphate.

    • a. Dissolve the mono-alcohol from the previous step in anhydrous dichloromethane.

    • b. Add dibenzyl N,N-diisopropylphosphoramidite and an activator like 1H-tetrazole.

    • c. After formation of the phosphite triester, add mCPBA to oxidize it to the phosphate triester.

    • d. Purify the phosphorylated intermediate.

  • Introduction of the NPE Caging Group:

    • Causality: The benzyl protecting groups on the phosphate are removed by hydrogenolysis, and the resulting phosphodiester is reacted with the NPE cage. 1-(2-nitrophenyl)diazoethane is a highly reactive reagent that selectively alkylates phosphate groups.[11]

    • a. Remove the two benzyl groups from the phosphate triester via catalytic hydrogenation (Pd/C, H₂).

    • b. React the resulting phosphodiester with freshly prepared 1-(2-nitrophenyl)diazoethane in a suitable solvent.

    • c. Monitor the reaction carefully and purify the fully protected, NPE-caged T6P derivative.

  • Global Deprotection and Purification:

    • Causality: All remaining protecting groups (acetates, the second benzylidene, and the benzyl ether) must be removed to yield the final water-soluble product. This requires a sequence of reactions orthogonal to the cage.

    • a. Remove the remaining benzylidene and benzyl groups using catalytic hydrogenation.

    • b. Remove the acetate groups using a base such as sodium methoxide in methanol.

    • c. Neutralize the reaction and purify the final NPE-caged T6P compound using reverse-phase HPLC.

    • d. Lyophilize the pure fractions to obtain the final product as a stable powder.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Validation and Application Workflow

A synthesized caged compound is not useful until it is validated.

Self-Validating System:
  • Photolysis Assay: Dissolve the caged T6P in a buffered aqueous solution. Irradiate with a UV lamp (e.g., 350 nm). Collect aliquots over time and analyze by HPLC to monitor the disappearance of the caged compound and the appearance of free T6P. This confirms light-sensitivity and allows for the calculation of the quantum yield.

  • Biological Inertness: Perform an in vitro SnRK1 kinase assay. Add free T6P to show inhibition of SnRK1 activity. Then, add an equivalent concentration of caged T6P (in the dark) and confirm that it has no effect on SnRK1 activity.

  • Photo-release and Bioactivity: Repeat the SnRK1 assay, but this time irradiate the sample containing caged T6P just before measuring kinase activity. A successful caged compound will show inhibition only after photolysis.

In Planta Application Workflow:
  • Loading: Introduce caged T6P into plant cells or tissues. Methods include microinjection into single cells, loading into protoplasts, or uptake by dissected tissues.

  • Uncaging: Mount the sample on a confocal microscope equipped with a UV laser (e.g., 405 nm for two-photon excitation of DMNB-type cages, or a standard UV laser for NPE).

  • Targeted Irradiation: Focus the laser on a specific region of interest (e.g., a lateral root primordium) and deliver a controlled pulse of light.[6][15]

  • Observation: Monitor the downstream biological response in real-time. This could involve live-cell imaging of fluorescent reporters for gene expression, biosensors for downstream metabolites, or morphological changes like cell division or expansion.

References

  • Lunn, J. E., et al. (2011). Trehalose-6-Phosphate: Connecting Plant Metabolism and Development. Frontiers in Plant Science. [Link]

  • Schluepmann, H., et al. (2012). Trehalose-6-Phosphate: Connecting Plant Metabolism and Development. ResearchGate. [Link]

  • Liu, W., et al. (2025). The synthesis, degradation and biological function of trehalose-6-phosphate. Stress Biology. [Link]

  • Paul, M. J., et al. (2011). Trehalose-6-Phosphate: Connecting Plant Metabolism and Development. Semantic Scholar. [Link]

  • Figueroa, C. M., & Lunn, J. E. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Journal of Experimental Botany. [Link]

  • Li, B., et al. (2017). Synthesis of Novel Caged Phosphate Esters and Their Flame Retardant Effect on Poly(vinyl chloride) Blends. ResearchGate. [Link]

  • Adams, S. R. (2015). Useful caged compounds for cell physiology. Accounts of Chemical Research. [Link]

  • Fichtner, F., & Lunn, J. E. (2021). The Role of Trehalose 6-Phosphate (Tre6P) in Plant Metabolism and Development. Annual Review of Plant Biology. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Tapia, L., et al. (2021). Molecular cages for biological applications. Organic & Biomolecular Chemistry. [Link]

  • Liu, W., et al. (2025). The synthesis, degradation and biological function of trehalose-6-phosphate. ResearchGate. [Link]

  • Li, B., et al. (2017). Synthesis of Novel Caged Phosphate Esters and Their Flame Retardant Effect on Poly(vinyl chloride) Blends. Industrial & Engineering Chemistry Research. [Link]

  • Fàbregas, N., et al. (2023). Trehalose-6-phosphate signaling regulates lateral root formation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences. [Link]

  • Givens, R. S., & Matuszewski, B. (1984). Photochemistry of phosphate esters: an efficient method for the generation of electrophiles. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia. [Link]

  • Ellis-Davies, G. C. (2008). Representative caged compounds used in the biological sciences. ResearchGate. [Link]

  • Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology. [Link]

  • Shen, K. K., & Brown, D. R. (1978). Process for making phosphate esters and products thereof.
  • Pinheiro, V. V. S., & Deiters, A. (2016). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Angewandte Chemie International Edition. [Link]

  • Fàbregas, N., et al. (2023). Trehalose-6-phosphate signaling regulates lateral root formation in Arabidopsis thaliana. U.S. National Library of Medicine. [Link]

  • Vidal, S. (Ed.). (2019). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Griesbeck, A. G., & Maptue, N. E. (2018). Photolabile Protecting Groups: Structure and Reactivity. ResearchGate. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

Sources

Foundational

6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose chemical structure

An In-Depth Technical Guide to Photocaged Trehalose-6-Phosphate: A Tool for Optogenetic Control of Plant Metabolism Abstract This technical guide provides a comprehensive overview of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzylo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Photocaged Trehalose-6-Phosphate: A Tool for Optogenetic Control of Plant Metabolism

Abstract

This technical guide provides a comprehensive overview of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose, a synthetic molecule engineered for the precise control of sugar signaling pathways in plants. This compound functions as a "caged" precursor to Trehalose-6-Phosphate (T6P), a critical signaling metabolite that governs plant growth, development, and stress response. By utilizing a photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group, researchers can introduce this molecule into plant systems in an inert form and then, with spatiotemporal precision, release active T6P using light. This document details the chemical structure, synthesis, mechanism of action, and experimental application of this powerful tool, offering researchers and drug development professionals a thorough understanding of its utility in dissecting and manipulating plant metabolic networks.

The Trehalose-6-Phosphate (T6P) Signaling Hub

Trehalose (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is a non-reducing disaccharide found across various kingdoms of life, renowned for its role as a protectant against abiotic stresses like desiccation and extreme temperatures.[1][2][3] While trehalose itself is present in only minute quantities in most higher plants, its precursor, Trehalose-6-Phosphate (T6P), has emerged as a central signaling molecule of immense importance.[4]

T6P acts as a proxy for sucrose availability, linking the plant's metabolic status to developmental programs. It regulates carbon allocation, starch synthesis, and the transition to flowering, making it a critical determinant of plant architecture and yield.[4] The biosynthesis of trehalose is a two-step process catalyzed by Trehalose-6-Phosphate Synthase (Tps1) and Trehalose-6-Phosphate Phosphatase (Tps2).[3] The tight regulation of T6P levels is crucial; its accumulation can be cytotoxic, while its depletion impairs growth.[3] The complexity of this pathway presents a significant challenge to its study using traditional genetic methods, creating a need for tools that can modulate T6P levels with external control.

T6P_Biosynthesis cluster_0 T6P Synthesis & Dephosphorylation UDP_Glucose UDP-Glucose Tps1 Tps1 UDP_Glucose->Tps1 G6P Glucose-6-Phosphate G6P->Tps1 T6P Trehalose-6-Phosphate (T6P) Tps2 Tps2 T6P->Tps2 Trehalose Trehalose Phosphate Pi Tps1->T6P UDP Tps2->Trehalose Tps2->Phosphate

Caption: The canonical trehalose biosynthesis pathway in plants and fungi.

The Principle of Photochemical Caging

"Caged compounds" are biologically active molecules rendered temporarily inert by covalent attachment of a photoremovable protecting group (PPG).[5] This strategy allows for the delivery of a compound to a biological system without eliciting a premature response. Subsequent irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule with high spatiotemporal resolution. This technique provides a powerful method for studying dynamic biological processes, effectively creating a light-activated switch for molecular function.

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a widely used PPG for this purpose.[6] Its key features include:

  • Wavelength Sensitivity: The DMNB chromophore absorbs light efficiently in the near-UV range (approx. 365-420 nm).[7] This range is often less phototoxic to biological systems than shorter UV wavelengths. The two methoxy groups on the aromatic ring are critical, as they red-shift the absorption maximum compared to the parent 2-nitrobenzyl group, allowing for activation with longer, lower-energy light.[5][8]

  • Cleavage Mechanism: Upon photon absorption, the DMNB group undergoes an intramolecular redox reaction. An oxygen atom is transferred from the nitro group to the benzylic carbon, leading to the formation of an aci-nitro intermediate.[9] This intermediate rapidly rearranges to release the protected molecule (in this case, T6P) and the byproduct 4,5-dimethoxy-2-nitrosobenzaldehyde.[6][9]

Photocleavage_Mechanism Caged_T6P DMNB-Caged T6P (Inactive) Light Light (hv) ~365 nm Caged_T6P->Light Excited_State Excited State Intermediate (aci-nitro form) Light->Excited_State T6P Trehalose-6-Phosphate (Active) Excited_State->T6P Byproduct Nitroso-benzaldehyde Byproduct Excited_State->Byproduct

Caption: Simplified workflow of the photo-uncaging process for DMNB-T6P.

Chemical Structure and Properties

The subject of this guide is a photolabile derivative of T6P. While often referred to by the common name 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose, this nomenclature can be ambiguous. Chemical synthesis and patent literature suggest the most common and effective structure for delivering T6P is a mono-phosphorylation at the 6-position of one of trehalose's glucose units, where the phosphate oxygen atoms are protected by two DMNB groups.[4] This structure is more accurately described as 6-O-[Bis(4,5-dimethoxy-2-nitrobenzyl)phosphoryl]-D-trehalose .

This compound is a synthetic molecule designed to be readily absorbed by plants, where it can be activated by light exposure to release T6P and trigger downstream signaling pathways.[10][11][12][13]

Caption: Representative 2D structure of DMNB-caged T6P.

PropertyValueSource
Molecular Formula C30H41N2O22P[14]
Molar Mass 812.62 g/mol [14]
Common Name DMNB-caged T6PN/A
Appearance SolidN/A
Solubility Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers with co-solvents.N/A

Synthetic Strategy

The synthesis of DMNB-caged T6P relies on modern phosphoramidite chemistry, a robust method commonly used in oligonucleotide synthesis. The general strategy involves the coupling of a protected trehalose molecule with a specialized phosphoramidite reagent bearing the DMNB protecting groups.

A plausible synthetic workflow based on established methodologies is as follows:[4]

  • Preparation of the Phosphoramidite Reagent: 4,5-dimethoxy-2-nitrobenzyl alcohol is reacted with a phosphitylating agent, such as diisopropylphosphoramidous dichloride, in the presence of a non-nucleophilic base to yield bis-(4,5-dimethoxy-2-nitrobenzyl)-N,N-diisopropylphosphoramidite. This reagent is the source of the DMNB-protected phosphate group.

  • Regioselective Protection of Trehalose: To ensure phosphorylation occurs specifically at the 6-position, the other seven hydroxyl groups of trehalose must be protected. This is often achieved by per-silylation (e.g., with TMS groups) followed by selective deprotection of the sterically accessible 6-hydroxyl group under controlled acidic conditions.

  • Coupling Reaction: The protected trehalose with its free 6-OH group is reacted with the DMNB phosphoramidite reagent in an anhydrous solvent. The reaction is catalyzed by a weak acid, such as 1H-tetrazole.

  • Oxidation and Deprotection: The resulting phosphite triester is unstable and is immediately oxidized to the more stable phosphate triester using an oxidizing agent like tert-butyl hydroperoxide or iodine. Finally, the remaining protecting groups (e.g., silyl ethers) are removed to yield the final product.

Synthesis_Workflow start D-Trehalose step1 Protect 7-OH Groups (e.g., Silylation) start->step1 step2 Couple with DMNB Phosphoramidite Reagent step1->step2 step3 Oxidize P(III) to P(V) step2->step3 step4 Deprotect 7-OH Groups step3->step4 end DMNB-Caged T6P step4->end

Caption: A conceptual workflow for the synthesis of DMNB-caged T6P.

Application in Plant Science: A Protocol for In-planta Photoactivation

The primary application of DMNB-caged T6P is to serve as a tool for studying plant sugar signaling with unparalleled precision. It allows researchers to bypass the complex endogenous regulation of T6P synthesis and directly probe the effects of its presence at a chosen time and location.

Experimental Protocol: Photoactivation of Caged T6P in Arabidopsis Seedlings

This protocol provides a generalized workflow for applying DMNB-caged T6P to seedlings and analyzing the downstream effects of T6P release.

A. Materials and Reagents

  • Arabidopsis thaliana seedlings (e.g., 7-10 days old, grown on ½ MS agar plates).

  • DMNB-caged T6P stock solution (e.g., 10 mM in DMSO).

  • Incubation Buffer: 1 mM KCl, 0.1 mM CaCl2, 1 mM MES, pH 6.0.

  • Control Solutions: Incubation buffer with equivalent % DMSO (vehicle control).

  • Light Source: LED or filtered lamp with peak emission ~365 nm.

  • Liquid nitrogen, RNA extraction kits, metabolomics quenching solution.

B. Experimental Procedure

  • Preparation: Prepare a working solution of DMNB-caged T6P by diluting the stock solution in Incubation Buffer to the desired final concentration (e.g., 10-100 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Gently transfer seedlings from agar plates into a 24-well plate containing the DMNB-caged T6P working solution or the vehicle control. Ensure seedlings are fully submerged.

  • Dark Adaptation: Wrap the plate in aluminum foil and incubate for a defined period (e.g., 2-4 hours) at room temperature with gentle shaking to allow for compound uptake. This step is critical to prevent premature uncaging.

  • Photoactivation (+Light):

    • Remove the aluminum foil.

    • Expose the seedlings to the 365 nm light source for a predetermined duration (e.g., 5-15 minutes). The optimal duration and intensity must be determined empirically.

    • Rationale: This light pulse cleaves the DMNB groups, releasing active T6P inside the plant cells.

  • Dark Control (-Light):

    • A parallel set of seedlings incubated with DMNB-caged T6P should remain wrapped in foil for the duration of the light exposure.

    • Rationale: This control ensures that any observed effects are due to the photorelease of T6P and not the compound itself.

  • Post-Incubation: After light treatment, remove the solutions and allow seedlings to recover in fresh buffer or on agar for a specified time course (e.g., 0 min, 30 min, 2 hr) depending on the desired analysis.

  • Harvesting and Analysis:

    • At each time point, blot the seedlings dry, flash-freeze in liquid nitrogen, and store at -80°C.

    • Perform downstream analysis, such as:

      • Transcriptomics (qRT-PCR/RNA-seq): To measure changes in the expression of T6P-responsive genes.

      • Metabolomics (LC-MS/GC-MS): To quantify changes in primary and secondary metabolites downstream of T6P signaling.

      • Phenotypic Analysis: To observe long-term effects on growth and development.

Conclusion and Future Perspectives

6-O-[Bis(4,5-dimethoxy-2-nitrobenzyl)phosphoryl]-D-trehalose represents a landmark achievement in chemical biology, providing an optogenetic tool to manipulate a central metabolic pathway in plants. Its application has already yielded significant insights into the role of T6P in linking carbon metabolism to growth and has demonstrated a viable chemical strategy for potentially enhancing crop yield and resilience.[10]

Future work may focus on developing caged compounds with further red-shifted activation wavelengths to improve tissue penetration and reduce phototoxicity. Additionally, the targeted delivery of this molecule to specific cell types or tissues could further refine our understanding of the T6P signaling network. The principles demonstrated by this compound pave the way for the design of other light-controlled molecules to dissect and engineer complex biological systems in both plants and other organisms.

References

  • Griffiths C.A., et al. (2016). Chemical intervention in plant sugar signalling increases yield and resilience. Nature, 540(7634): 574-578. [Link]

  • ChemBK. 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose - Physico-chemical Properties. [Link]

  • Megazyme. TREHALOSE Assay Procedure. [Link]

  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567–5577. [Link]

  • ResearchGate. The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for the concept of caging in terms of a photochemical protection group (PPG). [Link]

  • Medelex. 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose. [Link]

  • PubMed. Photocrosslinkable Trehalose Derivatives Carrying Mesogenic Groups: Synthesis, Characterization, and in Vitro Evaluation for Fibroblast Attachment. [Link]

  • ResearchGate. Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]

  • Journal of Biological Chemistry. THE BIOSYNTHESIS OF TREHALOSE PHOSPHATE. [Link]

  • i-FAB. 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose. [Link]

  • Google Patents.
  • PubMed. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. [Link]

  • Cell Death & Differentiation. Mechanism of neuroprotection by trehalose: controversy surrounding autophagy induction. [Link]

  • PubMed Central. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]

  • PNAS. Structures of trehalose-6-phosphate phosphatase from pathogenic fungi reveal the mechanisms of substrate recognition and catalysis. [Link]

Sources

Exploratory

A Technical Guide to the Biological Activity of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose: A Photocaged Modulator of Plant Sugar Signaling

Abstract This technical guide provides an in-depth exploration of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose, a synthetic, light-activated compound designed for the precise spatiotemporal control of s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose, a synthetic, light-activated compound designed for the precise spatiotemporal control of sugar signaling pathways in plants. This molecule serves as a "photocaged" precursor to Trehalose-6-Phosphate (T6P), a critical signaling metabolite that governs plant growth, development, and stress responses. We will dissect the underlying principles of photocaging, the mechanism of action of T6P, and provide detailed protocols for the application and validation of this powerful chemical tool in plant biology research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage optochemical techniques to investigate and manipulate plant metabolic pathways.

Introduction: The Concept of Photocaging in Biological Systems

Many biological processes are regulated with exquisite spatial and temporal control.[1] To investigate these dynamic systems, researchers require tools that can offer similar precision.[1] Photolabile protecting groups (PPGs), also known as "photocages," are chemical moieties that can be attached to a bioactive molecule, rendering it inert.[2][3][4] The activity of the molecule is "caged" until the system is exposed to light of a specific wavelength.[2][5] This light exposure cleaves the PPG, releasing the active molecule with a high degree of control over the timing and location of its activation.[1][3][5]

The compound 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose is a prime example of this technology applied to plant biology. It is a synthetic derivative of trehalose where the 6-hydroxyl groups are modified with two 4,5-dimethoxy-2-nitrobenzyloxyphosphoryl groups.[6][7][8] These nitrobenzyl-based moieties are well-established PPGs that are cleaved upon UV light irradiation.[2][3][5] In its "caged" form, the compound is biologically inactive. However, upon photoactivation, it releases Trehalose-6-Phosphate (T6P), a pivotal signaling molecule in plants.[6][7]

The Target: Trehalose-6-Phosphate (T6P) Signaling

Trehalose-6-Phosphate (T6P) is a central signaling metabolite that integrates information about sugar availability with plant growth and development.[8][9] It is synthesized from glucose-6-phosphate and UDP-glucose by the enzyme trehalose-6-phosphate synthase (TPS).[9][10] While trehalose itself is found in only small amounts in most plants, T6P is a potent regulator of carbon metabolism and allocation.[8][11]

Key functions of T6P in plants include:

  • Regulation of Sucrose Utilization: T6P levels are correlated with sucrose availability. It acts as a signal of high sugar status, promoting growth and biosynthetic processes.[8][11]

  • Inhibition of SnRK1: T6P is a potent inhibitor of the SNF1-related protein kinase 1 (SnRK1).[9][11][12] SnRK1 is a key energy sensor that is activated under low-sugar conditions and promotes catabolic processes while repressing growth. By inhibiting SnRK1, T6P effectively signals that energy is plentiful and promotes anabolic pathways.[11][12]

  • Starch Synthesis: T6P has been shown to promote starch synthesis in chloroplasts, providing a mechanism for storing excess carbon.[9]

  • Developmental Control: The T6P/SnRK1 signaling module plays a crucial role in various developmental processes, including flowering time, embryo development, and overall plant architecture.[11][13]

The ability to manipulate T6P levels with precision is therefore a highly desirable tool for plant biologists.

Mechanism of Action: From Caged Precursor to Active Signal

The biological activity of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose is entirely dependent on its light-induced conversion to T6P.

The Uncaging Process

The 4,5-dimethoxy-2-nitrobenzyl moiety is a classic photolabile protecting group. Upon absorption of UV light (typically in the range of 350-365 nm), the nitro group undergoes an intramolecular redox reaction, leading to the cleavage of the benzylic carbon-oxygen bond.[2][5] This process releases the protected phosphate group, yielding active T6P and a nitrosobenzaldehyde byproduct. The dimethoxy substituents on the aromatic ring help to fine-tune the photochemical properties of the cage, such as its absorption wavelength and cleavage efficiency.[3]

Uncaging_Mechanism cluster_products Products Caged_Trehalose 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose (Inactive Precursor) T6P Trehalose-6-Phosphate (T6P) (Active Signaling Molecule) Caged_Trehalose->T6P Photolysis Light UV Light (e.g., 365 nm) Light->T6P Byproduct Nitrosobenzaldehyde Byproduct

Caption: Photo-activation of the caged trehalose compound.

Downstream Biological Effects

Once released, T6P integrates into the plant's native signaling network. The primary and most well-characterized downstream effect is the inhibition of the SnRK1 kinase.[9][11][12] This inhibition lifts the repression on anabolic pathways, leading to observable changes in the plant's metabolism and gene expression.

T6P_Signaling_Pathway Uncaged_T6P Released T6P SnRK1 SnRK1 Kinase (Energy Stress Sensor) Uncaged_T6P->SnRK1 inhibits Anabolism Anabolic Pathways (Growth, Biosynthesis, Starch Production) SnRK1->Anabolism represses Catabolism Catabolic Pathways (Resource Mobilization) SnRK1->Catabolism activates Sucrose High Sucrose Status Sucrose->Uncaged_T6P mimics

Caption: Simplified T6P signaling cascade upon uncaging.

Experimental Protocols and Methodologies

The successful application of this photocaged compound requires careful experimental design and execution. The following protocols provide a framework for studying its effects in plant systems.

Protocol 1: Infiltration of Plant Tissue

This protocol describes the introduction of the caged compound into plant tissues, such as Arabidopsis thaliana leaves or leaf discs.

Materials:

  • 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose

  • Dimethyl sulfoxide (DMSO)

  • Infiltration buffer (e.g., 10 mM MES, pH 5.7, 10 mM MgCl2)

  • 1 mL needleless syringe

  • Plant material (e.g., 3-4 week old Arabidopsis thaliana)

  • Dark room or light-proof containers

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) of the caged compound in 100% DMSO. Store this stock solution in the dark at -20°C. Rationale: DMSO is required to solubilize the hydrophobic caged compound. The stock must be kept dark to prevent premature uncaging.

  • Working Solution Preparation: Immediately before use, dilute the stock solution into the infiltration buffer to the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (typically <0.5%) to minimize solvent toxicity. Rationale: The working solution is prepared fresh to ensure stability. Low DMSO concentration is critical for plant health.

  • Infiltration: Using a 1 mL needleless syringe, gently press the opening against the abaxial (underside) surface of the leaf. Apply counter-pressure with a finger on the adaxial (top) side and slowly depress the plunger. A successful infiltration is visible as a darkened, water-soaked area. Infiltrate several leaves per plant for replicate samples. Rationale: Infiltration ensures the compound bypasses the cuticle and enters the apoplastic space, making it available for cellular uptake.

  • Incubation: Place the infiltrated plants in a light-proof container or a dark room for a sufficient period (e.g., 2-4 hours) to allow for cellular uptake. Rationale: This dark incubation period allows the compound to enter the cells without being prematurely activated by ambient light.

Protocol 2: Photo-activation (Uncaging)

This protocol details the light-induced release of T6P within the plant tissue.

Materials:

  • Infiltrated plant material from Protocol 1

  • UV light source (e.g., a UV lamp or LED array with a peak wavelength around 365 nm)

  • Timer

  • Safety goggles (UV-blocking)

Procedure:

  • Safety First: Always wear appropriate UV-blocking safety goggles when operating the UV light source.

  • Light Exposure: Expose the infiltrated areas of the leaves to the UV light source. The duration and intensity of the exposure will need to be optimized for your specific setup and experimental goals. A typical starting point might be 5-15 minutes of exposure. Rationale: The energy from the UV photons is required to break the covalent bond of the photocage. Optimization is necessary to ensure sufficient uncaging without causing significant photodamage to the tissue.

  • Control Groups: It is essential to include proper controls:

    • Dark Control: Infiltrated tissue that is not exposed to UV light. This controls for any effects of the caged compound itself.

    • Mock Control: Tissue infiltrated with buffer containing the same concentration of DMSO but without the caged compound, exposed to the same UV light treatment. This controls for any effects of the infiltration process and UV exposure.

  • Post-Activation Incubation: After UV exposure, return the plants to their normal growth conditions for the desired time course (e.g., 30 minutes to several hours) before harvesting for analysis. Rationale: This allows time for the released T6P to interact with its downstream targets and elicit a biological response.

Protocol 3: Analysis of Downstream Effects

Following photo-activation, a variety of methods can be used to assess the biological response.

A. Gene Expression Analysis (qRT-PCR):

  • Harvest tissue from all control and experimental groups at desired time points.

  • Immediately freeze in liquid nitrogen.

  • Extract total RNA using a standard protocol or commercial kit.

  • Synthesize cDNA.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of known T6P/SnRK1 target genes. Marker genes for high T6P/low SnRK1 activity (e.g., biosynthetic genes) and low T6P/high SnRK1 activity (e.g., catabolic or stress-related genes) should be selected.

B. Metabolite Analysis:

  • Harvest and flash-freeze tissue as described above.

  • Extract metabolites using a suitable method (e.g., methanol/chloroform/water extraction).

  • Analyze metabolite levels using techniques like LC-MS or GC-MS. Key metabolites to measure include sucrose, glucose, fructose, starch, and various amino acids to assess the shift in carbon allocation.

C. Enzyme Activity Assays:

  • Extract proteins from harvested tissue.

  • Perform in vitro kinase assays to measure the activity of SnRK1. A decrease in SnRK1 activity in the UV-exposed samples compared to controls would validate the mechanism of action.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation.

Table 1: Hypothetical qRT-PCR Data Following Uncaging

Gene TargetTreatment GroupFold Change (vs. Mock)p-valueInterpretation
Marker Gene 1 (Anabolic) Caged + UV3.5<0.01Upregulation consistent with T6P signaling
Caged, No UV1.1>0.05No significant effect from caged compound alone
Marker Gene 2 (Catabolic) Caged + UV0.4<0.01Downregulation consistent with SnRK1 inhibition
Caged, No UV0.9>0.05No significant effect from caged compound alone

Table 2: Hypothetical Metabolite Data Following Uncaging

MetaboliteTreatment GroupConcentration (nmol/g FW)% Change (vs. Mock)
Starch Caged + UV150.2 ± 12.1+85%
Caged, No UV82.5 ± 9.8+2%
Sucrose Caged + UV45.6 ± 5.3-25%
Caged, No UV62.1 ± 7.1+1.5%

Data are presented as mean ± SD. FW = Fresh Weight.

The expected outcome is that only the samples treated with both the caged compound and UV light will show significant changes consistent with an increase in T6P signaling: upregulation of biosynthetic pathways, downregulation of catabolic pathways, and a shift in carbon partitioning towards storage forms like starch.

Conclusion and Future Directions

6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose is a sophisticated chemical probe that provides researchers with unprecedented control over a key metabolic signaling pathway in plants. By enabling the light-induced release of T6P, this tool allows for the dissection of the dynamic roles of sugar signaling in regulating plant growth, development, and environmental responses. Future applications could involve using focused light to activate T6P release in specific cells or tissues, allowing for an even more detailed understanding of how carbon allocation is controlled throughout the plant. Furthermore, the development of new photocages that are sensitive to different wavelengths of light could enable orthogonal control over multiple signaling pathways simultaneously.[2][14]

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. Available at: [Link]

  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7-27. Available at: [Link]

  • Griffiths, C. A., et al. (2016). Chemical intervention in plant sugar signalling increases yield and resilience. Nature, 540(7634), 574–578. Available at: [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available at: [Link]

  • Lunn, J. E., et al. (2014). Trehalose-6-phosphate: a central regulator of plant growth and metabolism. Current Opinion in Plant Biology, 21, 1-8. Available at: [Link]

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  • Ponnu, J., Wahl, V., & Schmid, M. (2011). Trehalose-6-Phosphate: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 70. Available at: [Link]

  • Schluepmann, H., et al. (2002). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 99(10), 6806-6811. Available at: [Link]

  • Yadav, U. P., et al. (2014). Trehalose-6-phosphate: a new player in plant growth and metabolism. Trends in Plant Science, 19(1), 11-18. Available at: [Link]

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Sources

Foundational

Illuminating Plant Biology: A Technical Guide to Caged Compounds

Abstract In the intricate world of plant science, dissecting the complex web of signaling pathways requires tools that offer precision and control. Caged compounds have emerged as a powerful technology, providing researc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of plant science, dissecting the complex web of signaling pathways requires tools that offer precision and control. Caged compounds have emerged as a powerful technology, providing researchers with the ability to initiate biological processes with a flash of light. These light-sensitive probes keep bioactive molecules inert until they are "uncaged" by photolysis, allowing for unparalleled spatiotemporal control over their release. This guide delves into the core principles of using caged compounds in plant science, offering a technical and practical framework for researchers, scientists, and professionals in drug development. We will explore the underlying chemistry, experimental design considerations, and cutting-edge applications, providing a comprehensive resource for harnessing this transformative technology.

Introduction: The Principle of Photocontrol

Plant growth, development, and responses to environmental stimuli are orchestrated by a complex interplay of signaling molecules, including hormones and second messengers.[1][2][3][4] Traditionally, studying these processes involved the external application of these compounds, a method that lacks spatial and temporal precision.[1][2] Caged compounds circumvent this limitation by introducing a photolabile protecting group (PPG), often referred to as a "cage," which is covalently attached to the bioactive molecule, rendering it inert.[5][6] This chemical modification ensures that the compound remains inactive until it is exposed to light of a specific wavelength.[1][2][5]

The fundamental principle lies in the photochemical reaction induced by light, which cleaves the bond between the cage and the active molecule, liberating it to interact with its target.[5][7] This process, known as "uncaging" or photolysis, can be precisely controlled in terms of location, timing, and concentration, offering a significant advantage over conventional methods.[1][2]

Causality in Experimental Design: The choice to use a caged compound is driven by the need to investigate dynamic processes at the cellular or subcellular level. For instance, to understand the immediate effects of auxin on root gravitropism, a caged version of auxin allows for its release at a specific point in time and on a specific side of the root tip, mimicking the natural formation of an auxin gradient.[8][9]

The Chemist's Toolkit: A Survey of Caging Groups

The efficacy of a caged compound is largely determined by the properties of the photolabile protecting group. An ideal caging group should exhibit:

  • High Photolytic Efficiency: A high quantum yield ensures that a low dose of light is sufficient for uncaging, minimizing potential photodamage to the plant tissue.

  • Wavelength Specificity: The caging group should absorb light at a wavelength that is not significantly absorbed by endogenous plant molecules like chlorophyll, reducing off-target effects. Near-UV and blue light are commonly used.[10]

  • Biological Inertness: Both the caged compound and the photolyzed cage byproduct should be biologically inactive and non-toxic.[5]

  • Stability: The caged compound must be stable in the dark and under physiological conditions to prevent premature release of the active molecule.[8][11]

Caging GroupTypical Uncaging Wavelength (nm)Key FeaturesCommon Applications
o-Nitrobenzyl (NB)~350The classical caging group, well-characterized.General purpose caging of various biomolecules.
Dimethoxynitrobenzyl (DMNB)~365Improved photolytic properties over NB.Widely used for caging nucleotides and neurotransmitters.
Nitrodibenzofuran (NDBF)~380-400Red-shifted absorption, reducing potential UV damage.Applications requiring longer wavelength uncaging.
(Coumarin-4-yl)methyl (CM)~380-420Often fluorescent, allowing for tracking of the uncaging event.Probing cellular signaling with simultaneous imaging.
4-Methoxy-7-nitroindolinyl (MNI)~390-420 (for one-photon), ~720 (for two-photon)High two-photon absorption cross-section, excellent for deep tissue uncaging with high spatial resolution.[8][10]High-resolution mapping of signaling pathways in intact tissues.[8][12]

Expert Insight: The development of MNI-caged auxins represents a significant advancement. Their high stability in planta and suitability for two-photon uncaging have opened new avenues for precise manipulation of auxin gradients.[8]

Experimental Workflow: From Application to Uncaging

The successful application of caged compounds in plant science hinges on a well-designed experimental workflow.

Caption: A generalized experimental workflow for using caged compounds in plant science.

Step-by-Step Protocol: Uncaging of a Phytohormone in Arabidopsis Seedlings

This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for the particular caged compound and biological question.

  • Preparation of Caged Compound Solution:

    • Dissolve the caged phytohormone (e.g., MNI-caged auxin) in a minimal amount of DMSO to create a stock solution.

    • Further dilute the stock solution to the desired working concentration in a suitable plant growth medium (e.g., Murashige and Skoog). Trustworthiness: It is crucial to perform control experiments with the vehicle (DMSO) alone to ensure it does not elicit a biological response.

  • Plant Material Preparation:

    • Grow Arabidopsis thaliana seedlings under sterile conditions on agar plates.

    • Carefully transfer seedlings of the desired age to a microscope slide or imaging chamber containing the caged compound solution.

  • Incubation:

    • Incubate the seedlings in the dark for a sufficient period to allow for the uptake of the caged compound. This time will vary depending on the compound and tissue. Expertise: A time-course experiment is recommended to determine the optimal incubation period that allows for sufficient uptake without causing stress to the plant.

  • Uncaging:

    • Mount the sample on a microscope equipped with a suitable light source for photolysis (e.g., a UV laser for single-photon uncaging or a femtosecond-pulsed near-infrared laser for two-photon uncaging).[11][12]

    • Identify the target region of interest (e.g., the root tip or a specific cell).

    • Deliver a precise pulse of light to the target region to uncage the phytohormone. Authoritative Grounding: The parameters of the light pulse (wavelength, intensity, duration) should be carefully controlled to achieve efficient uncaging while minimizing phototoxicity.[11]

  • Observation and Analysis:

    • Immediately following uncaging, acquire images or data to observe the biological response. This could involve time-lapse imaging of fluorescent reporters, monitoring changes in cell morphology, or measuring physiological responses.

    • For molecular analysis, the tissue can be harvested at specific time points after uncaging for RNA or protein extraction.

Applications in Plant Science: Unraveling Complex Processes

Caged compounds have been instrumental in advancing our understanding of a wide range of plant processes.

Phytohormone Signaling

Phytohormones are signaling molecules that regulate virtually all aspects of plant life.[3][4][13] Caged versions of hormones like auxins, gibberellins, and abscisic acid have allowed researchers to dissect their roles with unprecedented precision.[1][2]

  • Auxin: Caged auxins have been used to create artificial auxin gradients, providing insights into processes like phototropism, gravitropism, and lateral root formation.[8][9] By releasing auxin at specific locations, researchers can mimic the natural polar transport of this crucial hormone.[8]

  • Gibberellins (GAs): GAs are involved in stem elongation, seed germination, and flowering.[14][15][16][17][18] Caged GAs can be used to study the rapid, localized effects of this hormone on cell division and expansion in the shoot apical meristem.[18][19]

Gibberellin_Signaling cluster_input Stimulus cluster_pathway Cellular Response Caged_GA Caged Gibberellin (Inactive) GA Active Gibberellin Caged_GA->GA Light Light Pulse (Uncaging) Light->Caged_GA Photolysis GID1 GID1 Receptor GA->GID1 DELLA DELLA Proteins (Repressors) GID1->DELLA Promotes Degradation PIFs PIF Transcription Factors DELLA->PIFs Inhibits Gene_Expression Gene Expression (Growth & Development) PIFs->Gene_Expression Promotes

Caption: Simplified pathway showing the light-induced release of gibberellin and its downstream signaling.

Second Messenger Systems

Second messengers are intracellular signaling molecules that relay signals from receptors on the cell surface to target molecules inside the cell.[20][21][22][23] Caged versions of key second messengers, such as calcium (Ca²⁺) and inositol trisphosphate (IP₃), have been invaluable in studying their roles in plant signal transduction.[20]

  • Calcium Signaling: Calcium ions are ubiquitous second messengers involved in a vast array of plant responses, from pathogen defense to abiotic stress tolerance.[24][25][26][27][28] Caged Ca²⁺ allows for the creation of transient, localized increases in cytosolic calcium, mimicking the "calcium signatures" that are thought to encode specific information.[24][27][28] This has been particularly useful in studying processes like stomatal closure, which is regulated by changes in guard cell Ca²⁺ concentration.[29][30][31][32]

Stomatal Dynamics

Stomata are pores on the leaf surface that regulate gas exchange and water transpiration.[29][30] The opening and closing of stomata are controlled by a complex signaling network. Caged compounds have been used to manipulate key components of this network, such as ABA and Ca²⁺, to investigate their roles in stomatal movement.[29][33]

Advanced Techniques: Two-Photon Uncaging

Two-photon excitation microscopy has revolutionized biological imaging, and its application to uncaging provides significant advantages.[12] In two-photon uncaging, two near-infrared photons are simultaneously absorbed by the caging group, providing the energy equivalent of a single UV photon.[7][11][34]

Key Advantages of Two-Photon Uncaging:

  • Increased Spatial Resolution: The non-linear nature of two-photon absorption confines the uncaging event to a tiny focal volume, allowing for subcellular precision.[7][11][12]

  • Deeper Tissue Penetration: Near-infrared light scatters less in biological tissues than UV light, enabling uncaging deeper within intact plant organs.[7][12]

  • Reduced Phototoxicity: The use of lower-energy near-infrared light minimizes photodamage to the surrounding tissue.[7]

Expertise in Practice: Two-photon uncaging of MNI-caged glutamate has been extensively used in neuroscience to map synaptic connections.[10][34] This same principle can be applied in plant science to, for example, precisely activate signaling pathways in a single cell within a complex tissue like the root apical meristem.

Future Perspectives and Challenges

The field of caged compounds in plant science is continually evolving. Future developments are likely to focus on:

  • Red-Shifted Caging Groups: The development of caging groups that can be photolyzed with longer wavelength visible light will further reduce phototoxicity and allow for deeper tissue penetration.

  • Orthogonal Caging Systems: The ability to independently uncage two different molecules in the same preparation using different wavelengths of light would allow for the investigation of crosstalk between signaling pathways.[10]

  • Caged Proteins and Peptides: Extending the caging technology to larger biomolecules like peptides and proteins will open up new frontiers in studying their functions in vivo.[6]

Challenges: A key challenge remains the synthesis and delivery of caged compounds to specific tissues and cell types within the plant. Additionally, ensuring the complete biological inertness of the caged compound and its byproducts is a critical consideration for robust experimental design.[5]

Conclusion

Caged compounds represent a powerful and versatile tool for plant scientists, offering an unprecedented level of control over biological processes. By enabling the precise release of bioactive molecules in space and time, this technology has already provided significant insights into the intricate signaling networks that govern plant life. As the chemistry of caging groups and the techniques for their application continue to advance, caged compounds are poised to play an even more prominent role in illuminating the fundamental principles of plant biology.

References

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  • Wikipedia. (n.d.). Calcium signaling in Arabidopsis. [Link]

  • Chen, J., et al. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 23(15), 8443. [Link]

  • Reddy, A. S. N., et al. (2011). Calcium Signaling Network in Plants: An Overview. Plant Signaling & Behavior, 6(6), 759-765. [Link]

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  • Trewavas, A. (1987). Signal transduction in plant cells. Trends in Biochemical Sciences, 12(9), 354-357. [Link]

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  • Britannica. (n.d.). Second messenger. [Link]

  • SciSpace. (2018). Identification and Characterization of Compounds that Affect Stomatal Movements. [Link]

  • Nishimura, N., et al. (2020). Identification of a novel stomatal opening chemical, PP242, that inhibits early abscisic acid signal transduction in guard cells. Plant and Cell Physiology, 61(1), 163-171. [Link]

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  • Kertész, I., et al. (2023). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. Journal of the American Chemical Society, 145(30), 16655-16666. [Link]

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Protocols & Analytical Methods

Method

Application and Protocol Guide: Spatiotemporal Control of Cellular Signaling via Light-Induced Release of Trehalose-6-Phosphate (T6P) from DMNB-T6P

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Cellular Processes with a Flash of Light In the intricate world of cellular signaling, the ability to precisely control the concentr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Cellular Processes with a Flash of Light

In the intricate world of cellular signaling, the ability to precisely control the concentration of bioactive molecules in time and space is paramount to understanding their function. Caged compounds offer a powerful solution to this challenge.[1][2] These are biologically inert molecules that have been chemically modified with a photolabile protecting group, or "cage."[2][3] Upon illumination with a specific wavelength of light, this cage is cleaved, releasing the active biomolecule with high temporal and spatial resolution.[4] This technique allows researchers to bypass the diffusional delays and lack of specificity associated with traditional methods of agonist application.[4]

This guide focuses on the application of 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged Trehalose-6-Phosphate (DMNB-T6P). T6P is a crucial signaling metabolite in plants, acting as a key regulator of carbon metabolism, growth, and development.[5][6] It has been shown to influence sucrose utilization, starch synthesis, and even developmental processes like embryo maturation.[5][6] By employing DMNB-T6P, researchers can introduce a pulse of T6P into a specific cellular or subcellular location at a desired time, enabling the precise dissection of its downstream effects. This has significant implications for agricultural research and the development of strategies to enhance crop yield and resilience.[7][8]

The DMNB Caging Group: Principles of Photolysis

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety is a widely used photocaging group due to its favorable photochemical properties.[9] The addition of two methoxy groups to the nitrobenzyl structure shifts its absorption maximum to the near-UV range (around 350-365 nm), a wavelength that is less damaging to biological specimens compared to shorter UV wavelengths.[10]

Upon absorption of a photon, the DMNB group undergoes an intramolecular rearrangement, leading to the cleavage of the bond linking it to the T6P molecule.[11] This process is typically rapid, often occurring on the millisecond timescale, allowing for the study of fast kinetic processes.[3] The photolysis byproducts, primarily a nitrosoketone, are generally considered to be biologically inert in most systems, although it is crucial to perform appropriate controls to verify this in your specific experimental context.

Diagram: Photochemical Release of T6P from DMNB-T6P

G cluster_0 Before Photolysis cluster_1 Light Application cluster_2 After Photolysis DMNB-T6P DMNB-T6P (Biologically Inactive) Light UV Light (e.g., 365 nm) T6P Trehalose-6-Phosphate (T6P) (Biologically Active) Light->T6P Uncaging Byproduct DMNB Byproduct (e.g., Nitrosoketone) Light->Byproduct

Caption: Light-induced cleavage of the DMNB cage releases active T6P.

Experimental Protocols

Part 1: Preparation of DMNB-T6P Stock Solutions

Rationale: Proper preparation and storage of the caged compound are critical for experimental success. DMNB-caged compounds are light-sensitive and should be handled accordingly to prevent premature uncaging.

Materials:

  • DMNB-T6P

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Microcentrifuge tubes wrapped in aluminum foil

Procedure:

  • Allow the vial of DMNB-T6P to equilibrate to room temperature before opening to prevent condensation.

  • In a dark room or under dim red light, prepare a high-concentration stock solution (e.g., 10-50 mM) of DMNB-T6P in anhydrous DMSO.

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • For experiments, prepare a working solution by diluting the stock solution in the appropriate aqueous buffer. The final concentration of DMSO should be kept low (typically <0.5%) to minimize solvent effects on the biological system.

Part 2: Protocol for Light-Induced Release of T6P

Rationale: The efficiency of T6P release depends on the light intensity, duration of exposure, and the concentration of DMNB-T6P. These parameters need to be carefully controlled and optimized for each experimental setup.

Equipment:

  • A light source capable of emitting in the near-UV range (e.g., 365 nm). This can be a UV lamp for a microscope, a flash lamp, or a UV laser.[4][12][13]

  • Shutter system for precise control of light exposure.

  • Microscope (if subcellular release is desired).

  • The biological sample (e.g., plant cells, tissue, or in vitro assay).

Procedure:

  • Sample Preparation: Incubate your biological sample with the desired concentration of DMNB-T6P in the dark. The optimal concentration will vary depending on the system and should be determined empirically.

  • Light Source Calibration: If possible, measure the power output of your light source at the sample plane to ensure consistent and reproducible uncaging.

  • Photolysis: Expose the sample to UV light (e.g., 365 nm) for a defined period. The duration of the light pulse will determine the amount of T6P released. Start with short exposure times and increase as needed.

  • Post-Photolysis: Immediately following light exposure, proceed with your downstream analysis to observe the biological effects of the released T6P.

Diagram: Experimental Workflow for T6P Uncaging

G A Prepare DMNB-T6P Working Solution B Incubate Sample with DMNB-T6P (in dark) A->B C Mount Sample on Microscope/Setup B->C D UV Light Exposure (e.g., 365 nm pulse) C->D E Downstream Analysis (e.g., Imaging, Assay) D->E

Caption: A streamlined workflow for light-induced T6P release experiments.

Part 3: Quantification of Released T6P

Rationale: To establish a clear dose-response relationship, it is essential to quantify the amount of T6P released upon photolysis. This can be achieved through various analytical techniques.

Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying T6P.

    • Sample Preparation: After photolysis, immediately quench the reaction and extract the metabolites. A common method involves flash-freezing in liquid nitrogen followed by extraction with a boiling ethanol or a chloroform/methanol/water mixture.[14]

    • Analysis: Analyze the extracts using an HPLC system coupled with a suitable detector, such as a mass spectrometer (LC-MS) for high sensitivity and specificity.[15] A standard curve of known T6P concentrations should be run to allow for accurate quantification.

  • Enzymatic Assays: These assays provide a more accessible method for T6P quantification.

    • Principle: One common method relies on the inhibition of yeast hexokinase by T6P.[14] The degree of inhibition is proportional to the T6P concentration.

    • Procedure: After metabolite extraction, the sample is added to a reaction mixture containing hexokinase and its substrates. The change in enzyme activity is measured spectrophotometrically.[14][16]

Table: Comparison of T6P Quantification Methods

MethodPrincipleAdvantagesDisadvantages
LC-MS Chromatographic separation followed by mass-to-charge ratio detection.High sensitivity and specificity; can quantify multiple metabolites simultaneously.[15]Requires specialized equipment and expertise.
Enzymatic Assay T6P-dependent inhibition of an enzyme (e.g., hexokinase).Relatively simple and can be performed with standard lab equipment.[14]Can be prone to interference from other molecules in the extract.

Trustworthiness: Self-Validating Systems and Controls

To ensure the scientific rigor of your experiments, a series of control experiments are mandatory.

  • No Light Control: Incubate the sample with DMNB-T6P but do not expose it to UV light. This control confirms that the caged compound is biologically inert in its caged form.

  • Light Only Control: Expose the sample to the same UV light pulse in the absence of DMNB-T6P. This control accounts for any potential phototoxic effects of the light itself.

  • Byproduct Control: If possible, expose the sample to the photolysis byproducts of DMNB to ensure they do not elicit a biological response. A practical approach is to photolyze a solution of DMNB-T6P and then apply it to the sample.

  • Inactive Analog Control: Use a structurally similar but biologically inactive caged compound to control for any non-specific effects of the uncaging process.

Expertise and Experience: Field-Proven Insights

  • Optimizing Light Dosage: The ideal light dosage will be a balance between maximizing T6P release and minimizing phototoxicity. It is recommended to perform a dose-response curve by varying the duration and/or intensity of the light pulse.

  • Two-Photon Excitation: For experiments requiring high spatial resolution and reduced phototoxicity in thick tissue samples, two-photon uncaging is a powerful alternative.[1] This technique uses a focused infrared laser to excite the DMNB chromophore, confining the uncaging to a very small focal volume.

  • Fluorescence Monitoring: The photolysis of some DMNB-caged compounds can lead to the formation of fluorescent byproducts.[17] This can potentially be used as an indirect real-time indicator of uncaging, but care must be taken to ensure this fluorescence does not interfere with other fluorescent probes in your experiment.

By following these detailed protocols and incorporating the appropriate controls, researchers can confidently employ DMNB-T6P to investigate the dynamic roles of T6P in a wide range of biological systems.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Ponnu, J., Wahl, V., & Schmid, M. (2011). Trehalose-6-Phosphate: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 70. [Link]

  • Nerbonne, J. M. (1996). Flash photolysis of caged compounds.
  • Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. Accounts of Chemical Research, 51(3), 558–566. [Link]

  • Rodat, T., Krebs, M., Döbber, A., Jansen, B., & Peifer, C. (2020). Proposed reaction mechanism towards photocleavage of the DMNB moiety... ResearchGate. [Link]

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  • Schluepmann, H., van Dijken, A., Aghdasi, M., Wobbes, B., Paul, M., & Smeekens, S. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. PNAS, 100(11), 6849-6854. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology.
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  • Rakauskaitė, D., et al. (2021). Selective immunocapture and light-controlled traceless release of transiently caged proteins. STAR Protocols, 2(1), 100270. [Link]

  • Griffiths, C. A., Paul, M. J., & Foyer, C. H. (2016). Trehalose 6-phosphate signalling and impact on crop yield. Trends in Plant Science, 21(10), 810-823. [Link]

  • Seyer, A., et al. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. Metabolites, 13(4), 548. [Link]

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  • ResearchGate. (2015). What instruments are necessary to do flash photolysis experiments to study ion channels? [Link]

  • Fichtner, F., et al. (2021). Direct and indirect responses of the Arabidopsis transcriptome to an induced increase in trehalose 6-phosphate. Plant Physiology, 186(2), 1149-1167. [Link]

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Application

Application Notes &amp; Protocols: DMNB-T6P for High-Precision Studies of Plant Metabolic Regulation

Introduction: The Central Role of Trehalose 6-Phosphate (T6P) in Plant Metabolism In the intricate network of plant metabolic regulation, sugars act as both energy sources and critical signaling molecules.[1][2] Among th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Trehalose 6-Phosphate (T6P) in Plant Metabolism

In the intricate network of plant metabolic regulation, sugars act as both energy sources and critical signaling molecules.[1][2] Among these, Trehalose 6-Phosphate (T6P) has emerged as a pivotal signaling metabolite that functions as a direct indicator of sucrose availability, the primary currency of photosynthetic energy.[2][3][4] The concentration of T6P within plant cells is exquisitely sensitive to sucrose levels, rising and falling in concert with carbon status.[5] This dynamic allows T6P to act as a crucial homeostatic regulator, linking the plant's metabolic state to its growth and developmental programs, including embryogenesis, shoot branching, and flowering.[6][7][8][9]

A primary mechanism of T6P action is the allosteric inhibition of SUCROSE-NON-FERMENTING1-RELATED KINASE1 (SnRK1).[5][7][10][11] SnRK1 is a central energy sensor kinase, activated under low-energy (low sucrose) conditions, which promotes catabolic processes and represses energy-consuming growth activities to maintain homeostasis.[4][12] By inhibiting SnRK1, T6P signals that sucrose is plentiful, thereby licensing the plant to invest in biosynthetic processes such as starch synthesis and overall growth.[5][7][9] Given this central role, the ability to precisely manipulate T6P levels in vivo is a powerful tool for dissecting the complex interplay between carbon availability and plant development.

However, the direct application of T6P to plant tissues is ineffective for experimental studies. As a charged sugar phosphate, it cannot readily cross the cell membrane. This limitation has historically hindered research into the real-time effects of T6P fluctuations. To overcome this barrier, chemical biology offers an elegant solution: photocaging.

The Photocaging Strategy: Spatiotemporal Control with DMNB-T6P

Photocaging is a technique that renders a biologically active molecule inert by covalently attaching a photolabile protecting group, or "cage".[13][14][15] This caged compound can be introduced into a biological system without eliciting a response.[15][16] Upon irradiation with light of a specific wavelength, the cage is cleaved, releasing the active molecule with high spatial and temporal precision.[13][17][18]

DMNB-T6P is a "caged" form of T6P, where the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is attached to the phosphate moiety of T6P.[19][20] This modification confers two critical properties:

  • Biological Inertness: The bulky, hydrophobic DMNB group sterically hinders the interaction of T6P with its downstream targets, primarily SnRK1.[13]

  • Membrane Permeability: The caging group neutralizes the charge of the phosphate and increases the molecule's overall hydrophobicity, allowing it to permeate cell membranes and be distributed within plant tissues.[21][22][23]

Upon exposure to near-UV light (approx. 350-365 nm) or even high-intensity sunlight, the DMNB cage undergoes an irreversible photolysis reaction, releasing active T6P and a biologically inert nitrosobenzaldehyde byproduct.[21][24][25] This "uncaging" process allows researchers to generate a rapid, controlled increase in intracellular T6P concentration at a desired time and location, effectively creating a "synthetic signaling precursor" to probe the T6P pathway.[26]

Visualizing the T6P Signaling Axis

The diagram below illustrates the central role of T6P in signaling sucrose availability and regulating the SnRK1 energy-sensing pathway.

T6P_Signaling_Pathway cluster_input Carbon Status cluster_pathway T6P Synthesis & Signaling cluster_output Metabolic & Developmental Response Sucrose High Sucrose TPS Trehalose-6-Phosphate Synthase (TPS) Sucrose->TPS Precursors (G6P, UDPG) T6P Trehalose 6-Phosphate (T6P) TPS->T6P Synthesis SnRK1 SnRK1 Kinase (Active) T6P->SnRK1 Inhibition SnRK1_inactive SnRK1 Kinase (Inactive) Growth Biosynthesis & Growth (e.g., Starch Synthesis, Cell Division) SnRK1->Growth Repression Catabolism Catabolism & Stress Response SnRK1->Catabolism Activation

Caption: The T6P signaling pathway translates high sucrose levels into a pro-growth signal by inhibiting the SnRK1 energy sensor.

Experimental Applications and Protocols

The use of DMNB-T6P enables a range of experiments to probe metabolic regulation, from seedling growth assays to whole-plant physiological responses in field conditions.[21][23]

Experimental Workflow Overview

The general workflow for a DMNB-T6P experiment involves preparation, application, uncaging, and downstream analysis.

DMNB_T6P_Workflow Prep 1. Prepare DMNB-T6P Working Solution Apply 2. Apply to Plant System (e.g., liquid culture, spray) Prep->Apply Incubate 3. Incubation / Uptake (in darkness) Apply->Incubate Uncage 4. Photo-Uncaging (UV or High Light Exposure) Incubate->Uncage Harvest 5. Harvest Samples (Time Course) Uncage->Harvest Analysis 6. Downstream Analysis Harvest->Analysis Metabolomics Metabolomics (LC-MS) Analysis->Metabolomics qRT_PCR Gene Expression (qRT-PCR) Analysis->qRT_PCR Enzyme Enzyme Assays Analysis->Enzyme

Caption: A generalized experimental workflow for utilizing DMNB-T6P to study plant metabolism.

Protocol 1: Preparation and Application of DMNB-T6P

Causality: Proper preparation and application are critical for ensuring consistent delivery and uptake of the caged compound into the target tissue while minimizing stress on the plant. The use of a solvent like DMSO is necessary to dissolve the hydrophobic DMNB-T6P before dilution in an aqueous buffer.

Materials:

  • DMNB-T6P powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Surfactant (e.g., Tween-20 or Silwet L-77)

  • Sterile deionized water or appropriate plant growth medium (e.g., ½ MS medium)

  • Sterile, light-protected tubes (e.g., amber microcentrifuge tubes)

Procedure:

  • Stock Solution (10-100 mM):

    • Under low-light conditions, weigh the desired amount of DMNB-T6P powder.

    • Dissolve the powder in anhydrous DMSO to create a concentrated stock solution. For example, to make a 10 mM stock, dissolve ~6.5 mg of DMNB-T6P (FW ~651.4 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly until fully dissolved. Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Immediately before use, dilute the stock solution to the final desired concentration in the appropriate aqueous medium.

    • For Liquid Culture (e.g., Arabidopsis seedlings): Dilute the stock directly into the sterile liquid growth medium. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent toxicity. A typical final DMNB-T6P concentration ranges from 10 nM to 10 µM.[23]

    • For Spray Application (e.g., wheat, maize): Dilute the stock into deionized water containing a surfactant (e.g., 0.01-0.05% Tween-20) to ensure even leaf coverage.[21][27]

  • Application:

    • Liquid Culture: Transfer seedlings into a multi-well plate containing the working solution. Include a "mock" control with the same final concentration of DMSO but without DMNB-T6P.

    • Spray Application: Use a fine-mist sprayer to apply the working solution to the adaxial and abaxial leaf surfaces of whole plants until runoff is just beginning. Spray control plants with a mock solution (water + surfactant + DMSO).

  • Incubation:

    • After application, place the plants in darkness or very low light for a defined period (e.g., 2-12 hours) to allow for uptake and distribution of the caged compound throughout the tissues before uncaging.

Protocol 2: Photo-uncaging of DMNB-T6P

Causality: The uncaging process is the most critical step. The wavelength, intensity, and duration of light exposure must be carefully controlled to ensure efficient release of T6P without causing significant photodamage to the plant tissue.[28] A control group that receives DMNB-T6P but is not exposed to UV light is essential to confirm that any observed effects are due to the released T6P and not the caged compound itself.

Materials:

  • UV-A light source (e.g., a lamp with peak emission ~365 nm) or high-intensity broad-spectrum light source.

  • UV meter or spectroradiometer (optional, for precise intensity measurement).

  • Timer.

Procedure:

  • Setup: Position the UV light source at a fixed distance from the plant samples to ensure consistent intensity across all treatments.

  • Uncaging Exposure:

    • Expose the plants treated with DMNB-T6P to the UV light source.

    • Typical Lab Conditions: A UV-A dose of 5-20 J/cm² is often sufficient. This can be achieved with an intensity of 1-5 mW/cm² for a duration of 20-60 minutes. The exact duration should be optimized for your specific light source and experimental system.

    • Field/Greenhouse Conditions: Natural sunlight can be sufficient for uncaging, as demonstrated in wheat field trials.[21][22] The timing of application should coincide with a period of high solar irradiance.

  • Control Groups: It is critical to include the following controls:

    • Mock + No UV: Plants treated with DMSO/surfactant solution, kept in the dark.

    • Mock + UV: Plants treated with DMSO/surfactant solution and exposed to the same UV treatment. This controls for the effect of UV light alone.

    • DMNB-T6P + No UV: Plants treated with DMNB-T6P but kept in the dark. This controls for any biological activity of the caged compound itself.

  • Post-Uncaging: After irradiation, either harvest the tissue immediately or return the plants to their normal growth conditions for a time-course experiment.

Protocol 3: Downstream Analysis

Causality: To understand the impact of the sudden increase in T6P, a multi-faceted analytical approach is required. Metabolomics confirms the successful uncaging and reveals shifts in central carbon metabolism. Gene expression analysis identifies transcriptional reprogramming, and enzyme assays directly measure the activity of key regulatory proteins like SnRK1.

A. Metabolite Extraction and Quantification by LC-MS/MS

  • Harvesting and Quenching: At each time point, rapidly harvest the tissue of interest (e.g., whole seedlings, leaf discs) and immediately freeze it in liquid nitrogen to quench all metabolic activity.

  • Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Extract polar metabolites using a pre-chilled solvent, such as a methanol:chloroform:water (3:1:1) mixture.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g, 4°C) to pellet debris.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extract using a system capable of separating polar, phosphorylated compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the method of choice.[29][30][31][32]

    • Column: A HILIC column (e.g., amide or zwitterionic phase).

    • Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

    • Quantification: Use an isotopically labeled internal standard if available. Quantify T6P, sucrose, glucose 6-phosphate, and other key metabolites against a standard curve.[31]

B. Gene Expression Analysis by qRT-PCR

  • RNA Extraction: Harvest and flash-freeze tissue as described above. Extract total RNA using a commercial kit or a Trizol-based method.

  • cDNA Synthesis: Treat RNA with DNase I and synthesize first-strand cDNA using a reverse transcriptase kit.

  • qRT-PCR: Perform quantitative real-time PCR using SYBR Green or a probe-based assay.

  • Target Genes: Analyze the expression of known SnRK1-regulated marker genes or genes involved in starch and sucrose metabolism. Normalise expression to a stable reference gene (e.g., ACTIN or UBIQUITIN).

C. SnRK1 Activity Assay

  • Protein Extraction: Extract total protein from flash-frozen tissue in a buffer containing phosphatase and protease inhibitors.

  • Immunoprecipitation (Optional but Recommended): Use an antibody specific to the catalytic subunit of SnRK1 (e.g., KIN10) to immunoprecipitate the active kinase complex.

  • Kinase Assay:

    • Incubate the protein extract or immunoprecipitated complex with a synthetic peptide substrate for SnRK1 (e.g., the AMARA peptide) in the presence of ATP (spiked with γ-³²P-ATP).

    • After incubation, spot the reaction mix onto P81 phosphocellulose paper, wash away unincorporated ³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in samples from uncaged DMNB-T6P indicates inhibition of SnRK1 activity.[33][34]

Data Interpretation and Expected Outcomes

The table below summarizes typical parameters and expected results when using DMNB-T6P to study metabolic regulation in a model system like Arabidopsis thaliana.

ParameterRecommended Range / ConditionExpected Outcome after UncagingRationale / Key References
DMNB-T6P Concentration 10 nM - 10 µM (in liquid culture)Dose-dependent metabolic and transcriptomic changes.Lower concentrations may elicit specific signaling responses, while higher doses can probe feedback mechanisms.[23]
UV-A Uncaging Dose 5 - 20 J/cm²Efficient conversion of DMNB-T6P to T6P.Balances uncaging efficiency with minimizing potential UV-induced stress.[35][36]
T6P Levels (LC-MS) Harvest 0-60 min post-uncagingRapid, transient increase in intracellular T6P, peaking within minutes.Confirms successful uncaging and establishes the timing of the primary signal.[29][30]
Sucrose Levels (LC-MS) Harvest 1-4 hours post-uncagingPotential decrease in sucrose levels.Elevated T6P signals sucrose abundance, promoting its utilization and inhibiting its synthesis via feedback loops.[4]
Starch Levels Harvest at end of day/night cycleIncreased starch accumulation.T6P promotes starch synthesis via redox activation of AGPase.[1][2][37]
SnRK1 Activity Harvest 5-30 min post-uncagingSignificant decrease in kinase activity.Direct inhibition of the SnRK1 complex is the primary and most rapid downstream effect of elevated T6P.[5][33]
SnRK1 Target Gene Expression Harvest 1-6 hours post-uncagingDown-regulation of catabolic/starvation-inducible genes (e.g., DIN6).Reduced SnRK1 activity leads to de-repression of biosynthetic pathways and repression of starvation responses.[5]

Conclusion

DMNB-T6P provides an unprecedented level of control for investigating the dynamic role of T6P in plant biology. By enabling the acute, dose-dependent manipulation of intracellular T6P levels, this synthetic signaling precursor allows researchers to bypass the limitations of genetic modification and directly probe the immediate consequences of this critical metabolic signal. The protocols outlined here provide a framework for applying this powerful chemical tool to uncover novel insights into the mechanisms that coordinate carbon metabolism with plant growth, development, and stress resilience, with significant implications for both fundamental science and crop improvement.[21][26][27]

References

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Method

Application Notes and Protocols: Enhancing Crop Yield with 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose

Introduction: A New Frontier in Crop Science The global challenge of ensuring food security in the face of a changing climate and a growing population necessitates innovative approaches to enhance crop productivity. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Crop Science

The global challenge of ensuring food security in the face of a changing climate and a growing population necessitates innovative approaches to enhance crop productivity. The manipulation of plant signaling pathways offers a promising avenue for improving crop yields and resilience. At the forefront of this research is the trehalose-6-phosphate (T6P) signaling pathway, a critical regulator of carbon metabolism, growth, and development in plants.[1][2][3][4][5] T6P acts as a signal for sucrose availability, a key determinant of plant growth and resource allocation.[3]

This document provides detailed application notes and protocols for the use of a novel research compound, 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose , a "caged" precursor of T6P. This synthetic compound allows for the light-induced, spatiotemporal release of T6P within plant tissues, offering researchers unprecedented control over this vital signaling pathway.[6] The application of a plant-permeable, sunlight-activated T6P precursor has been shown to significantly increase wheat yields in field trials, demonstrating the immense potential of this technology.[6]

These protocols are designed for researchers, scientists, and drug development professionals in the agricultural sector to investigate the impact of controlled T6P release on crop yield and to develop new strategies for sustainable agriculture.

The Science Behind Caged T6P: Mechanism of Action

The compound 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose is a chemically inert molecule that contains two photolabile 4,5-dimethoxy-2-nitrobenzyl "cages" attached to a trehalose backbone. Upon exposure to ultraviolet-A (UV-A) light, typically around 365 nm, these cages are cleaved, releasing two molecules of trehalose-6-phosphate (T6P).

The released T6P then integrates into the plant's natural signaling cascade. A key target of T6P is the SNF1-related protein kinase 1 (SnRK1), a central regulator of energy balance in plants.[1][3][5] High levels of T6P inhibit SnRK1 activity, signaling a state of high sugar availability.[3][5] This inhibition of SnRK1 promotes biosynthetic processes, such as starch and protein synthesis, leading to enhanced growth and, ultimately, increased crop yield.[3][6]

Signaling Pathway Diagram

T6P_Signaling_Pathway cluster_0 External Application cluster_1 Plant Cell Caged_T6P 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose T6P Trehalose-6-Phosphate (T6P) Caged_T6P->T6P UV-A Light (365 nm) (Uncaging) SnRK1 SnRK1 (Active) T6P->SnRK1 Inhibits SnRK1_inactive SnRK1 (Inactive) SnRK1->SnRK1_inactive Catabolism Catabolic Processes (Stress Response) SnRK1->Catabolism Promotes Biosynthesis Starch & Protein Synthesis (Growth & Yield) SnRK1_inactive->Biosynthesis Allows

Caption: Hypothesized signaling pathway of caged T6P in plants.

Materials and Reagents

Material/ReagentSupplierCatalog NumberNotes
6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehaloseN/AResearch CompoundStore at -20°C, protected from light.
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418ACS reagent grade.
Surfactant (e.g., Tween® 20)Sigma-AldrichP1379For improving foliar uptake.
Deionized water------High purity.
pH meter------Calibrated.
Hydrochloric acid (HCl)------For pH adjustment.
Potassium hydroxide (KOH)------For pH adjustment.
UV-A lamps (365 nm)------Capable of delivering a consistent light intensity.
UV meter------To measure light intensity.
Spray bottles or automated sprayer------For foliar application.
Personal Protective Equipment (PPE)------Safety glasses, gloves, lab coat.

Protocols

Protocol 1: Preparation of Caged T6P Stock and Working Solutions

Rationale: Proper dissolution and formulation of the caged T6P compound are critical for its effective delivery and uptake by the plant. DMSO is used to initially dissolve the compound due to its lipophilic nature, and a surfactant is added to the final aqueous solution to reduce surface tension and enhance leaf penetration.

Step-by-Step Methodology:

  • Stock Solution Preparation (100 mM):

    • Under subdued light, weigh the desired amount of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose.

    • Dissolve the compound in a minimal amount of DMSO. For example, to make a 100 mM stock solution, dissolve the appropriate weight of the compound in a volume of DMSO calculated based on its molecular weight.

    • Vortex until the compound is fully dissolved.

    • Store the stock solution at -20°C in a light-proof container.

  • Working Solution Preparation (e.g., 1 mM):

    • In a light-protected container, add the required volume of deionized water.

    • Add a surfactant, such as Tween® 20, to a final concentration of 0.01-0.05% (v/v). Mix gently.

    • While stirring, slowly add the calculated volume of the 100 mM stock solution to achieve the desired final concentration (e.g., for a 1 mM working solution, add 1 mL of 100 mM stock to 99 mL of water with surfactant).

    • Adjust the pH of the working solution to between 6.0 and 7.0 using dilute HCl or KOH.

    • Prepare the working solution fresh on the day of application.

Protocol 2: Foliar Application of Caged T6P

Rationale: Foliar application is a direct method to deliver the caged compound to the photosynthetically active parts of the plant. The timing of application is crucial and should coincide with key developmental stages for yield determination, such as during the grain-filling period.

Step-by-Step Methodology:

  • Plant Growth and Staging:

    • Grow the crop species of interest under controlled environmental conditions (greenhouse or growth chamber) or in the field.

    • Identify the target developmental stage for application. For cereals like wheat and maize, the early to mid-grain filling period (approximately 10-20 days after anthesis) is a critical window.[3]

  • Application Procedure:

    • Use a fine-mist sprayer to apply the working solution to the adaxial (upper) and abaxial (lower) surfaces of the leaves, as well as to the developing reproductive structures (e.g., wheat ears, maize cobs).

    • Apply the solution until the foliage is thoroughly wetted but before significant runoff occurs.

    • Perform the application during periods of low light (early morning or late evening) to prevent premature uncaging.

Protocol 3: Light-Induced Uncaging of T6P

Rationale: The controlled release of T6P is the key advantage of this technology. The light conditions for uncaging must be carefully controlled to ensure efficient activation of the compound while minimizing potential phototoxicity to the plant.

Step-by-Step Methodology:

  • Light Source and Intensity:

    • Use UV-A lamps with a peak emission at approximately 365 nm.

    • Measure the light intensity at the plant canopy level using a UV meter. A recommended starting intensity is between 10-50 W/m² (approximately 35-150 µmol/m²/s).[7][8]

  • Uncaging Procedure:

    • After the foliar application has dried on the leaf surface (typically 1-2 hours), expose the plants to the UV-A light source.

    • The duration of exposure will depend on the light intensity. A starting point is 30-60 minutes of continuous exposure.

    • In field applications, natural sunlight can be sufficient for uncaging.[6]

Experimental Workflow Diagram

Experimental_Workflow Start Start Protocol1 Protocol 1: Prepare Caged T6P Solution Start->Protocol1 Protocol2 Protocol 2: Foliar Application Protocol1->Protocol2 Protocol3 Protocol 3: UV-A Light Exposure (Uncaging) Protocol2->Protocol3 Data_Collection Data Collection: - Photosynthetic Rate - Stomatal Conductance - Biomass - Yield Components Protocol3->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Caption: A generalized experimental workflow for using caged T6P.

Experimental Design and Controls

A robust experimental design is essential to validate the effects of light-activated T6P. The following control groups should be included:

GroupTreatmentPurpose
1. Negative Control Sprayed with water + surfactantTo assess the baseline growth and yield.
2. Vehicle Control Sprayed with the working solution without caged T6P (DMSO + surfactant in water)To control for any effects of the solvent and surfactant.
3. Caged Compound (No Light) Control Sprayed with caged T6P working solution, but kept in the darkTo determine if the caged compound has any biological activity without light activation.
4. Light Only Control Sprayed with water + surfactant, and exposed to UV-A lightTo assess the effect of the UV-A light treatment alone on the plants.
5. Experimental Group Sprayed with caged T6P working solution and exposed to UV-A lightTo determine the effect of the light-released T6P.

Data Collection and Analysis

To quantify the impact of the treatment, the following parameters should be measured:

  • Physiological Parameters: Photosynthetic rate, stomatal conductance, and chlorophyll content.

  • Growth Parameters: Plant height, biomass (fresh and dry weight).

  • Yield Components: Number of grains per ear/head, individual grain weight, and total grain yield per plant.

All data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of the observed effects.

Safety and Handling

The 4,5-dimethoxy-2-nitrobenzyl caging group is a nitroaromatic compound. While specific safety data for the full caged T6P molecule may not be available, related nitrobenzyl compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. Therefore, it is essential to handle the compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated area.

Expected Results

Based on previous research, the application of light-activated T6P is expected to lead to:

  • An increase in photosynthetic carbon fixation.[6]

  • Enhanced expression of genes involved in starch and protein synthesis in the developing grains.[6]

  • An increase in grain size and weight.

  • A significant increase in overall crop yield, potentially up to 20% or more under optimal conditions.[9]

Troubleshooting

IssuePossible CauseSolution
No observable effect on yield - Inefficient uncaging- Incorrect timing of application- Suboptimal concentration- Verify UV-A light source intensity and duration.- Repeat the experiment at different developmental stages.- Perform a dose-response experiment to determine the optimal concentration.
Signs of phototoxicity (e.g., leaf scorching) - Excessive UV-A light intensity or duration- Reduce the light intensity or the duration of exposure.- Ensure plants are well-watered to mitigate stress.
Precipitation of the compound in the working solution - Insufficient DMSO in the stock solution- Rapid addition of stock to water- Ensure the compound is fully dissolved in DMSO before preparing the working solution.- Add the stock solution slowly while stirring.

References

  • Griffiths, C. A., et al. (2016). Chemical intervention in plant sugar signalling increases yield and resilience. Nature, 540(7634), 574–578. [Link]

  • Paul, M. J., et al. (2018). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology, 177(1), 12-23. [Link]

  • Paul, M., Watson, A., & Griffiths, C. A. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Biochemical Society Transactions, 48(5), 2127–2137. [Link]

  • Schluepmann, H., et al. (2003). Trehalose-6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 100(11), 6849-6854. [Link]

  • Lunn, J. E., et al. (2014). Trehalose-6-phosphate and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science, 5, 119. [Link]

  • Zhang, Y., et al. (2011). Trehalose-6-Phosphate: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 94. [Link]

  • Ellis,-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Lee, M. J., et al. (2022). Mild-Intensity UV-A Radiation Applied Over a Long Duration Can Improve the Growth and Phenolic Contents of Sweet Basil. Frontiers in Plant Science, 13, 868931. [Link]

  • Lee, M. J., et al. (2019). Short-Term Ultraviolet (UV)-A Light-Emitting Diode (LED) Radiation Improves Biomass and Bioactive Compounds of Kale. Frontiers in Plant Science, 10, 1123. [Link]

  • Paul, M. J., et al. (2017). Increasing crop yield and resilience with trehalose 6-phosphate: targeting a feast–famine mechanism in cereals for better source–sink optimisation. Journal of Experimental Botany, 68(16), 4535-4548. [Link]

  • Pola-Sánchez, E., et al. (2024). Foliar Spray Treatment for Exogenous Application of Hormones in Maize. Cold Spring Harbor Protocols, 2024(10). [Link]

  • St. Augustine Orchid Society. (n.d.). Sprays vs. Drenches for Applying Chemicals. [Link]

  • CANNA Gardening USA. (2023, November 23). Foliar sprays for treatment and prevention. [Link]

  • El-Eslamboly, A. A., et al. (2022). Foliar Spray or Soil Drench: Microalgae Application Impacts on Soil Microbiology, Morpho-Physiological and Biochemical Responses, Oil and Fatty Acid Profiles of Chia Plants under Alkaline Stress. Plants, 11(15), 1999. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobenzyl alcohol, 99%. [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: 4-Nitrobenzyl alcohol. [Link]

  • Mirai Forum. (2024, August 13). Systemics: foliar vs drench? [Link]

  • FloralDaily. (2024, November 7). Unraveling the effects of UV-A1 on plant growth and photosynthesis. [Link]

  • MDPI. (2021, January 17). UV Lighting in Horticulture: A Sustainable Tool for Improving Production Quality and Food Safety. [Link]

  • Stealth Garden. (n.d.). Tanning Your Plants: The Effects of UVA and UVB Light on Plant Growth. [Link]

  • EyouAgro. (2025, April 16). How UV Light Affects Plant Growth. [Link]

  • Greenhouse Product News. (2018, May). UV Radiation and Applications in Horticulture. [Link]

  • YouTube. (2025, May 27). Foliar vs Root Drench: What's the Best Way to Apply Micronutrients? [Link]

  • YouTube. (2023, May 20). EFFECTIVELY FEED Your Plants with Foliar Spray Fertilizing. [Link]

  • ScholarWorks@UARK. (2021, August 25). Silicon Foliar Spray and Substrate Drench Effects on Plant Growth, Morphology, and Resistance to Wilting with Container. [Link]

  • Scion Research. (n.d.). FORMULATION OF SPRAYS TO IMPROVE THE EFFICACY OF FOLIAR FERTILISERS. [Link]

  • MDPI. (2023, December 25). Mineral Particles in Foliar Fertilizer Formulations Can Improve the Rate of Foliar Uptake. [Link]

  • Wikipedia. (n.d.). Optogenetics. [Link]

  • MDPI. (n.d.). Perspectives and Advances in Organic Formulations for Agriculture: Encapsulation of Herbicides for Weed Control. [Link]

  • MDPI. (2023, April 17). Proper Delay of Phosphorus Application Promotes Wheat Growth and Nutrient Uptake under Low Phosphorus Condition. [Link]

  • ResearchGate. (2020, June 27). Timing and Rate of Phosphorus Application Influence Maize Phenology, Yield and Profitability in Northwest Pakistan. [Link]

  • Fertilizer Canada. (n.d.). An early supply of phosphorus is critical for optimum crop growth. [Link]

  • NIH. (n.d.). Downsizing in plants—UV light induces pronounced morphological changes in the absence of stress. [Link]

  • NIH. (2025, November 11). Learning from nature: phytochemical strategies to protect against UV-B damage. [Link]

Sources

Application

Application Notes and Protocols for DMNB-T6P in Arabidopsis thaliana

A Senior Application Scientist's Guide to Spatiotemporal Control of Trehalose-6-Phosphate Signaling Abstract This comprehensive guide details the experimental design and application of DMNB-caged Trehalose-6-Phosphate (D...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Spatiotemporal Control of Trehalose-6-Phosphate Signaling

Abstract

This comprehensive guide details the experimental design and application of DMNB-caged Trehalose-6-Phosphate (DMNB-T6P), a powerful chemical tool for the precise spatiotemporal control of T6P signaling in Arabidopsis thaliana. Trehalose-6-phosphate (T6P) is a critical signaling molecule that integrates carbon availability with plant growth and development.[1][2] By employing a light-sensitive "cage" on the T6P molecule, researchers can introduce this otherwise impermeable signaling sugar into plant tissues in an inactive form. Subsequent light-induced photolysis releases the active T6P, allowing for targeted investigation of its downstream effects. This document provides the scientific rationale, detailed step-by-step protocols, and expected outcomes for the successful application of DMNB-T6P in Arabidopsis seedlings, aimed at researchers, scientists, and drug development professionals in the plant biology field.

Introduction: The Significance of T6P and the Power of Caged Compounds

Trehalose-6-phosphate (T6P) is a pivotal signaling metabolite in plants, acting as a proxy for sucrose availability.[3] It plays a central role in regulating carbohydrate metabolism, growth, and developmental processes, from seedling establishment to flowering and senescence.[4][5][6] A key mechanism of T6P action is the inhibition of the SNF1-related protein kinase 1 (SnRK1), a central energy sensor that promotes catabolic processes and represses growth when energy levels are low.[7][8] By inhibiting SnRK1, T6P signals sufficient carbon availability, thereby promoting anabolic pathways and growth.[7][8] Furthermore, T6P has been shown to positively regulate the Target of Rapamycin (TOR) kinase, another major promoter of growth.[9][10]

The study of T6P has been challenging due to its charged nature, which prevents its direct application to plants. Genetic modification to alter T6P levels has been instrumental but can be confounded by developmental defects.[1] Caged compounds, such as DMNB-T6P, offer a revolutionary approach to circumvent these issues.[11][12] The DMNB (4,5-dimethoxy-2-nitrobenzyl) group renders T6P biologically inactive and membrane-permeable.[13] Upon illumination with a specific wavelength of light, the DMNB cage is cleaved, releasing active T6P with high spatiotemporal precision.[13][14] This technique allows for the acute and targeted elevation of intracellular T6P, enabling the dissection of its immediate downstream effects.

The T6P Signaling Pathway and DMNB-T6P Intervention

The T6P signaling pathway is a central regulatory hub in plant metabolism. The diagram below illustrates the key components of this pathway in Arabidopsis and the point of intervention by DMNB-T6P.

T6P_Signaling_Pathway cluster_synthesis T6P Synthesis & Degradation cluster_signaling Downstream Signaling cluster_intervention Experimental Intervention UDP_G UDP-Glucose TPS Trehalose-6-Phosphate Synthase (TPS) G6P Glucose-6-Phosphate T6P Trehalose-6-Phosphate (T6P) TPP Trehalose-6-Phosphate Phosphatase (TPP) SnRK1 SnRK1 (Energy Sensor) T6P->SnRK1 TOR TOR Kinase (Growth Promoter) T6P->TOR Trehalose Trehalose Growth Growth & Development SnRK1->Growth TOR->Growth Metabolism Anabolic Metabolism (e.g., Starch Synthesis) TOR->Metabolism DMNB_T6P_ext DMNB-T6P (External Application) DMNB_T6P_int DMNB-T6P (Intracellular) DMNB_T6P_ext->DMNB_T6P_int DMNB_T6P_int->T6P Light Light Activation (e.g., 365 nm UV)

Caption: The T6P signaling pathway and the point of intervention with DMNB-T6P.

Experimental Design and Protocols

Materials and Reagents
  • Arabidopsis thaliana seedlings (e.g., Col-0 ecotype)

  • DMNB-caged T6P

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Agar

  • Petri dishes (e.g., 100 mm x 15 mm)

  • Micropipettes and sterile tips

  • Sterile water

  • Aluminum foil

  • Growth chamber with controlled light and temperature

  • UV light source (e.g., 365 nm) or high-intensity light source

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • RNA extraction kit (for gene expression analysis)

  • qRT-PCR reagents (cDNA synthesis kit, SYBR Green master mix)

  • Metabolite extraction buffers

Stock Solution Preparation

DMNB-T6P Stock Solution (10 mM):

  • Weigh out the required amount of DMNB-caged T6P powder.

  • Dissolve the powder in high-quality DMSO to a final concentration of 10 mM.

  • Aliquot the stock solution into small, light-proof microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Note: DMNB-caged compounds are light-sensitive. All steps involving the handling of DMNB-T6P stock and working solutions should be performed in the dark or under dim light conditions to prevent premature uncaging.

Experimental Workflow

The following diagram outlines the general workflow for a DMNB-T6P application experiment in Arabidopsis seedlings.

Experimental_Workflow A 1. Seedling Growth (e.g., 5-7 days on MS plates) B 2. DMNB-T6P Treatment (Transfer seedlings to media with DMNB-T6P) A->B C 3. Incubation (In darkness to allow uptake) B->C D 4. Light Activation (Uncaging) (Expose to specific light source) C->D E 5. Post-Activation Incubation (Time course for observing effects) D->E F 6. Sample Collection (Flash-freeze in liquid nitrogen) E->F G 7. Downstream Analysis (qRT-PCR, Metabolomics, Phenotyping) F->G

Caption: General experimental workflow for DMNB-T6P application in Arabidopsis.

Detailed Protocol for DMNB-T6P Application in Arabidopsis Seedlings

This protocol is adapted from methodologies demonstrated to be effective in studying lateral root formation in Arabidopsis.[13]

  • Seedling Preparation:

    • Sterilize Arabidopsis thaliana (Col-0) seeds and sow them on 0.5X MS agar plates containing 1% sucrose.

    • Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

    • Grow the seedlings vertically in a growth chamber under a long-day photoperiod (16 h light / 8 h dark) at 22°C for 5-7 days.

  • DMNB-T6P Treatment:

    • Prepare 0.5X MS agar plates without sucrose. For the treatment plates, supplement the media with DMNB-T6P to a final concentration of 10 nM. The DMNB-T6P should be added from the 10 mM stock solution after the media has cooled to approximately 50°C. For control plates, add an equivalent volume of DMSO (e.g., 0.1%).

    • Carefully transfer the 5-7 day old seedlings to the DMNB-T6P and control plates.

    • Wrap the plates in aluminum foil to protect them from light and incubate for 3 days under standard growth conditions. This allows for the uptake of the caged compound.

  • Light Activation (Uncaging):

    • After the 3-day dark incubation, expose half of the treatment plates and half of the control plates to a high-intensity light source (e.g., 600 µmol/m²/s⁻¹) for 7 hours to induce photolysis of the DMNB cage.[13] The remaining plates should be kept in the dark as non-activated controls.

    • Note: The optimal light intensity and duration for uncaging may need to be empirically determined for different experimental setups and light sources.

  • Post-Activation and Sample Collection:

    • After the light treatment, return the plates to standard growth conditions.

    • Samples for molecular analysis (RNA, metabolites) should be collected at various time points post-activation (e.g., 0, 1, 3, 6, 24 hours).

    • For sample collection, carefully remove the seedlings from the agar, blot them dry, and immediately flash-freeze them in liquid nitrogen. Store the samples at -80°C until further processing.

    • For phenotypic analysis, such as lateral root development, continue to grow the seedlings for several days, documenting changes through imaging.[13]

Downstream Analysis

Gene Expression Analysis by qRT-PCR
  • RNA Extraction: Extract total RNA from the frozen seedling samples using a commercial RNA extraction kit or a standard protocol like the CTAB method.[15]

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for target genes known to be responsive to T6P signaling (e.g., bZIP11, AKIN10) and a suitable reference gene (e.g., ACTIN2, UBQ10).

Metabolite Analysis
  • Metabolite Extraction: Extract metabolites from frozen ground tissue using a suitable extraction buffer (e.g., a mixture of methanol, chloroform, and water).

  • Metabolite Profiling: Analyze the extracted metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify changes in T6P, other sugars, and related metabolites.

Data Presentation and Expected Outcomes

The application of DMNB-T6P is expected to elicit rapid changes in gene expression and metabolism, reflecting the immediate consequences of increased intracellular T6P.

Parameter Control (DMSO) DMNB-T6P (No Light) DMNB-T6P (+ Light) Expected Outcome
Intracellular T6P BasalBasalIncreasedSuccessful uncaging
Expression of T6P-responsive genes BasalBasalAlteredConfirmation of signaling
SnRK1 activity BasalBasalDecreasedInhibition by T6P
TOR activity BasalBasalIncreasedActivation by T6P
Phenotype (e.g., lateral root density) NormalNormalIncreasedPhysiological response

Troubleshooting

  • No effect observed after light activation:

    • Inefficient uncaging: Verify the wavelength and intensity of your light source. Increase the duration or intensity of the light exposure.

    • Degradation of DMNB-T6P: Ensure the stock solution was stored correctly and protected from light.

    • Insufficient uptake: Increase the incubation time in the DMNB-T6P containing media.

  • High background activity in non-activated controls:

    • Premature uncaging: Handle DMNB-T6P in the dark or under dim light at all times before the activation step.

    • DMSO toxicity: Ensure the final concentration of DMSO in the media is low (typically ≤ 0.1%).

Conclusion

The use of DMNB-caged T6P represents a significant advancement in the study of plant sugar signaling. By providing precise control over the intracellular concentration of T6P, this chemical tool enables researchers to dissect the intricate roles of this key signaling molecule in regulating plant growth and metabolism. The protocols outlined in this guide provide a robust framework for designing and executing successful experiments with DMNB-T6P in Arabidopsis thaliana, paving the way for new discoveries in this exciting field of plant biology. The successful application of this technology has also shown promise in agricultural settings, with DMNB-T6P sprays increasing wheat yields in field trials.[16][17][18]

References

  • Eastmond, P. J., van Dijken, A. J., Albrecht, M., He- ath, R., Tissier, A. R., & Graham, I. A. (2002). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. The Plant Journal, 31(3), 315-329. [Link]

  • Serrano, M., et al. (2023). Trehalose-6-phosphate signaling regulates lateral root formation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 120(40), e2302996120. [Link]

  • Martins, M. C., et al. (2013). The trehalose 6-phosphate/SnRK1 signaling pathway primes growth recovery following relief of sink limitation. Plant physiology, 163(3), 1142-1155. [Link]

  • Serrano, M., et al. (2023). Trehalose-6-phosphate signaling regulates lateral root formation in Arabidopsis thaliana. Department of Pharmacology. [Link]

  • Lee, J. H., et al. (2019). Trehalose-6-phosphate signaling regulates thermoresponsive hypocotyl growth in Arabidopsis thaliana. The EMBO Journal, 38(19), e102329. [Link]

  • Griffiths, C. A., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. Nature Biotechnology. [Link]

  • Griffiths, C. A., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. Nature Biotechnology. [Link]

  • Dow, J., et al. (2022). Photolysis of caged cytokinin in single cells of Arabidopsis thaliana. Plant Methods, 18(1), 120. [Link]

  • Serrano, M., et al. (2023). Trehalose-6-phosphate signaling regulates lateral root formation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 120(40), e2302996120. [Link]

  • Griffiths, C. A., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. Department of Pharmacology. [Link]

  • Dow, J., et al. (2022). Photolysis of caged cytokinin in single cells of Arabidopsis thaliana. ResearchGate. [Link]

  • UK Research and Innovation. (n.d.). Understanding a mutant that disregulates trehalose 6-phosphate action in plants. GtR. [Link]

  • Plackova, L., et al. (2021). Caged Phytohormones: From Chemical Inactivation to Controlled Physiological Response. Journal of Agricultural and Food Chemistry, 69(4), 1153-1171. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Paul, M. J., et al. (2011). Trehalose-6-Phosphate: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 61. [Link]

  • Vandesteene, L., et al. (2012). The trehalose 6-phosphate phosphatase family in plants. Journal of Experimental Botany, 63(13), 4749-4762. [Link]

  • Li, Y., et al. (2022). Genome-Wide Identification and Expression Analysis of the Trehalose-6-phosphate Synthase and Trehalose-6-phosphate Phosphatase Gene Families in Rose (Rosa hybrida cv 'Carola') under Different Light Conditions. International Journal of Molecular Sciences, 23(23), 14781. [Link]

  • Eamens, A., et al. (2019). Chemical enhancers of posttranscriptional gene silencing in Arabidopsis. Plant Physiology, 181(4), 1432-1448. [Link]

  • Wingler, A., et al. (2012). Trehalose 6-phosphate is required for the onset of leaf senescence associated with high carbon availability. Plant Physiology, 158(3), 1241-1251. [Link]

  • dos Anjos, L., et al. (2019). Feedback regulation by trehalose 6-phosphate slows down starch mobilization below the rate that would exhaust starch reserves at dawn in Arabidopsis leaves. The Plant Journal, 97(4), 631-645. [Link]

  • Healey, A. (2018). CTAB genomic DNA extraction from Arabidopsis leaf material. Protocols.io. [Link]

Sources

Method

Spatiotemporal Control of Sugar Signaling in Plants: Application and Protocols for the Light-Mediated Delivery of Trehalose-6-Phosphate to Plant Tissues

Senior Application Scientist: Dr. Eva Rostova, PhD Abstract Trehalose-6-phosphate (T6P) has emerged as a critical signaling molecule in plants, intricately linking carbon availability to growth and developmental processe...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Eva Rostova, PhD

Abstract

Trehalose-6-phosphate (T6P) has emerged as a critical signaling molecule in plants, intricately linking carbon availability to growth and developmental processes. Understanding its precise roles requires methods for its targeted and timed delivery within plant tissues. This guide provides a comprehensive application note and detailed protocols for the delivery of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose, a caged precursor of T6P, into plant tissues. We detail a robust vacuum infiltration method for the introduction of the caged compound into the leaf apoplast, followed by a precise UV-A light-mediated uncaging strategy to release active T6P. Furthermore, we provide protocols for the subsequent extraction and quantification of T6P to validate successful delivery and photorelease. These methods offer researchers a powerful tool to dissect the nuanced roles of T6P signaling in plant physiology and development with high spatiotemporal resolution.

Introduction: The Significance of Trehalose-6-Phosphate in Plant Biology

Trehalose, a non-reducing disaccharide, is found in trace amounts in most plants, suggesting a role beyond that of a simple osmoprotectant[1]. Instead, its precursor, trehalose-6-phosphate (T6P), has been identified as a pivotal signaling molecule that reflects the plant's carbon status, particularly sucrose availability[2][3]. T6P levels are known to influence a myriad of processes including flowering time, embryo development, and starch metabolism[1][4]. Given its central role, the ability to manipulate T6P levels in a controlled manner is essential for elucidating its downstream signaling pathways.

Caged compounds are powerful tools in chemical biology that allow for the light-induced release of bioactive molecules, offering unparalleled spatiotemporal control[5][6][7]. 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose is a synthetic compound where T6P is rendered biologically inactive by two photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging groups[8][9]. Upon irradiation with near-UV light, these caging groups are cleaved, releasing active T6P within the plant tissue[8][9]. This technology allows researchers to bypass genetic modifications and directly study the acute effects of T6P elevation in specific tissues and at defined developmental stages.

This application note provides a detailed workflow for the delivery of this caged T6P precursor into plant leaves via vacuum infiltration, its subsequent photorelease, and the analytical methods to confirm its presence.

Principle of the Method

The experimental workflow is a three-stage process designed to introduce and activate caged T6P within plant leaves, and subsequently measure the resulting changes in T6P levels.

Workflow A Stage 1: Delivery Vacuum Infiltration of Caged T6P B Stage 2: Activation UV-A Mediated Photorelease (Uncaging) A->B Infiltrated Plant Tissue C Stage 3: Verification Extraction and Quantification of T6P B->C Treated Plant Tissue

Figure 1. Experimental workflow for the light-mediated delivery of T6P.

Materials and Reagents

Caged Compound and Plant Material
  • 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose

  • Arabidopsis thaliana plants (or other species of interest), 4-6 weeks old, well-watered.

Reagents for Vacuum Infiltration
  • MES hydrate

  • MgCl₂

  • Acetosyringone (for some applications, though not strictly necessary for small molecule infiltration)

  • Surfactant (e.g., Silwet L-77 or Tween 20)

  • Deionized water

Reagents for T6P Extraction and Quantification
  • Chloroform

  • Methanol

  • LC-MS grade water and acetonitrile

  • Ammonium carbonate

  • T6P standard for quantification

Detailed Protocols

PART 1: Delivery of Caged T6P via Vacuum Infiltration

Vacuum infiltration is a widely used technique to introduce liquids into the intercellular air spaces of plant leaves, facilitating the uptake of solutes by the plant cells[10].

Protocol 1: Vacuum Infiltration

  • Preparation of Infiltration Buffer: Prepare a solution of 10 mM MES, 10 mM MgCl₂, pH 5.7. Just before use, add a surfactant such as Silwet L-77 to a final concentration of 0.01-0.05% (v/v) to reduce surface tension and aid in infiltration.

  • Preparation of Caged T6P Solution: Dissolve the 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose in a minimal amount of DMSO and then dilute to the desired final concentration (e.g., 10-100 µM) in the infiltration buffer. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid phytotoxicity.

  • Plant Preparation: Use healthy, well-watered plants. Watering the plants thoroughly a few hours before infiltration ensures stomata are open, which can facilitate the process[9].

  • Infiltration Procedure: a. Place the caged T6P solution in a beaker within a vacuum desiccator. b. Invert the potted plant so that the aerial parts, particularly the leaves, are fully submerged in the solution. c. Apply a vacuum (e.g., 500-600 mm Hg or ~0.7-0.8 bar) for 5-10 minutes. You should observe air bubbles emerging from the leaf surfaces. d. Release the vacuum slowly. The pressure difference will force the solution into the intercellular spaces of the leaves. Infiltrated leaves will appear darker and water-soaked. e. Carefully remove the plant and place it on its side in a tray covered with a transparent lid to maintain high humidity for 1-2 hours to allow for cellular uptake.

ParameterRecommended RangeNotes
Caged T6P Concentration10 - 100 µMOptimal concentration should be determined empirically.
Surfactant Concentration0.01 - 0.05% (v/v)Critical for reducing surface tension.
Vacuum Pressure500 - 600 mm HgHigher vacuum can damage tissues.
Infiltration Time5 - 10 minutesLonger times may be needed for thicker leaves.

Table 1. Key parameters for vacuum infiltration of caged T6P.

PART 2: Photorelease of T6P

The 4,5-dimethoxy-2-nitrobenzyl caging group has an absorption maximum in the near-UV range. Photolysis is typically achieved using UV-A light sources.

Protocol 2: Uncaging of T6P

  • Light Source: A UV-A lamp (e.g., a 365 nm LED array or a filtered mercury arc lamp) is suitable for this purpose. The light intensity should be uniform across the treated area.

  • Irradiation: a. After the 1-2 hour recovery period post-infiltration, expose the infiltrated leaves to the UV-A light source. b. The duration and intensity of the light exposure will need to be optimized for your specific experimental setup and plant species. Start with an exposure time of 5-15 minutes. c. It is crucial to include a control group of infiltrated plants that are not exposed to UV light to account for any effects of the caged compound itself or the infiltration process.

  • Post-Irradiation: Immediately after irradiation, harvest the leaf tissue and flash-freeze it in liquid nitrogen to quench all metabolic activity. Store at -80°C until ready for T6P extraction.

ParameterRecommended ValueNotes
Wavelength~365 nmOptimal for DMNB caging group.
Light IntensityVariableShould be measured and kept consistent between experiments.
Exposure Duration5 - 15 minutesRequires empirical optimization.

Table 2. Recommended parameters for the photorelease of T6P.

Uncaging_Mechanism Caged_T6P Caged T6P (Inactive) Active_T6P Active T6P + Byproducts Caged_T6P->Active_T6P Photolysis UV_Light UV-A Light (~365 nm) UV_Light->Caged_T6P

Figure 2. Schematic of the photorelease (uncaging) process.

PART 3: Verification of T6P Release

To confirm the successful delivery and uncaging of T6P, it is essential to quantify its levels in the plant tissue. This is typically achieved through liquid chromatography-mass spectrometry (LC-MS) based methods.

Protocol 3: T6P Extraction and Quantification

  • Extraction: a. Grind the frozen leaf tissue to a fine powder in liquid nitrogen. b. Perform a biphasic extraction using a chloroform:methanol:water mixture. A common ratio is 1:2.5:1 (v/v/v) of methanol:chloroform:water, adjusted for the sample weight. c. After vigorous vortexing and centrifugation, the polar metabolites, including T6P, will be in the upper aqueous phase.

  • Sample Cleanup: The crude extract may require solid-phase extraction (SPE) to remove interfering compounds before LC-MS analysis.

  • Quantification: a. Analyze the purified extracts using a suitable LC-MS method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS)[1]. b. Quantification is achieved by comparing the peak area of T6P in the samples to a standard curve generated with known concentrations of a T6P analytical standard.

Troubleshooting and Considerations

  • Inefficient Infiltration: If leaves do not appear water-soaked, increase the surfactant concentration slightly or ensure the vacuum is adequate. Pre-watering plants is also critical.

  • Phototoxicity: High-intensity or prolonged UV exposure can cause tissue damage. It is advisable to perform a dose-response experiment to determine the optimal light exposure that maximizes uncaging while minimizing damage.

  • Basal T6P Levels: Be aware that plants have endogenous levels of T6P. The experimental design must be able to distinguish the uncaged T6P from the basal pool.

  • Controls: It is imperative to include the following controls:

    • Uninfiltrated, non-irradiated plants (baseline T6P levels).

    • Plants infiltrated with buffer only and irradiated (control for UV effects).

    • Plants infiltrated with caged T6P but not irradiated (control for the effect of the caged compound).

Conclusion

The use of caged compounds like 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose offers an exciting avenue for the precise investigation of T6P signaling in plants. The protocols outlined in this application note provide a robust framework for the delivery, photo-activation, and verification of T6P release in plant tissues. By enabling researchers to control the timing and location of T6P elevation, this methodology will undoubtedly contribute to a deeper understanding of how plants coordinate their growth and development with their metabolic status.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Gurney, A. M., & Lester, H. A. (1989). Flash photolysis of caged compounds: new tools for cellular physiology. Trends in Neurosciences, 12(2), 54–59.
  • Sastre Toraño, J., et al. (2012). Determination of trehalose-6-phosphate in Arabidopsis Thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 403(7), 1937–1946. [Link]

  • McCray, J. A., & Trentham, D. R. (1989). Flash photolysis of caged compounds. Annual Review of Biophysics and Biophysical Chemistry, 18, 239–270.
  • Numata, K., et al. (2019). Vacuum/Compression Infiltration-mediated Permeation Pathway of a Peptide-pDNA Complex as a Non-Viral Carrier for Gene Delivery in Planta. Scientific Reports, 9(1), 271. [Link]

  • Wikipedia contributors. (2023). Agroinfiltration. In Wikipedia, The Free Encyclopedia. [Link]

  • Bent, A. (1994). Transformation of arabidopsis by vacuum infiltration.
  • Clough, S. J., & Bent, A. F. (1998). Floral dip: a simplified method for Agrobacterium-mediated transformation of Arabidopsis thaliana. The Plant Journal, 16(6), 735–743.
  • Philip Morris Products SA. (2011). Method and system for the vacuum infiltration of plants.
  • Papdi, C., et al. (2008). o-Nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry – A European Journal, 14(17), 5238–5248.
  • Lunn, J. E., et al. (2006). Trehalose metabolism in plants. The Plant Journal, 45(4), 454-467.
  • i-FAB. (n.d.). 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose. [Link]

  • Furumizu, C., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(17), 4646-4658.
  • Schluepmann, H., et al. (2004). Trehalose Mediated Growth Inhibition of Arabidopsis Seedlings Is Due to Trehalose-6-Phosphate Accumulation. Plant Physiology, 135(2), 879-890. [Link]

  • Girish, V. M., & Vijayalaxmi, K. K. (2016). Vacuum Infiltration in Plant Biotechnology: A Promising Approach for Gene Delivery for Production of Pharmaceutical Proteins. Journal of Bioprocessing & Biotechniques, 6(6), 1-5.
  • Zhang, Y., et al. (2017). o-Nitrobenzyl-Based Photobase Generators: Efficient Photoinitiators for Visible-Light Induced Thiol-Michael Addition Photopolymerization. Macromolecules, 50(17), 6531-6540.
  • Goeldner, M., & Givens, R. (2005). From One-Photon to Two-Photon Probes: "Caged" Compounds, Actuators, and Photoswitches. In Dynamic Studies in Biology (pp. 1-24). Wiley-VCH.
  • Unium Bioscience. (n.d.). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. [Link]

Sources

Application

Application Notes and Protocols for Light Activation of DMNB-Caged Compounds

Introduction: Spatiotemporal Control with the DMNB Caging Group The ability to precisely control the concentration of a bioactive molecule in time and space is a cornerstone of modern biological research and a promising...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Spatiotemporal Control with the DMNB Caging Group

The ability to precisely control the concentration of a bioactive molecule in time and space is a cornerstone of modern biological research and a promising frontier in targeted drug delivery. Photolabile protecting groups, or "caging" groups, offer an elegant solution by rendering a molecule biologically inert until its activity is restored by a pulse of light.[1][2] Among the most widely utilized caging moieties is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group.[3] Its prevalence stems from a favorable combination of synthetic accessibility and photochemical properties, particularly its efficient cleavage by near-UV light, a wavelength range that offers a reasonable compromise between energy and biological compatibility.

This guide provides a comprehensive overview of the principles and practical considerations for the light-induced activation of DMNB-caged compounds. We will delve into the photochemical mechanism, detail the critical parameters for successful uncaging, and provide step-by-step protocols for both cell-free and cell-based applications. The objective is to equip researchers with the foundational knowledge and practical tools to design, optimize, and validate their photolysis experiments, ensuring reproducible and meaningful results.

The Photochemical Mechanism of DMNB Uncaging

Understanding the mechanism of photolysis is crucial for optimizing experimental parameters and anticipating potential artifacts. The uncaging of DMNB-protected compounds is an intramolecular redox reaction initiated by the absorption of a photon.[4]

The process can be summarized as follows:

  • Photon Absorption: The DMNB group absorbs a photon, typically in the 340-370 nm range, which excites the nitro group.[5]

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon.

  • Rearrangement: This leads to the formation of an unstable aci-nitro intermediate.

  • Cleavage and Release: The intermediate rapidly rearranges and cleaves, releasing the active molecule, a proton, and the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.

This multi-step process underscores the complexity of the "uncaging" event and highlights the generation of byproducts that must be considered in any experimental design.

G cluster_0 DMNB Photolysis Pathway DMNB_Caged DMNB-Caged Compound (Inactive) Excited_State Excited State DMNB_Caged->Excited_State 1. Photon Absorption (e.g., 365 nm light) Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro 2. H-atom Abstraction & Rearrangement Products Released Active Molecule + 4,5-dimethoxy-2- nitrosobenzaldehyde + H+ Aci_Nitro->Products 3. Cleavage & Release

Figure 1: Simplified workflow of the DMNB photolysis mechanism.

Critical Light Activation Parameters

The efficiency and success of an uncaging experiment are governed by three interdependent parameters: wavelength, light intensity (power/fluence), and duration of exposure.

Wavelength

The DMNB chromophore has a broad absorption maximum centered around 350 nm.[6] Therefore, light sources emitting in the near-UV range of 340 nm to 370 nm are most effective for photolysis.[5][7] High-power LEDs with a peak emission of 365 nm are now a cost-effective, stable, and popular choice for many applications.[8][9] While two-photon excitation using near-infrared lasers (~720 nm) is possible for enhanced spatial resolution, it requires specialized equipment and careful optimization.[10][11][12]

Light Intensity and Duration

The total number of photons delivered to the sample (fluence) determines the extent of uncaging. This is a product of light intensity (power per unit area) and exposure duration.

  • High Intensity, Short Duration: Often preferred for studying rapid biological processes. Flash lamps and pulsed lasers can achieve release on the millisecond timescale. This minimizes the risk of secondary reactions or physiological adaptation during the light pulse.

  • Low Intensity, Long Duration: Suitable for applications where a gradual release is acceptable or when using less powerful light sources like continuous wave lamps or LEDs. This approach can be gentler on cells, reducing potential phototoxicity.

The optimal combination is empirical and must be determined for each specific compound and experimental system. The goal is to achieve sufficient uncaging to elicit a biological response while minimizing phototoxic damage to the sample.

Photochemical Efficiency: Quantum Yield & Extinction Coefficient

The overall efficiency of light usage is the product of the molar extinction coefficient (ε) and the quantum yield of photolysis (Φ).[1][3]

  • Molar Extinction Coefficient (ε): A measure of how strongly the DMNB chromophore absorbs light at a given wavelength. For DMNB, ε is typically in the range of 4,000-5,500 M⁻¹cm⁻¹ at ~350 nm.[3]

  • Quantum Yield (Φ): The fraction of absorbed photons that result in a successful uncaging event. The quantum yield for DMNB-caged compounds can vary significantly depending on the nature of the caged molecule and the solvent environment, but it is generally considered to be moderately efficient.[3]

Caging GroupTypical ε (M⁻¹cm⁻¹) at λ_maxTypical ΦReference
DMNB ~4,300 - 5,4000.01 - 0.1+[3]
o-nitrobenzyl (NB)~650~0.1 - 0.5
1-(2-nitrophenyl)ethyl (NPE)~970~0.6
Methoxy-nitroindolinyl (MNI)~4,300~0.075[13]

Table 1: Comparison of photochemical properties for common caging groups. Note that the efficiency (ε × Φ) of DMNB is comparable to other groups due to its high extinction coefficient, even if its quantum yield is sometimes lower.

Instrumentation for Photolysis

The choice of light source is dictated by the experimental requirements for timing, spatial control, and sample format.

  • Mercury/Xenon Arc Lamps: Traditional sources that provide broad-spectrum, high-intensity light. They require filters to select the appropriate wavelength range (e.g., 360 ± 10 nm) and can be coupled to microscopes or used for bulk sample illumination.

  • Lasers: Offer highly monochromatic and collimated light, ideal for precise spatial targeting through a microscope objective (point illumination or scanning). Pulsed lasers are essential for studying very fast kinetics.[7]

  • Light Emitting Diodes (LEDs): A modern, versatile option offering stable, monochromatic output with long lifetimes and minimal heat generation.[9] High-power 365 nm LEDs are excellent for both microscopy and cuvette-based experiments and are often the most practical choice.[6][8]

G cluster_0 Experimental Goal cluster_1 Instrumentation Choice Goal What is the required spatiotemporal resolution? Bulk Bulk Sample / Slow Release (e.g., cuvette, multi-well plate) Goal->Bulk Low Spatial Low Temporal Microscopic_Fast Microscopic / Fast Kinetics (e.g., single cell, subcellular) Goal->Microscopic_Fast High Spatial High Temporal LED Filtered Arc Lamp or High-Power LED Array Bulk->LED Laser Pulsed Laser or Scanning System Microscopic_Fast->Laser

Figure 2: Decision workflow for selecting an appropriate light source.

Protocols for Light Activation

CRITICAL NOTE: DMNB-caged compounds are light-sensitive. All handling of stock solutions and experimental setup prior to deliberate photolysis should be performed in the dark or under dim, long-wavelength red light to prevent premature uncaging.[8]

Protocol 1: Calibration of Light Source and Uncaging Efficiency

Objective: To determine the optimal exposure time for a given light source and compound concentration to achieve a desired level of uncaging. This validation step is essential for reproducibility.

Materials:

  • DMNB-caged compound of interest

  • Appropriate solvent (e.g., DMSO, aqueous buffer)

  • Quartz cuvette or 96-well UV-transparent plate

  • UV-Vis Spectrophotometer or HPLC system

  • Calibrated photolysis light source (e.g., 365 nm LED)

Methodology:

  • Prepare Sample: Prepare a solution of the DMNB-caged compound at a relevant experimental concentration (e.g., 10-100 µM). The absorbance at the photolysis wavelength should ideally be between 0.1 and 0.5 to ensure uniform illumination.

  • Initial Measurement (T=0): Measure the absorbance spectrum (e.g., 250-450 nm) or take an HPLC trace of the unexposed sample. The DMNB group has a characteristic peak around 350 nm.

  • Timed Exposure: Place the sample at a fixed, reproducible distance from the light source and expose it for a short, defined interval (e.g., 5, 10, or 30 seconds).

  • Post-Exposure Measurement: Immediately after exposure, remeasure the absorbance spectrum or HPLC trace. Photolysis will lead to a decrease in the 350 nm peak and the appearance of peaks corresponding to the released molecule and the nitrosobenzaldehyde byproduct.

  • Iterate: Repeat steps 3 and 4 with increasing cumulative exposure times (e.g., total of 10s, 20s, 40s, 80s, etc.) on the same sample or on fresh aliquots.

  • Analyze Data: Plot the decrease in the starting material's absorbance or HPLC peak area versus total illumination time. This will generate a photolysis rate curve. From this curve, you can determine the half-life of uncaging (T₁/₂) and select the exposure time required to achieve the desired percentage of release (e.g., 10%, 50%, or 90%).

Protocol 2: Light Activation of DMNB-Caged Compounds in Cell Culture

Objective: To release a bioactive molecule inside or outside of live cells to study a physiological response.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • DMNB-caged compound

  • Physiologically appropriate buffer (e.g., HBSS, ACSF)

  • Microscope equipped with a fluorescence light source, appropriate filter cube (for monitoring), and a dedicated photolysis light source (e.g., 365 nm LED or laser) coupled to the light path.

  • Assay for measuring biological response (e.g., calcium imaging, patch-clamp electrophysiology, fluorescence reporter).

Methodology:

  • Compound Loading:

    • Extracellular Application: If the target is on the cell surface, simply replace the culture medium with a buffer containing the desired final concentration of the DMNB-caged compound. Allow time for equilibration (e.g., 5-10 minutes).

    • Intracellular Application: For intracellular targets, loading may require using a membrane-permeant acetoxymethyl (AM) ester form of the caged compound or direct introduction via microinjection or whole-cell patch pipette.

  • Establish Baseline: Place the sample on the microscope stage. Begin recording the biological response (e.g., start image acquisition for calcium imaging) to establish a stable baseline before photolysis.

  • Photolysis: Deliver the light stimulus using the parameters determined during calibration (Protocol 1), adjusted as necessary for the microscope objective and sample depth. The light can be delivered to the entire field of view or targeted to a specific cell or subcellular region.

  • Record Response: Continue recording the biological response immediately following the light stimulus to capture the resulting activity.

  • Essential Controls:

    • Light-Only Control: Perform the same light exposure on cells that have not been treated with the caged compound. This is critical to ensure that the light stimulus itself does not cause a biological response or phototoxicity.

    • Compound-Only Control: Expose cells to the caged compound but do not deliver the light stimulus. This confirms the caged compound is biologically inert before photolysis.

    • Positive Control: If possible, apply the uncaged, active molecule directly to the cells to confirm they are healthy and capable of responding.

Troubleshooting and Critical Considerations

  • Byproduct Effects: The 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct can be reactive and potentially interfere with biological systems. Furthermore, photolysis of DMNB-caged acids has been shown to yield fluorescent products that can interfere with common dyes like fluorescein.[5][14] Always perform the light-only and compound-only controls described above.

  • Phototoxicity: High-intensity UV light can be damaging to cells. Minimize exposure by using the lowest effective light dose (intensity × duration). Monitor cell health and morphology post-illumination.

  • pH Changes: Photolysis releases one proton for every molecule of caged compound. In weakly buffered systems or at high compound concentrations, this can cause localized pH drops, which may have independent biological effects. Ensure your experimental buffer has sufficient capacity.

  • Inhomogeneous Uncaging: In optically dense samples (e.g., tissue slices), light penetration can be limited, leading to a gradient of uncaging.[1] This "inner filter" effect means molecules at the surface receive a much higher light dose than those deeper in the sample. Two-photon excitation can mitigate this issue.[11]

References

  • Kirschner, S., Doebber, A., Krebs, M., & Peifer, C. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ResearchGate. Available at: [Link]

  • Shcheslavskiy, V. I., et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports. Available at: [Link]

  • Kirschner, S., et al. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ChemMedChem. Available at: [Link]

  • Gurney, A. M. (n.d.). Flash photolysis of caged compounds. The University of Texas at Dallas. Available at: [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available at: [Link]

  • Shcheslavskiy, V. I., et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. PMC. Available at: [Link]

  • Hagen, V., et al. (2005). The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. Angewandte Chemie. Available at: [Link]

  • ResearchGate. (n.d.). The photolysis of the DMNB moiety. Scientific Diagram. Available at: [Link]

  • Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. PMC. Available at: [Link]

  • Rakauskaitė, R., et al. (2021). Selective immunocapture and light-controlled traceless release of transiently caged proteins. STAR Protocols. Available at: [Link]

  • Pirih, P., et al. (2011). Flash photolysis using a light emitting diode: an efficient, compact, and affordable solution. Journal of Neuroscience Methods. Available at: [Link]

  • Specht, A., et al. (2010). A collection of caged compounds for probing roles of local translation in neurobiology. eScholarship@McGill. Available at: [Link]

  • Tan, W., et al. (2021). Conditionally Activated (“Caged”) Oligonucleotides. MDPI. Available at: [Link]

  • Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. PMC. Available at: [Link]

  • Bridi, M. & T. Oertner, J. (2019). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. Springer Nature Experiments. Available at: [Link]

  • Zito Lab. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. UC Davis. Available at: [Link]

  • University of Bristol. (2025). How a toxic pollutant avoids photodegradation – relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. Research Portal. Available at: [Link]

  • Noguchi, J., et al. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. Journal of Physiology-Paris. Available at: [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PMC. Available at: [Link]

  • Zito, K. & B. Bloodgood, L. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Springer Nature Experiments. Available at: [Link]

Sources

Method

field application and spray technology for DMNB-T6P

An In-Depth Technical Guide to the Field Application and Spray Technology of DMNB-T6P Introduction: Unlocking Plant Potential with Light In the quest for sustainable agricultural intensification, the manipulation of endo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Field Application and Spray Technology of DMNB-T6P

Introduction: Unlocking Plant Potential with Light

In the quest for sustainable agricultural intensification, the manipulation of endogenous plant signaling pathways offers a frontier of innovation. Trehalose-6-phosphate (T6P) has been identified as a critical sugar signaling metabolite that governs carbon allocation, promoting growth and development.[1][2][3] It acts as a proxy for sucrose availability, informing the plant's "decision" to invest in growth and storage.[4] However, direct application of T6P to crops is ineffective, as its charged nature prevents it from crossing cell membranes.[5][6]

This guide details the application of a novel solution to this challenge: DMNB-T6P , a "caged" precursor of T6P. By masking T6P with a photolabile protecting group (PPG), 4,5-dimethoxy-2-nitrobenzyl (DMNB), we create a membrane-permeable molecule that can be delivered directly to plant tissues.[7][8][9] Subsequent exposure to natural sunlight triggers a photochemical reaction, releasing active T6P precisely where it is needed, leading to significant and scalable improvements in crop yield.[5][10][11] This document provides the core scientific principles, field-proven protocols, and validation methodologies for the successful application of DMNB-T6P.

Part 1: The Scientific Foundation of DMNB-T6P Action

The "Uncaging" Principle: A Light-Activated Switch

The DMNB group is a well-characterized PPG that is cleaved upon absorption of ultraviolet (UV) light, a component of natural sunlight.[7][12] When DMNB-T6P is applied to a plant, it is absorbed and distributed within the tissues in its inactive, "caged" form. Sunlight provides the energy to break the bond holding the DMNB "cage" to the T6P molecule. This process, known as photolysis or uncaging, releases two products: the active T6P signaling molecule and a benign byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[10][13][14][15] The rate of this release is dependent on the intensity of the sunlight, providing a natural, controlled-release mechanism.

The T6P Signaling Cascade: From Signal to Yield

Once released, T6P integrates into one of the plant's master regulatory pathways for growth.[1][3]

  • Inhibition of SnRK1: T6P's primary known function is the allosteric inhibition of the SNF1-related protein kinase 1 (SnRK1).[1][6][16][17] SnRK1 acts as a crucial energy sensor; when cellular sugar levels are low, SnRK1 is active and promotes energy-saving, catabolic processes while downregulating growth.

  • Promotion of Biosynthesis: By inhibiting SnRK1, high levels of T6P signal that sucrose is abundant.[4][18] This relieves the brakes on anabolic pathways, promoting the synthesis of starch, proteins, and amino acids necessary for growth and grain filling.[3][5][10]

  • Source-Sink Enhancement: The application of DMNB-T6P creates a strong demand for carbon in the developing grains ("sinks"). This increased demand sends a signal back to the leaves ("sources"), stimulating higher rates of CO2 fixation and photosynthesis to provide the necessary building blocks.[5][10][11] This coordinated enhancement of both source and sink strength is the underlying driver of the observed yield increases.

T6P_Signaling_Pathway cluster_outside External Application cluster_plant Plant Tissue DMNB_T6P DMNB-T6P Spray (Inactive Precursor) T6P Active T6P DMNB_T6P->T6P Photolysis ('Uncaging') SnRK1 SnRK1 Kinase (Energy Sensor) T6P->SnRK1 Inhibits Anabolism Biosynthesis (Starch, Protein) SnRK1->Anabolism Inhibits Growth Grain Fill & Yield Anabolism->Growth Promotes Photosynthesis Source Activity (CO2 Fixation) Growth->Photosynthesis Signals Demand Sunlight Sunlight (UV)

Caption: DMNB-T6P Signaling Pathway

Part 2: Field Application Notes and Protocols

This section provides a comprehensive protocol for the preparation and field application of DMNB-T6P, based on methodologies validated in multi-year field trials.

Objective

To strategically increase T6P levels in crop plants during key developmental stages (e.g., grain filling) to enhance carbon partitioning, stimulate starch and protein synthesis, and ultimately increase final grain yield, particularly under both optimal and water-stressed conditions.[5][10]

Materials & Equipment
  • Active Ingredient: DMNB-T6P (verified purity >95%)

  • Solvent: A suitable polar solvent for initial dissolution (e.g., Dimethyl sulfoxide (DMSO)), followed by dilution in water. The choice of solvent depends on the specific formulation, but must ensure complete solubilization without phytotoxicity.[19]

  • Adjuvant: A non-ionic surfactant to reduce the surface tension of the spray solution, ensuring uniform droplet spread and adherence to the leaf surface.[20]

  • Spray Equipment: Calibrated agricultural sprayers (e.g., backpack, boom, or aerial sprayers) capable of producing a fine, consistent mist for even foliage coverage.

  • Personal Protective Equipment (PPE): Standard laboratory/field safety gear, including gloves, safety glasses, and lab coat.

Experimental Protocol: Solution Preparation and Spray Application

Step 1: Stock Solution Preparation (Concentrate)

  • Calculation: Determine the total amount of DMNB-T6P required based on the target application rate (e.g., grams per hectare) and the total area to be sprayed.

  • Dissolution: In a clean, designated vessel, create a concentrated stock solution. First, wet the DMNB-T6P powder with a small volume of the polar solvent (e.g., DMSO) to form a slurry.

  • Solubilization: Gradually add water to the slurry while mixing continuously until the DMNB-T6P is fully dissolved. Causality Note: Preparing a concentrate ensures complete dissolution before dilution in the main spray tank, preventing nozzle blockage and ensuring uniform application.

Step 2: Final Spray Solution Preparation (Tank Mixing)

  • Fill the spray tank with 50% of the required final volume of water.

  • Begin agitation or mixing.

  • Add the prepared DMNB-T6P stock solution to the tank.

  • Add the recommended amount of non-ionic surfactant. Causality Note: Surfactants are critical for overcoming the waxy cuticle of plant leaves, allowing for better contact and absorption of the active ingredient.[20]

  • Add the remaining volume of water to reach the final desired concentration.

  • Continue agitation for 5-10 minutes to ensure a homogenous mixture.

Step 3: Optimal Timing of Application

  • The timing of the spray is a critical determinant of efficacy. Field trials have demonstrated maximum impact when DMNB-T6P is applied during the grain-filling period.[10][21]

  • For wheat, a key target window is 10 days after anthesis (DAA) . Causality Note: At this stage, the grain is a powerful metabolic sink. Increasing T6P levels at this time directly enhances the genetic pathways for starch and protein synthesis, maximizing the partitioning of resources into the grain.[10]

Step 4: Spray Technology and Field Application

  • Calibration: Ensure spray equipment is properly calibrated to deliver the target volume per hectare (e.g., 200-400 L/ha).

  • Coverage: Utilize nozzles that produce a fine to medium droplet size to maximize coverage of the plant canopy, with a particular focus on the flag leaf, which is the primary source of photosynthate for the developing grain in cereals.

  • Conditions: Apply during calm conditions (low wind) to minimize spray drift. Application is best performed on a day with expected sunlight to initiate the uncaging process. While light is required for activation, avoid prolonged exposure of the prepared solution to direct, intense sunlight before application to maintain formulation integrity.

Application_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_action Phase 3: Activation & Effect Calc 1. Calculate Dose (g/ha) Dissolve 2. Prepare Stock Solution Calc->Dissolve TankMix 3. Prepare Final Spray Solution with Adjuvant Dissolve->TankMix Timing 4. Identify Optimal Stage (e.g., 10 Days Post-Anthesis) TankMix->Timing Spray 5. Calibrate & Spray (Uniform Foliar Coverage) Timing->Spray Uncage 6. Sunlight-Driven Photolysis (Uncaging) Spray->Uncage Bioeffect 7. T6P Signaling Cascade & Yield Enhancement Uncage->Bioeffect

Caption: DMNB-T6P Field Application Workflow

Part 3: Quantitative Field Trial Data

The efficacy of DMNB-T6P has been demonstrated in extensive field trials over multiple years, encompassing varied weather conditions and wheat varieties. The data consistently show a significant positive impact on yield.

Table 1: Summary of Wheat Grain Yield ( kg/ha ) in Response to DMNB-T6P Application [10]

YearConditionWheat VarietyControl ( kg/ha )DMNB-T6P Dose 1 ( kg/ha )DMNB-T6P Dose 2 ( kg/ha )% Increase (Avg)
2018WetDM Ceibo7,8008,9009,20016.0%
2020DryMS INTA 4156,5007,1007,30010.8%
2021WetSaeta8,2008,8009,1008.5%
2022DryDM Ceibo7,1007,7007,9009.9%

Data synthesized from multi-year field trials. Doses are representative of microdose applications in the g/ha range. The yield increases were statistically significant.[10]

These results underscore the technology's robustness, providing yield benefits an order of magnitude larger than average annual genetic gains from breeding programs, without requiring additional water or fertilizer.[5][10] From an economic perspective, the cost of synthesis is estimated to be low, translating to a few cents per hectare at current application rates, for a return worth over $100 per hectare based on increased yield.[21]

Part 4: Protocol for Analytical Validation

To ensure that the observed physiological effects are a direct result of increased T6P levels, a robust analytical validation protocol is necessary. This involves quantifying T6P in plant tissues post-application.

Objective

To extract and accurately quantify T6P and related sugar phosphates from plant tissues to confirm successful delivery and sunlight-mediated uncaging of DMNB-T6P.

Methodology: Metabolite Extraction and Analysis

Step 1: Sample Collection and Preparation

  • Collect tissue samples (e.g., flag leaves, developing grains) at specified time points after spraying (e.g., 0, 6, 24, 48 hours).

  • Immediately flash-freeze the samples in liquid nitrogen to quench all metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Accurately weigh the frozen powder (e.g., 1-10 mg fresh weight).[22]

Step 2: Metabolite Extraction

  • Add a pre-chilled extraction solvent (e.g., a mixture of methanol, chloroform, and water) to the powdered tissue. The choice of solvent system is crucial for efficiently extracting polar metabolites like sugar phosphates.[19]

  • Vortex vigorously and incubate at a low temperature (e.g., -20°C) to allow for complete extraction.

  • Centrifuge at high speed to pellet cell debris.

  • Carefully collect the supernatant containing the metabolites.

Step 3: Analysis by HILIC-MS/MS

  • Rationale: The analysis of T6P is challenging due to its low endogenous concentration and the presence of structural isomers. A highly sensitive and specific method is required.[22] Chemical Derivatization combined with Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (ChD-HILIC-MS/MS) is the gold standard.[22]

  • Derivatization: Chemically modify the extracted sugar phosphates to enhance their ionization efficiency and chromatographic retention.

  • Chromatography (HILIC): Inject the derivatized sample into a HILIC column. This technique effectively separates polar compounds, allowing for the resolution of T6P from its isomers (e.g., sucrose-6-phosphate).[22]

  • Detection (Tandem MS): The separated compounds are ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides two levels of mass filtering, ensuring highly specific and sensitive quantification of T6P, with limits of detection in the ng/mL range.[22]

Validation_Workflow Sample 1. Collect & Flash-Freeze Plant Tissue Grind 2. Cryo-Grind to Fine Powder Sample->Grind Extract 3. Polar Solvent Extraction Grind->Extract Analyze 4. Analyze via ChD-HILILC-MS/MS Extract->Analyze Quantify 5. Quantify T6P Levels vs. Control Analyze->Quantify

Caption: Analytical Validation Workflow

Part 5: Concluding Remarks and Best Practices

The use of DMNB-T6P represents a paradigm shift from purely genetic modification to a flexible, chemical intervention for crop enhancement. This technology provides precise temporal control over a key metabolic pathway.

  • Formulation is Key: The stability and solubility of the DMNB-T6P formulation are paramount for successful application. Ensure complete dissolution and the use of appropriate adjuvants.

  • Timing is Everything: The physiological state of the crop dictates the efficacy of the application. Target key developmental windows, such as grain filling, for maximum impact.

  • Environmental Considerations: While sunlight is the activator, heavy rainfall post-application could potentially wash the compound from leaf surfaces. Conversely, very low light conditions (heavy, prolonged cloud cover) may slow the rate of uncaging.

  • Future Outlook: The success in wheat provides a strong rationale for exploring DMNB-T6P application in other major cereal crops such as rice, maize, and barley, potentially offering a broad-based tool for global food security.[10]

By integrating a deep understanding of plant physiology with innovative chemical biology, the DMNB-T6P system provides a powerful, scalable, and environmentally conscious technology to boost agricultural productivity.

References

  • Griffiths, C.A., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. Nature Biotechnology. Available at: [Link]

  • Figueroa, C.M. & Lunn, J.E. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Journal of Experimental Botany. Available at: [Link]

  • Ellis-Davies, G.C.R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available at: [Link]

  • Reddit User Discussion. (2025). Crop yields increase by 12% with a spray of T6P... Reddit r/science. Available at: [Link]

  • Griffiths, C.A., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. Department of Pharmacology, University of Oxford. Available at: [Link]

  • Paul, M.J., et al. (2021). Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology. Available at: [Link]

  • Wikipedia. Photolabile protecting group. Available at: [Link]

  • Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines. Available at: [Link]

  • Luo, X., et al. (2019). Sensitive analysis of trehalose-6-phosphate and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Fàbregas, N., et al. (2023). Trehalose-6-phosphate signaling regulates lateral root formation in Arabidopsis thaliana. PNAS. Available at: [Link]

  • Medindia. (2014). SprayLD Technique to Spray Solar Cells Using Light-sensitive Materials Onto Surfaces. Available at: [Link]

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: [Link]

  • Schluepmann, H., et al. (2011). Trehalose-6-Phosphate: Connecting Plant Metabolism and Development. Frontiers in Plant Science. Available at: [Link]

  • Paul, M.J., et al. (2015). Modification of trehalose-6-phosphate levels in plants. Google Patents (US9023763B2).
  • ResearchGate. (2020). "Caged" compounds which were synthesized and used for experiments. Available at: [Link]

  • MDPI. (2024). Cutting-Edge Strategies to Enhance Bioactive Compound Production in Plants. Available at: [Link]

  • Chang, F., et al. (2013). Non-transgenic Gene Modulation via Spray Delivery of Nucleic Acid/Peptide Complexes into Plant Nuclei and Chloroplasts. ACS Nano. Available at: [Link]

  • EV Group. Spray Coating Technology. Available at: [Link]

  • The University of Texas at Dallas. Flash photolysis of caged compounds. Available at: [Link]

  • Wiley-VCH. (2006). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Dynamic Studies in Biology. Available at: [Link]

  • Singh, A. & Deiters, A. (2016). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Biological and Medicinal Chemistry. Available at: [Link]

  • MDPI. (2022). Photoremovable Protecting Groups. Encyclopedia. Available at: [Link]

  • Ellis-Davies, G.C.R. (2020). Useful Caged Compounds for Cell Physiology. Accounts of Chemical Research. Available at: [Link]

  • Paul, M.J., et al. (2021). Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology. Available at: [Link]

  • Lab Manager. (2023). Scientists Develop Efficient Spray Technique for Bioactive Materials. Available at: [Link]

  • Paul, M., et al. (2011). Trehalose-6-Phosphate: Connecting Plant Metabolism and Development. Frontiers in Plant Science. Available at: [Link]

  • CGIAR. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. Available at: [Link]

  • Plantae. (2016). Plant-permeable trehalose 6-phosphate analogues increase yield and resilience. Available at: [Link]

  • Heinrich Heine University Düsseldorf. T6P signalling. Available at: [Link]

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  • Pěnčík, A., et al. (2021). Caged Phytohormones: From Chemical Inactivation to Controlled Physiological Response. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Fàbregas, N., et al. (2023). Trehalose-6-phosphate signaling regulates lateral root formation in Arabidopsis thaliana. Europe PMC. Available at: [Link]

  • ResearchGate. (2020). Proposed reaction mechanism towards photocleavage of the DMNB moiety... Available at: [Link]

  • MDPI. (2020). Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses. Available at: [Link]

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Application

Probing the Epicenter of Sugar Signaling: A Guide to Measuring Downstream Effects of T6P Uncaging in Plants

Application Note & Detailed Protocol For: Researchers, scientists, and drug development professionals investigating plant metabolism and signaling. Abstract: Trehalose-6-phosphate (T6P) stands as a pivotal signaling meta...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Detailed Protocol

For: Researchers, scientists, and drug development professionals investigating plant metabolism and signaling.

Abstract: Trehalose-6-phosphate (T6P) stands as a pivotal signaling metabolite in plants, acting as a proxy for sucrose availability to orchestrate growth, development, and metabolic homeostasis. Its central role is undisputed, yet its low abundance and rapid turnover present significant challenges to dissecting its immediate downstream effects. This guide details the use of caged T6P, a technique that employs a photolabile protecting group to enable the precise, light-induced release of T6P within plant tissues. By synchronizing this acute T6P signal with time-resolved metabolomic, transcriptomic, and enzymatic analyses, researchers can capture the direct consequences of T6P signaling with unprecedented clarity. We provide a conceptual framework and actionable, step-by-step protocols for executing T6P uncaging experiments in Arabidopsis thaliana seedlings, from sample preparation to multi-omics data interpretation.

Scientific Foundation: T6P as a Master Regulator

In plants, sucrose is the primary currency of photo-assimilated carbon. The cellular concentration of T6P is tightly correlated with sucrose levels, positioning it as an honest signal of carbon status.[1] T6P is synthesized by Trehalose-6-Phosphate Synthase (TPS) and degraded by Trehalose-6-Phosphate Phosphatase (TPP). Its primary known mode of action is the allosteric inhibition of the Sucrose-non-fermenting-1-related protein kinase 1 (SnRK1).[2]

SnRK1 is a master kinase that is activated under low-energy conditions, such as carbon starvation.[1] Activated SnRK1 phosphorylates a vast array of downstream targets, leading to a global shift in cellular programming:

  • Repression of Anabolism: Growth and biosynthetic pathways are curtailed to conserve energy.

  • Activation of Catabolism: Processes that break down reserves and recycle cellular components are initiated.

By inhibiting SnRK1, T6P effectively signals "energy surplus," thereby licensing the cell to invest in growth and anabolic processes.[3] This dynamic interplay forms a central hub for resource allocation in plants.

The Uncaging Advantage

Traditional methods, such as genetic manipulation of TPS or TPP, create chronic alterations in T6P levels, which often lead to complex, pleiotropic effects that mask the primary signaling events. Exogenous application of T6P is hampered by poor uptake and rapid degradation. Caged T6P circumvents these issues. A biologically inert T6P molecule, blocked by a photolabile protecting group (PPG), is introduced into the plant tissue.[4][5] A brief pulse of UV light cleaves the PPG, releasing a synchronized burst of active T6P.[6] This temporal precision is the key to mapping the immediate downstream signaling cascade.

Conceptual Overview of T6P Signaling and Uncaging Intervention

T6P_Signaling_Uncaging cluster_System Endogenous T6P Signaling cluster_Intervention Experimental Intervention Sucrose Sucrose T6P T6P Sucrose->T6P High SnRK1_Active SnRK1 (Active) Energy Deficit Signal T6P->SnRK1_Active Inhibits Anabolism Anabolic Processes (Growth) SnRK1_Active->Anabolism Inhibits Catabolism Catabolic Processes (Starvation Response) SnRK1_Active->Catabolism Promotes Caged_T6P Caged T6P (Inactive) UV_Light UV Light Pulse (~350-365 nm) Uncaged_T6P Active T6P UV_Light->Uncaged_T6P Cleaves Cage Uncaged_T6P->SnRK1_Active Rapid Inhibition

Caption: T6P uncaging bypasses endogenous synthesis to directly inhibit SnRK1.

Experimental Design and Rationale

A successful uncaging experiment hinges on maximizing the signal-to-noise ratio. This is achieved by first inducing a state of carbon starvation to elevate endogenous SnRK1 activity, followed by the precise release of T6P to observe the reversal of this state.

Core Experimental Workflow

Uncaging_Workflow A 1. Grow Arabidopsis Seedlings (Liquid Culture, 7-10 days) B 2. Sucrose Starvation (Transfer to Sucrose-free media, dark, 12-16h) Rationale: Maximize SnRK1 activity A->B C 3. Caged T6P Incubation (Allow uptake, 2-4h, dark) Rationale: Load cells with inactive precursor B->C D 4. UV Uncaging Event (Brief pulse, ~365nm) Rationale: Synchronous release of active T6P C->D E 5. Time-Course Sampling (0, 2, 5, 15, 30, 60 min) Rationale: Capture transient responses D->E F 6. Flash Freeze (Liquid Nitrogen) Rationale: Halt all biological activity instantly E->F G 7. Downstream Analysis - Metabolomics (LC-MS/MS) - Transcriptomics (RNA-seq) - SnRK1 Kinase Assay F->G

Caption: The sequential workflow for a T6P uncaging experiment.

The Importance of Controls: A Self-Validating System
  • -UV / -Caged T6P: Baseline control. Seedlings are starved but receive no further treatment.

  • -UV / +Caged T6P: Caged compound control. Assesses any biological activity of the caged T6P molecule itself.

  • +UV / -Caged T6P: UV stress control. Accounts for any metabolic or transcriptomic changes induced by UV light exposure, which can cause cellular stress.[7]

  • +UV / +Caged T6P: The experimental group where T6P is actively released.

By comparing Group 4 to Groups 1, 2, and 3, the specific effects of the uncaged T6P can be statistically isolated.

Detailed Experimental Protocols

Plant Growth and Preparation
  • Seed Sterilization & Germination: Sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol followed by a 50% bleach solution. Germinate and grow seedlings in sterile liquid half-strength Murashige and Skoog (MS) medium with 1% sucrose for 7-10 days under a 16h light/8h dark cycle with gentle agitation.

  • Sucrose Starvation: Transfer seedlings to fresh, sucrose-free half-strength MS medium. Incubate in complete darkness for 12-16 hours. This step is critical to deplete endogenous sugars, thereby maximizing the activity of SnRK1 and sensitizing the system to the subsequent T6P signal.[1][8]

  • Caged T6P Incubation: Add the caged T6P compound to the sucrose-free medium to a final concentration of 100–200 µM (this should be optimized). Incubate in the dark for 2-4 hours to allow for uptake.

Uncaging and Sampling
  • UV Exposure: Place the seedlings under a UV lamp with a peak emission around 350-365 nm.[6] The duration of exposure must be empirically determined to balance uncaging efficiency with minimal phototoxicity. Start with a time course of 30 seconds to 5 minutes.

  • Time-Course Sampling: Immediately following the UV pulse (t=0), and at subsequent time points (e.g., 2, 5, 15, 30, 60 minutes), rapidly harvest the seedlings.

  • Sample Quenching: Blot the seedlings dry and instantly flash-freeze them in liquid nitrogen. This step is non-negotiable to halt all enzymatic and transcriptional activity. Store samples at -80°C.

Metabolite Analysis by LC-MS/MS

Rationale: To capture the rapid reprogramming of central carbon and nitrogen metabolism triggered by T6P-mediated SnRK1 inhibition.

  • Extraction: Grind frozen tissue to a fine powder under liquid nitrogen. Extract metabolites using a pre-chilled solvent, typically 80% methanol, containing internal standards for quantification.

  • LC-MS/MS Analysis: Use a targeted LC-MS/MS approach to quantify key metabolites. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is well-suited for separating the polar compounds of central metabolism.

  • Data Analysis: Normalize peak areas to the internal standard and tissue weight. Perform statistical analysis (e.g., ANOVA) comparing the "+UV / +Caged T6P" group to the controls at each time point.

Expected Metabolic Changes: The sudden inhibition of SnRK1 should shift the cell from a catabolic to an anabolic state.

Metabolite ClassExpected Immediate Change (within 30 min)Rationale
Hexose Phosphates (Decrease)Increased flux into glycolysis and biosynthetic pathways.[2]
Organic Acids (TCA Cycle) (Decrease)Reduced catabolic breakdown of amino acids and lipids feeding the TCA cycle.
Amino Acids (Decrease in some)Increased incorporation into proteins as anabolic processes resume.[9]
Sucrose (Increase)T6P is known to promote sucrose synthesis and accumulation.[2]
Transcriptome Analysis by RNA-seq

Rationale: To identify the earliest genes whose transcription is altered by the T6P signal, distinguishing direct transcriptional regulation from later, indirect metabolic effects.

  • RNA Extraction & Library Prep: Extract total RNA from frozen ground tissue using a plant-specific kit. Ensure high quality (RIN > 8.0). Prepare stranded, poly(A)-selected RNA-seq libraries.

  • Sequencing: Sequence libraries to a depth of at least 20 million reads per sample.

  • Bioinformatic Analysis: After quality control and trimming, align reads to the Arabidopsis reference genome. Perform differential expression analysis. Focus on early time points (e.g., 15, 30, 60 minutes) to identify primary response genes.

Expected Transcriptional Changes: The primary response should reflect the reversal of SnRK1-induced gene expression.

  • Downregulation of Starvation Genes: Expect rapid downregulation of genes involved in catabolism, autophagy, and senescence, which are typically induced by active SnRK1.[1][10]

  • Upregulation of Biosynthesis & Growth Genes: Expect upregulation of genes related to protein synthesis (ribosome biogenesis), nucleotide synthesis, and other anabolic pathways that are repressed by SnRK1.

SnRK1 Kinase Activity Assay

Rationale: To provide direct biochemical evidence that the uncaged T6P is inhibiting its primary target, SnRK1. This assay is a crucial validation of the experimental system.

  • Protein Extraction: Extract total protein from frozen tissue using an extraction buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (IP):

    • Incubate the protein extract with an antibody specific to a SnRK1 catalytic subunit (e.g., KIN10/SnRK1.1).

    • Capture the antibody-kinase complex using Protein A/G magnetic beads.

    • Wash the beads extensively to remove non-specific binders.

  • In Vitro Kinase Assay:

    • Resuspend the beads with the immunoprecipitated SnRK1 in a kinase reaction buffer.

    • Add a generic kinase substrate (e.g., Myelin Basic Protein, MBP) or a specific SnRK1 peptide substrate.

    • Add [γ-³²P]ATP and incubate at 30°C for 30 minutes.

    • Stop the reaction and separate the proteins by SDS-PAGE.

    • Expose the gel to a phosphor screen and quantify the radioactivity incorporated into the substrate.[11][12]

Expected Kinase Activity Changes:

Experimental GroupExpected SnRK1 ActivityInterpretation
-UV / -Caged T6P (Starved) HighBaseline SnRK1 activity in the starved state.
-UV / +Caged T6P HighCaged T6P is inactive and does not inhibit SnRK1.
+UV / -Caged T6P HighUV light alone does not significantly inhibit SnRK1.
+UV / +Caged T6P (Uncaged) (Significantly Decreased)Direct evidence of SnRK1 inhibition by released T6P.

Troubleshooting and Data Interpretation

  • No Observed Effect:

    • Verify Uncaging: Confirm the photolability of your caged T6P batch with a spectrophotometer.

    • Check Uptake: Ensure the caged compound is entering the tissue. This can be tested with a fluorescently tagged caged compound if available.

    • Optimize UV Dose: The UV light may not be penetrating the tissue effectively, or the duration may be too short.

  • Interpreting Results: The power of this technique lies in integrating the multi-omics data. A robust finding would be, for example, observing a decrease in SnRK1 activity at 5 minutes, followed by a decrease in the abundance of a specific amino acid at 15 minutes, and a corresponding downregulation of a key gene in that amino acid's catabolic pathway at 30 minutes. This temporal cascade provides strong evidence for a direct regulatory link from T6P to a specific metabolic pathway.

Conclusion

The T6P uncaging methodology offers a powerful lens to resolve the immediate cellular responses to a key metabolic signal. By carefully designing experiments with rigorous controls and integrating time-resolved metabolomic, transcriptomic, and biochemical data, researchers can move beyond correlative studies to establish causal links in the complex network of plant metabolic regulation. This approach not only deepens our fundamental understanding of how plants manage their carbon resources but also has the potential to uncover novel targets for enhancing crop yield and resilience.

References

  • Title: Photorelease of phosphates: Mild methods for protecting phosphate derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Transcriptome profiling of the response of Arabidopsis suspension culture cells to Suc starvation Source: PMC (PubMed Central) URL: [Link]

  • Title: Transcriptome profiling of the response of Arabidopsis suspension culture cells to Suc starvation Source: PubMed URL: [Link]

  • Title: Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling Source: PMC (PubMed Central) URL: [Link]

  • Title: Photolabile protecting group Source: Wikipedia URL: [Link]

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  • Title: Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Source: ACS Publications URL: [Link]

  • Title: The role of sucrose in phosphate starvation response: transcriptomic and physiological insights in Arabidopsis Thaliana Source: PubMed URL: [Link]

  • Title: The role of sucrose in phosphate starvation response: transcriptomic and physiological insights in Arabidopsis Thaliana Source: PMC (PubMed Central) URL: [Link]

  • Title: From dusk till dawn: the Arabidopsis thaliana sugar starving responsive network Source: PMC (PubMed Central) URL: [Link]

  • Title: A Reporter of UV Intensity Delivered to the Cytosol during Photolytic Uncaging Source: PMC (PubMed Central) URL: [Link]

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  • Title: Flashes of UV-C light: An innovative method for stimulating plant defences Source: PMC (PubMed Central) URL: [Link]

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  • Title: Trehalose 6-Phosphate Is Required for the Onset of Leaf Senescence Associated with High Carbon Availability Source: PMC (PubMed Central) URL: [Link]

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Method

Precision Agronomy: In Vivo Application of Caged Signaling Molecules for Spatiotemporal Control of Plant Development

Introduction: Unlocking Spatiotemporal Control in Plant Biology and Agriculture In the quest for sustainable agriculture and a deeper understanding of plant biology, the ability to precisely control cellular processes in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Spatiotemporal Control in Plant Biology and Agriculture

In the quest for sustainable agriculture and a deeper understanding of plant biology, the ability to precisely control cellular processes in living plants is paramount. Traditional methods of applying signaling molecules, such as phytohormones, often lack spatial and temporal resolution, leading to systemic effects that can mask localized cellular responses. "Caged" signaling molecules offer a revolutionary approach to overcome this limitation. This technology involves chemically modifying a bioactive molecule with a photoremovable protecting group (PPG), rendering it inert.[1][2][3] The active molecule is then released at a specific time and location within the plant tissue by a focused light source, a process known as "uncaging."[2][4] This provides an unprecedented level of control, allowing researchers to investigate and manipulate plant development with cellular precision.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and applications of caged signaling molecules in an agricultural context.

Core Principles of Caged Compound Technology

The efficacy of a caged compound experiment hinges on several key factors: the choice of the caging group, the delivery method of the caged compound, and the uncaging technique.

1. The "Cage": Photoremovable Protecting Groups (PPGs)

A PPG is a light-sensitive chemical moiety that temporarily inactivates a biologically active molecule.[7][8] An ideal PPG for agricultural applications should possess the following characteristics:

  • Biological Inertness: The caged compound and the released cage by-product should not have any biological activity of their own.

  • Stability: The caged compound must be stable in the plant's physiological environment and not release the active molecule prematurely due to enzymatic degradation.[5][6]

  • Efficient Uncaging: The PPG should be efficiently cleaved by light at a specific wavelength, ideally one that is not absorbed by endogenous plant chromophores to minimize photodamage.[7]

  • Wavelength Specificity: The uncaging wavelength should be distinct from wavelengths that might trigger other light-dependent responses in the plant. Near-infrared (NIR) light used in two-photon excitation is particularly advantageous for deeper tissue penetration and reduced phototoxicity.[8][9]

Commonly used PPGs in plant biology include nitrobenzyl derivatives like 4,5-dimethoxy-2-nitrobenzyl (DMNB) and 4-methoxy-7-nitroindolinyl (MNI), as well as coumarin-based cages.[5][6][10] MNI-caged compounds are particularly noted for their high stability in planta and their suitability for two-photon uncaging.[6]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: General workflow for the application of caged signaling molecules in plants.

2. Delivery of Caged Compounds into Plants

The method of delivery depends on the plant species, the target tissue, and the experimental goals. Common methods include:

  • Incubation/Perfusion: Seedlings or excised plant parts can be incubated in a solution containing the caged compound.[4][6] This method is straightforward but may not be suitable for targeted delivery to specific aerial parts of larger plants.

  • Microinjection: For single-cell studies, caged compounds can be directly injected into individual cells using a fine glass needle.[1][11] This provides the highest spatial resolution but is technically challenging and has low throughput.

  • Foliar Application: For crop plants in a field or greenhouse setting, caged compounds could potentially be applied as a spray, similar to conventional agrochemicals. However, uptake and translocation from the leaf surface to the target tissue need to be carefully evaluated.

3. Uncaging: The Power of Light

The release of the active signaling molecule is triggered by light. The choice of light source and illumination pattern is critical for achieving the desired spatiotemporal control.

  • One-Photon Uncaging: This typically involves using a UV light source (e.g., a mercury lamp or a UV laser) focused through a microscope objective. While effective, UV light has limited tissue penetration and can be phototoxic.[4]

  • Two-Photon Uncaging: This advanced technique uses a pulsed near-infrared (NIR) laser.[8][9] Two photons are simultaneously absorbed by the PPG, providing the energy for cleavage. This method offers significant advantages, including deeper tissue penetration, reduced light scattering, and highly localized uncaging in a femtoliter-sized volume, minimizing off-target effects and phototoxicity.[8][9][12][13][14]

Application Notes and Protocols: Phytohormone Case Studies

Phytohormones are ideal candidates for caging technology due to their potent and often localized effects on plant development.[1][15]

Caged Auxins: Manipulating the "Master" Hormone

Auxin plays a central role in virtually every aspect of plant growth and development, from embryogenesis to root and shoot architecture.[6] Caged auxins allow for the precise manipulation of auxin gradients to study these processes.[5][6]

Signaling Pathway Overview

dot graph G { bgcolor="transparent"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Simplified auxin signaling pathway.

Protocol: Localized Induction of Root Growth Inhibition in Arabidopsis thaliana using MNI-caged IAA

This protocol describes the application of MNI-caged Indole-3-acetic acid (IAA) to Arabidopsis seedlings and subsequent uncaging to induce a localized root growth inhibition response.[6]

Materials:

  • MNI-caged IAA (synthesized or commercially available)

  • Arabidopsis thaliana seedlings (e.g., 5-7 days old), grown on vertical agar plates

  • Microscope with a UV light source (350-360 nm) or a two-photon microscope (tuned to ~720 nm)

  • Imaging software for controlling light exposure

  • Growth medium (e.g., 1/2 MS agar)

Procedure:

  • Preparation of Caged Auxin Solution: Prepare a stock solution of MNI-caged IAA in DMSO. Dilute the stock solution in liquid growth medium to a final working concentration (e.g., 10-50 µM).

  • Loading of Caged Auxin:

    • Gently transfer Arabidopsis seedlings from the agar plate to the MNI-caged IAA solution.

    • Incubate the seedlings for 30-60 minutes at room temperature in the dark to allow for uptake of the caged compound.

    • Rationale: Incubation in the dark prevents premature uncaging.

  • Washing: After incubation, wash the seedlings thoroughly with fresh growth medium to remove any excess caged auxin from the surface.

  • Mounting for Uncaging: Place the seedlings on a fresh agar plate or a microscope slide with a thin layer of agar for imaging.

  • Uncaging:

    • Locate the root tip of a seedling under the microscope.

    • Define a region of interest (ROI) for uncaging (e.g., a small area in the root meristem).

    • One-Photon Uncaging: Expose the ROI to a focused beam of UV light (e.g., 350-360 nm) for a defined duration (e.g., 1-5 minutes).[6]

    • Two-Photon Uncaging: Use a pulsed NIR laser (e.g., 720 nm) to scan the ROI. The laser power and scan time will need to be optimized for the specific setup and caged compound.

  • Post-Uncaging Incubation: After light exposure, return the plates to a growth chamber and incubate in the dark for several hours (e.g., 5-24 hours) to allow the physiological response to develop.[6]

  • Data Acquisition and Analysis:

    • Measure the primary root growth of both irradiated and non-irradiated control seedlings.

    • If using a reporter line (e.g., DR5::GUS or DII-VENUS), perform the appropriate staining or imaging to visualize the auxin response.[6]

    • Self-Validation: The experiment should include controls such as seedlings incubated with caged auxin but not exposed to light, and seedlings exposed to light without prior incubation with the caged compound. These controls ensure that the observed effect is due to the uncaged auxin and not the caging group or the light itself.

ParameterTypical Range/ValueReference
Caged AuxinMNI-IAA, DMPNB-IAA[5][6]
Concentration10 - 50 µM[6]
Incubation Time30 - 60 minutes[6]
Uncaging Wavelength350-360 nm (1P), ~720 nm (2P)[4][6]
Light Exposure1-5 minutes (1P)[6]
Post-uncaging Incubation5 - 24 hours[6]

Table 1: Typical experimental parameters for caged auxin application in Arabidopsis.

Caged Cytokinins: Fine-Tuning Cell Division and Development

Cytokinins are key regulators of cell division, shoot and root meristem function, and leaf senescence.[16] Caged cytokinins provide a powerful tool to study these processes with high spatiotemporal resolution.[4][17]

Signaling Pathway Overview

dot graph G { bgcolor="transparent"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Simplified cytokinin signaling pathway.

Protocol: Single-Cell Uncaging of Cytokinin in Arabidopsis Roots

This protocol is adapted from a study demonstrating single-cell uncaging of benzyladenine (a synthetic cytokinin) in Arabidopsis roots using two-photon microscopy.[4][17]

Materials:

  • Caged benzyladenine (CBA)

  • Arabidopsis thaliana cytokinin reporter line (e.g., TCSn::GFP) seedlings

  • Two-photon confocal microscope with a tunable NIR laser (e.g., 720 nm)

  • Growth medium and materials for mounting seedlings as described in the auxin protocol.

Procedure:

  • Seedling Preparation and Incubation: Grow TCSn::GFP seedlings on a thin layer of agar on a microscope slide. Treat the seedlings with a solution of CBA (e.g., 10-100 µM) for up to 24 hours in the dark.[4][17]

  • Mounting for Microscopy: Mount the slide on the stage of the two-photon microscope.

  • Single-Cell Uncaging:

    • Identify the target cell(s) in the root using the microscope.

    • Use the two-photon laser (tuned to ~720 nm) to irradiate a small ROI within the target cell. The high flux of photons at the focal point will induce two-photon absorption and uncaging.[4][17]

    • Rationale: The use of a two-photon microscope confines the uncaging to the sub-femtoliter focal volume, achieving single-cell resolution.[8][9]

  • Imaging the Response:

    • After uncaging, acquire time-lapse images of the GFP fluorescence in the root.

    • An increase in GFP signal in the targeted cell and its immediate neighbors indicates a successful cytokinin response.

  • Controls and Validation:

    • Perform uncaging in different cell types to investigate cell-specific responses.

    • Use a caged adenine as a negative control to ensure the response is specific to the cytokinin.[4][17]

    • Image non-irradiated seedlings treated with CBA to confirm the absence of a response without light.

ParameterTypical Range/ValueReference
Caged CytokininCaged Benzyladenine (CBA)[4][17]
Concentration10 - 100 µM[4][17]
Incubation Timeup to 24 hours[4][17]
Uncaging Wavelength~720 nm (2P)[4][17]
Response ReadoutTCSn::GFP reporter expression[4][17]

Table 2: Typical experimental parameters for single-cell uncaging of cytokinin.

Caged Gibberellins: Controlling Growth and Development in Crops

Gibberellins (GAs) are crucial for stem elongation, seed germination, and flowering.[18] While research on caged GAs is less extensive than for auxins and cytokinins, it holds great promise for agricultural applications, such as controlling plant height and flowering time in crops like rice.[10]

Signaling Pathway Overview

dot graph G { bgcolor="transparent"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} Caption: Simplified gibberellin signaling pathway.

Prospective Protocol: Spatiotemporal Control of Rice Stem Elongation

This hypothetical protocol outlines how caged gibberellins could be used to study and manipulate stem elongation in rice, a key trait for lodging resistance and yield.

Materials:

  • Caged GA (e.g., caged GA₃ or GA₄)

  • Rice seedlings (e.g., a semi-dwarf variety)

  • Delivery system (e.g., micro-perfusion to the shoot apical meristem or foliar spray)

  • A targeted light source (e.g., a fiber-coupled LED or laser)

Procedure:

  • Application of Caged GA: Apply the caged GA solution to the shoot apical meristem region of young rice seedlings.

  • Targeted Uncaging: Use a focused light source to irradiate a specific internode or the shoot apex at a particular developmental stage.

  • Phenotypic Analysis: Measure the elongation of the targeted internode and compare it to non-irradiated controls.

  • Molecular Analysis: Analyze the expression of GA-responsive genes in the irradiated tissue to confirm the activation of the GA signaling pathway.

  • Agricultural Implication: By precisely controlling the timing and location of GA activity, it may be possible to enhance early seedling vigor without promoting excessive stem elongation at later stages, thus improving crop establishment and lodging resistance.

Future Perspectives: Caged Agrochemicals

The principles of caging technology can be extended beyond phytohormones to other agrochemicals, such as herbicides, fungicides, and even fertilizers.[7][18]

  • Caged Herbicides: A caged herbicide could be applied to a field in its inactive form and then activated by a light source mounted on an autonomous vehicle that can distinguish between crops and weeds. This would allow for highly targeted weed control, reducing herbicide use and minimizing damage to the crop and the environment.

  • Caged Fertilizers: Light-activated release of nutrients could be synchronized with the specific developmental stages of a crop when nutrient demand is highest, improving nutrient use efficiency and reducing runoff.

While the in-field application of caged agrochemicals is still in its early stages of development, the potential for this technology to contribute to a more precise and sustainable agricultural future is immense.

Conclusion

Caged signaling molecules represent a powerful technology for dissecting complex biological processes in plants with unprecedented spatiotemporal resolution. The ability to control the activity of phytohormones and other signaling molecules with light opens up new avenues for both fundamental research and practical applications in agriculture. As the synthesis of novel caged compounds and the development of advanced light delivery systems continue to evolve, we can expect to see even more innovative applications of this technology in the years to come, helping to shape the future of crop improvement and sustainable food production.

References

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  • Li, J., et al. (2023). o-Nitrobenzyl-Based Caged exo-16,17-Dihydro-gibberellin A5-13-acetate for Photocontrolled Release of Plant Growth Regulators. PubMed. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing DMNB-T6P Concentration for Plant Studies

Welcome to the technical support center for the application of DMNB-caged Trehalose-6-Phosphate (DMNB-T6P) in plant research. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of DMNB-caged Trehalose-6-Phosphate (DMNB-T6P) in plant research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful application of this powerful chemical tool.

Introduction to DMNB-T6P in Plant Biology

Trehalose-6-phosphate (T6P) is a pivotal signaling molecule in plants, acting as a proxy for sucrose availability and regulating metabolic pathways to influence growth, development, and stress responses.[1] T6P's mode of action involves the inhibition of the SnRK1 (SNF1-related protein kinase 1) complex, a key sensor of energy depletion, and the activation of the TOR (Target of Rapamycin) kinase, a central regulator of growth.[1][2] However, the direct application of T6P to plants is ineffective due to its charged nature, which prevents it from crossing cell membranes.

DMNB-T6P is a "caged" form of T6P, where the T6P molecule is rendered biologically inactive by a photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) group.[2] This modification makes the molecule membrane-permeable.[2] Upon exposure to UV or high-intensity light, the DMNB cage is cleaved, releasing active T6P within the plant cells with precise spatiotemporal control.[2][3] This technology has been successfully used to enhance crop yields and modulate plant development, such as promoting lateral root formation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the general starting concentration for DMNB-T6P in plant experiments?

A1: A common and effective starting concentration for studies in Arabidopsis thaliana is 10 nM.[2][4] For spray applications on crops like wheat, concentrations in the range of 0.5 mM to 2 mM have been reported.[5] However, the optimal concentration is highly dependent on the plant species, developmental stage, application method, and specific research question. A dose-response experiment is always recommended to determine the optimal concentration for your system.

Q2: How do I prepare a stock solution of DMNB-T6P?

A2: DMNB-T6P is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4][5] For example, a 10 mM stock solution can be prepared and stored at -20°C in the dark. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound. When preparing working solutions, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[4]

Q3: What are the ideal light conditions for uncaging DMNB-T6P?

A3: Uncaging is typically achieved using high-intensity light. For laboratory experiments with Arabidopsis seedlings on plates, exposure to high light (HL) at an intensity of approximately 600 µmol/m²s⁻¹ for a duration of 7 hours has been shown to be effective.[4] For field applications, natural sunlight is sufficient to trigger the release of T6P.[3][5][6][7][8] The specific wavelength for uncaging DMNB compounds is in the near-UV range.

Q4: I am not observing any phenotype after DMNB-T6P application and uncaging. What could be the issue?

A4: Several factors could contribute to a lack of response:

  • Suboptimal Concentration: The concentration of DMNB-T6P may be too low for your specific plant species or experimental conditions.

  • Inefficient Uncaging: The light intensity or duration of exposure may be insufficient for complete uncaging. Ensure your light source provides adequate energy in the appropriate wavelength range.

  • Poor Compound Uptake: The method of application may not be optimal for your plant system. For instance, foliar application may be less effective for root-specific studies.

  • Compound Degradation: Improper storage of the DMNB-T6P stock solution (e.g., exposure to light or moisture) can lead to degradation.

  • Developmental Stage: The plant's responsiveness to T6P signaling can be dependent on its developmental stage.

Q5: My plants are showing signs of stress after treatment. Could this be DMNB-T6P toxicity?

A5: Yes, it is possible. While DMNB-T6P is designed to be inert before uncaging, high concentrations could potentially have off-target effects. More likely, the observed stress could be due to:

  • Phototoxicity: The high-intensity light used for uncaging can itself be stressful to plants, especially if they are not acclimated. Symptoms can include leaf bleaching or burning.[9]

  • Byproduct Toxicity: The photolysis of the DMNB cage releases T6P and a nitrosobenzaldehyde byproduct. While generally considered to have low toxicity at effective DMNB-T6P concentrations, high levels of byproducts could be detrimental.

  • Solvent Toxicity: If the concentration of DMSO in your final working solution is too high, it can cause phytotoxicity.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No discernible effect on plant growth or phenotype. 1. DMNB-T6P concentration is too low. 2. Inefficient uncaging (light intensity/duration). 3. Poor uptake of the compound. 4. Degraded DMNB-T6P stock. 5. Plant developmental stage is not responsive.1. Perform a dose-response experiment to identify the optimal concentration. 2. Verify the output of your light source and increase exposure time if necessary. 3. Consider alternative application methods (e.g., liquid culture, root drench). 4. Prepare a fresh stock solution from a reliable source. 5. Conduct a time-course experiment to identify the most responsive developmental window.
Plants exhibit signs of stress (e.g., yellowing, necrosis, stunting). 1. DMNB-T6P concentration is too high (phytotoxicity). 2. Phototoxicity from the uncaging light source. 3. Toxicity from the DMNB photolysis byproducts. 4. High concentration of the solvent (e.g., DMSO).1. Reduce the DMNB-T6P concentration. 2. Include a "light only" control (plants exposed to the uncaging light without DMNB-T6P) to assess phototoxicity. If phototoxicity is observed, reduce light intensity or duration. 3. Lowering the DMNB-T6P concentration will also reduce byproduct formation. 4. Ensure the final DMSO concentration is non-toxic for your plant species (typically ≤ 0.1%).
Inconsistent or variable results between experiments. 1. Inconsistent preparation of stock or working solutions. 2. Variability in light exposure for uncaging. 3. Heterogeneity in plant material. 4. Instability of DMNB-T6P in the experimental medium.1. Follow a standardized protocol for solution preparation. 2. Ensure uniform light distribution across all experimental units. 3. Use synchronized and uniform plant material. 4. Prepare fresh working solutions for each experiment.
Fluorescence imaging is compromised after uncaging. 1. The byproducts of DMNB photolysis can be fluorescent.1. Perform control experiments to characterize the fluorescence of the photolysis byproducts. If there is spectral overlap with your fluorescent reporter, consider alternative imaging strategies or a different caged compound.

Experimental Protocols

Protocol 1: Determining the Optimal DMNB-T6P Concentration (Dose-Response Experiment)

This protocol outlines a systematic approach to identify the optimal DMNB-T6P concentration for your specific plant system, using Arabidopsis thaliana root growth as an example.

1. Preparation of DMNB-T6P Stock Solution:

  • Dissolve DMNB-T6P in anhydrous DMSO to a final concentration of 10 mM.
  • Aliquot into small volumes to avoid repeated freeze-thaw cycles.
  • Store at -20°C in the dark.

2. Preparation of Experimental Media:

  • Prepare sterile half-strength Murashige and Skoog (MS) solid medium.
  • After autoclaving and cooling to approximately 50°C, add DMNB-T6P from the stock solution to achieve a range of final concentrations (e.g., 0 nM, 1 nM, 5 nM, 10 nM, 20 nM, 50 nM, 100 nM).
  • Also, add DMSO to the control (0 nM DMNB-T6P) plate to match the solvent concentration in the treatment plates.

3. Plant Growth and Treatment:

  • Sterilize and stratify Arabidopsis thaliana seeds.
  • Sow the seeds on the prepared plates.
  • Grow the seedlings vertically under standard long-day conditions (16h light/8h dark) for a specified period (e.g., 5-7 days).

4. Uncaging Procedure:

  • Expose the plates to high-intensity light (e.g., 600 µmol/m²s⁻¹) for a defined duration (e.g., 7 hours).
  • Return the plates to standard growth conditions.

5. Data Collection and Analysis:

  • After a further growth period (e.g., 3-5 days), measure relevant parameters such as primary root length, lateral root number, and fresh weight.
  • Plot the measured parameters against the DMNB-T6P concentration to generate a dose-response curve.

6. Essential Controls:

  • No DMNB-T6P, No Uncaging Light: Standard growth conditions.
  • No DMNB-T6P, Uncaging Light: To assess the effect of high light stress (phototoxicity).
  • DMNB-T6P, No Uncaging Light: To confirm the caged compound is inert.
  • DMSO Control: To ensure the solvent concentration is not affecting growth.
Protocol 2: Quantification of T6P in Plant Tissues by LC-MS/MS

Verifying the increase in intracellular T6P levels post-uncaging is crucial for validating your experimental system.

1. Sample Collection and Extraction:

  • Harvest plant tissue (e.g., roots, shoots) immediately after the uncaging period and freeze in liquid nitrogen.
  • Grind the frozen tissue to a fine powder.
  • Extract metabolites using a suitable solvent mixture, such as chloroform:methanol:water.[2]

2. Sample Cleanup:

  • Perform solid-phase extraction (SPE) to remove interfering compounds and enrich for phosphorylated sugars.[2]

3. LC-MS/MS Analysis:

  • Utilize hydrophilic interaction liquid chromatography (HILIC) to separate T6P from its isomers (e.g., sucrose-6-phosphate).[1]
  • Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification of T6P.[1][2]

4. Data Analysis:

  • Quantify T6P levels by comparing the peak areas to a standard curve generated with known concentrations of a T6P standard.

Visualizations

DMNB-T6P Mechanism of Action

DMNB_T6P_Mechanism cluster_outside Extracellular Space cluster_inside Plant Cell DMNB-T6P_ext DMNB-T6P DMNB-T6P_int DMNB-T6P DMNB-T6P_ext->DMNB-T6P_int Membrane Permeation T6P T6P DMNB-T6P_int->T6P Light (Uncaging) SnRK1 SnRK1 (Active) T6P->SnRK1 Inhibits TOR TOR (Inactive) T6P->TOR Activates Growth_Inhibition Growth Inhibition SnRK1->Growth_Inhibition Promotes SnRK1_inactive SnRK1 (Inactive) TOR_active TOR (Active) Growth_Promotion Growth Promotion TOR_active->Growth_Promotion Promotes

Caption: DMNB-T6P permeates the cell membrane and releases T6P upon light activation.

Experimental Workflow for Dose-Response Analysis

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare DMNB-T6P Stock in DMSO Prep_Media Prepare Media with Dose Range Prep_Stock->Prep_Media Sow_Seeds Sow Seeds Prep_Media->Sow_Seeds Grow Initial Growth Sow_Seeds->Grow Uncage Uncaging (Light Exposure) Grow->Uncage Post_Grow Post-Uncaging Growth Uncage->Post_Grow Measure Measure Phenotypes (e.g., Root Length) Post_Grow->Measure Plot Plot Dose-Response Curve Measure->Plot Determine_Optimal Determine Optimal Concentration Plot->Determine_Optimal

Caption: Workflow for determining the optimal DMNB-T6P concentration.

References

  • Delatte, T.L., et al. (2009). Determination of trehalose-6-phosphate in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry. Analytical Biochemistry, 389(1), 12-17. [Link]

  • Fichtner, F., et al. (2021). Trehalose 6-phosphate integrates sugar and hormone signaling to regulate plant growth and development. Journal of Experimental Botany, 72(16), 5695-5711. [Link]

  • Getter, K. (2015). Plant phytotoxicity in the greenhouse. MSU Extension. [Link]

  • Griffiths, C.A., et al. (2016). Plant-permeable trehalose 6-phosphate analogues increase yield and resilience. Nature, 540(7633), 437-440. [Link]

  • Lara-Espinoza, C., et al. (2021). Phytotoxicity of dimethyl sulfoxide (DMSO) to rice seedlings. Plant Signaling & Behavior, 16(10), 1957642. [Link]

  • Lunn, J.E., et al. (2006). Trehalose metabolism in plants. The Plant Journal, 45(4), 454-467. [Link]

  • Martins, M.C.M., et al. (2013). The SnRK1-trehalose 6-phosphate pathway: a key metabolic checkpoint in plants? Journal of Experimental Botany, 64(10), 2735-2742. [Link]

  • Morales-Herrera, C., et al. (2023). Direct and indirect responses of the Arabidopsis transcriptome to an induced increase in trehalose 6-phosphate. Plant Physiology, 191(2), 1146-1165. [Link]

  • Morales-Herrera, C., et al. (2023). Trehalose-6-phosphate signaling regulates lateral root formation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 120(40), e2302996120. [Link]

  • Nuccio, M.L., et al. (2015). From leaf to kernel: trehalose-6-phosphate signaling moves carbon in the field. Plant Physiology, 167(4), 1153-1161. [Link]

  • Paul, M.J., et al. (2020). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology, 183(2), 478-487. [Link]

  • Schluepmann, H., et al. (2003). Trehalose Mediated Growth Inhibition of Arabidopsis Seedlings Is Due to Trehalose-6-Phosphate Accumulation. Plant Physiology, 131(1), 294-300. [Link]

  • Trupiano, D., et al. (2021). New Insights Concerning Phytophotodermatitis Induced by Phototoxic Plants. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Griffiths, C. A., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. Nature Biotechnology. [Link]

  • Griffiths, C. A., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. ResearchGate. [Link]

  • Griffiths, C. A., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. PubMed. [Link]

  • Griffiths, C. A., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. Department of Pharmacology, University of Oxford. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Photolysis of DMNB-Caged Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged compounds. This guide is designed to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged compounds. This guide is designed to provide in-depth troubleshooting for one of the most common yet complex challenges in photopharmacology: incomplete photolysis. By understanding the underlying photochemical principles and potential pitfalls, you can optimize your experiments for efficient and reliable uncaging.

Frequently Asked Questions (FAQs)

Q1: I'm observing a minimal biological response after UV irradiation of my DMNB-caged compound. What are the most likely initial causes?

A1: Incomplete photolysis is the primary suspect when the expected biological effect is diminished or absent. Several factors can contribute to this issue, ranging from the experimental setup to the inherent properties of the compound itself. Here’s a checklist of initial troubleshooting steps:

  • Wavelength and Light Source: Ensure your light source emits at a wavelength that is strongly absorbed by the DMNB caging group. DMNB-caged compounds typically have an absorption maximum around 355 nm.[1] Using a light source with a different emission peak will significantly reduce the efficiency of photolysis.

  • Light Intensity and Duration: The "dose" of light, a combination of intensity (power density) and duration, is critical. Insufficient light energy will result in a low yield of the uncaged, active molecule. It's essential to calibrate your light source to deliver a sufficient photon flux to the sample.

  • Compound Concentration: While a higher concentration might seem beneficial, it can lead to an "inner filter" effect.[2][3] This occurs when molecules at the surface of the sample absorb most of the light, preventing photons from reaching molecules deeper within the solution. This is particularly problematic in thick samples or highly concentrated solutions.

  • Solution Integrity: Always prepare and handle solutions of caged compounds in dim light to prevent premature uncaging by ambient light.[4] Additionally, ensure the compound is fully dissolved and stable in your experimental buffer. Some DMNB-caged compounds can have limited aqueous solubility.[5][6]

Q2: I've confirmed my light source and concentration are appropriate, but uncaging is still inefficient. What deeper photochemical properties should I consider?

A2: If the basic parameters are correct, the issue may lie in the more nuanced aspects of the photolysis reaction itself. The efficiency of uncaging is determined by the product of the extinction coefficient (ε) and the quantum yield (Φ).[3][7]

  • Quantum Yield (Φ): This value represents the efficiency of a photochemical reaction, specifically the fraction of absorbed photons that result in the desired chemical transformation (uncaging). The quantum yields for DMNB-caged compounds are generally lower than those of other caging groups like CNB.[1] The specific molecule being caged can also influence the quantum yield.

  • Photochemical Byproducts: The photolysis of DMNB produces a nitroso-byproduct, typically 4,5-dimethoxy-2-nitrosobenzaldehyde, and releases a proton.[8][9] These byproducts can sometimes interfere with the biological system or even react with the uncaged compound. In some cases, these byproducts can be fluorescent, which might interfere with imaging applications.[8][9]

  • Reaction Kinetics: The release of the active molecule is not instantaneous. The photochemical reaction proceeds through a short-lived intermediate species.[3] While the initial photochemical steps are very fast, subsequent thermal reactions leading to the final products can be the rate-limiting step.[3]

Q3: Could the photolysis byproducts be causing toxicity or other off-target effects in my cellular experiments?

A3: Yes, this is a critical consideration. The photolysis of nitrobenzyl-based caging groups, including DMNB, generates a nitrosobenzaldehyde derivative and releases a proton.

  • Nitroso Byproduct Reactivity: Nitroso compounds can be reactive, particularly towards sulfhydryl groups in proteins. This can lead to off-target effects or cellular toxicity.

  • pH Changes: The release of a proton for every uncaged molecule can lead to localized changes in pH, which can be significant if the uncaging is extensive and the buffer capacity is low. It is crucial to use a well-buffered solution to mitigate these effects.

  • Direct Phototoxicity: The high-intensity UV light used for uncaging can itself be damaging to cells, a phenomenon known as photodamage.[2][10][11] This is a more significant concern with two-photon excitation, which requires very high peak power.[10][11][12][13] It is essential to perform control experiments where cells are irradiated in the absence of the caged compound to assess the level of light-induced toxicity.

Q4: How can I experimentally quantify the efficiency of my DMNB photolysis?

A4: Quantifying the extent of photolysis is crucial for interpreting your results and optimizing your protocol. Several methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying the caged compound, the uncaged product, and sometimes the photolysis byproducts. By comparing the peak areas before and after irradiation, you can determine the percentage of the compound that has been uncaged.

  • UV-Vis Spectroscopy: You can monitor the change in the absorbance spectrum of your sample during irradiation. The disappearance of the DMNB absorbance peak and the appearance of new peaks corresponding to the products can be used to follow the reaction progress.

  • Fluorescence Spectroscopy: If either the caged compound, the uncaged product, or a byproduct is fluorescent, you can use fluorescence measurements to track the reaction.[8][9] However, be aware that the DMNB byproduct itself can become fluorescent, which could complicate the analysis.[8][9]

  • Bioassay with a Calibrated Response: If the uncaged molecule elicits a quantifiable biological response (e.g., an enzymatic reaction, a change in ion channel current), you can create a standard curve with known concentrations of the active molecule and use this to estimate the amount released during photolysis.[14]

Troubleshooting Guides

Guide 1: Optimizing Your Illumination Setup

Incomplete photolysis often stems from a suboptimal illumination source or delivery. This guide provides a systematic approach to ensure your light is effectively reaching your sample.

Step 1: Wavelength Verification

  • Action: Confirm the peak emission wavelength of your light source (e.g., lamp, laser, LED).

  • Rationale: The DMNB group has a specific absorption spectrum, and efficient photolysis requires a wavelength close to its absorption maximum (~355 nm).[1] Mismatching the wavelength will drastically reduce uncaging efficiency.

Step 2: Power Density Measurement

  • Action: Use a power meter to measure the light intensity at the sample plane.

  • Rationale: Insufficient power density is a common cause of incomplete uncaging. Knowing the exact power your sample is receiving is crucial for reproducibility and troubleshooting. For example, full photolysis of MNI-glutamate (a related nitrobenzyl-caged compound) with 100 µs pulses required intensities of 2 mW/µm².[2]

Step 3: Beam Homogeneity Assessment

  • Action: If using a wide-field illumination source, check for uniform intensity across the field of view.

  • Rationale: An inhomogeneous beam will lead to uneven uncaging, with some areas receiving an adequate light dose while others do not.

Step 4: Exposure Time Calibration

  • Action: Perform a time-course experiment, varying the irradiation duration while keeping the intensity constant.

  • Rationale: This will help you determine the minimum exposure time required to achieve the desired level of uncaging without causing excessive photodamage.

Guide 2: Addressing Compound-Specific Issues

Even with an optimal light source, the chemical nature of your DMNB-caged compound can present challenges.

Step 1: Solubility Confirmation

  • Action: Visually inspect your stock and working solutions for any precipitates. Consider using a small amount of a co-solvent like DMSO if aqueous solubility is low, but be mindful of its potential effects on your biological system.[4]

  • Rationale: Poor solubility leads to an inaccurate effective concentration and can cause light scattering, further reducing photolysis efficiency.[5][6]

Step 2: Stability Assessment

  • Action: Prepare fresh solutions for each experiment and protect them from ambient light.[4][15]

  • Rationale: DMNB-caged compounds can be susceptible to spontaneous hydrolysis, leading to a gradual release of the active molecule in the absence of light.[3] This can increase baseline activity and reduce the available concentration for photo-release.

Step 3: Control Experiments for Byproduct Effects

  • Action: In your biological system, test the effects of the unphotolyzed caged compound and, if possible, the photolysis byproducts.

  • Rationale: It's essential to confirm that any observed biological effect is due to the uncaged molecule and not an artifact of the caged precursor or its breakdown products.[14][16]

Experimental Protocols

Protocol 1: Quantifying Uncaging Efficiency using HPLC

This protocol provides a framework for determining the percentage of photolysis of a DMNB-caged compound.

  • Prepare a standard solution of your DMNB-caged compound at a known concentration in your experimental buffer.

  • Inject a sample of the un-irradiated solution into the HPLC system to obtain a reference chromatogram. Identify and integrate the peak corresponding to the caged compound.

  • Irradiate a known volume of the standard solution using your experimental light source for a defined period.

  • Inject the irradiated sample into the HPLC system.

  • Analyze the chromatogram to identify the peak for the remaining caged compound and the new peak for the uncaged product.

  • Calculate the percentage of uncaging by comparing the decrease in the caged compound's peak area to the initial peak area.

ParameterDescription
Mobile Phase Dependent on the specific compound; typically a gradient of acetonitrile and water with a modifier like trifluoroacetic acid.
Stationary Phase C18 reverse-phase column is commonly used.
Detection UV detector set to a wavelength where both the caged and uncaged compounds absorb.
Protocol 2: Assessing Phototoxicity in a Cell-Based Assay

This protocol helps to distinguish between the effects of the uncaged compound and light-induced cell damage.

  • Plate cells at an appropriate density for your assay (e.g., viability, apoptosis).

  • Prepare four experimental groups:

    • Group A: No treatment (negative control).

    • Group B: Cells treated with the DMNB-caged compound but not irradiated.

    • Group C: Cells irradiated with the same light dose used for uncaging but without the compound.

    • Group D: Cells treated with the DMNB-caged compound and irradiated.

  • Incubate the cells for the desired duration after treatment.

  • Perform your chosen cell health assay (e.g., MTT, trypan blue exclusion, Annexin V staining).

  • Compare the results:

    • Group B vs. A assesses the toxicity of the caged compound itself.

    • Group C vs. A assesses the level of phototoxicity from the light source.

    • Group D vs. the other groups helps to isolate the effect of the photolytically released compound.

Visualizing the Process

Diagram 1: The DMNB Photolysis Pathway

DMNB_Photolysis DMNB_Caged DMNB-Caged Compound (Inactive) Excited_State Excited State DMNB_Caged->Excited_State hν (UV Light) Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-atom transfer Uncaged_Product Active Compound Aci_Nitro->Uncaged_Product Byproduct Nitroso Byproduct + H+ Aci_Nitro->Byproduct

Caption: The photochemical reaction cascade for DMNB uncaging.

Diagram 2: Troubleshooting Flowchart for Incomplete Photolysis

Troubleshooting_Flowchart Start Incomplete Photolysis Observed Check_Light Is the light source correct (λ, power)? Start->Check_Light Check_Conc Is concentration optimal? (Avoid inner filter effect) Check_Light->Check_Conc Yes Optimize_Light Optimize Wavelength, Power, and Duration Check_Light->Optimize_Light No Check_Chem Are there compound-specific issues (solubility, stability)? Check_Conc->Check_Chem Yes Optimize_Conc Adjust Concentration and Sample Thickness Check_Conc->Optimize_Conc No Optimize_Chem Check Solubility, Use Fresh Solutions Check_Chem->Optimize_Chem Yes Success Successful Uncaging Check_Chem->Success No, all checks passed Optimize_Light->Start Optimize_Conc->Start Optimize_Chem->Start

Caption: A logical workflow for diagnosing incomplete photolysis.

References

Sources

Troubleshooting

Technical Support Center: Navigating the Off-Target Effects of UV Light on Plant Cells

Welcome to the technical support center for researchers utilizing UV light in plant cell experiments. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to help yo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing UV light in plant cell experiments. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to help you anticipate, identify, and mitigate the potential off-target effects of ultraviolet radiation. Understanding these effects is critical for ensuring the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impact of UV light on plant cells.

Q1: What are the primary off-target effects of UV light on plant cells?

UV radiation, particularly UV-B and UV-C, can induce a range of off-target effects that may confound experimental results. These effects can be broadly categorized as:

  • Direct DNA Damage: UV light, especially UV-B, can cause the formation of cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4 PPs), which can block transcription and replication.[1][2][3][4]

  • Oxidative Stress: UV exposure can lead to the generation of reactive oxygen species (ROS) in cellular compartments like chloroplasts and mitochondria.[1][5] This can result in damage to lipids, proteins, and nucleic acids.[4]

  • Photosynthetic Inhibition: The photosynthetic apparatus is a primary target of UV-B radiation.[6] This can manifest as a decrease in photosynthetic efficiency, degradation of key proteins like D1 in Photosystem II, and reduced carbon fixation.[6][7]

  • Morphological and Developmental Changes: UV light can alter plant morphology, leading to shorter stems, reduced leaf area, and thicker leaves.[4][6][8] These changes are part of a photomorphogenic response but can also be indicative of stress.

  • Hormonal and Gene Expression Alterations: UV-B radiation can significantly impact hormonal pathways, including those of auxin and gibberellin, often leading to growth inhibition.[9] It also triggers broad changes in gene expression, including the upregulation of genes involved in UV protection, DNA repair, and antioxidant defense.[10][11][12][13]

Q2: What is the difference between the effects of UV-A, UV-B, and UV-C radiation?

The biological impact of UV light is highly dependent on its wavelength.

UV TypeWavelength RangeKey Off-Target Effects
UV-A 315–400 nmPrimarily causes indirect DNA damage through ROS generation.[2] It can also induce photomorphogenic responses and contribute to the accumulation of protective pigments.[14] Less damaging than UV-B and UV-C.[1]
UV-B 280–315 nmA key environmental signal and a potent stressor. Directly damages DNA and impairs photosynthesis.[6] It is perceived by the UVR8 photoreceptor, triggering specific signaling pathways.[10][11]
UV-C 100–280 nmThe most energetic and damaging form of UV radiation.[10] It is largely filtered by the Earth's atmosphere but is often used in laboratory settings for sterilization and to induce severe DNA damage.[1]

Q3: How do plants perceive and respond to UV-B light?

Plants have evolved a sophisticated mechanism to perceive and respond to UV-B radiation. The primary photoreceptor for UV-B is UV RESISTANCE LOCUS 8 (UVR8).[10][11] Upon UV-B absorption, the UVR8 protein monomerizes and interacts with CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1).[9][11] This interaction leads to the stabilization of the transcription factor ELONGATED HYPOCOTYL 5 (HY5), which in turn activates the expression of genes involved in UV protection, such as those for flavonoid biosynthesis and DNA repair enzymes.[11][12][13]

Visualizing the UV-B Signaling Pathway

The following diagram illustrates the core components of the UVR8-mediated signaling pathway in response to UV-B radiation.

UVB_Signaling_Pathway cluster_nucleus Nucleus UVR8_dimer UVR8 (Dimer) UVR8_monomer UVR8 (Monomer) UVR8_dimer->UVR8_monomer UV-B Light COP1 COP1 UVR8_monomer->COP1 Interaction HY5_stable HY5 (Stable) UVR8_monomer->HY5_stable Stabilization via COP1 Interaction HY5_degraded HY5 (Degraded) COP1->HY5_degraded Promotes Degradation (No UV-B) Target_Genes Target Genes (e.g., CHS, PHR) HY5_stable->Target_Genes Activates Transcription UV_Protection UV Protection (Flavonoids, DNA Repair) Target_Genes->UV_Protection

Caption: UVR8-mediated signaling pathway in response to UV-B.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving UV light.

Problem 1: High Variability in Experimental Replicates

Symptoms: Inconsistent results between biological or technical replicates after UV treatment.

Potential Causes and Solutions:

  • Uneven UV Exposure: The intensity of UV light can vary across the exposure area.

    • Troubleshooting Steps:

      • Map your UV source: Use a UV meter to measure the irradiance at multiple points under your UV lamp to identify any "hot spots" or areas of lower intensity.

      • Rotate samples: If using a fixed UV source, rotate your samples periodically during the exposure to ensure even treatment.

      • Use a diffusing screen: Place a UV-transmitting diffuser between the lamp and your samples to create more uniform illumination.

  • Inconsistent Distance from the Source: Small variations in the distance from the UV lamp can lead to significant differences in the received dose.

    • Troubleshooting Steps:

      • Use a fixed sample holder: Create a rack or holder that positions all samples at a precise and consistent distance from the UV source.

      • Measure the distance for every experiment: Do not rely on visual estimation. Use a ruler or other measuring device to ensure consistency between experiments.

Problem 2: Unexpected Changes in Gene Expression or Metabolism

Symptoms: Your UV treatment induces changes in genes or metabolites that are not directly related to your pathway of interest, complicating data interpretation.

Potential Causes and Solutions:

  • Activation of General Stress Responses: High doses of UV can trigger broad stress and defense pathways that may overlap with your experimental targets.[13]

    • Troubleshooting Steps:

      • Perform a dose-response curve: Test a range of UV doses to find the minimum dose required to elicit your desired effect without inducing a widespread stress response.

      • Include molecular markers for stress: Use qPCR to measure the expression of known stress-responsive genes (e.g., heat shock proteins, PR proteins) to assess the level of off-target stress.

      • Allow for a recovery period: In some cases, a post-treatment recovery period in low light can allow for the dissipation of transient stress responses while maintaining the specific photomorphogenic effects.

Problem 3: Difficulty Distinguishing Between a Specific UV-Induced Phenotype and General Cellular Damage

Symptoms: It is unclear whether the observed phenotype (e.g., reduced growth) is a regulated photomorphogenic response or a symptom of cellular damage.

Potential Causes and Solutions:

  • Overlapping Responses: Low, informational doses of UV-B can inhibit growth as part of a developmental program, while high, damaging doses also inhibit growth due to stress and damage.[15]

    • Troubleshooting Steps:

      • Assess photosynthetic efficiency: Measure chlorophyll fluorescence (Fv/Fm) before and after UV treatment. A significant drop in Fv/Fm is a strong indicator of damage to the photosynthetic apparatus.

      • Quantify DNA damage: Use techniques like immunoassays to detect and quantify the formation of CPDs. The presence of high levels of unrepaired DNA damage suggests a damaging dose of UV was used.[7]

      • Analyze protective compound accumulation: Measure the accumulation of UV-absorbing compounds like flavonoids. A robust increase in these compounds is characteristic of an acclimation response.[14][16]

Experimental Workflow and Key Controls

The following diagram outlines a generalized workflow for a UV exposure experiment, highlighting critical control points.

Experimental_Workflow cluster_controls Critical Controls Start Start: Acclimated Plant Material Pre_Treatment Pre-Treatment Analysis (Baseline Measurement, e.g., Fv/Fm) Start->Pre_Treatment UV_Exposure UV Exposure Pre_Treatment->UV_Exposure Post_Exposure Post-Exposure (Optional Recovery Period) UV_Exposure->Post_Exposure Control_NoUV No UV Control (Same conditions, no UV) UV_Exposure->Control_NoUV Control_Filter UV Filter Control (e.g., Mylar for UV-B) UV_Exposure->Control_Filter Control_Positive Positive Control (Known UV-responsive genotype) UV_Exposure->Control_Positive Analysis Analysis (Molecular, Physiological, Biochemical) Post_Exposure->Analysis End End: Data Interpretation Analysis->End

Caption: A generalized workflow for UV exposure experiments with critical controls.

Summary of Key Experimental Parameters and Markers
Parameter/MarkerRelevance in UV Experiments
UV Wavelength Determines the type and severity of cellular effects. Use appropriate filters to isolate specific wavebands (e.g., UV-A, UV-B).
UV Dose (Fluence) The total amount of UV energy delivered. Crucial for distinguishing between signaling and stress responses. Should be precisely measured and reported.
Chlorophyll Fluorescence (Fv/Fm) A rapid and non-invasive indicator of photosynthetic health. A decrease in Fv/Fm suggests damage to Photosystem II.
Cyclobutane Pyrimidine Dimers (CPDs) A direct measure of UV-B-induced DNA damage. Quantification can help assess the level of genotoxicity.[1][2][7]
Flavonoid Content These compounds act as a "sunscreen" and their accumulation is a hallmark of UV acclimation.[10][16]
Expression of CHS and HY5 Chalcone synthase (CHS) is a key gene in flavonoid biosynthesis, and HY5 is a central transcription factor in the UVR8 pathway. Their upregulation is a reliable marker of UV-B signaling.[10][11]
Reactive Oxygen Species (ROS) Levels Can be measured using fluorescent probes to assess the degree of oxidative stress induced by UV exposure.[1][5]
References
  • He, Y., & Tan, G. (2021). How plants protect themselves from ultraviolet-B radiation stress. Plant Physiology, 186(3), 1286-1297. [Link]

  • Nawkar, G. M., Maibam, P., Park, J. H., Sahi, V. P., Lee, S. Y., & Kang, C. H. (2013). UV-Induced Cell Death in Plants. International Journal of Molecular Sciences, 14(1), 1608-1628. [Link]

  • Pérez-Bueno, M. L., Pineda, M., & Barón, M. (2022). Electrochromic polyoxometalates for sensing abiotic stress in plants. Frontiers in Plant Science, 13, 1018809. [Link]

  • Beszteri, B., Verdonk, J. C., & van der Krol, A. R. (2020). Ultraviolet Radiation From a Plant Perspective: The Plant-Microorganism Context. Frontiers in Plant Science, 11, 575643. [Link]

  • Ballaré, C. L., & Mazza, C. A. (2019). Interactive Effects of UV-B Light with Abiotic Factors on Plant Growth and Chemistry, and Their Consequences for Defense against Arthropod Herbivores. Frontiers in Plant Science, 10, 1046. [Link]

  • Li, Y., et al. (2023). From Reshaped Metabolome to Repaired Skin: Fermented Gastrodia elata Alleviates UVB-Induced Damage Through Controlled Immune Activation. Molecules, 28(21), 7381. [Link]

  • Roleda, M. Y., Wiencke, C., & Lüder, U. H. (2006). Impact of ultraviolet radiation on cell structure, UV-absorbing compounds, photosynthesis, DNA damage, and germination in zoospores of Arctic Saccorhiza dermatodea. Journal of Experimental Botany, 57(13), 3347-3356. [Link]

  • He, Y., & Tan, G. (2021). How plants protect themselves from ultraviolet-B radiation stress. ResearchGate. [Link]

  • Verdaguer, D., Jansen, M. A. K., Llorens, L., Morales, L. O., & Neugart, S. (2017). Downsizing in plants—UV light induces pronounced morphological changes in the absence of stress. Plant, Cell & Environment, 40(11), 2639-2652. [Link]

  • Li, M., & Yang, Y. (2021). Plant responses to UV-B radiation: signaling, acclimation and stress tolerance. Journal of Plant Physiology, 261, 153421. [Link]

  • Rastogi, R. P., Richa, Kumar, A., Tyagi, M. B., & Sinha, R. P. (2010). DNA Damage and Repair in Plants under Ultraviolet and Ionizing Radiations. Critical Reviews in Environmental Science and Technology, 40(7), 597-628. [Link]

  • Agati, G., et al. (2020). UV-B Radiation Affects Photosynthesis-Related Processes of Two Italian Olea europaea (L.) Varieties Differently. Plants, 9(12), 1718. [Link]

  • Nisa, M. U., et al. (2019). The Dark Side of UV-Induced DNA Lesion Repair. International Journal of Molecular Sciences, 20(21), 5371. [Link]

  • EyouAgro. (2025). How UV Light Affects Plant Growth. EyouAgro. [Link]

  • Vanhaelewyn, L., et al. (2016). Hormone-controlled UV-B responses in plants. Journal of Experimental Botany, 67(15), 4469-4482. [Link]

  • Brown, B. A., & Jenkins, G. I. (2008). A UV-B-specific signaling component orchestrates plant UV protection. Proceedings of the National Academy of Sciences, 105(49), 19525-19530. [Link]

  • Jenkins, G. I. (2009). Signal transduction in responses to UV-B radiation. Annual Review of Plant Biology, 60, 407-431. [Link]

  • UV-B Radiation and Plant Stress: Mechanisms, Effects, and Adaptive Strategies. (2025). LinkedIn. [Link]

  • Growace. (n.d.). Do Your Plants Need UV Light?. Growace. [Link]

  • Meegahakumbura, M. K., et al. (2019). UV-B Induces Distinct Transcriptional Re-programing in UVR8-Signal Transduction, Flavonoid, and Terpenoids Pathways in Camellia sinensis. Frontiers in Plant Science, 10, 83. [Link]

  • Jansen, M. A. K., et al. (2023). From stressor to protector, UV-induced abiotic stress resistance. bioRxiv. [Link]

Sources

Optimization

improving solubility and stability of DMNB-T6P solutions

Introduction Welcome to the technical support guide for DMNB-caged Trehalose 6-Phosphate (DMNB-T6P). As a pivotal tool in metabolic research and crop science, DMNB-T6P offers spatiotemporal control over T6P signaling thr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for DMNB-caged Trehalose 6-Phosphate (DMNB-T6P). As a pivotal tool in metabolic research and crop science, DMNB-T6P offers spatiotemporal control over T6P signaling through light-induced uncaging[1][2][3][4]. However, the physicochemical properties of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group present unique challenges, primarily related to aqueous solubility and solution stability[5][6].

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and protocols to help you navigate these challenges, ensuring the reliability and reproducibility of your experiments. We will move from foundational knowledge in our FAQs to specific problem-solving in the Troubleshooting Guide, supplemented by detailed experimental protocols and reference data.

Frequently Asked Questions (FAQs)

Q1: What exactly is DMNB-T6P?

A1: DMNB-T6P is a biologically inert precursor of Trehalose 6-Phosphate (T6P). The T6P molecule is covalently modified with a photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group. This "caged" compound is cell-permeable and releases active T6P upon exposure to UV or high-intensity visible light, allowing for precise control over the timing and location of T6P release within a biological system[1][2][3][4].

Q2: Why are solubility and stability so critical for my DMNB-T6P experiments?

A2: The success of your experiments hinges on the accurate delivery of a known concentration of DMNB-T6P.

  • Solubility: The hydrophobic DMNB caging group significantly reduces the aqueous solubility of the parent molecule, T6P[5][6]. If the compound precipitates ("crashes out") from your solution, the actual concentration of the dissolved, active precursor becomes unknown and significantly lower than intended, leading to unreliable and non-reproducible results[7].

  • Stability: DMNB-T6P is sensitive to light, temperature, and pH[8][9]. Premature degradation or uncaging before the intended light stimulus will result in a high background signal and a reduced concentration of the caged compound at the time of the experiment, compromising the integrity of your data.

Q3: What is the recommended solvent for preparing a DMNB-T6P stock solution?

A3: Due to its low water solubility, a concentrated stock solution of DMNB-T6P should be prepared in a dry, aprotic organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended choice[10]. For certain applications, N,N-Dimethylformamide (DMF) may also be used[6]. It is critical to use an anhydrous grade solvent to minimize water-related degradation.

Q4: How should I store DMNB-T6P?

A4: Proper storage is essential to maintain the compound's integrity.[11]

  • Solid Form: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture. A desiccator can provide additional protection against humidity.

  • Stock Solutions: Prepare the stock solution in anhydrous DMSO, aliquot it into single-use volumes in light-protecting tubes (e.g., amber vials), and store at -80°C. This practice minimizes freeze-thaw cycles and prevents moisture contamination, which can compromise stability[11].

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the preparation and use of DMNB-T6P solutions.

Issue 1: My solution turns cloudy or forms a precipitate immediately after diluting the DMSO stock into my aqueous buffer or cell media.
  • Causality Explained: This is the most common issue and is caused by a phenomenon known as "solvent shift precipitation." The DMNB-T6P is highly soluble in the concentrated DMSO stock but has very low solubility in the final aqueous medium. When the stock is rapidly diluted, the local concentration of DMNB-T6P momentarily exceeds its aqueous solubility limit before it can disperse, causing it to crash out of solution[7].

  • Solutions & Protocols:

    • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of DMNB-T6P to a level below its aqueous solubility limit.

    • Optimize the Dilution Method: The physical technique of dilution is critical. Do not add the aqueous buffer to the DMSO stock. Instead, add the stock to the buffer using the validated protocol below.

      • See Protocol 2: Preparation of Aqueous Working Solutions from an Organic Stock.

    • Use a Co-Solvent (Advanced): If a higher concentration is absolutely necessary, consider including a small percentage (e.g., 0.5-1%) of a biocompatible solubilizing agent like Pluronic F-127 or Cremophor EL in your final aqueous solution. Note: Always perform a vehicle control experiment to ensure the co-solvent does not affect your biological system.

Issue 2: My solution is initially clear but becomes cloudy or shows reduced activity after a few hours on the benchtop.
  • Causality Explained: This indicates either time-dependent precipitation or degradation.

    • Delayed Precipitation: The solution may be supersaturated. While initially clear, thermodynamically unstable molecules will begin to aggregate and precipitate over time[7].

    • Photodegradation: Even ambient laboratory light contains wavelengths that can slowly uncage the DMNB group. This premature release reduces the concentration of the caged compound and generates active T6P and byproducts before the experiment begins[8][12].

    • Hydrolysis: Depending on the pH and temperature of your aqueous buffer, the compound may be susceptible to slow hydrolysis[5].

  • Solutions & Protocols:

    • Prepare Solutions Fresh: Always prepare the final aqueous working solution of DMNB-T6P immediately before use. Avoid storing diluted aqueous solutions for any length of time[7][11].

    • Strict Light Protection: From the moment the solid is weighed until the final solution is used, all materials must be protected from light. Use amber vials, wrap tubes in aluminum foil, and minimize exposure to overhead lab lighting[6].

    • Control Temperature and pH: Prepare solutions on ice to reduce the rate of any potential degradation reactions. Ensure your buffer pH is within a stable range, typically between 6.0 and 7.4. Extreme pH values can accelerate hydrolysis[9].

Issue 3: I am getting inconsistent results between experiments, even when the solution looks clear.
  • Causality Explained: Inconsistent results are often traced back to an inaccurate or variable concentration of the active compound.

    • Micro-precipitation: The solution may contain fine, invisible precipitates that can be unevenly distributed when pipetting.

    • Stock Solution Degradation: Repeated freeze-thaw cycles of the main DMSO stock can introduce moisture, leading to gradual degradation. The concentration of your stock may be lower than you assume.

    • Photolysis Byproducts: The byproducts of DMNB uncaging can be fluorescent and may interfere with other fluorescent reporters in your assay, leading to inconsistent measurements[12].

  • Solutions & Protocols:

    • Validate Your Solution: Before use, centrifuge your freshly made aqueous solution at high speed (e.g., >10,000 x g for 5 minutes) to pellet any micro-precipitates. Carefully pipette the supernatant for your experiment.

    • Adhere to Aliquoting: Always use single-use aliquots of your DMSO stock to ensure its concentration and integrity are maintained for each experiment[11].

    • Perform a "No-Light" Control: Run a parallel experiment where the DMNB-T6P solution is handled identically but is never exposed to the uncaging light source. This will help you determine if there is any biological activity from the caged compound itself or from prematurely uncaged T6P.

      • See Protocol 3: Quality Control - Validating Your DMNB-T6P Solution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in Anhydrous DMSO

Objective: To prepare a stable, concentrated stock solution of DMNB-T6P.

Materials:

  • DMNB-T6P (lyophilized powder)

  • Anhydrous DMSO

  • Sterile, light-protecting (amber) microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Allow the vial of solid DMNB-T6P to equilibrate to room temperature before opening to prevent moisture condensation.

  • Perform all steps in a darkened room or under dim, indirect lighting.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10-50 mM).

  • Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Immediately aliquot the stock solution into single-use volumes in amber tubes.

  • Store the aliquots at -80°C until needed.

Protocol 2: Preparation of Aqueous Working Solutions from an Organic Stock

Objective: To dilute the concentrated DMSO stock into an aqueous medium while minimizing precipitation.

Materials:

  • Aliquoted DMNB-T6P stock solution (from Protocol 1)

  • Aqueous buffer or cell culture medium

  • Vortex mixer

Procedure:

  • Thaw one aliquot of the DMNB-T6P stock solution and keep it protected from light.

  • Warm the required volume of the aqueous buffer/medium to your experimental temperature (e.g., 37°C). Pre-warming the aqueous phase can slightly increase the solubility of the compound[7].

  • While vigorously vortexing the aqueous buffer, add the required volume of the DMNB-T6P stock solution drop-by-drop directly into the vortex. This rapid, high-energy mixing is crucial for ensuring the compound disperses quickly before it can precipitate[7].

  • Visually inspect the solution against a dark background to ensure it is completely clear.

  • Use the freshly prepared solution immediately. Do not store.

Protocol 3: Quality Control - Validating Your DMNB-T6P Solution

Objective: To confirm the quality and inertness of the prepared working solution before uncaging.

Procedure:

  • Visual Inspection: Check for any signs of cloudiness or precipitation. If observed, do not use the solution and troubleshoot the preparation using the guide above[7].

  • Centrifugation: As a precautionary step, centrifuge the final working solution (e.g., 10,000 x g for 5 min) and use the supernatant.

  • "Dark" Biological Control: Treat a sample of your cells or biological system with the final DMNB-T6P working solution but keep it completely protected from the uncaging light source for the full duration of the experiment.

  • Assay the Dark Control: At the end of the experiment, measure the biological response in the "dark" sample. This sample should show no significant effect compared to a vehicle-only (buffer + DMSO) control. Any activity observed indicates either the caged compound is not fully inert or significant premature uncaging has occurred.

Reference Data & Visualizations

Table 1: Qualitative Solubility of DMNB-T6P
SolventRelative SolubilityRecommended UseRationale
Anhydrous DMSOHighPrimary Stock SolutionAprotic organic solvent effectively solvates the hydrophobic DMNB group.[10]
Anhydrous DMFHighAlternative Stock SolutionSimilar properties to DMSO; may be required for specific downstream chemistries.[6]
Water / Aqueous BuffersVery LowFinal Working SolutionThe high polarity of water leads to poor solvation of the DMNB moiety.[5]
Ethanol / MethanolLow to ModerateNot RecommendedCan be used in some cases, but the risk of precipitation upon aqueous dilution remains high.
Diagrams

DMNB_Uncaging cluster_before Before Photolysis cluster_after After Photolysis DMNB_T6P DMNB-T6P (Inactive, Cell-Permeable) Light UV Light (e.g., 365 nm) T6P Trehalose 6-Phosphate (Biologically Active) Byproduct Nitroso-benzaldehyde Byproduct (Potentially Fluorescent) Light->T6P Uncaging Reaction Light->Byproduct

Caption: The light-induced uncaging mechanism of DMNB-T6P.

Troubleshooting_Workflow start Start: Prepare Aqueous Solution (Protocol 2) check_precip Observe Immediate Precipitation? start->check_precip use_solution Solution is Clear Use Immediately check_precip->use_solution NO precip_yes YES sol_1 Solution 1: Lower Final [DMNB-T6P] check_precip->sol_1 YES check_results Inconsistent Experimental Results? use_solution->check_results end_ok Success: Reliable Data check_results->end_ok NO results_yes YES val_1 Validate: Use Single-Use Stock Aliquot check_results->val_1 YES sol_2 Solution 2: Re-check Dilution Technique (Protocol 2) sol_1->sol_2 sol_3 Solution 3: Consider Co-Solvent (Advanced) sol_2->sol_3 sol_3->start Retry Preparation val_2 Validate: Perform Dark Control (Protocol 3) val_1->val_2 val_3 Validate: Centrifuge to Remove Micro-precipitates val_2->val_3 val_3->start Retry Experiment

Caption: A workflow for troubleshooting DMNB-T6P solution preparation.

References

  • Zlobin, V., et al. (2020). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. ResearchGate. [Link]

  • Woschee, D., et al. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ResearchGate. [Link]

  • Woschee, D., et al. (2020). Proposed reaction mechanism towards photocleavage of the DMNB moiety.... ResearchGate. [Link]

  • Ellis-Davies, G. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Gurney, A. M. Flash photolysis of caged compounds. The University of Texas at Dallas. [Link]

  • Unchained Labs. (2023). Top 5 Factors Affecting Chemical Stability. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Rakauskaitė, T., et al. (2022). Selective immunocapture and light-controlled traceless release of transiently caged proteins. STAR Protocols. [Link]

  • Griffiths, C. A., et al. (2024). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. ResearchGate. [Link]

  • Gutzeit, V. A., et al. (2024). Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group. ResearchGate. [Link]

  • Griffiths, C. A., et al. (2024). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. ResearchGate. [Link]

  • Jain, M. (2016). Factors affecting stability of drugs. SlideShare. [Link]

  • Griffiths, C. A., et al. (2024). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. University of Oxford. [Link]

  • Griffiths, C. A., et al. (2024). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. PubMed. [Link]

  • Kim, D., et al. (2019). Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. PubMed. [Link]

  • Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. PMC. [Link]

  • Khurshid, S. (2021). Preparation of Stock & Working Solutions. YouTube. [Link]

  • Introna, M., et al. (2019). Tips and Tricks for Validation of Quality Control Analytical Methods in Good Manufacturing Practice Mesenchymal Stromal Cell Production. PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Photodamage in T6P Uncaging Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Trehalose-6-Phosphate (T6P) uncaging in their experiments. This guide provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Trehalose-6-Phosphate (T6P) uncaging in their experiments. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate photodamage, ensuring the integrity of your data and the health of your biological samples.

Introduction: The Challenge of Photodamage in Uncaging

Photochemical uncaging is a powerful technique that allows for the precise spatial and temporal release of bioactive molecules like T6P.[1][2] However, the very light required to liberate the molecule of interest can be detrimental to living cells.[3][4][5] This "photodamage" manifests as phototoxicity, where light-induced chemical reactions harm the cell, and photobleaching, the irreversible loss of fluorescence.[5] Both phenomena can compromise experimental results by introducing artifacts or causing premature cell death.[3]

This guide is structured to address the most common challenges and questions related to photodamage during T6P uncaging experiments. We will delve into the mechanisms of photodamage, provide actionable troubleshooting steps, and offer detailed protocols to optimize your experimental setup.

I. Understanding the Enemy: Mechanisms of Photodamage

To effectively combat photodamage, it's crucial to understand its origins. The high-intensity light used for uncaging can trigger several harmful processes:

  • Reactive Oxygen Species (ROS) Production: The primary culprit behind phototoxicity is the generation of reactive oxygen species (ROS), such as singlet oxygen.[4][6] When fluorophores (or the caging group itself) are excited, they can transfer energy to molecular oxygen, creating these highly reactive and damaging molecules.[3][7]

  • Direct Light Absorption by Cellular Components: Cellular components, like cytochromes, can absorb the excitation light, leading to the production of free radicals and cellular stress.[3]

  • Thermal Effects: While less common with the wavelengths used for two-photon uncaging, high-intensity light can cause localized heating, which can damage sensitive cellular structures.[7]

It's important to note that phototoxicity and photobleaching are distinct processes, though they can be related.[8] Phototoxicity can occur even before significant photobleaching is observed, making it a stealthy threat to your experiments.[8]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your T6P uncaging experiments in a question-and-answer format.

Issue 1: High Cell Death or Obvious Signs of Stress (e.g., Blebbing, Vacuolization)

Q: My cells are dying or showing signs of stress shortly after I begin the uncaging experiment. What are the likely causes and how can I fix this?

A: This is a classic sign of acute phototoxicity. The primary suspect is excessive light exposure. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Laser Power:

  • Is it too high? The most straightforward solution is to reduce the laser power to the minimum required for effective uncaging.[9][10] It's a delicate balance; you need enough photons to cleave the caging group without frying your cells.

  • Actionable Step: Perform a laser power titration experiment. Start with a very low power and gradually increase it until you observe the desired biological effect of the uncaged T6P, without causing visible cell stress.[11][12][13]

2. Minimize Exposure Time:

  • Are your illumination periods too long? The total light dose is a product of intensity and duration.[9] Shorter, repeated pulses can be less damaging than a single, prolonged exposure.[3]

  • Actionable Step: Use the shortest possible uncaging pulse that still yields a biological response. For two-photon uncaging, this can be in the range of milliseconds or even shorter.[14]

3. Optimize Your Caged Compound Concentration:

  • Is the concentration appropriate? Using a higher concentration of the caged T6P might allow you to use lower laser power for effective uncaging. However, be aware that some caged compounds can have off-target pharmacological effects at high concentrations.[1][15]

  • Actionable Step: Test a range of caged T6P concentrations to find the sweet spot that allows for efficient uncaging with minimal laser power and no observable toxicity from the compound itself.

4. Check Your Wavelength:

  • Are you using the optimal wavelength for your caging group? Different caging groups have distinct absorption spectra.[16] Using a wavelength at the peak of the two-photon absorption cross-section for your specific cage will maximize uncaging efficiency and allow you to use lower laser power.[17][18]

  • Actionable Step: Consult the manufacturer's data for your caged T6P to determine the optimal two-photon excitation wavelength. For many common cages, this is in the 720-800 nm range.[15][16][19] Longer wavelengths are generally less phototoxic.[5][14]

Issue 2: Inconsistent or Low Uncaging Efficiency

Q: I'm not seeing a consistent or strong biological response after uncaging, even at higher laser powers. What could be wrong?

A: This points to a problem with the uncaging process itself. Here are several factors to investigate:

1. Caged Compound Integrity:

  • Is your stock solution fresh and properly stored? Caged compounds can degrade over time, especially if not stored correctly (e.g., protected from light and at the proper temperature).[20][21]

  • Actionable Step: Prepare fresh solutions of your caged T6P. Store aliquots in the dark at -20°C or below to minimize freeze-thaw cycles.[20]

2. Optical Alignment and Focus:

  • Is your uncaging laser properly focused? For two-photon uncaging, the effect is highly localized to the focal volume.[18] Any misalignment will drastically reduce uncaging efficiency.

  • Actionable Step: Ensure the uncaging laser path is perfectly aligned and co-localized with the imaging focal plane. Use fluorescent beads to confirm the alignment of your uncaging spot.

3. Hydrolysis of the Caged Compound:

  • Is the caged compound stable in your experimental buffer? Some caged compounds are susceptible to hydrolysis, which can reduce the effective concentration of the active compound.[21]

  • Actionable Step: Check the stability of your caged T6P in your specific experimental medium and pH. If stability is an issue, prepare fresh solutions just before use.

Issue 3: Off-Target Effects or Unexplained Cellular Responses

Q: I'm observing cellular responses in areas that I'm not targeting with the uncaging laser. What's causing this?

A: This suggests that either the uncaging is not as localized as you think, or there are other factors at play.

1. Out-of-Focus Excitation:

  • Are you truly getting two-photon excitation? One of the key advantages of two-photon microscopy is the confinement of excitation to the focal point.[16][17] However, at very high laser powers, some single-photon absorption can occur, leading to out-of-focus uncaging.

  • Actionable Step: As before, use the minimum laser power necessary. This will minimize the probability of single-photon events.

2. Byproducts of Photolysis:

  • Are the byproducts of the uncaging reaction inert? The uncaging reaction releases not only T6P but also the caging group and sometimes a proton. These byproducts can potentially have biological effects.

  • Actionable Step: Perform control experiments where you irradiate cells in the absence of the caged compound to check for light-only effects. Also, if possible, test the biological activity of the photolyzed caging group.

3. Spontaneous Uncaging:

  • Is your caged compound being prematurely uncaged by ambient light? Exposure to room light or even the microscope's transmitted light can cause a low level of uncaging, leading to a diffuse background of active T6P.[20]

  • Actionable Step: Protect your sample and stock solutions from light at all times. Use filters on your microscope's light sources to block wavelengths that could cause uncaging.[20]

III. Experimental Protocols & Best Practices

To proactively minimize photodamage, incorporate the following best practices and protocols into your experimental workflow.

Protocol 1: Laser Power Calibration for Minimal Phototoxicity
  • Prepare your sample as you would for your experiment, including the application of the caged T6P.

  • Select a region of interest (ROI) that is representative of your experimental area.

  • Start with the lowest possible laser power setting on your two-photon microscope.

  • Deliver a single, short uncaging pulse (e.g., 1-5 ms) to a specific point within the ROI.

  • Monitor the cells for any immediate signs of stress (e.g., blebbing, contraction). Also, monitor for the expected biological response to uncaged T6P.

  • If no response is observed , incrementally increase the laser power and repeat the uncaging pulse in a new location within the ROI.

  • Continue this process until you identify the minimum laser power that elicits a reliable biological response without causing visible photodamage. This is your optimal uncaging power.

  • For long-term experiments , it is also advisable to perform a longer-term viability test at your chosen laser power, monitoring cell health over the full duration of your planned experiment.

Best Practices for Sample Preparation and Environment
  • Maintain a Healthy Cellular Environment: Ensure your cells are in a stable and healthy environment throughout the experiment. This includes maintaining the correct temperature, CO2 levels, and humidity.[2][7][22] Stressed cells are more susceptible to photodamage.

  • Use High-Quality Reagents: Use freshly prepared, high-quality media and reagents to avoid introducing additional stressors to your cells.

  • Consider Antioxidants: In some cases, supplementing the culture medium with antioxidants like Trolox can help to quench ROS and reduce phototoxicity.[8]

  • Choose the Right Fluorophores: If you are performing simultaneous fluorescence imaging, select bright and photostable fluorophores to minimize the required imaging laser power.[8][9]

Workflow for a T6P Uncaging Experiment

T6P_Uncaging_Workflow cluster_prep Preparation cluster_setup Microscope Setup & Calibration cluster_exp Experiment cluster_analysis Analysis & Controls A Prepare Healthy Cells B Prepare Fresh Caged T6P Solution A->B C Incubate Cells with Caged T6P B->C D Align Uncaging Laser C->D E Perform Laser Power Calibration D->E F Set Imaging Parameters (if applicable) E->F G Locate Target ROI F->G H Deliver Uncaging Pulse(s) G->H I Acquire Data (Biological Response) H->I J Monitor Cell Health I->J K Analyze Experimental Data J->K L Perform Control Experiments (No Cage, No Light) K->L

Caption: A typical workflow for a T6P uncaging experiment, emphasizing preparation and calibration steps to minimize photodamage.

IV. Advanced Concepts and Considerations

Choosing the Right Caged Compound

The choice of caging group can significantly impact the efficiency of uncaging and the potential for photodamage. Newer generation caged compounds are often designed for higher two-photon absorption cross-sections, allowing for uncaging with lower laser powers.[18] For example, CDNI-caged compounds have been shown to be more efficient and less phototoxic than the older MNI-caged compounds for glutamate uncaging.[18][19] When possible, select a caged T6P with a well-characterized and efficient caging group.

The Interplay Between Imaging and Uncaging

If you are performing simultaneous fluorescence imaging and uncaging, be mindful of the potential for crosstalk. The imaging laser, even at low power, could potentially cause some uncaging of your compound if their excitation spectra overlap.

Spectral_Overlap cluster_spectra Wavelength A Imaging Excitation C Potential for Crosstalk & Increased Photodamage A->C Overlap D Spectral Separation A->D No Overlap B Uncaging Excitation B->C Overlap B->D No Overlap

Caption: The importance of spectral separation between imaging and uncaging wavelengths to avoid crosstalk and minimize photodamage.

To mitigate this, choose imaging fluorophores whose excitation spectra are well-separated from the uncaging wavelength of your T6P compound.[18]

V. Summary of Key Parameters to Optimize

For your convenience, the following table summarizes the key experimental parameters that should be optimized to minimize photodamage during T6P uncaging.

ParameterRecommendationRationale
Laser Power Use the minimum power necessary for effective uncaging.Reduces the rate of ROS production and direct cellular damage.[9][10]
Exposure Time Use the shortest possible uncaging pulses.Minimizes the total light dose delivered to the sample.[3][9]
Wavelength Use the optimal two-photon excitation wavelength for your cage.Maximizes uncaging efficiency, allowing for lower laser power.[17][18]
Caged Compound Concentration Use the lowest concentration that allows for efficient uncaging.Minimizes potential off-target pharmacological effects.[1][15]
Sample Environment Maintain optimal temperature, CO2, and humidity.Healthy cells are more resilient to light-induced stress.[2][7][22]
Optical Alignment Ensure precise focusing and alignment of the uncaging laser.Maximizes uncaging efficiency at the target location.

By carefully considering and optimizing these parameters, you can significantly reduce the impact of photodamage on your T6P uncaging experiments, leading to more reliable and reproducible data.

VI. References

  • Icha, J., et al. (2017). Circumventing photodamage in live-cell microscopy. Nature Methods, 14(11), 1047–1055.

  • Bitesize Bio. (2012). 7 Steps to Avoid Photodamage in Fluorescent Live-cell Imaging. [Link]

  • Laissue, P. F., et al. (2017). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Journal of Physics D: Applied Physics, 50(35), 353001.

  • Ellis-Davies, G. C. R. (2011). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. ChemPhysChem, 12(10), 1820-1829.

  • CoolLED. (n.d.). Minimising photodamage during fluorescence microscopy with LED illumination. [Link]

  • Vale, R. (2013). Microscopy: Minimizing Damage from Fluorescence. iBiology. [Link]

  • Aujard, I., et al. (2016). Two-photon uncaging, from neuroscience to materials. Biomedical Optics Express, 7(5), 1834-1850.

  • Fino, E., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neural Circuits, 3, 2.

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols, 2019(1), pdb.prot101789.

  • Sarkisov, D. V., & Wang, S. S. H. (2008). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. In Patch-Clamp Analysis (pp. 151-168). Humana Press.

  • Vass, I. (2011). Molecular mechanisms of photodamage in the Photosystem II complex. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1807(7), 845-852.

  • Tazerart, S., et al. (2019). A Procedure for Two-Photon Glutamate Uncaging in the Mouse Visual Cortex. Frontiers in Synaptic Neuroscience, 11, 23.

  • Zito, K., et al. (2014). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 69-80). Humana Press.

  • Barber, J., & Andersson, B. (1992). Mechanisms of Photodamage and Protein Degradation During Photoinhibition of Photosystem II. In Photoinhibition of Photosynthesis (pp. 43-57). BIOS Scientific Publishers.

  • Li, L., et al. (2018). Mechanisms of Photodamage and Protein Turnover in Photoinhibition. Trends in Plant Science, 23(8), 667-676.

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628.

  • Amatrudo, J. M., et al. (2014). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. The Journal of Neuroscience, 34(3), 1008-1021.

  • Aaradhana Technologies. (n.d.). How to Optimize Laser Cutting Parameters. [Link]

  • Ellis-Davies, G. C. R. (2011). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. ChemPhysChem, 12(10), 1820-1829.

  • Spector, D. L., & Goldman, R. D. (Eds.). (2006). Live-cell microscopy – tips and tools. Cold Spring Harbor Laboratory Press.

  • Molecular Devices. (n.d.). Tips for Running a Successful Live Cell Imaging Experiment. [Link]

  • Ellis-Davies, G. C. R. (2013). Useful caged compounds for cell physiology. Frontiers in Bioscience-Scholar, 5(1), 226-235.

  • Olympus. (2020). 4 Tips to Achieve Longer Live Cell Imaging with Less Time in the Lab. [Link]

  • Biocompare. (2012). Live-Cell Microscopy: Four Tips for Keeping Cells Healthy. [Link]

  • Walker, J. W., et al. (1998). Flash photolysis of caged compounds. In Neuromethods (pp. 289-313). Humana Press.

  • Ellis-Davies, G. C. R. (2014). Caged compounds for multichromic optical interrogation of neural systems. ACS Chemical Neuroscience, 5(8), 629-634.

  • HARSLE. (2025). How to Optimize Laser Cutting Parameters?[Link]

  • Araya, R., et al. (2014). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. In Dendritic Spines (pp. 81-100). Humana Press.

  • HARSLE. (2025). How to Optimize Laser Cutting Parameters?[Link]

  • Noguchi, J., et al. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology, 589(10), 2447-2457.

  • Wang, Z., et al. (2023). Optimization Method of Sheet Metal Laser Cutting Process Parameters under Heat Influence. Materials, 16(13), 4737.

  • Akyüz, M., & Yilmaz, O. (2022). Optimization of Laser Cutting Parameters for PMMA Using Metaheuristic Algorithms. Arabian Journal for Science and Engineering, 47(1), 939-954.

Sources

Optimization

Technical Support Center: Calibration of Light Source for DMNB-Caged Compound Activation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing DMNB (4,5-dimethoxy-2-nitrobenzyl) caged compounds. The focus is on the critical, yet often overloo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing DMNB (4,5-dimethoxy-2-nitrobenzyl) caged compounds. The focus is on the critical, yet often overlooked, process of light source calibration to ensure optimal, reproducible, and artifact-free uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is a "caged compound" and why is the DMNB group common?

A: A caged compound is a biologically active molecule that has been chemically modified with a photoremovable protecting group, rendering it inert.[1][2][3] Irradiation with light of a specific wavelength cleaves this "cage," releasing the active molecule with high spatial and temporal precision.[1][4] The DMNB caging group is frequently used because it can be cleaved with near-UV light (around 350-365 nm), a wavelength that offers a good balance between uncaging efficiency and reduced phototoxicity compared to shorter UV wavelengths.[5][6]

Q2: Why is precise light source calibration so important for my DMNB-caged compound experiment?

A: Proper calibration is paramount for several reasons:

  • Reproducibility: Ensures that experiments conducted on different days or by different researchers yield consistent results.

  • Efficacy: Guarantees that sufficient light energy is delivered to achieve the desired concentration of the uncaged, active compound.[7]

  • Preventing Phototoxicity: Avoids unnecessarily high light exposure, which can damage cells and introduce experimental artifacts, confounding your results.[8][9]

  • Quantitative Analysis: Allows for a quantitative understanding of the relationship between light dose and biological response.[1]

Q3: What are the key parameters of my light source that I need to calibrate?

A: The two most critical parameters are:

  • Wavelength: The spectral output of your light source must overlap with the absorption spectrum of the DMNB caging group.

  • Intensity (Irradiance): This is the power of the light delivered per unit area, typically measured in mW/cm². It directly influences the rate and extent of uncaging.

Q4: I'm not seeing the expected biological effect after illumination. What are the first things I should check regarding my light source?

A: Start with the basics:

  • Confirm Wavelength: Ensure your light source (e.g., LED, laser, arc lamp with filter) is emitting at the correct wavelength for DMNB photolysis (~350-365 nm).

  • Measure Light Intensity: Use a power meter or photodiode to measure the light intensity at the sample plane. It may be lower than you think.

  • Check for Light Path Obstructions: Ensure all optical components (lenses, objectives, filters) are clean and aligned correctly. Significant light can be lost if the path is not optimized.

  • Review Exposure Duration: You may need to increase the illumination time to release a sufficient concentration of your active molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Uncaging Efficiency

You illuminate your sample containing the DMNB-caged compound, but observe a weak or absent biological response.

Possible Causes & Solutions:

Possible Cause Explanation & Troubleshooting Steps
Insufficient Light Intensity The photon flux is too low to cleave a sufficient number of cages. Solution: 1. Measure the light intensity at the sample plane using a calibrated power meter.[10] 2. Increase the power output of your light source. 3. If using a microscope, switch to an objective with higher numerical aperture (NA) to focus the light more efficiently.
Incorrect Wavelength The light source's peak emission does not align well with the DMNB absorption peak (~355 nm).[5] Solution: 1. Verify the specifications of your light source and any filters in the light path. 2. Use a spectrometer to measure the spectral output of your source. 3. Replace the lamp or filter if necessary to achieve the optimal wavelength.
Suboptimal Exposure Duration The total light dose (Intensity x Time) is insufficient. Solution: Incrementally increase the illumination time. Be mindful of potential phototoxicity with prolonged exposure.[8]
"Inner Filter" Effect At high concentrations, the caged compound itself can absorb the uncaging light, preventing it from penetrating deep into the sample. Solution: 1. Reduce the concentration of the caged compound. 2. Consider using a longer wavelength where the compound's absorption is lower, though this may require higher light intensity.
Problem 2: Evidence of Phototoxicity or Experimental Artifacts

You observe cell blebbing, apoptosis, or other non-specific responses following illumination, even in control experiments without the caged compound.

Possible Causes & Solutions:

Possible Cause Explanation & Troubleshooting Steps
Excessive Light Intensity High-energy UV light is inherently damaging to biological systems. Solution: 1. Reduce the light intensity to the minimum required for effective uncaging. 2. Perform a dose-response curve to find the optimal balance between uncaging efficiency and cell health. 3. Reduce the exposure time. Multiple short pulses may be less damaging than a single long exposure.[8]
Inert Photolysis Byproducts are Active The cleaved DMNB cage and other byproducts are not always biologically inert and can sometimes have off-target effects. Solution: 1. Run a control experiment where you illuminate a sample without the caged compound to check for light-only effects. 2. Run another control where you apply the photolysis byproducts (if available) to the sample without illumination.
Two-Photon Excitation Issues If using a two-photon microscope, very high peak power can cause localized damage. Solution: 1. Carefully titrate the laser power to find the threshold for uncaging versus the threshold for damage.[9] 2. Increase the pixel dwell time rather than excessively increasing laser power.

Experimental Protocols

Protocol 1: Measuring Light Source Intensity at the Sample Plane

This protocol describes the essential procedure for quantifying the light dose your sample receives.

Materials:

  • Calibrated photodiode power meter or radiometer.[10]

  • Microscope or experimental setup with the light source to be calibrated.

  • Objective lens identical to the one used in experiments.

Procedure:

  • Turn on your light source and allow it to warm up and stabilize as per the manufacturer's instructions.

  • Place the sensor of the power meter at the exact position of your sample (e.g., on the microscope stage where the coverslip would be).

  • Ensure the sensor is centered in the light path.

  • Set the power meter to the appropriate wavelength setting.

  • Record the power reading in milliwatts (mW).

  • Measure the diameter of the illuminated area in centimeters (cm).

  • Calculate the irradiance (Intensity) using the formula: Intensity (mW/cm²) = Power (mW) / Area (cm²) (For a circular illumination spot, Area = πr²)

  • Record this value in your experimental notebook for future reference.

Protocol 2: Bio-Assay for Validating DMNB-T6P Activation

This protocol provides a framework for creating a dose-response curve to determine the optimal light exposure.

Materials:

  • Your cellular or biochemical assay system.

  • DMNB-caged compound.

  • Calibrated light source.

  • Appropriate assay readout instrument (e.g., plate reader, microscope with fluorescence imaging).

Procedure:

  • Prepare multiple identical samples with a fixed concentration of the DMNB-caged compound.

  • Expose each sample to a different dose of light. This can be achieved by varying either the light intensity or the exposure duration.

  • Include a "no light" control (0 dose) and a positive control (application of the uncaged, active compound).

  • After illumination, proceed with your standard assay protocol to measure the biological response.

  • Plot the biological response as a function of the light dose (e.g., in mJ/cm²).

  • From this curve, you can determine the light dose required to achieve a desired level of activation (e.g., EC₅₀).

Visualizing Key Concepts

A clear understanding of the experimental workflow is crucial for successful uncaging.

G cluster_0 Phase 1: Calibration cluster_1 Phase 2: Experiment Measure Spectrum Measure Spectrum Measure Intensity Measure Intensity Measure Spectrum->Measure Intensity Calculate Dose Calculate Dose Measure Intensity->Calculate Dose Apply Light Dose Apply Light Dose Calculate Dose->Apply Light Dose Inform Prepare Sample Prepare Sample Prepare Sample->Apply Light Dose Measure Response Measure Response Apply Light Dose->Measure Response Data Analysis Data Analysis Measure Response->Data Analysis

Caption: Workflow for calibrated photochemical uncaging.

The photochemical activation of a DMNB-caged compound is a light-dependent chemical reaction.

G DMNB-Caged Compound (Inactive) DMNB-Caged Compound (Inactive) Excited State Excited State DMNB-Caged Compound (Inactive)->Excited State Absorption (~355 nm) Light (hv) Light (hv) Active Compound Active Compound Excited State->Active Compound Photolysis Byproduct Byproduct Excited State->Byproduct Photolysis

Caption: Simplified DMNB-caged compound activation pathway.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Zito K., et al. (2014). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In: Sala C., Segal M. (eds) The Dendritic Spine. Springer, New York, NY. [Link]

  • Gurney, A. M. (1995). Flash photolysis of caged compounds. In Methods in Cell Biology (Vol. 46, pp. 389–405). Academic Press.
  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 2. [Link]

  • Shepherd, G. M. G. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience, Chapter 6, Unit 6.21. [Link]

  • Ellis-Davies, G. C. R., Matsuzaki, M., Paukert, M., Kasai, H., & Bergles, D. E. (2007). 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices. The Journal of Neuroscience, 27(25), 6601–6604. [Link]

  • Fino, E., Araya, R., & Yuste, R. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neural Circuits, 3, 2. [Link]

  • Olson, J. P., et al. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5946–5949. [Link]

  • Passlick, S., et al. (2019). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Journal of Neuroscience Methods, 320, 80-91. [Link]

  • Montana Molecular. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • Fedoryak, O. D., et al. (2005). Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells. Chemical Communications, (21), 2743-2745. [Link]

  • Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience, 11, 23. [Link]

  • Ellis-Davies, G. C. R. (2011). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols, 2011(8), pdb.prot065476. [Link]

  • ResearchGate. (2019). How do you measure the intensity of lights for optogenetics?. Retrieved from [Link]

  • wikiHow. (2025). How to Measure Light Intensity. Retrieved from [Link]

  • Nexsel Tech. (2023). Measure Light Intensity for Plants - Complete Guide. Retrieved from [Link]

  • One Stop Grow Shop. (2023). Grow Lights – Intro Part 3: Light Intensity and Measurement. Retrieved from [Link]

  • Specht, A., et al. (2023). A series of caged fluorophores for calibrating light intensity. Chemical Science, 14(46), 13035-13043. [Link]

  • Banghart, M., et al. (2006). 5 Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. In Patch-Clamp Analysis (pp. 81-100). Humana Press.
  • Ellis-Davies, G. C. R. (2011). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols, 2011(8), pdb.top065476. [Link]

  • Gasteiger, J. B., et al. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. Chemistry–A European Journal, 26(22), 4969-4974. [Link]

  • Kosenkov, D., et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports, 9(1), 1-9. [Link]

  • Ellis, A. M., et al. (2010). A collection of caged compounds for probing roles of local translation in neurobiology. eScholarship@McGill. [Link]

  • Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemical Reviews, 105(7), 2695-2728. [Link]

  • Photobio. (n.d.). Quantum Light Sensor PHOTOBIO Advanced Quantum - Measure Light Intensity For Grow Lights Par Meter. Retrieved from [Link]

  • Trigo, F. F., et al. (2014). Wavelength-selective one- and two-photon uncaging of GABA. The Journal of physiology, 592(3), 441-455. [Link]

  • Weiss, S., et al. (2018). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. Journal of the American Chemical Society, 140(4), 1366-1373. [Link]

Sources

Troubleshooting

Technical Support Center: DMNB-T6P Application in Plant Sciences

Last Updated: January 3, 2026 Introduction Welcome to the technical support guide for DMNB-T6P (4,5-Dimethoxy-2-nitrobenzyl-caged trehalose-6-phosphate), a powerful chemical tool for investigating the role of the sugar s...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for DMNB-T6P (4,5-Dimethoxy-2-nitrobenzyl-caged trehalose-6-phosphate), a powerful chemical tool for investigating the role of the sugar signal trehalose-6-phosphate (T6P) in plant metabolism, growth, and development. T6P is a critical signaling molecule that regulates how plants utilize their sugar resources.[1][2][3] The "caged" DMNB group allows for controlled, light-activated release of T6P within plant tissues, providing unparalleled spatiotemporal precision in your experiments.[4][5]

However, the nuanced nature of this technology can lead to variability in experimental outcomes. This guide is designed to serve as a centralized resource for researchers, providing in-depth troubleshooting advice, validated protocols, and a foundational understanding of the principles governing DMNB-T6P application. Our goal is to empower you to diagnose issues, optimize your experiments, and generate robust, reproducible data.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common questions regarding the mechanism and proper handling of DMNB-T6P.

Q1: What is DMNB-T6P and how does it work?

Answer: DMNB-T6P is a synthetic compound where the biologically active trehalose-6-phosphate (T6P) molecule is rendered inert by being chemically bonded to a photolabile "caging" group, 4,5-dimethoxy-2-nitrobenzyl (DMNB).[4] This caged compound is membrane-permeable, allowing it to be introduced into plant cells.[4][5] Upon exposure to UV-A light (typically 365 nm), the DMNB cage undergoes photolysis—a light-induced chemical reaction that breaks the bond and releases the active T6P molecule.[6] This allows researchers to precisely control the timing and location of T6P release within the plant, mimicking its natural signaling role.

Q2: What is the downstream effect of releasing T6P in a plant cell?

Answer: T6P is a key signal of sucrose availability in plants.[1][7] When sucrose levels are high, T6P levels rise and inhibit the activity of a central energy sensor kinase called SnRK1 (Sucrose-non-fermenting1-related kinase 1).[2][3][8] SnRK1 acts as a "famine" signal, promoting energy-saving processes and inhibiting growth when sugars are scarce. By inhibiting SnRK1, T6P signals a "feast" state, promoting biosynthetic processes like starch and protein synthesis, cell division, and overall growth and development.[3][5][9] Therefore, artificially increasing T6P levels with DMNB-T6P can stimulate growth and alter resource allocation.[4][10]

Q3: Why is DMNB-T6P used instead of directly applying T6P?

Answer: T6P is a highly polar, phosphorylated sugar, which means it cannot efficiently cross the lipid-based cell membranes of plants.[5] Simply spraying T6P on a plant would result in minimal uptake into the cells where it exerts its effect. The DMNB caging group renders the molecule more lipophilic, facilitating its entry into cells.[4][5] The light-activation step then ensures that the active T6P is released inside the target tissues.

Q4: What are the byproducts of the uncaging reaction, and are they harmful?

Answer: The photolysis of DMNB-caged compounds releases the active molecule (T6P), a proton (H+), and a nitrosobenzaldehyde byproduct. While these byproducts can theoretically have biological effects, at the microdolar concentrations typically used for DMNB-T6P, significant phytotoxicity is not commonly observed. However, it is crucial to include a "UV-only" control group (plants treated with vehicle and exposed to the same UV light) to ensure that any observed phenotype is due to the released T6P and not the UV exposure or photolysis byproducts. Unexpectedly, these byproducts can also be fluorescent, which could interfere with other imaging experiments (e.g., using FITC or GFP).[11][12]

Section 2: Troubleshooting Guide

This section is structured to address specific experimental problems. For each issue, potential causes are explored, and concrete solutions are provided.

Problem 1: No Observable Phenotype After Treatment and UV Activation

You've applied DMNB-T6P and activated it with UV light, but your plants look identical to the controls. What went wrong?

Potential Causes & Recommended Solutions
Potential Cause Scientific Rationale & Troubleshooting Steps
1. Ineffective UV Activation The DMNB group requires a specific wavelength and energy dose for efficient photolysis. Solution:Verify Wavelength: Ensure your UV source emits light in the UV-A range, ideally centered around 365 nm. • Check Intensity & Duration: The total energy delivered is critical. If using a low-power source (e.g., a handheld lamp), increase the exposure time. For high-power sources, ensure you are not causing UV damage (see Problem 3). Calibrate your lamp's output if possible. A typical lab experiment might involve exposure to 600 µmol/m²/s⁻¹ for several hours.[13] • Test Uncaging: Perform an in vitro test. Dissolve DMNB-T6P in your buffer, take a baseline measurement with a spectrophotometer, expose it to your UV source for the intended duration, and measure again. A successful photolysis will alter the absorbance spectrum.[11]
2. Insufficient Compound Uptake The compound must penetrate the cuticle and enter the cells. Solution:Include a Surfactant: Add a non-ionic surfactant like Tween 20 (e.g., 0.01-0.05%) or Silwet L-77 to your application solution.[14] This reduces surface tension and promotes even spreading and penetration. • Optimize Application Method: For robust uptake, consider methods beyond spraying. Syringe infiltration of leaves ensures the compound reaches the intercellular space. For seedlings, application to growth media is effective.[13] • Timing Matters: Apply the solution during a time of high transpiration (e.g., during the day under light) to aid uptake through the stomata.
3. Incorrect Concentration The dose makes the poison—or in this case, the effect. The required concentration can be highly species- and context-dependent. Solution:Perform a Dose-Response Curve: Test a range of concentrations to find the optimal window for your system. Published concentrations for Arabidopsis seedlings are as low as 10 nM in media, while field applications on wheat may use higher concentrations in foliar sprays.[4][13] • Start Low: T6P is a potent signaling molecule. It's often better to start with a lower concentration (e.g., 1-10 µM for foliar application) and increase it if no effect is observed.
4. Plant Developmental Stage The responsiveness of a plant to T6P signaling can vary significantly with its developmental stage. Solution:Target Key Transitions: T6P signaling is crucial during periods of high metabolic activity and resource allocation, such as seedling establishment, the vegetative-to-flowering transition, or grain filling.[2] Time your application to coincide with the biological process you intend to study. • Ensure Uniformity: Use plants that are at the exact same developmental stage to reduce variability between replicates.[15]
Problem 2: High Variability Between Replicate Plants

Some of your treated plants show a strong response, others a weak one, and some none at all, making your data impossible to interpret.

Potential Causes & Recommended Solutions
Potential Cause Scientific Rationale & Troubleshooting Steps
1. Inconsistent Application Uneven spray patterns or infiltration volumes are a primary source of variability. Solution:Standardize Volume: Use calibrated equipment. For sprays, use a sprayer that delivers a consistent volume per area. For infiltration, use a needleless syringe to carefully control the volume applied to each leaf.[15] • Ensure Full Coverage: When spraying, ensure the solution coats all relevant tissues, including the undersides of leaves where stomata are more numerous.
2. Non-uniform UV Exposure Plants can easily shade one another, leading to different levels of T6P uncaging. Solution:Optimize Plant Spacing: Arrange plants so that no leaf is significantly shaded by another during UV activation. • Use a Diffuse Light Source: If possible, use a UV source with a wide, even beam angle or employ diffusers to ensure uniform illumination across all plants. Rotate plants periodically if the light source is directional.
3. Inconsistent Plant Growth Minor differences in plant health, size, or developmental stage can lead to major differences in response.[15] Solution:Synchronize Growth: Use seeds from the same lot, sown at the same time. Germinate them under controlled conditions.[15] • Select Uniform Plants: At the time of the experiment, select only those plants that are of a consistent size and developmental stage. Discard any outliers. • Controlled Environment: Grow plants in a controlled environment chamber with consistent light, temperature, and humidity to minimize physiological variations before the experiment begins.
Problem 3: Signs of Phytotoxicity or Stress Observed

After treatment, your plants show signs of stress like leaf scorching, necrosis, or stunted growth that are not the intended phenotype.

Potential Causes & Recommended Solutions
Potential Cause Scientific Rationale & Troubleshooting Steps
1. UV Damage Excessive UV-A radiation can damage plant tissues, causing scorching or cell death, which will confound any results from T6P release. Solution:Include a UV-Only Control: This is the most critical control. Treat a group of plants with the vehicle solution (e.g., buffer + surfactant) and expose them to the identical UV regimen. If these plants show stress, your UV dose is too high. • Reduce UV Intensity/Duration: Decrease the power of your UV source or shorten the exposure time. It's a balance between activating the compound and not harming the plant.
2. Solvent/Surfactant Toxicity The chemicals used to dissolve and apply DMNB-T6P can be toxic at high concentrations. DMNB-T6P is often dissolved in DMSO.[13][14] Solution:Minimize Solvent Concentration: Use the minimum amount of DMSO required to dissolve the compound, and ensure the final concentration in your spray solution is low (typically <0.1%). • Run a Vehicle Control: Always include a control group treated with the full vehicle solution (e.g., buffer + DMSO + surfactant) but without DMNB-T6P. This will isolate any effects of the application chemistry itself.
3. T6P Over-accumulation While T6P generally promotes growth, excessive accumulation can disrupt metabolic balance, leading to growth inhibition.[16] Solution:Reduce DMNB-T6P Concentration: If both your UV-only and vehicle controls look healthy, the toxicity may be due to an excessive release of T6P. Lower the concentration of DMNB-T6P in your next experiment. This highlights the importance of a dose-response curve.

Section 3: Protocols & Best Practices

Protocol 1: Preparation of DMNB-T6P Stock and Working Solutions
  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Prepare Stock Solution:

    • DMNB-T6P is typically dissolved in dimethyl sulfoxide (DMSO).

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For example, to make a 10 mM stock, dissolve the appropriate mass of DMNB-T6P in sterile, anhydrous DMSO.

    • Vortex thoroughly to ensure the compound is fully dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light to prevent premature uncaging.

  • Prepare Working Solution:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Dilute the stock solution into your final application buffer (e.g., sterile water or 1/2 MS medium) to achieve the desired final concentration.

    • Crucially , add a surfactant (e.g., Tween 20 to a final concentration of 0.01%).

    • Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).

    • Prepare this solution fresh and keep it protected from light until application.[14]

Protocol 2: Standard Application & UV Activation Workflow
  • Plant Preparation: Grow plants under controlled, consistent conditions. Select uniform individuals for the experiment.

  • Establish Control Groups: Prepare a minimum of three control groups:

    • Untreated Control: Plants that receive no treatment.

    • Vehicle Control: Plants treated with the application solution (buffer + DMSO + surfactant) but no DMNB-T6P.

    • UV-Only Control: Plants treated with the vehicle solution and exposed to the full UV activation regimen.

  • Application:

    • Apply the DMNB-T6P working solution and the vehicle solution to the respective plant groups. Use a consistent, pre-determined method (e.g., foliar spray to runoff, leaf infiltration).

    • Allow a short incubation period (e.g., 30-60 minutes) for the compound to be absorbed, keeping plants in low-light conditions.

  • UV Activation:

    • Move the DMNB-T6P treated plants and the UV-Only Control plants to the activation area.

    • Expose them to a 365 nm UV-A light source for the predetermined duration. Ensure illumination is as even as possible.

  • Post-Activation:

    • Return all plants to their normal growth conditions.

    • Observe and measure phenotypes at desired time points post-treatment.

Experimental Design Workflow Diagram

This diagram outlines the logical flow for designing a robust DMNB-T6P experiment.

G cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization (Pilot Study) cluster_main Phase 3: Main Experiment A Define Hypothesis & Target Phenotype B Select Plant Species & Growth Stage A->B C Prepare Stock Solution (DMNB-T6P in DMSO) B->C D Dose-Response Curve (Vary [DMNB-T6P]) C->D Proceed to Pilot E UV Exposure Test (Vary Duration/Intensity) F Establish Controls: - Vehicle - UV-Only G Grow Synchronized Plant Cohort F->G Proceed to Main Exp. H Apply Treatments (Controls + DMNB-T6P) G->H I Incubate (Low Light) H->I J UV Activation (365 nm) I->J K Return to Growth Conditions J->K L Data Collection & Analysis K->L

Caption: Experimental workflow for DMNB-T6P treatment.

Section 4: T6P Signaling Pathway Overview

Understanding the pathway you are manipulating is key. DMNB-T6P allows you to artificially inject the signal "T6P" into this system.

In plants, sucrose produced during photosynthesis acts as a primary signal for carbon availability. The level of T6P is closely correlated with sucrose levels, making it an honest proxy for the plant's energy status.[1] When T6P levels are high (indicating abundant sugar), T6P binds to and inhibits the SnRK1 kinase complex.[3][9] This inhibition lifts the brakes on anabolic processes, promoting growth, starch synthesis in sink tissues (like roots and seeds), and other energy-demanding activities. Conversely, when sucrose and T6P are low, SnRK1 is active and shifts the plant into a conservative "famine" mode.

Simplified T6P Signaling Diagram

T6P_Pathway Sucrose High Sucrose (Photosynthesis) T6P Trehalose-6-Phosphate (T6P) Sucrose->T6P stimulates synthesis SnRK1 SnRK1 Kinase ('Famine' Sensor) T6P->SnRK1 inhibits Growth Anabolic Processes: - Starch Synthesis - Protein Synthesis - Cell Division SnRK1->Growth inhibits DMNB DMNB-T6P + UV Light DMNB->T6P artificially increases

Sources

Optimization

DMNB-T6P Technical Support Center: Overcoming Barriers to Uptake in Plants

Welcome to the technical support center for DMNB-caged Trehalose-6-Phosphate (DMNB-T6P). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DMNB-caged Trehalose-6-Phosphate (DMNB-T6P). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common barriers to DMNB-T6P uptake and application in various plant species. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are robust, reproducible, and built on a foundation of scientific integrity.

Introduction to DMNB-T6P in Plant Biology

Trehalose-6-phosphate (T6P) is a critical signaling metabolite in plants, acting as a key regulator of sugar metabolism, growth, and development.[1][2][3] It serves as a proxy for cellular sucrose status, influencing processes from photosynthesis and starch metabolism to flowering time and root formation.[1][2][4] The ability to manipulate T6P levels with spatiotemporal precision is a powerful tool for dissecting these fundamental pathways.

DMNB-T6P is a photolabile "caged" compound. The T6P molecule is rendered biologically inactive by its covalent linkage to a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group.[5] Irradiation with UV-A light (typically ~365 nm) cleaves this bond, releasing active T6P inside the cell or tissue of interest with high precision.[6] However, delivering this charged molecule across the formidable barriers of the plant cell is a significant challenge. This guide will address these barriers head-on.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during experimentation.

Q1: I've applied DMNB-T6P and illuminated my sample, but I'm not observing the expected physiological response (e.g., changes in gene expression, root growth, etc.). What's going wrong?

This is the most frequent challenge and can be broken down into three potential failure points: Delivery , Uncaging , and Biological Response .

Root Cause Analysis & Solutions

1. Failure Point: Inadequate Delivery

The primary obstacle is getting the negatively charged DMNB-T6P molecule across the plant's protective layers.

  • The Plant Cell Wall Barrier: The plant cell wall is a rigid, multi-layered structure composed mainly of cellulose, hemicellulose, and pectins.[7][8][9] While porous, its composition can limit the diffusion of molecules, especially larger or charged ones. The secondary cell wall, present in mature cells, is even thicker and can be impregnated with lignin, further reducing permeability.[7][9]

  • The Plasma Membrane Barrier: As a phospholipid bilayer, the plasma membrane is inherently impermeable to hydrophilic and charged molecules like DMNB-T6P.[10] Uptake is not passive and requires assistance.

Troubleshooting Steps for Delivery:

  • Optimize Infiltration Method: Simple surface application is rarely effective.

    • Syringe Infiltration: For species with suitable leaves (e.g., Arabidopsis, tobacco), gently force the solution into the leaf mesophyll using a needleless syringe. This bypasses the waxy cuticle and epidermis, delivering the compound directly to the apoplast (the space between cells).[11][12]

    • Vacuum Infiltration: For whole seedlings or tissues resistant to syringe infiltration, this method uses negative pressure to draw the solution into the plant's airspaces.[13] This is highly effective for ensuring widespread tissue saturation.

  • Enhance Solution Permeability:

    • Use a Surfactant: Add a non-ionic surfactant like Silwet L-77 (0.01-0.05%) or Tween-20 (0.01-0.1%) to your infiltration buffer. Surfactants reduce the surface tension of the solution, allowing it to spread more effectively over the hydrophobic leaf surface and penetrate stomata.[11]

    • Incorporate a Co-solvent: Dimethyl sulfoxide (DMSO) is a solvent known to increase the permeability of cell membranes.[14] Use a low, non-toxic concentration (typically 0.1% to 1.0%) in your final solution. Always run a toxicity control with DMSO alone.

  • Consider Alternative Systems:

    • Protoplasts: Removing the cell wall entirely to create protoplasts provides direct access to the plasma membrane. DMNB-T6P can be added to the surrounding medium, though uptake may still be limited.

    • Cell Suspensions: Cultured plant cells offer a simplified system for optimizing uptake conditions without the complexity of whole-tissue barriers.

2. Failure Point: Ineffective Uncaging

Assuming the compound has been delivered, the photolysis reaction itself might be failing.

  • Incorrect Wavelength or Power: The DMNB group has a specific absorption maximum, typically around 350-365 nm.[6][15] Using a light source outside this range or with insufficient power will result in poor uncaging efficiency.

  • Light Attenuation: The light must be able to penetrate the tissue to reach the caged compound. Dense tissues, pigments like chlorophyll and anthocyanins, and the waxy cuticle can scatter or absorb the uncaging light.

  • Byproduct Interference: Photolysis of DMNB-caged compounds releases the active molecule, a proton, and a 2-nitrosobenzaldehyde derivative. In some cases, these byproducts can be fluorescent or biologically active, potentially interfering with downstream assays or cellular processes.[16]

Troubleshooting Steps for Uncaging:

  • Verify Your Light Source: Use a calibrated light source (e.g., a 365 nm LED or a filtered mercury lamp) and measure its power output at the sample plane.

  • Perform an In Vitro Uncaging Control: Before any biological experiment, irradiate a solution of DMNB-T6P in your experimental buffer. Verify the release of T6P using an analytical method like LC-MS/MS (see Protocol 3). This confirms your light source and compound are working correctly.

  • Run a "Light-Only" Control: Irradiate a plant sample that has been infiltrated with buffer only (no DMNB-T6P). This will reveal any physiological responses caused by the UV light itself (e.g., stress responses).

3. Failure Point: Muted or Absent Biological Response

If you have confirmed delivery and uncaging, the issue may lie with the biological system.

  • Incorrect Developmental Stage or Tissue: The T6P signaling pathway is highly dependent on the developmental context and tissue type.[4][17] For example, its role in flowering is localized to the leaves and shoot apical meristem.[4] Ensure you are targeting the correct tissue at the right time.

  • Insufficient Final Concentration: Even with successful delivery, the final intracellular concentration of released T6P may be below the threshold required to elicit a response. The T6P pathway is sensitive to concentration, and endogenous levels can be very low.[18][19]

  • Cellular Buffering/Metabolism: The cell may rapidly metabolize or sequester the released T6P, preventing it from reaching its target, the SnRK1 kinase complex.[2][17]

Troubleshooting Steps for Biological Response:

  • Increase DMNB-T6P Concentration: Systematically increase the concentration of DMNB-T6P in your infiltration solution. See Table 1 for recommended starting ranges.

  • Use Positive Controls: Treat your plant system with a known activator of the T6P pathway or a downstream response (e.g., exogenous sucrose) to confirm that the biological machinery you are trying to measure is responsive.

  • Verify Uptake Quantitatively: The most definitive troubleshooting step is to directly measure the amount of T6P in the tissue post-uncaging using LC-MS/MS.[20][21][22] This provides absolute confirmation of successful delivery and release.

Troubleshooting Workflow Diagram

Here is a logical workflow to diagnose failed experiments.

troubleshooting_workflow cluster_delivery Step 1: Verify Delivery cluster_uncaging Step 2: Verify Uncaging cluster_bio Step 3: Verify Biological System start No Phenotypic Response Observed q_delivery Did DMNB-T6P reach the cells? start->q_delivery check_lcms Perform LC-MS/MS on tissue pre-uncaging q_delivery->check_lcms How to check? optimize_delivery Optimize Protocol: - Use Surfactant/DMSO - Change Infiltration Method (Syringe vs. Vacuum) check_lcms->optimize_delivery No, compound absent q_uncaging Did the compound release T6P? check_lcms->q_uncaging Yes, compound detected optimize_delivery->q_delivery check_invitro Perform in vitro uncaging control (verify with LC-MS/MS) q_uncaging->check_invitro How to check? optimize_light Optimize Protocol: - Check Light Source (365nm) - Increase Illumination Time/Power - Run 'Light-Only' Control check_invitro->optimize_light No, uncaging failed q_bio Is the system capable of responding? check_invitro->q_bio Yes, uncaging works optimize_light->q_uncaging check_positive_control Use Positive Control (e.g., exogenous sucrose) q_bio->check_positive_control How to check? optimize_bio Optimize Protocol: - Increase DMNB-T6P Conc. - Use Different Tissue/ Developmental Stage check_positive_control->optimize_bio No, positive control fails success Problem Solved check_positive_control->success Yes, positive control works optimize_bio->q_bio

Caption: A step-by-step workflow for troubleshooting failed DMNB-T6P experiments.

Q2: I see a response, but the results are highly variable between replicates. How can I improve consistency?

Variability often stems from inconsistent delivery or uncaging.

Solutions for Improving Consistency:

  • Standardize Infiltration: If using syringe infiltration, ensure you are infiltrating the same leaf position on plants of the same developmental age. Infiltrate the entire leaf area evenly until it appears water-soaked. For vacuum infiltration, ensure all plant material is fully submerged and use a consistent vacuum pressure and duration.

  • Normalize Light Exposure: Ensure the distance from the light source to each sample is identical. Any variation in distance will significantly alter the light intensity and uncaging efficiency. Use a holder or jig to fix the sample position.

  • Control Environmental Factors: Perform experiments at the same time of day to account for circadian influences on plant metabolism.[4] Maintain consistent temperature and humidity, as these factors can affect stomatal opening and overall plant physiology.[23]

  • Increase Replicate Number: Biological systems are inherently variable. Increasing your 'n' number (both biological and technical replicates) is crucial for statistical confidence.

Section 2: Frequently Asked Questions (FAQs)

  • What is the T6P signaling pathway? T6P is synthesized from glucose-6-phosphate and UDP-glucose.[1][3] Its level is correlated with sucrose availability. T6P acts as a signaling molecule by inhibiting the SNF1-related protein kinase 1 (SnRK1), a central energy sensor that is active under low-carbon conditions.[2][17] By inhibiting SnRK1, high T6P levels signal that sugar is plentiful, thereby promoting growth and biosynthetic processes and suppressing catabolic pathways.[17][24]

    T6P_Pathway Sucrose High Sucrose T6P Trehalose-6-Phosphate (T6P) Sucrose->T6P stimulates synthesis SnRK1 SnRK1 Kinase (Energy Sensor) T6P->SnRK1 inhibits Growth Biosynthesis & Growth (e.g., Starch Synthesis, Cell Division) SnRK1->Growth inhibits Catabolism Catabolism & Stress Response SnRK1->Catabolism promotes

    Caption: Simplified overview of the core T6P signaling pathway in plants.

  • How do I prepare and store DMNB-T6P? DMNB-caged compounds are typically soluble in DMSO. Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The final working solution should be prepared fresh by diluting the stock into your aqueous infiltration buffer. The final DMSO concentration should ideally be below 1% to avoid phytotoxicity.[14]

  • What are the optimal uncaging parameters? The optimal parameters depend on the tissue type, DMNB-T6P concentration, and the light source.

    • Wavelength: 365 nm is standard for DMNB photolysis.[6][15]

    • Duration & Intensity: This requires empirical optimization. Start with a low intensity and short duration (e.g., 30-60 seconds) and increase as needed. The goal is to use the minimum light energy required for sufficient uncaging to avoid UV-induced stress or damage to the tissue. An in vitro uncaging test can help you determine the required dose.

  • Can DMNB-T6P be used in all plant species? In principle, yes, as the T6P pathway is highly conserved. However, the primary challenge lies in adapting the delivery method to the specific anatomy and physiology of the species. Waxy cuticles (e.g., in succulents), dense trichomes, or thick leaves may require more rigorous infiltration methods or higher surfactant concentrations.[25] Always perform pilot experiments to optimize the delivery protocol for a new species.

Section 3: Key Protocols & Data

Data Presentation
Application Method Plant Type / System Recommended Starting [DMNB-T6P] Surfactant / Co-Solvent Key Considerations
Syringe Infiltration Arabidopsis, Tobacco, Spinach50 - 250 µM0.02% Silwet L-77Best for flat, broad leaves. Provides localized application.
Vacuum Infiltration Whole seedlings, Grasses, Mosses25 - 150 µM0.05% Silwet L-77, 0.5% DMSOEnsures complete tissue saturation. Ideal for systemic studies.
Protoplast/Cell Culture Arabidopsis, Tobacco, Rice10 - 100 µMNot requiredDirect access to cells, but lacks tissue context.

Table 1: Recommended starting concentrations and conditions for DMNB-T6P application. Concentrations should be empirically optimized for your specific experimental system and research question.

Experimental Protocols
Protocol 1: Syringe Infiltration into Arabidopsis thaliana Leaves
  • Plant Material: Use leaves from 4-5 week old, healthy, well-watered Arabidopsis thaliana plants.

  • Prepare Infiltration Solution: Prepare your working solution of DMNB-T6P in an infiltration buffer (e.g., 10 mM MES-KOH, pH 5.7). Add Silwet L-77 to a final concentration of 0.02%. Protect the solution from light.

  • Infiltration:

    • Take up the solution in a 1 mL needleless syringe.

    • Gently press the tip of the syringe against the underside (abaxial surface) of the leaf.

    • Simultaneously support the top (adaxial surface) of the leaf with your finger.

    • Slowly and gently depress the plunger. You will see a dark, water-soaked area spread as the solution enters the mesophyll.

    • Continue until the desired area (or the entire leaf) is infiltrated. Avoid excessive pressure which can damage the tissue.

  • Incubation: Keep the plant in low light or darkness for 30-60 minutes to allow the solution to equilibrate within the apoplast before uncaging.

  • Uncaging: Expose the infiltrated leaf area to a 365 nm light source for the predetermined duration.

  • Post-Uncaging: Immediately proceed with your downstream analysis (e.g., flash-freeze for metabolomics/transcriptomics or begin phenotypic observation).

Protocol 2: Quantification of T6P using LC-MS/MS

This protocol provides a definitive method to confirm the uptake and release of T6P. It is highly sensitive and specific.[19][20][22]

  • Sample Collection: After infiltration (and uncaging, if applicable), immediately flash-freeze the plant tissue in liquid nitrogen to halt all metabolic activity. Record the fresh weight of the tissue (e.g., 50-100 mg).

  • Extraction:

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Add a cold extraction buffer. A common method involves using a chloroform:acetonitrile:water mixture to separate polar metabolites from lipids and proteins.[18][22]

    • Vortex thoroughly and centrifuge at high speed at 4°C.

  • Sample Cleanup: The resulting aqueous phase (containing T6P) is often complex. Use a solid-phase extraction (SPE) step, such as an Oasis MAX cartridge, to remove interfering compounds and enrich for phosphorylated sugars.[18][22]

  • LC-MS/MS Analysis:

    • Analyze the cleaned extract using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

    • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for separating highly polar compounds like sugar phosphates.[19][20]

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific parent ion-to-fragment ion transition for T6P provides high selectivity.

  • Quantification: Create a standard curve using known concentrations of a T6P analytical standard. Spike an internal standard into your samples before extraction to correct for extraction losses and matrix effects.

References

  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology. Available at: [Link]

  • Fichtner, F., & Lunn, J. E. (2021). The role of trehalose 6-phosphate (T6P) in plant metabolism and development. Journal of Experimental Botany. Available at: [Link]

  • Lunn, J. E., Delorge, I., Figueroa, C. M., Van Dijck, P., & Stitt, M. (2014). Trehalose-6-phosphate signaling in plants. Trends in Plant Science. Available at: [Link]

  • Cosgrove, D. J. (2005). Growth of the plant cell wall. Nature Reviews Molecular Cell Biology. Available at: [Link]

  • Wahl, V., Ponnu, J., Schlereth, A., Arrivault, S., Langenecker, T., Franke, A., Feil, R., Lunn, J. E., Stitt, M., & Schmid, M. (2013). Regulation of flowering by trehalose-6-phosphate signaling in Arabidopsis thaliana. Science. Available at: [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode techniques (pp. 389-406). Humana Press. Available at: [Link]

  • Yadav, U. P., Ivakov, A., Feil, R., Lunn, J. E., Stitt, M., & Schmülling, T. (2014). The trehalose-6-phosphate pathway enhances shoot branching and biomass production in Arabidopsis thaliana. The Plant Journal. Available at: [Link]

  • Lunn, J. E., Feil, R., Hendriks, J. H., Gibon, Y., Morcuende, R., Osuna, D., ... & Stitt, M. (2006). Determination of trehalose-6-phosphate in plant tissues. The Plant Journal. Available at: [Link]

  • Burton, R. A., Gidley, M. J., & Fincher, G. B. (2010). The structure and biosynthesis of the plant cell wall. The Plant Journal. Available at: [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: an update. Chemical reviews. Available at: [Link]

  • Schönherr, J. (2006). Characterization of aqueous pores in plant cuticles and permeation of ionic solutes. Journal of Experimental Botany. Available at: [Link]

  • Lin, W. Y., & Wu, J. Y. (2021). Leaf infiltration in plant science: old method, new possibilities. Plant Methods. Available at: [Link]

  • Delatte, T., De La Fuente, A., & Sastre-Torano, J. (2009). Determination of trehalose-6-phosphate in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Quality Control and Purity Assessment of Synthesized DMNB-T6P

Introduction Welcome to the technical support guide for DMNB-caged Trehalose-6-Phosphate (DMNB-T6P). This document provides a comprehensive resource for researchers, scientists, and drug development professionals to ensu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for DMNB-caged Trehalose-6-Phosphate (DMNB-T6P). This document provides a comprehensive resource for researchers, scientists, and drug development professionals to ensure the quality, purity, and stability of their synthesized DMNB-T6P. As a photosensitive signaling precursor, the integrity of DMNB-T6P is paramount for obtaining reliable and reproducible results in biological experiments.[1][2][3][4] This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the quality control (QC) process.

Caged compounds, such as DMNB-T6P, are powerful tools for controlling cellular processes with high spatiotemporal precision.[5][6][7] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group renders the trehalose-6-phosphate (T6P) molecule biologically inert until it is cleaved by UV light, releasing the active T6P.[8][9] The efficacy of this system is critically dependent on the purity of the caged compound and its stability during storage and handling. Impurities or degradation products can lead to ambiguous experimental outcomes, including off-target effects or a reduced quantum yield of photolysis.[10]

This guide is structured to provide both foundational knowledge and practical, step-by-step instructions for a robust QC workflow.

Frequently Asked Questions (FAQs)

Q1: What is DMNB-T6P and why is its purity crucial?

A1: DMNB-T6P is a chemically modified version of trehalose-6-phosphate (T6P), a key sugar signal in plants that regulates growth and development.[1][2][3][4] The DMNB "cage" is a photolabile protecting group that blocks the biological activity of T6P.[6] Upon exposure to UV light, the cage is removed, releasing active T6P in a controlled manner.[9] Purity is critical because impurities can include:

  • Uncaged (free) T6P: This will cause biological activity before light activation, negating the purpose of the caged compound.

  • Starting materials or reaction byproducts: These can have their own biological or phototoxic effects, confounding experimental results.[11][12]

  • Degradation products: These can compete with the caged compound for light absorption or have unforeseen biological consequences.

Q2: How should I properly store synthesized DMNB-T6P?

A2: Proper storage is vital to prevent degradation. For long-term storage, DMNB-T6P should be stored as a lyophilized solid at -20°C or -80°C, protected from light.[13] Stock solutions, typically prepared in an anhydrous solvent like DMSO, should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture.[13][14] Aqueous solutions are generally less stable and should be prepared fresh for each experiment.[13]

Q3: What are the primary signs of DMNB-T6P degradation?

A3: Degradation can be indicated by:

  • Color change: A noticeable change in the color of the solid or solution.

  • Decreased photolysis efficiency: A reduced biological response after light activation compared to a fresh batch.

  • Appearance of new peaks in HPLC analysis: Chromatograms showing additional peaks that were not present in the initial QC analysis.

  • Unexpected mass spectrometry signals: Detection of ions corresponding to known degradation products.

Q4: Can the photolysis byproducts of DMNB-T6P interfere with my experiment?

A4: Yes, photolysis of DMNB-caged compounds generates the active molecule (T6P) as well as byproducts, including a nitrosoketone.[15] While typically considered biologically inert at the concentrations used, it is crucial to run appropriate controls. This includes exposing your biological system to the light source in the absence of the caged compound and, if possible, exposing it to the photolysis byproducts alone. Unexpectedly, the photolysis of DMNB-caged acids can yield fluorescent products, which may interfere with common dyes used in biomedical experiments.[15]

Core Quality Control Workflow

A systematic approach to QC is essential for validating each new batch of synthesized DMNB-T6P. The following workflow outlines the recommended analytical techniques to confirm the identity, purity, and concentration of your compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_final Final Product Synthesis DMNB-T6P Synthesis Purification Purification (e.g., Flash Chromatography) Synthesis->Purification NMR 1. Structural Confirmation (1H, 13C, 31P NMR) Purification->NMR MS 2. Molecular Weight Verification (LC-MS) NMR->MS HPLC 3. Purity Assessment (HPLC-UV) MS->HPLC UV_Vis 4. Concentration & Photochemical Properties (UV-Vis) HPLC->UV_Vis Photolysis 5. Functional Validation (Photolysis Assay) UV_Vis->Photolysis Final_Product Batch Acceptance & Storage Photolysis->Final_Product

Caption: Overall workflow for DMNB-T6P quality control.

Data Summary Table
ParameterMethodTypical SpecificationPurpose
Identity ¹H, ¹³C, ³¹P NMRSpectra consistent with proposed structure.Confirms covalent structure and phosphorylation.
Molecular Weight LC-MSObserved m/z matches theoretical [M-H]⁻ or [M+H]⁺.Confirms molecular formula.
Purity HPLC-UV (e.g., at 350 nm)≥95%Quantifies the main compound and detects impurities.
Concentration UV-Vis SpectroscopyAccurate determination using molar extinction coefficient.Ensures accurate dosing in experiments.
Functionality Photolysis AssayDisappearance of DMNB-T6P peak and appearance of T6P upon UV irradiation.Confirms photosensitivity and release of the active molecule.

Troubleshooting Guide

Issue 1: Unexpected peaks in the HPLC chromatogram.

  • Possible Cause: Incomplete reaction or purification, or degradation of the compound.[11]

  • Troubleshooting Steps:

    • Analyze the peaks: Use LC-MS to determine the mass of the impurity peaks. This can help identify them as starting materials, byproducts, or degradation products.[16][17]

    • Review synthesis and purification: If starting materials are detected, the reaction may have been incomplete.[11] Consider extending reaction times or optimizing purification protocols. If byproducts are present, purification may need to be repeated or a different chromatographic method employed.

    • Check for degradation: If the sample is not fresh, degradation may have occurred. Prepare a fresh solution from a new aliquot and re-analyze. Ensure proper storage conditions are being met.[13]

Issue 2: The mass spectrum shows a mass that does not correspond to DMNB-T6P.

  • Possible Cause: Presence of impurities, salt adducts, or fragmentation in the mass spectrometer.

  • Troubleshooting Steps:

    • Check for common adducts: Look for masses corresponding to [M+Na]⁺, [M+K]⁺, or other common salt adducts.

    • Optimize MS parameters: The compound may be fragmenting in the source. Adjust ionization parameters (e.g., cone voltage) to minimize fragmentation.

    • Correlate with HPLC: Ensure the unexpected mass corresponds to a peak in the HPLC chromatogram. If it's a minor peak, it's likely an impurity.

Issue 3: Low or no biological effect after UV irradiation.

  • Possible Cause: Degradation of the caged compound, incorrect concentration, or issues with the light source or biological system.[13]

  • Troubleshooting Steps:

    • Verify compound integrity: Re-run HPLC analysis on the working solution to confirm purity and check for degradation.[13]

    • Confirm concentration: Use UV-Vis spectroscopy to accurately measure the concentration of your stock solution.

    • Check the light source: Ensure your lamp or laser is emitting at the correct wavelength and power for DMNB photolysis (typically around 350 nm).

    • Run a positive control: Use uncaged T6P to confirm that the biological system is responsive.[13]

    • Perform a photolysis test: Irradiate a sample of your DMNB-T6P solution and analyze it by HPLC or LC-MS to confirm the disappearance of the caged compound and the appearance of T6P.

Issue 4: NMR spectrum is complex or shows unexpected signals.

  • Possible Cause: Presence of impurities, residual solvents, or diastereomers.

  • Troubleshooting Steps:

    • Check for residual solvents: Compare peak shifts to known solvent signals.

    • Analyze ³¹P NMR: A single peak in the ³¹P NMR spectrum is a good indicator of a single phosphorylated species. Multiple peaks may suggest impurities or degradation.[18]

    • Consider diastereomers: If the synthesis can produce diastereomers, this can lead to a more complex spectrum. 2D NMR techniques may be required for full assignment.

Degradation_Pathway cluster_products Degradation Products DMNB_T6P DMNB-T6P (Stable) Hydrolysis Hydrolysis (Moisture, pH) DMNB_T6P->Hydrolysis Photodegradation Photodegradation (Ambient Light) DMNB_T6P->Photodegradation Free_T6P Free T6P Hydrolysis->Free_T6P DMNB_Alcohol DMNB Alcohol Hydrolysis->DMNB_Alcohol Other_Byproducts Other Byproducts Photodegradation->Other_Byproducts

Caption: Potential degradation pathways for DMNB-T6P.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of DMNB-T6P using reverse-phase HPLC with UV detection.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • DMNB-T6P sample

  • Anhydrous DMSO or appropriate solvent

Procedure:

  • Sample Preparation: Prepare a ~1 mM stock solution of DMNB-T6P in DMSO. Dilute with Mobile Phase A to a final concentration of ~50-100 µM.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient elution is recommended. For example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 350 nm (for the DMNB chromophore)

    • Column Temperature: 30°C

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Protocol 2: Molecular Weight Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol confirms the identity of the synthesized compound by verifying its molecular weight.

Instrumentation and Reagents:

  • LC-MS system (e.g., with ESI source)

  • HPLC conditions as described in Protocol 1.

Procedure:

  • Sample Infusion: Introduce the sample into the mass spectrometer via the LC system using the conditions from Protocol 1.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection. For a phosphate-containing compound, negative mode is often more sensitive.

    • Mass Range: Scan a range appropriate for the expected molecular weight of DMNB-T6P (Exact Mass: ~561.1 g/mol , for the free acid form of T6P it is ~422.08 g/mol ).[19]

    • Data Acquisition: Acquire full scan data.

  • Data Analysis:

    • Extract the mass spectrum for the main peak in the chromatogram.

    • Look for the ion corresponding to the expected molecular weight, typically as the deprotonated molecule [M-H]⁻ in negative mode or the protonated molecule [M+H]⁺ in positive mode.

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the correct synthesis of the molecule.

Instrumentation and Reagents:

  • NMR spectrometer (≥400 MHz recommended)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • DMNB-T6P sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the DMNB-T6P sample in ~0.6 mL of the chosen deuterated solvent.

  • NMR Experiments:

    • ¹H NMR: Provides information on the proton environment. Check for the characteristic signals of the DMNB group and the trehalose backbone.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ³¹P NMR: This is a crucial experiment for a phosphorylated compound. A single peak confirms the presence of a single phosphorus environment and is a strong indicator of purity.[18]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Compare the observed chemical shifts and coupling constants with expected values based on the structure of DMNB-T6P.

References

  • BenchChem. (2025). Technical Support Center: Caged Compound Synthesis.
  • Hagen, V., et al. (2005). The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells.
  • Kutuzov, M., et al. (n.d.). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products.
  • Ellis-Davies, G. C. R. (n.d.).
  • Gurney, A. M. (n.d.). Flash photolysis of caged compounds.
  • Restek. (n.d.). Troubleshooting Guide.
  • Mura, P. (n.d.). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Taylor & Francis Online.
  • Hagen, V., et al. (n.d.). COMMUNICATIONS.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Verhoeven, J. W., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society.
  • Robinette, S. L., et al. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics.
  • Kuki, A., et al. (2025).
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Validation

A Researcher's Guide to Validating T6P-Mediated Signaling with DMNB-T6P

In the intricate world of plant biology, the signaling molecule trehalose-6-phosphate (T6P) has emerged as a critical regulator of metabolism, growth, and development.[1][2] As a key indicator of sucrose availability, T6...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of plant biology, the signaling molecule trehalose-6-phosphate (T6P) has emerged as a critical regulator of metabolism, growth, and development.[1][2] As a key indicator of sucrose availability, T6P orchestrates the allocation of carbon resources, influencing everything from flowering time to root architecture.[3] For researchers and drug development professionals seeking to unravel and modulate this pivotal pathway, the caged compound DMNB-T6P offers a powerful tool for precise spatiotemporal control over T6P signaling. This guide provides an in-depth comparison of DMNB-T6P with other methods, supported by experimental insights and protocols to empower your research.

The Central Role of T6P in Plant Metabolism

Trehalose-6-phosphate is synthesized from glucose-6-phosphate and UDP-glucose by the enzyme trehalose-6-phosphate synthase (TPS) and is subsequently dephosphorylated to trehalose by trehalose-6-phosphate phosphatase (TPP).[1] While trehalose itself is present in low amounts in most plants, T6P acts as a potent signaling molecule.[1] Its levels are tightly correlated with sucrose, the primary product of photosynthesis and the main transport sugar in plants.

One of the key mechanisms of T6P action is its inhibition of the SNF1-related protein kinase 1 (SnRK1).[4][5] SnRK1 is a central energy sensor that is activated under low-carbon conditions, promoting catabolic processes and inhibiting growth to conserve energy. By inhibiting SnRK1, T6P signals sucrose availability and licenses carbon utilization for growth and development.[4][5] Furthermore, recent evidence suggests that T6P also positively influences the Target of Rapamycin (TOR) kinase, another major promoter of growth, thus acting as a central hub in the energy signaling network.[3][4]

T6P_Signaling_Pathway Sucrose Sucrose TPS TPS Sucrose->TPS Activates T6P Trehalose-6-Phosphate (T6P) TPP TPP T6P->TPP SnRK1 SnRK1 (Active) T6P->SnRK1 Inhibits TOR TOR (Active) T6P->TOR Activates TPS->T6P Growth_Inhibition Growth Inhibition (Catabolism) SnRK1->Growth_Inhibition Growth_Promotion Growth Promotion (Anabolism) TOR->Growth_Promotion DMNB_T6P_Uncaging cluster_0 Extracellular cluster_1 Intracellular DMNB_T6P DMNB-T6P (Inactive) T6P T6P (Active) DMNB_T6P->T6P DMNB_byproduct DMNB byproduct DMNB_T6P->DMNB_byproduct Light High-Intensity Light (e.g., 600 µmol/m²/s) Light->DMNB_T6P Cleaves DMNB group Cell_Membrane Cell Membrane DMNB_T6P_outside DMNB-T6P DMNB_T6P_outside->DMNB_T6P Permeates

Caption: The uncaging mechanism of DMNB-T6P. The membrane-permeable, inactive form is taken up by the cell and, upon light activation, releases active T6P.

A Comparative Analysis of Methodologies for Studying T6P Signaling

Researchers have several tools at their disposal to investigate the T6P pathway. The choice of method depends on the specific research question, the model system, and the desired level of control.

MethodPrincipleAdvantagesDisadvantages
DMNB-T6P A photo-releasable caged compound that delivers active T6P into cells upon light activation.- Spatiotemporal precision: Allows for targeted activation of T6P signaling in specific tissues and at specific times.- Dose-dependent control: The amount of released T6P can be modulated by light intensity and duration.<[6]br>- Bypasses transport limitations: As a membrane-permeable precursor, it overcomes the challenge of delivering charged T6P across cell membranes.<[4][7]br>- Applicable to a wide range of species: Can be used in various plant species without the need for genetic modification. [7][8][9][10]- Requires specialized equipment: A high-intensity light source is needed for efficient uncaging.- Potential for off-target effects of light: High light can induce stress responses in plants, requiring careful controls.- Synthesis of the compound: DMNB-T6P is a specialized chemical that may not be readily available.
Genetic Modification Overexpression of T6P synthase (TPS) or knockout/knockdown of T6P phosphatase (TPP) to constitutively alter T6P levels.- Long-term, stable changes in T6P: Useful for studying the chronic effects of altered T6P signaling.- Genetic tractability: Well-established methods for creating transgenic lines in model organisms like Arabidopsis.- Lethality and developmental defects: Constitutive high levels of T6P can be detrimental, and tps1 mutants are embryo-lethal, complicating analysis.<[11]br>- Lack of temporal control: The genetic modification is always present, making it difficult to pinpoint the effects of T6P at specific developmental stages.- Potential for pleiotropic effects: Altering a central metabolic pathway can have wide-ranging, unintended consequences.
Direct T6P Application Exogenous application of T6P to plant tissues or growth media.- Direct delivery of the active molecule: No need for enzymatic conversion or uncaging.- Simple to perform: Does not require specialized equipment or genetic modification.- Poor membrane permeability: T6P is a charged molecule and does not readily cross cell membranes, requiring very high concentrations for any observable effect.<[4]br>- Potential for degradation: Exogenously applied T6P can be degraded by phosphatases in the apoplast.- Lack of specificity: It is difficult to target specific tissues or cell types.

Experimental Protocol: Validating T6P Signaling in Arabidopsis thaliana using DMNB-T6P

This protocol provides a framework for investigating the role of T6P in lateral root development in Arabidopsis thaliana seedlings, a well-established model system for studying root architecture. [4] 1. Plant Material and Growth Conditions:

  • Use wild-type Arabidopsis thaliana (e.g., Col-0) seeds.

  • Sterilize seeds and sow them on 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Stratify the seeds at 4°C for 2 days in the dark to synchronize germination.

  • Grow seedlings vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

2. DMNB-T6P Treatment:

  • Prepare a 10 µM stock solution of DMNB-T6P in dimethyl sulfoxide (DMSO).

  • After 5 days of growth, transfer seedlings to new MS plates containing 10 nM DMNB-T6P. Use plates with 0.1% DMSO as a vehicle control.

  • Allow the seedlings to grow on the treatment plates for 3 days.

3. Uncaging of DMNB-T6P:

  • Expose the seedlings to high-intensity light (e.g., 600 µmol/m²/s⁻¹) for 7 hours to induce the photorelease of T6P. [4]* A control group of seedlings on DMNB-T6P plates should be kept under normal light conditions to control for any effects of the caged compound itself.

4. Analysis of T6P-Mediated Responses:

  • Phenotypic Analysis:

    • After the light treatment, return the plates to normal growth conditions for 4 days.

    • Quantify the number and density of lateral roots using a dissecting microscope and image analysis software.

  • Molecular Analysis (Quantitative Real-Time PCR):

    • Harvest root tissue immediately after the high-light treatment.

    • Extract total RNA and synthesize cDNA.

    • Perform qRT-PCR to analyze the expression of known T6P/SnRK1 target genes. Examples of marker genes whose expression is repressed by T6P (and thus induced by SnRK1) include DIN6 (DARK INDUCIBLE 6) and ASN1 (ASPARAGINE SYNTHETASE 1).

Expected Outcomes and Data Interpretation

The following table presents hypothetical, yet realistic, data based on published findings to illustrate the expected outcomes of the experiment.

TreatmentLateral Root Density (roots/cm)Relative Expression of DIN6
Control (DMSO) 1.5 ± 0.21.0
DMNB-T6P (no high light) 1.6 ± 0.31.1 ± 0.1
DMNB-T6P + High Light 3.2 ± 0.40.4 ± 0.05

Interpretation:

  • A significant increase in lateral root density in the DMNB-T6P + High Light treatment compared to the controls would validate the growth-promoting role of T6P. [4]* A significant decrease in the expression of the SnRK1 marker gene DIN6 in the DMNB-T6P + High Light treatment would confirm the inhibition of SnRK1 activity by the photoreleased T6P. [5]

Conclusion

DMNB-T6P provides a powerful and precise tool for the validation and exploration of T6P-mediated signaling pathways in plants. Its ability to deliver a controlled pulse of active T6P allows researchers to dissect the immediate and downstream consequences of this crucial signaling molecule with a level of spatiotemporal resolution that is difficult to achieve with genetic or direct application methods. By carefully designing experiments with appropriate controls, researchers can leverage DMNB-T6P to gain deeper insights into the intricate network that governs plant growth and development, paving the way for novel strategies in crop improvement and drug discovery.

References

  • Baena-González, E., Rolland, F., Thevelein, J. M., & Sheen, J. (2007). A central integrator of developmental and metabolic engine in plants. Nature, 448(7156), 938–942. [Link]

  • Ponnu, J., Wahl, V., & Schmid, M. (2011). Trehalose-6-phosphate: connecting plant metabolism and development. Frontiers in Plant Science, 2, 70. [Link]

  • López-García, A., Fichtner, F., & Lunn, J. E. (2023). Trehalose-6-phosphate signaling regulates lateral root formation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 120(40), e2305103120. [Link]

  • Fichtner, F., & Lunn, J. E. (2021). The role of trehalose 6-phosphate (T6P) in plant development and metabolism. Journal of Experimental Botany, 72(1), 16-30. [Link]

  • Griffiths, C. A., Paul, M. J., & Furbank, R. T. (2016). A membrane-permeable trehalose-6-phosphate precursor leads to startling increases in wheat yield. Nature, 533(7601), 101–105. [Link]

  • Griffiths, C. A., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. Nature Biotechnology. [Link]

  • Griffiths, C. A., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. PubMed. [Link]

  • Griffiths, C. A., et al. (2025). (PDF) Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. ResearchGate. [Link]

  • Zhang, Y., et al. (2009). The SnRK1-T6P-bZIP11 signaling pathway in the regulation of sucrose-induced gene expression in Arabidopsis. Plant Physiology, 149(3), 1367–1379. [Link]

  • Davis, B. G., & Paul, M. J. (2014). Modification of trehalose-6-phosphate levels in plants.
  • Lunn, J. E., et al. (2014). Trehalose-6-phosphate: a central regulator of plant growth and metabolism. Journal of Experimental Botany, 65(10), 2459–2467. [Link]

  • Schluepmann, H., et al. (2003). Trehalose 6-phosphate is required for carbohydrate utilization and normal growth of Arabidopsis. The Plant Cell, 15(7), 1590–1603. [Link]

  • Figueroa, C. M., & Lunn, J. E. (2016). A tale of two sugars: trehalose 6-phosphate and sucrose. Plant Physiology, 172(1), 7–27. [Link]

  • Paul, M. J., et al. (2017). The role of trehalose 6-phosphate in crop yield and resilience. Plant Physiology, 175(1), 1–11. [Link]

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Comparative

A Researcher's Guide to Modulating Trehalose-6-Phosphate in Plants: A Comparative Analysis of Modern Techniques

Introduction: Beyond a Simple Metabolite In the intricate world of plant biology, few molecules have risen from relative obscurity to central importance as rapidly as trehalose-6-phosphate (T6P). Initially viewed as a me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Metabolite

In the intricate world of plant biology, few molecules have risen from relative obscurity to central importance as rapidly as trehalose-6-phosphate (T6P). Initially viewed as a mere intermediate in the synthesis of the disaccharide trehalose, T6P is now unequivocally recognized as a critical signaling molecule.[1][2][3] It functions as a master regulator, providing a direct readout of sucrose availability and coordinating plant metabolism, growth, and development in response to carbon status.[1][4][5] The T6P pathway's interaction with the central energy sensor, SNF1-related protein kinase 1 (SnRK1), places it at the heart of the plant's decision-making process: to grow and invest in biomass when sugars are plentiful, or to conserve resources and manage stress when they are scarce.[6][7]

This central role makes the targeted modulation of T6P levels a powerful strategy for both fundamental research and agricultural biotechnology. Manipulating T6P can unveil its precise functions in various developmental stages and stress responses, and holds immense promise for improving crop yield and resilience.[6][7][8][9] This guide provides an in-depth, objective comparison of the primary alternative methods for modulating T6P in plants—genetic, chemical, and environmental—offering researchers the technical insights and validated protocols necessary to effectively harness this pivotal signaling pathway.

The T6P Signaling Hub: A Primer

Understanding how to modulate T6P first requires a grasp of its core metabolic pathway. T6P is synthesized from glucose-6-phosphate (G6P) and UDP-glucose by the enzyme Trehalose-6-Phosphate Synthase (TPS) .[1][10] It is then dephosphorylated to trehalose by Trehalose-6-Phosphate Phosphatase (TPP) .[1][11] In plants, T6P levels are tightly correlated with sucrose levels.[1] A key downstream effect of T6P is the inhibition of SnRK1, a kinase that is activated under low-energy conditions to suppress growth and promote catabolism.[4][6] Thus, when sucrose is abundant, T6P levels rise, inhibiting SnRK1 and signaling the plant to allocate carbon to growth and biosynthetic pathways.[6][7]

Transgenic_Workflow A 1. Vector Construction (Clone otsA/otsB into binary vector) B 2. Agrobacterium Transformation A->B C 3. Plant Transformation (Arabidopsis Floral Dip) B->C D 4. T1 Seed Collection & Sterilization C->D E 5. Selection on Antibiotic/Herbicide Medium D->E F 6. Transfer T1 Survivors to Soil E->F Select resistant seedlings G 7. Molecular Validation (RT-qPCR) F->G H 8. Advance to Homozygous T3 Lines G->H Confirmed expression I 9. Phenotypic & Metabolic Analysis (Quantify T6P, Starch, etc.) H->I

Caption: Workflow for generating and analyzing transgenic plants.

Method 2: Chemical Modulation

While powerful, the genetic approach is permanent and can sometimes be confounded by developmental defects. Chemical genetics offers a complementary strategy, allowing for transient and tunable modulation of T6P levels at specific developmental stages. [9]

Strategy A: T6P Analogues

The direct application of T6P is ineffective as it cannot cross the plant cell membrane. To overcome this, researchers have developed plant-permeable T6P analogues. These are often "caged" compounds that mask the phosphate group, allowing entry into the cell. Once inside, an external trigger (like light) can be used to release the active T6P molecule. [9]

  • Causality and Experimental Choice : This method provides unparalleled temporal control. It allows researchers to elevate T6P levels at a precise moment in development or in response to a specific stimulus, thereby dissecting the immediate downstream effects of a T6P surge.

  • Expected Outcomes : Application of these analogues can mimic the effects of high T6P, influencing gene expression and metabolism. For example, they have been shown to aid in growth recovery after drought stress, demonstrating their potential for both research and agricultural applications. [9]

Strategy B: Enzyme Inhibitors

A more recent and rapidly developing area is the use of small-molecule inhibitors that target the TPS and TPP enzymes.

  • TPS Inhibitors : These compounds block the synthesis of T6P, effectively lowering its concentration. Research in this area has often been driven by the search for novel antifungals, as the trehalose pathway is essential for many fungal pathogens. [12][13][14]Compounds like 4456dh have been developed that occupy the substrate-binding pocket of TPS, inhibiting its activity. [12][13]* TPP Inhibitors : These molecules prevent the breakdown of T6P, leading to its accumulation. Libraries of compounds, such as aryl α-D-glucopyranoside 6-sulfates, have been designed and screened for their ability to inhibit TPPs from various organisms. [15][16]

  • Causality and Experimental Choice : Inhibitors offer a powerful way to modulate T6P levels without genetic modification. The choice between a TPS or TPP inhibitor depends on the desired outcome (decrease or increase in T6P, respectively). This approach is particularly valuable for species that are difficult to transform or for applications where non-GMO solutions are preferred.

Comparative Table of Chemical Modulators
Modulator Type Example Compound Target Enzyme Mechanism Observed Effect Reference
T6P AnalogueLight-labile T6P precursorsN/A (delivers T6P)Photorelease of active T6P inside the cellPrimes gene expression for growth recovery after stress[9]
TPS Inhibitor4456dhTPS (Tps1)Occupies substrate binding pocketSuppresses trehalose synthesis (in fungi)[12][13][17]
TPP Inhibitor4-n-octylphenyl α-D-glucopyranoside 6-sulfateTPPCompetitive inhibitorBinds to TPP with low micromolar Ki (in vitro)[15][16]
Dual InhibitorA1-4TPS and TPPBinds to substrate pockets of both enzymesInhibits enzyme activities in vitro (fungal)[18]
Experimental Protocol: Chemical Treatment of Arabidopsis Seedlings

This protocol provides a general framework for applying chemical modulators to seedlings grown in liquid culture.

1. Seedling Growth: a. Surface-sterilize Arabidopsis seeds and germinate them in a sterile liquid MS medium (with 1% sucrose) in a multi-well plate or flask. b. Grow the seedlings under a controlled light/dark cycle for 5-7 days with gentle shaking.

2. Chemical Application: a. Prepare a stock solution of the chemical modulator (e.g., TPP inhibitor) in a suitable solvent (e.g., DMSO). b. Add the chemical to the liquid culture to achieve the desired final concentration. Include a solvent-only control (e.g., DMSO) to account for any effects of the solvent. c. Determine the optimal concentration and treatment duration through a dose-response and time-course experiment.

3. Incubation and Harvest: a. Return the seedlings to the growth chamber for the predetermined treatment period (e.g., 6, 12, or 24 hours). b. After incubation, harvest the seedlings by blotting them dry on filter paper and immediately flash-freezing them in liquid nitrogen to quench metabolic activity. c. Store samples at -80°C until analysis.

4. Analysis: a. T6P Quantification: Extract metabolites from the frozen tissue and measure T6P levels via LC-MS/MS to confirm the inhibitor's effect. [19][20] b. Metabolite Profiling: Analyze other key metabolites (e.g., sucrose, G6P, starch) to assess the downstream metabolic consequences. c. Transcriptional Analysis: Perform RT-qPCR on target genes known to be regulated by the T6P/SnRK1 pathway to validate the signaling response.

Method 3: Environmental and Physiological Modulation

T6P levels can also be modulated non-invasively by altering the plant's environment or physiological state. While less direct, this approach is invaluable for studying how the T6P pathway responds to natural cues.

  • Sucrose Feeding : Since T6P is a signal of sucrose status, directly supplying sucrose to plants or seedlings can rapidly induce an increase in T6P levels. [1]Carbon-starved seedlings fed with sucrose show a sharp rise in T6P, making this a simple method to study the immediate downstream signaling events. [1]* Abiotic Stress : Various abiotic stresses, such as drought, salinity, and temperature changes, can impact T6P levels. [21][22]The response can be complex and species-dependent, sometimes leading to increases and other times decreases in T6P, reflecting a reprogramming of carbon allocation towards stress defense or survival. [22] This method is less a tool for precise control and more a means to investigate the endogenous dynamics of the T6P pathway as part of a whole-plant physiological response.

Conclusion and Future Outlook

The ability to modulate trehalose-6-phosphate provides a powerful lens through which to view the central processes of plant life. Each method offers distinct advantages and is suited to different experimental questions.

  • Genetic modulation provides a robust and permanent alteration, ideal for studying the long-term developmental consequences of chronically high or low T6P.

  • Chemical modulation offers acute, transient, and tunable control, perfect for dissecting the immediate dynamics of T6P signaling without the confounding effects of developmental abnormalities.

  • Environmental modulation allows for the study of the T6P pathway in its natural physiological context, revealing how plants endogenously use this signal to adapt to changing conditions.

The future of T6P research is bright. The development of more specific and potent enzyme inhibitors, coupled with advanced gene-editing techniques like CRISPR/Cas9 for precise modification of native TPS and TPP genes, will offer even more refined control. By integrating these diverse methodologies, researchers can continue to unravel the complexities of T6P signaling and leverage this knowledge to engineer crops with enhanced yield, greater resilience, and improved performance in a changing world. [9]

References
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Validation

A Senior Application Scientist's Guide to Detecting Photoreleased Trehalose-6-Phosphate via Mass Spectrometry

Authored for Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular signaling, few molecules are as pivotal and challenging to study as Trehalose-6-Phosphate (T6P). As a central si...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, few molecules are as pivotal and challenging to study as Trehalose-6-Phosphate (T6P). As a central signaling metabolite, T6P governs plant growth and development by integrating carbon availability with metabolic processes.[1][2] Traditional methods of studying its function often lack the temporal and spatial precision required to dissect its rapid signaling cascades. The advent of "uncaging" technology—releasing active molecules from a photolabile precursor with a pulse of light—offers a revolutionary approach to study these dynamics with unprecedented control.[3]

This guide provides an in-depth comparison of mass spectrometry-based methods for the robust detection and quantification of uncaged T6P. We move beyond mere protocol listings to explain the critical reasoning behind methodological choices, ensuring your experiments are built on a foundation of scientific integrity and produce trustworthy, reproducible data.

The Uncaging Principle: A Flash of Insight

The core of an uncaging experiment lies in flooding a biological system with a caged, inactive form of T6P. This molecule remains dormant until a focused pulse of UV light cleaves its protective chemical "cage," releasing a highly localized concentration of active T6P. The analytical challenge is then to accurately measure this sudden, often subtle, increase in T6P against the endogenous background. Mass spectrometry, with its inherent sensitivity and specificity, is the gold standard for this task.

Below is a conceptual workflow for a typical uncaging experiment designed for mass spectrometry analysis.

cluster_prep Experimental Preparation cluster_event Uncaging Event cluster_sampling Sample Processing cluster_analysis MS Analysis A Introduce Caged T6P to Biological System (e.g., plant seedlings) B Incubation Period A->B Allow cellular uptake C UV Light Pulse (e.g., 365 nm) B->C Initiate experiment D Rapidly Quench Metabolism (e.g., Liquid N2) C->D Time-course sampling E Metabolite Extraction (e.g., Chloroform/Methanol) D->E F Add Internal Standard (e.g., 13C-T6P) E->F Ensure quantitative accuracy G Separation (LC or CE) F->G H Ionization & Detection (ESI-MS/MS) G->H I Data Analysis & Quantification H->I

Caption: Experimental workflow for detecting uncaged T6P.

The Analytical Challenge: Isomers and Polarity

Quantifying T6P is notoriously difficult for two primary reasons:

  • Isomeric Complexity : T6P shares its exact mass and elemental formula with other sugar phosphates, most notably Sucrose-6-Phosphate (S6P). Without chromatographic separation, these molecules are indistinguishable to a mass spectrometer, leading to erroneous quantification.[4]

  • High Polarity : As a sugar phosphate, T6P is highly polar and water-soluble. This makes it incompatible with standard reverse-phase liquid chromatography (LC), which is designed for non-polar molecules.[5]

Therefore, successful T6P analysis hinges on the separation technique coupled to the mass spectrometer. Here, we compare two premier methods: Hydrophilic Interaction Liquid Chromatography (HILIC) and Capillary Electrophoresis (CE).

Method 1: HILIC-MS/MS — The Robust Workhorse

Hydrophilic Interaction Liquid Chromatography (HILIC) is the most widely adopted and robust method for analyzing polar metabolites like T6P.[6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This unique combination allows for the effective retention and separation of polar compounds that would otherwise elute in the void volume of a reverse-phase column.[8]

Why it Works: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Polar analytes, like T6P, partition into this layer and are retained. A gradient of increasing water content in the mobile phase then systematically elutes the analytes, with more polar compounds eluting later. This mechanism provides excellent separation of sugar phosphate isomers.[4]

Experimental Protocol: HILIC-Triple Quadrupole MS (QqQ-MS)
  • Sample Extraction:

    • Flash-freeze biological samples in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue in a pre-chilled extraction buffer (e.g., 80% methanol).

    • Add a known quantity of a stable isotope-labeled internal standard (e.g., ¹³C-T6P) to every sample. This is a critical self-validating step to correct for variations in extraction efficiency and matrix-induced ion suppression.

    • Centrifuge to pellet debris and collect the supernatant for analysis.

  • HILIC Separation:

    • Column: A polymer-based zwitterionic HILIC column (e.g., ZIC-pHILIC) is recommended for its stability and performance under alkaline conditions, which improve peak shape for sugar phosphates.[9]

    • Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at high %B (e.g., 80%), then run a linear gradient to low %B (e.g., 20%) over 15-20 minutes to elute polar compounds.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • MS/MS Detection (Negative Ion Mode):

    • Ionization: Electrospray Ionization (ESI) in negative mode is ideal for phosphorylated compounds.

    • Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

    • MRM Transitions for T6P:

      • Precursor Ion (Q1): m/z 421.1 (the [M-H]⁻ ion of T6P).

      • Product Ions (Q3): Monitor at least two transitions for confident identification, e.g., m/z 79.0 (PO₃⁻) and m/z 97.0 (H₂PO₄⁻).

cluster_ms Triple Quadrupole MS (MRM) Q1 Q1: Precursor Selection Selects only m/z 421.1 (T6P) q2 q2: Collision Cell Fragments m/z 421.1 with inert gas (e.g., Argon) Q1->q2 Ion Transfer Q3 Q3: Product Selection Selects only characteristic fragments (m/z 79, 97) q2->Q3 Fragment Transfer Detector Detector Q3->Detector Signal

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Comparative

Uncaging Trehalose-6-Phosphate: A Comparative Guide to Photocleavable Protecting Groups for Spatiotemporal Control of Plant Signaling

In the intricate world of plant biology, Trehalose-6-Phosphate (T6P) has emerged as a critical signaling molecule, acting as a proxy for sucrose availability and regulating growth, development, and stress responses.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of plant biology, Trehalose-6-Phosphate (T6P) has emerged as a critical signaling molecule, acting as a proxy for sucrose availability and regulating growth, development, and stress responses.[1][2] To dissect the precise spatiotemporal dynamics of T6P signaling, researchers require tools that offer exquisite control over its concentration within living cells. "Caged" compounds, biologically inert molecules that release an active compound upon light stimulation, provide an unparalleled solution.[3][4] This guide offers an in-depth comparison of different photocleavable protecting groups (PPGs) for caging T6P, providing the experimental rationale and data necessary for researchers to select and implement the optimal strategy for their specific needs.

The Imperative for Photocaged T6P

The T6P signaling pathway is a central hub in plant metabolism, integrating information about carbon status with developmental programs.[5][6] T6P levels are closely correlated with sucrose availability and have been shown to influence key processes such as flowering time, starch metabolism, and root development.[6][7] Traditional methods of studying this pathway, such as genetic manipulation or exogenous application of T6P, lack the temporal and spatial resolution needed to unravel its dynamic role in specific cell types or at precise developmental stages. Photocaged T6P allows researchers to overcome these limitations by introducing an inactive form of the molecule into cells and then releasing it with a pulse of light at a defined time and location.[3]

A Comparative Analysis of Photocleavable Groups for T6P

The choice of a photocleavable protecting group is critical and depends on several factors, including the wavelength of light required for cleavage, the efficiency of the uncaging process (quantum yield), the potential for photodamage to the biological sample, and the chemical stability of the caged compound.[4][8] For a phosphate-containing molecule like T6P, several classes of PPGs are suitable. Here, we compare the most prominent candidates.

Photocleavable GroupTypical Uncaging Wavelength (nm)Quantum Yield (Φ) for PhosphatesAdvantagesDisadvantages
ortho-Nitrobenzyl (oNB) Derivatives 300 - 3650.05 - 0.15Well-established chemistry; Commercially available precursors.UV light can be phototoxic; Byproducts can be reactive; Lower quantum yields.
Coumarin-4-ylmethyl Derivatives 350 - 4500.03 - 0.20+Longer wavelength uncaging reduces phototoxicity; Often higher quantum yields than oNB; Some derivatives are fluorescent, allowing for tracking.[9]Photoproducts can be fluorescent, potentially interfering with imaging; Can have lower aqueous solubility.[9]
p-Hydroxyphenacyl (pHP) Derivatives 300 - 3600.25 - 0.65 (for thiophosphates)High quantum yields; Fast release kinetics.[9]Uncaging in the UV range; Photoproducts can absorb at the excitation wavelength.

Causality Behind Experimental Choices:

  • Wavelength: For live-cell imaging in plants, longer wavelengths (blue light, >400 nm) are generally preferred to minimize phototoxicity and avoid absorption by endogenous chromophores like chlorophyll. This makes coumarin-based PPGs an attractive first choice.[9]

  • Quantum Yield (Φ): A higher quantum yield means that fewer photons are required to release a given amount of T6P, reducing the light dose and further minimizing phototoxicity.[8] While pHP derivatives show excellent quantum yields, their UV activation is a significant drawback.[9] Coumarins often offer a good balance of acceptable quantum yield and longer wavelength activation.[9]

  • Byproducts: The ideal PPG should generate biologically inert byproducts. o-Nitrobenzyl cages produce a nitrosobenzaldehyde or ketone, which can be reactive. The byproducts of coumarin and pHP cages are generally considered less problematic.

Visualizing the Uncaging Process

The general mechanism of uncaging involves the absorption of a photon, leading to a chemical rearrangement that cleaves the bond between the PPG and the molecule of interest.

G cluster_caged Caged T6P cluster_uncaged Uncaged Products caged_T6P Photocleavable Group-O-T6P T6P Active T6P caged_T6P->T6P Light (hν) byproduct Photocleavable Group Byproduct caged_T6P->byproduct

Caption: General uncaging mechanism of a photocleavable group from T6P.

Experimental Methodologies

Proposed Synthesis of Caged T6P (Exemplified with a Coumarin Derivative)

Step 1: Synthesis of the Coumarin Precursor The synthesis of a suitable coumarin precursor, such as 7-(diethylamino)coumarin-4-ylmethyl bromide, can be achieved through established literature procedures, often starting from commercially available substituted phenols and involving a Pechmann condensation followed by bromination.

Step 2: Caging Reaction

  • Dissolve Trehalose-6-Phosphate (sodium salt) in an appropriate solvent, such as a mixture of water and a polar aprotic solvent like DMF, to ensure solubility.

  • Add a slight excess (1.1-1.5 equivalents) of the coumarin bromide precursor to the T6P solution.

  • The reaction is typically carried out at room temperature with stirring for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is purified, typically using reverse-phase high-performance liquid chromatography (HPLC), to isolate the desired caged T6P product.

Trustworthiness of the Protocol: This proposed synthesis is based on well-established esterification reactions between an alkyl halide (the coumarin bromide) and a phosphate salt (T6P). The use of HPLC for purification is a standard and robust method for ensuring the high purity of the final caged compound, which is crucial to prevent any biological activity before photolysis.

Experimental Workflow for Application in Plant Cells

The successful application of caged T6P in plant cells requires careful consideration of delivery and photolysis.

G synthesis Synthesis & Purification of Caged T6P delivery Delivery into Plant Cells (e.g., microinjection, electroporation) synthesis->delivery incubation Incubation Period (to allow for distribution) delivery->incubation photolysis Targeted Photolysis (e.g., using a confocal microscope) incubation->photolysis analysis Analysis of Biological Response (e.g., fluorescence imaging, gene expression) photolysis->analysis

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Validation

A Comparative Guide to Assessing the In Vivo Specificity of DMNB-T6P

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for rigorously evaluating the in vivo specificity of DMNB-T6P, a novel photoactivatable chemical probe. As a S...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for rigorously evaluating the in vivo specificity of DMNB-T6P, a novel photoactivatable chemical probe. As a Senior Application Scientist, my objective is to move beyond a simple protocol and offer a self-validating experimental system. We will explore the causality behind each experimental choice, compare the technology to viable alternatives, and ground our approach in authoritative scientific principles.

Photoactivatable "caged" compounds offer a powerful solution.[5][6][7][8] By covalently modifying T6P with a 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group, the molecule is rendered biologically inert.[5] A focused pulse of UV light (~365 nm) cleaves this cage, releasing active T6P at a specific time and location.[9][10][11] This guide details the critical experiments required to validate that the observed biological effects are due specifically to the uncaged T6P and not to artifacts of the delivery, the caged compound, or the uncaging process itself.

Part 1: Foundational Principles and Core Pathways

Before designing in vivo experiments, it is crucial to understand the mechanism of the tool and the biological context of the target.

Mechanism of DMNB-T6P Photoactivation

The DMNB caging group is a well-established photoremovable protecting group.[12] Upon absorption of a photon (typically in the 350-370 nm range), the ortho-nitrobenzyl moiety undergoes an intramolecular redox reaction.[9] This leads to the cleavage of the bond linking the cage to the T6P molecule, releasing unmodified T6P, and a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.[9][11] The key advantage is the ability to initiate a biological signal with the precision of a light beam.[6][13]

cluster_0 The DMNB-T6P Uncaging Process DMNB_T6P DMNB-T6P (Inactive Probe) T6P Active T6P DMNB_T6P->T6P Photolysis & Release Byproduct Nitrosobenzaldehyde Byproduct DMNB_T6P->Byproduct Photolysis & Release Photon UV Light (~365 nm) Photon->DMNB_T6P Irradiation

Caption: Photochemical release of T6P from the DMNB caging group.

The T6P/SnRK1 Signaling Hub

cluster_1 Core T6P Signaling Pathway in Plants Sucrose High Sucrose T6P Trehalose-6-Phosphate (T6P) Sucrose->T6P Induces SnRK1 SnRK1 Kinase (Energy Sensor) T6P->SnRK1 Inhibits Growth Biosynthesis & Growth (e.g., cell division, flowering) SnRK1->Growth Inhibits StressResponse Stress Response & Energy Conservation SnRK1->StressResponse Activates

Caption: Simplified T6P signaling pathway in response to sugar status.

Part 2: Experimental Framework for In Vivo Specificity Assessment

A rigorous assessment of specificity requires a multi-pronged approach that systematically rules out alternative explanations for an observed effect. Chemical probes must be validated to ensure their biological activity is on-target.[18][19][20] This framework compares the effects of light-activated DMNB-T6P against a suite of essential controls and a "gold standard" genetic alternative.

Overall Experimental Workflow

The validation process follows a logical progression from initial compound delivery to multi-level data analysis, with each step designed to answer a specific question about the probe's behavior and effects.

cluster_workflow In Vivo Specificity Validation Workflow A 1. Compound Delivery (e.g., Infiltration into leaf) B 2. Targeted Illumination (Microscope-based UV light) A->B C 3. Sample Collection (Tissue from illuminated vs. non-illuminated zones) B->C D 4. Multi-Omic Analysis (Transcriptomics, Metabolomics) C->D E 5. Phenotypic & Biochemical Assays C->E F 6. Data Integration & Specificity Assessment D->F E->F

Caption: High-level workflow for DMNB-T6P in vivo validation.

Experimental Design: A Comparative Approach

The core of the validation lies in a carefully selected set of experimental groups. For this guide, we will use an Arabidopsis thaliana seedling model, where T6P signaling is well-documented.

GroupTreatmentRationale & Key Question Answered
A: Vehicle Control Solvent (e.g., 0.1% DMSO) + No LightEstablishes the baseline phenotype and transcriptome. Q: Does the delivery method itself cause an effect?
B: "Dark" Control DMNB-T6P + No LightTests for biological activity of the intact caged compound. Q: Is the probe truly inert before photolysis? [5][7]
C: Byproduct Control Photolysed DMNB-cage + LightTests for bioactivity or toxicity of the cage remnant. Q: Does the byproduct of uncaging cause off-target effects? [21]
D: Genetic "Gold Standard" Inducible TPS gene expression line (↑T6P)Provides the most specific molecular signature for an increase in T6P. Q: What is the true biological signature of elevated T6P?
E: Test Group DMNB-T6P + Targeted UV LightThe primary experimental group. Q: What is the full effect of acute, localized T6P release?
Detailed Experimental Protocol: Localized Uncaging in Arabidopsis

This protocol outlines the key steps for performing a spatially-resolved uncaging experiment in the cotyledon of a 7-day-old Arabidopsis seedling.

  • Seedling Preparation: Grow sterile Arabidopsis thaliana seedlings (including the genetic control line) on 0.5X MS agar plates for 7 days under a 16h light/8h dark cycle.

  • Solution Preparation: Prepare treatment solutions in a sterile infiltration buffer.

    • Vehicle: Infiltration buffer + 0.1% DMSO.

    • DMNB-T6P: 100 µM DMNB-T6P in infiltration buffer + 0.1% DMSO.

    • Byproduct: Prepare by fully photolysing a 100 µM DMNB-T6P solution with a UV lamp until no parent compound remains (confirm with HPLC), then dilute to the working concentration.

  • Infiltration: Gently infiltrate the abaxial side of the cotyledons with the respective solutions using a needleless syringe. Allow plants to recover for 2-3 hours in the dark to allow for compound uptake and to minimize background uncaging.

  • Targeted Photolysis:

    • Mount the seedling on a microscope slide in a drop of water.

    • Using a confocal microscope equipped with a 405 nm laser (or a dedicated uncaging setup), define a region of interest (ROI) (e.g., a 50x50 µm square) on the cotyledon epidermis.

    • Deliver a controlled dose of UV light to the ROI to uncage DMNB-T6P in the Test Group (E) and to illuminate the Byproduct Control (C). Keep all other groups in the dark.

  • Sample Collection: Immediately following illumination, use a micro-dissection scalpel to excise the illuminated ROI and a corresponding non-illuminated region from the same leaf. Pool tissue from multiple seedlings for each condition and flash-freeze in liquid nitrogen for subsequent analysis.

Part 3: Data Acquisition and Comparative Analysis

The specificity of DMNB-T6P can only be claimed if the data from the test group aligns with the genetic gold standard and is clearly distinct from the negative controls. A multi-omic approach provides the most robust and unbiased assessment.

Level 1: Transcriptomic Analysis (RNA-Seq)

RNA-Sequencing is a powerful, unbiased method to assess the cellular response to a stimulus.[22] It provides a comprehensive fingerprint of the biological pathways that are activated or repressed.[23]

  • Procedure: Extract total RNA from the pooled, frozen tissue samples, prepare sequencing libraries, and perform deep sequencing.

  • Analysis: Align reads to the reference genome and perform differential gene expression (DGE) analysis. The key comparison is the list of differentially expressed genes (DEGs) between the illuminated and non-illuminated zones for each group.

  • Validation Criteria:

    • High Overlap: The DEG list from the Test Group (E) should show a statistically significant and substantial overlap with the DEG list from the Genetic "Gold Standard" (D).

    • Minimal Perturbation in Controls: The Vehicle (A), "Dark" (B), and Byproduct (C) controls should show very few or no significant DEGs. Any genes perturbed by the byproduct (C) should be flagged as potential off-target effects.

Level 2: Metabolomic and Biochemical Analysis
  • Metabolomics: Use LC-MS/MS to directly measure the levels of T6P and related metabolites (e.g., sucrose, glucose-6-phosphate) in the collected tissue. This serves to confirm successful uncaging and to identify any unexpected metabolic shifts.

  • Biochemical Assays: Measure the activity of a known downstream target of the T6P/SnRK1 pathway. For example, a kinase activity assay could be performed on protein extracts to show that SnRK1 activity is reduced specifically in the Test Group (E) and Genetic Control (D).

Comparative Data Summary

The results from all analyses should be consolidated to build a comprehensive picture of DMNB-T6P's specificity.

Analysis TypeVehicle Control (A)"Dark" Control (B)Byproduct Control (C)Genetic Control (D)Test Group (E) Conclusion on Specificity
T6P Levels BaselineBaselineBaselineHighHigh Confirms light-dependent release.
SnRK1 Activity NormalNormalNormalLowLow Confirms on-target pathway modulation.
# of DEGs ~0< 10< 50> 1000> 1000 Shows a robust, specific transcriptional response.
Overlap with Genetic Control N/ALowLow100% (self)High (>70%) Primary indicator of high specificity.
Phenotype (e.g., Starch levels) NormalNormalNormalHighHigh Links molecular changes to a physiological outcome.

Discussion and Conclusion

This guide outlines a rigorous, multi-level validation strategy. If the experimental data aligns with the expected outcomes in the summary table, a strong case can be made for the in vivo specificity of DMNB-T6P.

  • Comparison with Alternatives: The primary alternative to a chemical probe like DMNB-T6P is a genetic approach.

    • Genetic Tools (e.g., inducible TPS):

      • Pros: Unmatched molecular specificity. The effect is guaranteed to be from T6P synthesis.

      • Cons: Slower temporal kinetics due to transcription/translation delays. Spatial control is limited by promoter specificity and is often at the tissue or cell-type level, not the subcellular level.

    • DMNB-T6P (Photoactivation):

      • Pros: Unprecedented spatiotemporal control (micrometer scale, millisecond timing). Dose can be tuned by light intensity/duration.

      • Cons: Requires rigorous validation to rule out off-target effects from the probe or byproducts.[24] Potential for phototoxicity with excessive UV exposure. Delivery to the target tissue can be a challenge.[21]

The value of any chemical probe is directly proportional to the rigor with which it is validated.[18][20][25] DMNB-T6P holds immense promise for dissecting the rapid and localized dynamics of T6P signaling. However, its use is predicated on the comprehensive and comparative experimental framework described here. By systematically eliminating artifacts and benchmarking against a genetic gold standard, researchers can confidently attribute their findings to the precise, light-controlled action of T6P, thereby unlocking new insights into the intricate connections between metabolism and development.

References

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Comparative

A Researcher's Guide to Indispensable Control Experiments for Caged Compound Studies in Plant Biology

In the intricate world of plant biology, caged compounds offer a powerful tool for dissecting complex signaling pathways with unparalleled spatiotemporal precision. By using light to uncage a bioactive molecule, research...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of plant biology, caged compounds offer a powerful tool for dissecting complex signaling pathways with unparalleled spatiotemporal precision. By using light to uncage a bioactive molecule, researchers can bypass the limitations of traditional application methods, which often suffer from slow diffusion rates and lack of cell-specific targeting. However, the elegance of this technique is matched by the need for meticulous and comprehensive control experiments. Without a rigorous set of controls, the interpretation of results can be ambiguous at best, and misleading at worst.

This guide provides a deep dive into the critical control experiments required to ensure the validity and reproducibility of caged compound studies in plants. We will move beyond a simple checklist, and instead, explore the underlying rationale for each control, providing a framework for designing robust experiments that can withstand scientific scrutiny.

The Anatomy of a Caged Compound Experiment: Isolating the Signal from the Noise

The central premise of a caged compound experiment is to attribute a biological response to the precise moment of uncaging a specific molecule. However, several components of the experiment, aside from the released bioactive compound, can potentially elicit a biological response. These include the caged compound itself, the light used for uncaging, and the byproducts of the photolysis reaction. The goal of the control experiments is to systematically eliminate these alternative explanations, thereby isolating the effect of the uncaged molecule.

The following diagram illustrates the logical framework for dissecting the potential sources of biological effects in a caged compound experiment.

cluster_experiment Caged Compound Experiment cluster_potential_causes Potential Causes of the Response A Caged Compound Application B Light Application (Uncaging) A->B C Observed Biological Response B->C D Released Bioactive Compound C->D Potential Contribution E Caged Compound Itself (Pre-uncaging) C->E Potential Contribution F Light (e.g., UV damage, heat) C->F Potential Contribution G Photolysis Byproducts (The 'Cage') C->G Potential Contribution

Figure 1: A diagram illustrating the potential sources of a biological response in a caged compound experiment. The goal of control experiments is to isolate the effect of the released bioactive compound (green) from other potential confounding factors (red).

A Comparative Guide to Essential Control Experiments

The following table provides a comparative overview of the essential control experiments, their specific purpose, and the key questions they address.

Control Experiment Purpose Key Question Answered Interpretation of a Positive Result
1. Caged Compound Only (No Light) To assess the biological activity and potential toxicity of the caged compound itself.Does the caged compound have any biological effects before uncaging?The caged compound is not inert and may have off-target effects, complicating the interpretation of the uncaging experiment.
2. Light Only (No Caged Compound) To determine if the uncaging light stimulus alone causes a biological response.Is the observed response simply a reaction to the light (e.g., UV stress, heat)?The light stimulus itself is bioactive, and the experimental conditions need to be adjusted (e.g., lower light intensity, different wavelength).
3. Uncaged Byproduct Control To test for any biological effects of the photolysis byproducts (the "cage").Are the byproducts of the uncaging reaction biologically active?The observed response could be partially or wholly due to the byproducts, not the released compound.
4. Exogenous Application of the Active Compound To confirm that the plant system is responsive to the bioactive compound and to provide a positive control.Can the plant system respond to the active compound when applied directly?The plant system is capable of responding to the compound, validating the experimental model.
5. Vehicle/Solvent Control To control for any effects of the solvent used to dissolve the caged compound.Does the solvent used to deliver the caged compound have any biological effects?The solvent is causing a biological response, and an alternative solvent should be considered.

Detailed Protocols and Methodological Considerations

Control for the Caged Compound (Pre-uncaging)

Rationale: An ideal caged compound should be completely biologically inert until the caging group is removed. However, this is not always the case. The caging moiety can alter the physicochemical properties of the molecule, potentially leading to off-target effects or even low-level agonistic or antagonistic activity. This control is crucial for establishing a stable baseline before the uncaging event.

Experimental Protocol:

  • Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO). Prepare a corresponding vehicle control solution containing the same concentration of the solvent.

  • Application: Apply the caged compound solution to the plant tissue or cells at the same concentration that will be used in the uncaging experiment.

  • Incubation: Incubate the tissue or cells for the same duration as the planned uncaging experiment, but without exposing them to the uncaging light.

  • Observation: Monitor and measure the biological response of interest using the same methods as the main experiment (e.g., microscopy, electrophysiology, gene expression analysis).

  • Comparison: Compare the response in the caged compound-treated sample to the vehicle control.

Expected Outcome: There should be no significant difference in the biological response between the sample treated with the caged compound (in the dark) and the vehicle control.

Control for the Uncaging Light

Rationale: The high-energy light (often UV-A) used for uncaging can be phototoxic to plant cells, inducing stress responses, DNA damage, or changes in membrane potential. This is particularly relevant in sensitive systems like root hairs or pollen tubes. This control is essential to ensure that the observed response is due to the uncaged compound and not a light-induced artifact.

Experimental Protocol:

  • Preparation: Prepare a sample of the plant tissue or cells with the vehicle control solution (the same solvent used for the caged compound).

  • Light Application: Expose the sample to the uncaging light using the exact same parameters (wavelength, intensity, duration, and spatial pattern) as the main experiment.

  • Observation: Monitor and measure the biological response of interest.

  • Comparison: Compare the response in the light-treated sample to a sample that was not exposed to the light.

Expected Outcome: The uncaging light stimulus alone should not elicit the biological response of interest.

Control for Photolysis Byproducts

Rationale: The uncaging reaction releases not only the bioactive compound but also the caging group, which is now a separate chemical entity. It is crucial to confirm that these byproducts are not responsible for the observed biological effect.

Experimental Protocol:

  • Preparation of Byproducts: Irradiate a solution of the caged compound in vitro to generate the photolysis byproducts. The completion of the reaction should be confirmed by analytical methods such as HPLC or mass spectrometry.

  • Application: Apply the solution containing the photolyzed byproducts to the plant tissue or cells.

  • Observation: Monitor and measure the biological response of interest.

  • Comparison: Compare the response to the vehicle control.

Expected Outcome: The solution containing the photolysis byproducts should not induce the biological response of interest.

Positive Control: Exogenous Application of the Active Compound

Rationale: This control serves two purposes. First, it confirms that the biological system is capable of responding to the active compound. Second, it provides a benchmark against which the magnitude and kinetics of the response from the uncaged compound can be compared.

Experimental Protocol:

  • Preparation: Prepare a solution of the uncaged, active compound at a concentration expected to elicit a biological response.

  • Application: Apply the active compound directly to the plant tissue or cells.

  • Observation: Monitor and measure the biological response.

  • Comparison: Compare the observed response to that seen in the uncaging experiment.

Expected Outcome: The exogenous application of the active compound should elicit the expected biological response.

Integrated Experimental Workflow

The following diagram illustrates how these essential control experiments should be integrated into a comprehensive experimental plan.

cluster_main Main Experiment cluster_controls Control Experiments A Caged Compound + Light B Biological Response Observed A->B C Caged Compound (No Light) C->B No Response Expected D Light Only (No Compound) D->B No Response Expected E Photolysis Byproducts E->B No Response Expected F Active Compound (Exogenous) F->B Response Expected G Vehicle Control G->B No Response Expected

Figure 2: An integrated workflow for a caged compound experiment, showing the main experiment and the essential controls. The expected outcomes for the controls are indicated by the colored dashed lines.

Conclusion: Towards Robust and Reproducible Science

The use of caged compounds in plant biology holds immense promise for unraveling the dynamics of cellular signaling. However, the power of this technique is directly proportional to the rigor of the experimental design. By systematically implementing the control experiments outlined in this guide, researchers can confidently attribute biological effects to the uncaged molecule, thereby ensuring the integrity and reproducibility of their findings. The investment in these controls is not merely a matter of good practice; it is fundamental to the generation of knowledge that is both accurate and impactful.

References

  • Lipp, P., & Niggli, E. (1998). Fundamental principles of data acquisition and analysis for real-time confocal microscopy. Journal of Muscle Research & Cell Motility, 19(1), 83-93. [Link]

  • Hock, H., & Heintzmann, R. (2019). Light-induced damage in live-cell fluorescence microscopy. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2147), 20180145. [Link]

Validation

The Unseen Consequences: A Comparative Guide to the Physiological Effects of DMNB Photolysis Byproducts

For researchers, scientists, and drug development professionals leveraging photolabile protecting groups ("caged" compounds), the precise spatiotemporal control over the release of bioactive molecules is a powerful tool....

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals leveraging photolabile protecting groups ("caged" compounds), the precise spatiotemporal control over the release of bioactive molecules is a powerful tool. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group has been a workhorse in this field, prized for its efficient photochemistry. However, the very act of uncaging liberates not just the molecule of interest but also the remnants of the cage itself. These byproducts, often overlooked, can exert their own physiological effects, potentially confounding experimental results and raising concerns for in vivo applications. This guide provides an in-depth evaluation of the physiological effects of DMNB photolysis byproducts, compares them with emerging alternatives, and offers robust experimental protocols for their assessment.

The DMNB Caging Group: A Double-Edged Sword

The utility of the DMNB caging group stems from its reliable cleavage upon UV irradiation, releasing the caged substrate. The photochemical reaction, however, generates byproducts that are far from inert. The primary byproduct of DMNB photolysis is 2-nitroso-4,5-dimethoxybenzaldehyde[1]. This nitroso-aldehyde is a reactive species that can undergo further reactions, leading to a cocktail of secondary products.

The core of the DMNB caging group is a dinitro-substituted aromatic system. It is well-established that many nitroaromatic compounds possess significant biological activity, often with cytotoxic and genotoxic potential. While direct toxicological data on 2-nitroso-4,5-dimethoxybenzaldehyde is scarce, we can infer its potential effects from studies on structurally similar compounds. A notable analogue is 2,4,7-trinitro-9-fluorenone (TNF), which shares the nitro-substituted fluorene-like core. Research has demonstrated that TNF is a potent mutagen in bacterial assays and exhibits significant genotoxicity and cytotoxicity in various mammalian cell lines[2][3][4]. It has been shown to inhibit DNA synthesis and induce sister-chromatid exchanges, highlighting its potential to interfere with fundamental cellular processes[2]. Given these findings, it is reasonable to hypothesize that the byproducts of DMNB photolysis, which retain the dinitroaromatic scaffold, may exhibit similar hazardous properties.

The generation of these potentially bioactive byproducts represents a critical, yet often unacknowledged, experimental variable. The presence of cytotoxic or genotoxic compounds, even at low concentrations, can lead to misinterpretation of experimental outcomes, attributing effects to the uncaged molecule that are, in fact, a consequence of the caging group's remnants.

DMNB Photolysis Pathway and Byproduct Formation

The photolysis of a DMNB-caged compound is initiated by the absorption of UV light, leading to an intramolecular redox reaction. This process results in the cleavage of the bond linking the DMNB group to the caged molecule.

DMNB_Photolysis DMNB_Caged DMNB-Caged Molecule Excited_State Excited State DMNB_Caged->Excited_State UV Light (hν) Intermediate Aci-nitro Intermediate Excited_State->Intermediate Intramolecular H-abstraction Products Uncaged Molecule + 2-Nitroso-4,5-dimethoxybenzaldehyde Intermediate->Products Rearrangement & Cleavage Secondary_Products Secondary Byproducts Products->Secondary_Products Further Reactions

Caption: DMNB Photolysis Pathway.

Comparative Analysis of Caging Group Byproducts

The potential for adverse physiological effects from photolysis byproducts has driven the development of alternative caging strategies. Here, we compare DMNB with two prominent alternatives: coumarin-based and ruthenium-based caging groups.

Caging GroupPrimary ByproductsKnown/Inferred Physiological Effects of ByproductsKey AdvantagesKey Disadvantages
DMNB 2-Nitroso-4,5-dimethoxybenzaldehyde and secondary productsInferred high potential for cytotoxicity and genotoxicity based on structural analogs (e.g., TNF)[2][3][4].High photolysis efficiency.UV light required for cleavage; potentially toxic byproducts.
Coumarin-based Coumarin alcohol derivatives, potentially formaldehyde[5][6]Generally considered to have lower toxicity than nitroaromatics. Some coumarin derivatives are non-genotoxic[2][7]. However, formaldehyde is a known cytotoxic and carcinogenic agent[5].Often require longer wavelength light (less phototoxic to cells).Lower quantum yields in some cases; potential for toxic byproduct (formaldehyde) formation depending on the specific coumarin structure[5].
Ruthenium-based Aquated ruthenium complexes and the released ligand[8][9]Toxicity is tunable and depends on the specific complex and released ligand. Some ruthenium complexes and their photolysis products show low cytotoxicity[10][11].Activated by visible or near-infrared light (high tissue penetration and low phototoxicity). Tunable photophysical and toxicological properties.Can be more complex to synthesize and handle. The toxicity of the metal complex itself needs to be carefully evaluated[8].

Experimental Protocols for Evaluating Byproduct Effects

To ensure the scientific rigor of studies employing caged compounds, it is imperative to characterize the physiological effects of the photolysis byproducts. The following are detailed protocols for assessing the cytotoxicity and genotoxicity of these compounds.

Workflow for Byproduct Toxicity Evaluation

Toxicity_Workflow cluster_prep Sample Preparation cluster_assay Toxicity Assays Photolysis Photolysis of Caged Compound Isolation Isolate Byproducts (e.g., HPLC) Photolysis->Isolation Cytotoxicity Cytotoxicity Assays (MTT, ATP-based) Isolation->Cytotoxicity Genotoxicity Genotoxicity Assays (Comet, Ames Test) Isolation->Genotoxicity Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis

Caption: Experimental workflow for byproduct toxicity assessment.

Protocol for Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Photolysis byproducts of DMNB and alternative caging groups (isolated and purified)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare a serial dilution of the isolated photolysis byproducts in complete culture medium. Remove the old medium from the wells and add 100 µL of the byproduct solutions. Include a vehicle control (solvent used to dissolve the byproducts) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of the byproducts to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage in individual cells.

Materials:

  • Treated cells from the cytotoxicity experiment

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green)

  • Microscope slides

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest cells treated with photolysis byproducts and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Coat microscope slides with a layer of NMA and allow it to solidify.

  • Cell Embedding: Mix the cell suspension with LMA and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C.

  • Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization: Gently wash the slides with neutralization buffer.

  • Staining: Stain the slides with a DNA stain.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail using specialized software.

Conclusion and Recommendations

The choice of a photolabile protecting group should not be based solely on its uncaging efficiency. The potential for physiological effects from the photolysis byproducts is a critical consideration that can significantly impact the validity and interpretation of experimental data. The evidence, largely inferred from structurally related compounds, strongly suggests that the byproducts of the widely used DMNB caging group may possess cytotoxic and genotoxic properties.

For researchers conducting in vitro studies, it is essential to perform control experiments to assess the effects of the photolysis byproducts alone. For those contemplating in vivo applications or drug development, the potential toxicity of DMNB byproducts should be a major concern.

Emerging alternatives, such as coumarin- and ruthenium-based caging groups, offer promising avenues for mitigating these risks. While they present their own sets of challenges, including the potential for formaldehyde production from some coumarins and the need for careful design of ruthenium complexes, they pave the way for the development of "cleaner" photocaging technologies. The ideal photolabile protecting group should not only be efficient in its release but also benign in its remnants. As the field advances, a greater emphasis on the biocompatibility of both the caged compound and its byproducts will be paramount for the continued success and translation of this powerful technology.

References

  • Giacalone, F., et al. (2020). To cage or to be caged? The cytotoxic species in ruthenium-based photoactivated chemotherapy is not always the metal.
  • Garino, C., et al. (2021). A Sterically Open Ruthenium-Based Photocage Activated by Red and Far-Red Light for a Wide Range of Drugs. Journal of the American Chemical Society, 143(46), 19447-19461.
  • Heger, Z., et al. (2020). Towards Optimal Ru(II) Photocages: Balancing Photochemistry, Stability, and Biocompatibility Through Fine Tuning of Steric, Electronic, and Physiochemical Features. Inorganic Chemistry, 59(3), 1834-1845.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
  • Lansdell, T. A., et al. (2018). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society, 140(34), 10846-10853.
  • López-Corrales, M., et al. (2020). Transformation of COUPY Fluorophores into a Novel Class of Visible Light-Cleavable Photolabile Protecting Groups. Chemistry – A European Journal, 26(48), 10874-10878.
  • McAllister, K. A., et al. (1989). Flash photolysis of caged compounds: new tools for cellular physiology. Trends in Neurosciences, 12(2), 54-59.
  • Monde, K., et al. (2006). Ruthenium-Based Photoactivated Chemotherapy. Chemical Reviews, 106(9), 3641-3675.
  • Rana, S., & Purohit, P. (2020). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 4(2), 1-10.
  • Sorenson, W. G., et al. (1983). Genotoxic properties of 2,4,7-trinitro-9-fluorenone. Mutation Research/Genetic Toxicology, 118(3), 167-176.
  • Speit, G., & Hartmann, A. (2006). The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair. Methods in Molecular Biology, 314, 275-286.
  • Tokiwa, H., et al. (1981). Genotoxicity of 1-nitropyrene and 2,4,7-trinitro-9-fluorenone to mammalian cells. Developments in Toxicology and Environmental Science, 9, 181-191.
  • Wirz, J., et al. (2002). Photoremovable Protecting Groups: Reaction Mechanisms and Efficacy.
  • Zayat, L., et al. (2007). New Visible-Light-Sensitive Dicyanocoumarin- and COUPY-Based Caging Groups with Improved Photolytic Efficiency. Chemistry – A European Journal, 13(9), 2582-2595.
  • Lake, R. J., et al. (2012). Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment. Food and Chemical Toxicology, 50(5), 1725-1736.
  • Clothier, R., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project.
  • PubChem. (n.d.). 2,7-Dinitro-9-fluorenone. Retrieved from [Link]

  • de Souza, A. C. B., et al. (2015). In vitro assessment of mutagenic and genotoxic effects of coumarin derivatives 6,7-dihydroxycoumarin and 4-methylesculetin. Journal of Toxicology and Environmental Health, Part A, 78(2), 109-118.
  • Wikipedia. (2023). IC50. Retrieved from [Link]

  • Sorenson, W. G., et al. (1983). Genotoxic properties of 2,4,7-trinitro-9-fluorenone.
  • Jin, Z. L., et al. (1982). Potent mutagenic impurities in a commercial sample of 3-nitro-9-fluorenone. Cancer letters, 15(3), 209–214.
  • de Oliveira, R. J., et al. (2014). Absence of genotoxic effects of the coumarin derivative 4-methylesculetin in vivo and its potential chemoprevention against doxorubicin-induced DNA damage. Journal of Applied Toxicology, 34(1), 33-39.
  • Plewa, M. J., et al. (2012). Comparative genotoxicity of nitrosamine drinking water disinfection byproducts in Salmonella and mammalian cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 741(1-2), 109-115.
  • PubChem. (n.d.). 2,7-Dinitro-9-fluorenone. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for the inhibitory effects of test compounds on the... Retrieved from [Link]

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  • RE:CHEMISTRY. (n.d.). Non-Toxic Solvents: Safer Alternatives for Smarter Formulations. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose

This guide provides essential safety and logistical information for the proper disposal of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose. As a complex, synthetic molecule used in specialized research app...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose. As a complex, synthetic molecule used in specialized research applications, understanding its constituent chemical functionalities is paramount to ensuring safe handling and disposal.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a clear, step-by-step protocol grounded in the principles of chemical safety and regulatory compliance.

Part 1: Deconstructing the Hazard Profile

The proper disposal procedure for this compound is dictated by the synergistic risks of its components. A failure to account for each component could result in unsafe conditions or improper waste segregation.

Table 1: Hazard Analysis of Constituent Moieties

Chemical MoietyKey CharacteristicsAssociated Hazards & Disposal Considerations
D-Trehalose A naturally occurring, non-hazardous disaccharide.[3]Considered non-hazardous. However, its presence does not mitigate the risks of the other functional groups.
Organophosphate A class of organic phosphorus compounds.[4]Many organophosphates are neurotoxins due to acetylcholinesterase inhibition.[4] They must be treated as toxic hazardous waste. Alkaline hydrolysis can be an effective method for degradation.[5][6][7][8]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) A photolabile "caging" group.[9]Photosensitive; degrades upon exposure to light. Photodegradation byproducts, such as nitrosobenzaldehydes, can be toxic and reactive. Must be protected from light and handled as chemical waste.

The primary risk associated with this compound is derived from its organophosphate nature, which classifies it as potentially highly toxic. Its photosensitivity adds a layer of handling complexity, as unintended degradation can occur, leading to the formation of hazardous byproducts.

Part 2: Operational Disposal Protocol

This protocol outlines the step-by-step procedure for the safe disposal of both small residual quantities (e.g., from contaminated labware) and bulk amounts of the compound.

Mandatory Personal Protective Equipment (PPE)

Given the potential toxicity of organophosphates, rigorous personal protection is non-negotiable.

  • Hand Protection: Nitrile gloves are mandatory. For handling larger quantities or for extended periods, double-gloving is recommended.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Body Protection: A standard laboratory coat must be worn.

Waste Segregation and Collection

CRITICAL: Under no circumstances should this compound or its solutions be disposed of down the drain.

  • Designate a Waste Container: Use a clearly labeled, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (HDPE) bottle) for all waste containing this compound.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and, at a minimum, include:

    • The full chemical name: "6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose"

    • The primary hazards: "Toxic," "Organophosphate Compound"

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, protected from light (e.g., within a secondary container or cabinet) to prevent photodegradation.

Managing Spills and Contaminated Labware
  • Minor Spills (Solid):

    • Gently sweep the solid material to avoid creating dust.

    • Place the material into the designated hazardous waste container.

    • Decontaminate the area with a detergent solution, followed by a wipe-down with 70% ethanol. All cleaning materials (wipes, etc.) must also be disposed of in the solid hazardous waste container.

  • Minor Spills (Solution):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.

    • Decontaminate the surface as described above.

  • Contaminated Labware:

    • Rinse glassware and tools with a minimal amount of an appropriate solvent (e.g., acetone or ethanol) to remove residues.

    • Collect this rinse solvent as hazardous liquid waste in a separate, clearly labeled container.

    • After the initial rinse, labware can be washed normally.

Optional Pre-treatment via Alkaline Hydrolysis (Expert Users Only)

For laboratories equipped and authorized to perform chemical degradation of hazardous waste, alkaline hydrolysis can be used to break the toxic phosphotriester bonds prior to disposal. This procedure should only be performed by trained personnel in a fume hood and in accordance with institutional EHS guidelines.

Experimental Protocol: Alkaline Hydrolysis

  • Prepare a 1 M sodium hydroxide (NaOH) solution in a suitable solvent (e.g., a 1:1 mixture of water and methanol or ethanol, to aid solubility).

  • In a fume hood, slowly add the waste material (or a solution of the waste) to the stirring NaOH solution at room temperature. A significant excess of NaOH should be used.

  • Allow the reaction to stir for a minimum of 24 hours to ensure complete hydrolysis of the phosphate esters.

  • After hydrolysis, the resulting solution must still be collected as hazardous waste. Neutralize the excess base with a weak acid (e.g., acetic acid) before collection. Label the container clearly, indicating that the contents have been hydrolyzed (e.g., "Hydrolyzed 6-O-Bis-(...)-D-trehalose waste").

This pre-treatment reduces the toxicity of the waste but does not render it non-hazardous. The final solution must still be disposed of through official channels.

Part 3: Final Disposal Pathway

All waste streams containing this compound, whether pre-treated or not, must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

The logical flow for disposal is summarized in the diagram below.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal Start Waste Generation (Unused chemical, spill residue, contaminated labware) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste into Designated, Labeled Container PPE->Segregate Collect all contaminated materials Store Store Securely (Away from light) Segregate->Store Pretreatment Optional Pre-treatment: Alkaline Hydrolysis (Expert Users Only) Segregate->Pretreatment Consider for toxicity reduction EHS Contact Institutional EHS for Pickup Store->EHS When container is full or per institutional policy Contractor Licensed Hazardous Waste Contractor Disposes via High-Temperature Incineration EHS->Contractor Pretreatment->Segregate Collect hydrolyzed waste

Caption: Disposal workflow for the subject compound.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose, protecting themselves, their colleagues, and the environment.

References

  • ChemBK. 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose. Available from: [Link]

  • i-FAB. 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose. Available from: [Link]

  • University of South Australia. Detoxication of organophosphate pesticides in source waters by incorporation of an alkaline hydrolysis procedure in conventional drinking water treatment processes. Available from: [Link]

  • PubMed. Photodegradation of organophosphorus insecticides - investigations of products and their toxicity using gas chromatography-mass spectrometry and AChE-thermal lens spectrometric bioassay. Available from: [Link]

  • ACS Publications. Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. Available from: [Link]

  • ResearchGate. Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation | Request PDF. Available from: [Link]

  • Nature. Caged compounds: photorelease technology for control of cellular chemistry and physiology. Available from: [Link]

  • ResearchGate. Proposed mechanism for alkaline hydrolysis of OPs (P=O and P=S). Available from: [Link]

  • EPA NEPAL. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available from: [Link]

  • PubMed. Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation. Available from: [Link]

  • NIH PubMed Central. Organophosphorus poisoning (acute). Available from: [Link]

  • MDPI. Photocatalytic Degradation of Organophosphates Using Nanocrystalline ZnO Synthesized by Modified Sonochemical Method. Available from: [Link]

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Handling

Personal protective equipment for handling 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose

An In-Depth Technical Guide on Personal Protective Equipment and Disposal for 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose As the boundaries of drug development and biochemical research expand, so too d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on Personal Protective Equipment and Disposal for 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose

As the boundaries of drug development and biochemical research expand, so too does the complexity of the molecules we handle. 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose, a synthetic compound pivotal in studying plant sugar signaling, presents a unique set of handling and disposal challenges due to its dual nature as both an organophosphorus compound and a photosensitive molecule.[1][2][3] This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework to ensure the safety of researchers and the integrity of their experiments.

Understanding the Compound: A Dual-Hazard Profile

Organophosphate Moiety: Organophosphorus compounds are notorious for their potential to inhibit acetylcholinesterase, an enzyme critical for nerve function.[4] Exposure can occur through inhalation, ingestion, or skin absorption and may lead to a range of symptoms from mild (headache, dizziness) to severe (respiratory distress, paralysis).[4]

Photosensitive Nitrobenzyl Groups: The presence of nitrobenzyloxyphosphoryl groups indicates that the compound is designed to be cleaved by light to release its active component.[1] This photosensitivity requires specific handling procedures to prevent premature degradation of the compound and the generation of unknown photoproducts, which may themselves be hazardous.[5]

PropertyValueSource
Molecular Formula C30H41N2O22P[6]
Molar Mass 812.62 g/mol [6]
Primary Use Research on plant biosynthesis and sugar signaling[1][2]
Mechanism of Action Releases Trehalose-6-Phosphate (T6P) upon light exposure[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the dual-hazard nature of this compound, a comprehensive PPE strategy is paramount. The following recommendations are based on established guidelines for handling both organophosphorus and photosensitive compounds.

Core PPE Requirements:
  • Hand Protection: Chemical-resistant gloves are the first line of defense against dermal exposure. Due to the organophosphate nature of the compound, double gloving is recommended. Nitrile or neoprene gloves are suitable choices.[7][8] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

  • Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be worn.[8]

  • Respiratory Protection: While handling small quantities in a well-ventilated area or a chemical fume hood may not require respiratory protection, a NIOSH-approved respirator with organic vapor cartridges should be available for spills or when handling the solid compound outside of a fume hood.[8]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence Prep Assess Risk of Exposure DonBodywear 1. Don Lab Coat/Apron Prep->DonBodywear Proceed to Donning SelectGloves Select & Inspect Chemical-Resistant Gloves (Nitrile/Neoprene) SelectEyewear Select Eye Protection (Goggles/Face Shield) SelectBodywear Select Body Protection (Lab Coat/Apron) SelectRespirator Assess Need for Respiratory Protection DonGloves1 2. Don First Pair of Gloves DonBodywear->DonGloves1 DonRespirator 3. Don Respirator (if needed) DonGloves1->DonRespirator DonEyewear 4. Don Goggles/Face Shield DonRespirator->DonEyewear DonGloves2 5. Don Second Pair of Gloves DonEyewear->DonGloves2

Figure 1. Recommended PPE donning sequence for handling the compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and maintaining the integrity of the compound.

Preparation:
  • Designated Work Area: All handling of the solid compound and preparation of stock solutions should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Light Protection: To prevent premature photolysis, the work area should be protected from direct light. This can be achieved by working in a dimly lit area or by using amber-colored labware and covering equipment with aluminum foil.[9]

  • Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before beginning work.

Handling the Solid Compound:
  • Weighing: Weigh the solid compound in a chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Aliquotting: If necessary, aliquot the solid compound into smaller, light-protected vials for storage. This minimizes the number of times the main stock is exposed to ambient conditions.

Solution Preparation:
  • Solvent Selection: Use a solvent in which the compound is readily soluble. Consult relevant literature for appropriate solvents.

  • Dissolution: Add the solvent to the vial containing the solid compound. Cap the vial securely and mix gently until the solid is fully dissolved. Sonication may be used if necessary, but ensure the vial is kept cool to prevent thermal degradation.

  • Storage of Solutions: Store stock solutions in amber-colored vials or vials wrapped in aluminum foil at the recommended temperature (typically -20°C or -80°C) to prevent both degradation and solvent evaporation.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.

Waste Segregation:
  • Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, weighing boats, and paper towels, should be collected in a designated, labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container. The container should be compatible with the solvents used.

  • Sharps Waste: Needles and syringes used to transfer solutions should be disposed of in a designated sharps container.

Decontamination:
  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent to remove any residual compound. The rinsate should be collected as hazardous liquid waste. Following the solvent rinse, glassware should be washed with soap and water.

  • Work Surfaces: Spills should be cleaned up immediately. For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the solid hazardous waste container. The area should then be decontaminated with a suitable solvent, followed by soap and water.

Final Disposal:

All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.[10][11] Do not pour any solutions containing this compound down the drain.[12] Ensure all waste containers are properly labeled with the full chemical name and any known hazards.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_final Final Disposal Solid Contaminated Solid Waste (Gloves, Weighing Boats) SolidContainer Labeled Hazardous Solid Waste Bag Solid->SolidContainer Liquid Unused Solutions & Contaminated Solvents LiquidContainer Labeled Hazardous Liquid Waste Container Liquid->LiquidContainer Sharps Contaminated Sharps (Needles, Syringes) SharpsContainer Designated Sharps Container Sharps->SharpsContainer EHS Arrange Pickup with Institutional EHS Office SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Figure 2. A streamlined workflow for the proper disposal of waste generated from handling the compound.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose, ensuring both personal safety and the integrity of their valuable research.

References

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  • Minimize Exposure with Personal Protective Equipment. BASF Agricultural Solutions. [Link]

  • 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose. Medelex. [Link]

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